5-bromo-3-methyl-1H-indole-2-carboxylic Acid
Description
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Properties
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRTSLYUVLHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358993 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70070-32-5 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of indole derivatives, 5-bromo-3-methyl-1H-indole-2-carboxylic acid stands out as a versatile building block for drug discovery and development. The strategic placement of the bromine atom at the 5-position provides a valuable handle for further functionalization via cross-coupling reactions, while the methyl and carboxylic acid groups at the 3- and 2-positions, respectively, offer additional points for molecular elaboration and influence the compound's electronic properties and binding interactions. This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the potential applications of this important heterocyclic compound, tailored for researchers and scientists in the field of drug development.
Physicochemical & Spectroscopic Data
The fundamental properties of this compound are summarized below. While complete experimental spectroscopic data is not widely published, the expected characteristics can be inferred from its constituent parts and closely related analogues.
Table 1: Physicochemical Properties [2][3]
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| CAS Number | 70070-32-5 |
| Appearance | Expected to be an off-white to light yellow solid |
| IUPAC Name | This compound |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the indole ring (approx. 7.0-8.0 ppm), a singlet for the N-H proton (broad, >10 ppm), a singlet for the C3-methyl group (approx. 2.3 ppm), and a very broad singlet for the carboxylic acid proton (>12 ppm). The aromatic signals will be influenced by the bromine at C5. Based on the analogue 5-bromo-3-methyl-1H-indole, we expect signals around 7.7 ppm (d, H4), 7.3 ppm (dd, H6), and 7.2 ppm (d, H7).[4] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (>165 ppm), aromatic carbons of the indole ring (approx. 110-140 ppm), and the methyl carbon (approx. 10 ppm). For the analogue 5-bromo-3-methyl-1H-indole, key shifts are observed at 135.0, 130.2, 124.8, 123.0, 121.6, 112.5, and 111.6 ppm for the indole core carbons.[4] |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1710 cm⁻¹ for a hydrogen-bonded dimer), C-H aromatic stretches (>3000 cm⁻¹), and N-H stretch (approx. 3400 cm⁻¹).[5][6] |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Rational Synthesis Design: A Three-Step Approach
The synthesis of this compound is most logically achieved through a convergent three-step sequence, commencing with the renowned Japp-Klingemann reaction, followed by the powerful Fischer indole synthesis, and culminating in ester hydrolysis. This pathway is selected for its reliability, use of readily available starting materials, and its versatility in generating substituted indoles.
Caption: Overall synthetic workflow for the target compound.
Step 1: Japp-Klingemann Reaction for Hydrazone Synthesis
Causality: The Japp-Klingemann reaction is an exemplary method for synthesizing arylhydrazones from β-ketoesters and aryl diazonium salts.[2] It provides a direct route to the crucial hydrazone intermediate required for the subsequent Fischer indole synthesis, avoiding the often-problematic direct handling of substituted hydrazines. The reaction proceeds by diazotization of an aniline, followed by coupling with the enolate of a β-ketoester, which then undergoes a deacylation to yield the stable hydrazone.
Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
-
Diazotization of 4-Bromoaniline:
-
In a beaker, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium chloride solution. This solution should be used immediately in the next step.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution. A colored precipitate should form.
-
Maintain the temperature below 5°C throughout the addition.
-
-
Work-up and Isolation:
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude hydrazone by filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.
-
Step 2: Fischer Indole Synthesis for Indole Core Formation
Causality: The Fischer indole synthesis is a classic and robust acid-catalyzed reaction that transforms arylhydrazones into indoles.[7] The mechanism involves tautomerization of the hydrazone to an enamine, followed by a[8][8]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[7] The choice of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial to drive the reaction, especially for moderately reactive hydrazones.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate
-
Reaction Setup:
-
Place the synthesized ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (1.0 eq) into a round-bottom flask.
-
Carefully add polyphosphoric acid (PPA) (10 eq by weight) or a similar strong acid catalyst (e.g., Eaton's reagent) to the flask. The mixture will become viscous.
-
-
Cyclization:
-
Heat the reaction mixture to 80-100°C with efficient mechanical stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 1-3 hours).[9]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until effervescence ceases and the pH is neutral.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate by silica gel column chromatography.
-
Step 3: Saponification to the Carboxylic Acid
Causality: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid. The use of a strong base like sodium hydroxide in a mixed aqueous-alcoholic solvent system ensures complete conversion. Subsequent acidification protonates the carboxylate salt, precipitating the final product.
Experimental Protocol: Synthesis of this compound
-
Hydrolysis:
-
Dissolve the purified ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester (typically 1-2 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add cold 1M hydrochloric acid with stirring to adjust the pH to approximately 3-4.
-
The final product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield this compound.
-
Applications in Drug Discovery
5-Bromoindole derivatives are privileged structures in medicinal chemistry. The bromine atom not only serves as a synthetic handle but can also act as a key pharmacophoric element, forming halogen bonds with protein targets. Derivatives of the closely related 5-bromoindole-2-carboxylic acid have been investigated as:
-
Inhibitors of Matrix Metalloproteinase-13 (MMP-13): For the potential treatment of arthritic diseases.[10]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: A target for cancer immunotherapy.[10]
-
Factor Xa Inhibitors: For the development of anticoagulant therapies.[10]
-
Tubulin Polymerization Inhibitors: As potential anticancer agents.[10]
The specific substitution pattern of this compound makes it an ideal starting point for generating libraries of compounds to screen against these and other important biological targets.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through a robust and well-understood Japp-Klingemann/Fischer indole synthesis sequence, provides access to a versatile scaffold. The strategic placement of functional groups allows for diverse chemical modifications, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics. This guide provides the foundational chemical knowledge and detailed synthetic protocols to empower researchers in their exploration of this promising molecule.
References
- BenchChem. (2025). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate synthesis.
- BenchChem. (n.d.). (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid.
- ChemicalBook. (n.d.). This compound synthesis.
- Al-Ostoot, F. H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11).
- Abdel-Wahab, B. F., et al. (2016).
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- PubChem. (n.d.). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- PubChem. (n.d.). methyl 5-bromo-1H-indole-2-carboxylate.
- Guidechem. (n.d.). (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate 16382-11-9 wiki.
- Pelcman, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.
- National Center for Biotechnology Information. (2016).
- ChemicalBook. (n.d.). This compound.
- SpectraBase. (n.d.). 5-bromoindole-2-carboxylic acid - Optional[FTIR] - Spectrum.
- BLDpharm. (n.d.). 1082572-35-7|5-Bromo-2-methyl-1H-indole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid 98%.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
- El-Sayed, N. N. E., et al. (2020).
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- BLDpharm. (n.d.). 1082193-05-2|5-Bromo-3-formyl-1H-indole-2-carboxylic acid.
- ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) IR Spectrum.
- Soares, A. R. M., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Chemistry Proceedings.
- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.
- Sigma-Aldrich. (n.d.). Ethyl 5-bromoindole-2-carboxylate 95%.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- J&K Scientific. (n.d.). Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 70070-32-5 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 1082193-05-2|5-Bromo-3-formyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, integral to numerous natural products and clinically approved pharmaceuticals.[1] The strategic introduction of a bromine atom at the 5-position and a methyl group at the 3-position, as seen in this compound, provides a versatile intermediate for drug discovery. The bromine atom serves as a crucial handle for synthetic modifications via cross-coupling reactions, while the methyl and carboxylic acid moieties allow for fine-tuning of steric, electronic, and solubility properties to optimize target engagement.[2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and explaining the causality behind critical experimental choices.
Introduction: The Significance of the 5-Bromo-Indole Scaffold
Indole derivatives are of paramount interest to the pharmaceutical industry due to their wide spectrum of biological activities. The 5-bromo-indole scaffold, in particular, is a prominent feature in the design of novel therapeutics, especially in oncology.[1] Many derivatives have been developed as potent kinase inhibitors, leveraging the indole core's ability to mimic the purine structure of ATP and bind to the enzyme's active site.[1] This scaffold is a key component in inhibitors of Epidermal Growth Factor Receptor (EGFR) and molecules targeting the RAF-MEK-ERK signaling pathway.[1] Furthermore, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as tubulin polymerization inhibitors for cancer therapy, inhibitors of MMP-13 for treating arthritis, and as potential antimicrobial agents.[1] The title compound, this compound, is therefore a high-value building block for creating libraries of bioactive molecules.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule suggests a disconnection strategy that hinges on the formation of the indole ring, a classic challenge in heterocyclic chemistry. The most powerful and adaptable method for constructing such a polysubstituted indole is the Fischer Indole Synthesis .[3] This approach requires a suitably substituted phenylhydrazone as the key precursor.
This precursor, an arylhydrazone of a pyruvate derivative, can be efficiently prepared via the Japp-Klingemann reaction .[4] This strategy is advantageous as it allows for the convergent assembly of the molecule from two readily available fragments: a diazonium salt derived from 4-bromoaniline and a β-ketoester.
The overall synthetic workflow is conceptualized as follows:
Caption: Retrosynthetic approach to the target indole.
This two-stage, one-pot or sequential approach is selected for its reliability, high yields, and the accessibility of the starting materials.
Mechanistic Deep Dive
Stage 1: The Japp-Klingemann Reaction
The synthesis commences with the formation of the key hydrazone intermediate. The Japp-Klingemann reaction is ideal for this transformation, converting a β-ketoester and an aryl diazonium salt into a hydrazone.[5][6]
Mechanism:
-
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to generate the 4-bromobenzenediazonium salt. This electrophilic species is crucial for the subsequent coupling step.
-
Enolate Formation: The β-ketoester, ethyl 2-methyl-3-oxobutanoate, is deprotonated by a base (e.g., sodium ethoxide or sodium acetate) to form a nucleophilic enolate.
-
Azo Coupling: The enolate attacks the diazonium salt to form an unstable azo compound.
-
Hydrolytic Cleavage: Under the aqueous reaction conditions, the acetyl group is cleaved via hydrolysis. This is the key advantage of the Japp-Klingemann reaction, as it controllably removes one of the keto groups, leading directly to the desired hydrazone of an α-ketoester.[7]
Caption: Key steps of the Japp-Klingemann reaction.
Stage 2: The Fischer Indole Synthesis
With the hydrazone in hand, the indole ring system is constructed via the acid-catalyzed Fischer indole synthesis.[3][8] This reaction is a thermal cyclization that involves a remarkable[2][2]-sigmatropic rearrangement.[3]
Mechanism:
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is essential to enable the subsequent sigmatropic rearrangement.
-
[2][2]-Sigmatropic Rearrangement: After protonation of the enamine nitrogen, a concerted pericyclic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is the rate-determining and signature step of the reaction.
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring.
-
Elimination: The final step involves the acid-catalyzed elimination of ammonia from the cyclic aminal, which generates the double bond and results in the formation of the stable, aromatic indole ring.[8]
Caption: Key steps of the Fischer indole synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles.[4][8] All work should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromoaniline | 172.03 | 50.0 | 8.60 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 55.0 | 3.80 g |
| Concentrated HCl (~37%) | 36.46 | - | ~15 mL |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 50.0 | 7.21 g (7.0 mL) |
| Sodium Acetate (NaOAc) | 82.03 | 150 | 12.3 g |
| Ethanol (EtOH) | 46.07 | - | ~250 mL |
| Polyphosphoric Acid (PPA) | - | - | ~50 g |
| Sodium Hydroxide (NaOH) | 40.00 | ~125 | 5.0 g |
| Diethyl Ether | - | - | For extraction |
| Saturated Sodium Bicarbonate (aq) | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-((2-(4-bromophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Diazotization: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromoaniline (8.60 g, 50.0 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL). Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.80 g, 55.0 mmol) in water (15 mL) dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 20 minutes at 0 °C. The resulting clear solution of the diazonium salt is used immediately in the next step.
-
Coupling: In a separate 1 L beaker, dissolve ethyl 2-methyl-3-oxobutanoate (7.21 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in ethanol (150 mL). Cool this solution to 0-5 °C in an ice bath.
-
Add the cold diazonium salt solution from Step 2 to the β-ketoester solution slowly over 30 minutes with vigorous stirring. A yellow-orange precipitate should form.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate hydrazone.
Part B: Synthesis of this compound (Fischer Cyclization and Hydrolysis)
-
Cyclization: Place the dried hydrazone from Part A into a 250 mL round-bottom flask. Add polyphosphoric acid (~50 g) and heat the mixture to 100-110 °C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting hydrazone is consumed. Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the cyclization and elimination steps of the Fischer synthesis.[3]
-
Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice (~200 g) with stirring. A solid precipitate will form.
-
Collect the crude solid ester by vacuum filtration and wash with water until the filtrate is neutral.
-
Hydrolysis: Transfer the crude solid (ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate) to a round-bottom flask containing a solution of sodium hydroxide (5.0 g, 125 mmol) in a 1:1 mixture of ethanol and water (100 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (~100 mL) and filter to remove any insoluble impurities.
-
Cool the clear filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate of the final product will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Product Characterization Data
| Property | Expected Value |
| IUPAC Name | This compound[9] |
| Molecular Formula | C₁₀H₈BrNO₂[9] |
| Molecular Weight | 254.08 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 70070-32-5[9] |
| Expected Yield | 60-75% (overall) |
| ¹H NMR | Expect signals for aromatic protons (3H), NH proton (1H, broad), and methyl protons (3H, singlet). The chemical shifts will be influenced by the substituent pattern. |
| ¹³C NMR | Expect signals for 10 distinct carbons, including the carboxylic acid carbonyl, aromatic/heterocyclic carbons, and the methyl carbon. |
Conclusion
This guide outlines a robust and scientifically grounded pathway for the . By employing a sequential Japp-Klingemann and Fischer indole synthesis strategy, this valuable medicinal chemistry intermediate can be prepared efficiently from common starting materials. The causality-driven explanations for procedural choices and mechanistic insights provided herein are intended to empower researchers in the successful execution and potential adaptation of this synthesis for their drug discovery programs.
References
- The Versatile Scaffold: Applications of 5-Bromo-3-methyl-1H-indole in Medicinal Chemistry and Drug Design. (2025). Benchchem.
- 5-Bromoindole-2-carboxylic acid 98. Sigma-Aldrich.
- A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. (2025). Benchchem.
- Fischer indole synthesis. Wikipedia. [Link]
- Japp–Klingemann reaction. Wikipedia. [Link]
- The Japp-Klingemann Reaction.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. [Link]
- The Japp-Klingemann Reaction. Organic Reactions. [Link]
- Japp-Klingemann reaction. chemeurope.com. [Link]
- This compound. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. organicreactions.org [organicreactions.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 5-bromo-3-methyl-1H-indole-2-carboxylic acid: A Core Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its formal nomenclature, structural features, and key physicochemical properties. A detailed, mechanistically-grounded synthetic protocol is presented, offering field-proven insights into its preparation. The document further explores the compound's strategic importance as a molecular scaffold, referencing authoritative literature to highlight its application in the development of targeted therapeutic agents, including enzyme inhibitors. This guide is intended for scientists and professionals seeking a deep technical understanding of this versatile indole derivative.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is foundational to all scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
These identifiers are crucial for database searches and regulatory submissions. The structure is characterized by a bicyclic indole core, substituted at key positions that dictate its chemical reactivity and biological activity. The bromine atom at position 5, a methyl group at position 3, and a carboxylic acid at position 2 are the defining features.
Caption: Chemical structure of this compound.
Structural Identifiers:
-
SMILES: CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O.[1]
-
InChI: InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14).[1]
Physicochemical Properties
A summary of the key computed and experimental properties is essential for experimental design, including solubility testing and analytical method development.
| Property | Value | Source |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Exact Mass | 252.97384 Da | [1] |
| CAS Number | 70070-32-5 | [1][2] |
| Form | Typically a powder | |
| Storage Temperature | -20°C is recommended for long-term stability | [3] |
Synthesis and Mechanistic Insights
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While multiple routes exist, a common and reliable strategy involves the Fischer indole synthesis to create the core, followed by functional group manipulations. A plausible and efficient pathway to the target molecule begins with the synthesis of the corresponding ethyl ester, which is subsequently hydrolyzed.
Workflow: Synthesis via Fischer Indolization and Hydrolysis
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate
-
Rationale: The Fischer indole synthesis is a robust acid-catalyzed reaction that forms the indole ring from a phenylhydrazine and an aldehyde or ketone. Here, (4-bromophenyl)hydrazine provides the benzene portion and the nitrogen atom, while ethyl 2-methylacetoacetate provides the atoms for the pyrrole ring, including the C2-ester and C3-methyl groups.
-
Procedure:
-
To a stirred solution of (4-bromophenyl)hydrazine hydrochloride in ethanol, add ethyl 2-methylacetoacetate.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The crude ester product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Step 2: Hydrolysis to this compound
-
Rationale: Saponification is a classic method to convert an ester to a carboxylic acid. A strong base (NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid. This method is highly effective for indole esters.[4]
-
Procedure:
-
Dissolve the synthesized ethyl ester from Step 1 in a mixture of methanol and water.[4]
-
Add an excess of sodium hydroxide (NaOH) pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux for approximately 1-2 hours until the ester is fully consumed (monitor by TLC).[4]
-
Cool the reaction vessel to approximately 40°C.[4]
-
Slowly add a 10% hydrochloric acid (HCl) solution to the stirred mixture until the pH reaches 3-4.[4]
-
The target carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product. Purity can be assessed by HPLC.[4]
-
Applications in Medicinal Chemistry and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific substitutions on this compound make it a highly valuable and versatile building block for creating libraries of potential therapeutic agents.
-
Enzyme Inhibition: The parent compound, 5-bromoindole-2-carboxylic acid, has been instrumental as a starting material for the synthesis of potent enzyme inhibitors. Derivatives have been developed as:
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors: For the potential treatment of arthritic diseases.
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: A target in cancer immunotherapy.
-
Factor Xa Inhibitors: For anticoagulant therapies.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Novel derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[5][6]
-
VEGFR-2 Tyrosine Kinase Inhibitors: Hydrazone derivatives have been developed as anti-angiogenic agents for cancer therapy.[7]
-
-
Structural Rationale for Activity:
-
Indole Core: Provides a rigid, planar scaffold that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The indole NH group is an effective hydrogen bond donor.
-
Carboxylic Acid (C2): This group is a key interaction point, acting as both a hydrogen bond donor and acceptor. It often mimics the binding of natural substrates and can form critical salt bridges with basic residues (e.g., lysine, arginine) in an active site.
-
Methyl Group (C3): The methyl group provides steric bulk and can probe small hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.
-
Bromine Atom (C5): The bromine atom is a particularly strategic substituent. It is a lipophilic group that can increase membrane permeability. Furthermore, it serves as a synthetic handle for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse analogues to explore structure-activity relationships (SAR).[8]
-
Spectroscopic Data and Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are proprietary or unpublished, the expected spectroscopic features can be predicted.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (often broad), a singlet for the C3-methyl group, and a very broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR would display signals for the ten distinct carbon atoms, including the carbonyl carbon of the carboxylic acid at a downfield chemical shift (~160-170 ppm) and the carbons of the indole core.
-
Mass Spectrometry (MS): ESI-MS would show a molecular ion peak corresponding to the exact mass, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3300-3400 cm⁻¹).
Conclusion
This compound is more than a simple chemical; it is a strategically designed molecular tool. Its confirmed structure and well-defined properties, combined with a reliable synthetic pathway, make it readily accessible for research. Its true value lies in its proven utility as a core scaffold in drug discovery, enabling the development of potent and selective inhibitors for critical disease targets. The strategic placement of its functional groups provides a blueprint for rational drug design, making it a compound of enduring interest for researchers aiming to translate chemical synthesis into therapeutic innovation.
References
- PubChem. This compound | C10H8BrNO2 | CID 930306.
- PubChem. methyl 5-bromo-1H-indole-2-carboxylate | C10H8BrNO2 | CID 914343.
- PubChem. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137.
- PubChem. 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | C10H8BrNO2 | CID 11032413.
- PubChem. Methyl 5-bromo-1H-indole-3-carboxylate | C10H8BrNO2 | CID 285091.
- Pessôa, B. S., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- El-Damasy, A. K., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- El-Damasy, A. K., et al. (2022).
- El-Damasy, A. K., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
Sources
- 1. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 70070-32-5 [m.chemicalbook.com]
- 3. goldbio.com [goldbio.com]
- 4. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold and the Impact of Strategic Substitution
An In-Depth Technical Guide to the Biological Activity of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid and Its Analogs
The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" for its presence in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a diverse range of biological targets. Strategic modification of the indole ring is a proven method for modulating pharmacological activity. The introduction of a bromine atom, particularly at the 5-position, can significantly enhance therapeutic potential by altering lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive exploration of the predicted biological activities of this compound. While direct experimental data for this specific molecule is limited, this document synthesizes findings from closely related 5-bromoindole analogs to construct a predictive pharmacological profile, offering a valuable resource for researchers and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physicochemical properties is crucial for predicting its behavior in biological systems.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[3] |
| Molecular Weight | 254.08 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 70070-32-5 | ChemicalBook[4] |
| Appearance | White to off-white solid (Predicted) | BenchChem[2] |
| Solubility | Insoluble in water (Predicted) | BenchChem[2] |
Anticipated Biological Activities and Therapeutic Potential
The introduction of a 5-bromo substituent is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[2] Based on extensive research into its close analogs, this compound is predicted to exhibit a range of significant biological activities.
Anticancer Activity: A Multi-faceted Approach
Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents, demonstrating efficacy against various human cancer cell lines.[5] The mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth.
A. Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[5] Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[6][7] Molecular docking studies and in vitro assays have confirmed that these compounds can bind to the ATP-binding site of the EGFR tyrosine kinase domain.[6][7] This inhibition blocks downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[5][6][7]
B. Disruption of Mitotic Spindle
Certain indole derivatives have been reported to act as anticancer drugs by disrupting the mitotic spindle, a critical cellular structure for cell division.[6][7] This mechanism prevents cancer cell proliferation, expansion, and invasion.[5][7]
Quantitative Data: In Vitro Anticancer Activity of 5-Bromoindole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 3a | HepG2 (Liver) | 14.3 | [8] |
| Compound 3a | A549 (Lung) | > 50 | [7] |
| Compound 3a | MCF-7 (Breast) | > 50 | [7] |
| Compound 23p † | HepG2 (Liver) | 2.36 | [9] |
| Compound 23p † | A549 (Lung) | 2.89 | [9] |
| Compound 7d ‡ | MCF-7 (Breast) | 2.93 | [10] |
| Sunitinib | HepG2 (Liver) | 31.59 | [9] |
| Doxorubicin | MCF-7 (Breast) | 0.46 | [10] |
| 5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide derivative | |||
| † (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide | |||
| ‡ 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative |
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivative (typically from a stock solution in DMSO, ensuring the final DMSO concentration is below 0.5%).[2] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad-Spectrum Potential
The 5-bromoindole scaffold is a key feature in the design of novel antimicrobial agents.[1] Derivatives have shown promising activity against both Gram-negative and Gram-positive bacteria, as well as some fungi.
Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity, with several compounds exhibiting high activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL.[11] Furthermore, 5-bromo-substituted indole-polyamine conjugates have demonstrated broad-spectrum activity, particularly against Staphylococcus aureus and Acinetobacter baumannii (MIC ≤ 0.28 µM).[12] These conjugates may act by disrupting the bacterial membrane.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Antiviral Activity: An Emerging Frontier
The indole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including HIV, Hepatitis C (HCV), and influenza.[5][13] Recently, a bromo-indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro.[14][15] This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and showed a high selectivity index of 78.6.[14][16] The mechanisms for antiviral indole derivatives can vary, including acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or inhibiting other critical stages of the viral life cycle.[5]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic inclusion of the 5-bromo substituent on the indole ring is a proven method for enhancing biological activity.[2] While direct experimental data for this specific compound remains scarce, the known anticancer, antimicrobial, and antiviral activities of its close analogs provide a strong rationale for its further investigation.
Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro screening against a diverse panel of cancer cell lines, bacterial and fungal strains, and viruses. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its design to develop potent and selective therapeutic agents for a range of human diseases.
References
- Al-Ostath, A., et al. (2023).
- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
- ResearchGate. (2023).
- PubChem. (n.d.). This compound. [Link]
- Liu, W., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(12), 2123. [Link]
- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- ResearchGate. (n.d.).
- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- Gabdullin, M. M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Pharmaceuticals (Basel), 16(4), 606. [Link]
- Ksenofontov, A. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15201. [Link]
- Pasan, A., et al. (2023).
- Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 305–313. [Link]
- Raju, G., et al. (2015).
- El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5364. [Link]
- Stankova, B., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 70070-32-5 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actanaturae.ru [actanaturae.ru]
The Synthesis and Application of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary: The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and clinically approved drugs.[1] The strategic introduction of substituents, such as a bromine atom at the 5-position and a methyl group at the 3-position, creates the 5-bromo-3-methyl-1H-indole-2-carboxylic acid core—a highly versatile template for therapeutic agent development. The bromine atom not only modulates the electronic properties of the scaffold but also serves as a crucial synthetic handle for extensive diversification via modern cross-coupling reactions.[2] This guide provides an in-depth exploration of the synthesis of this core scaffold, key derivatization strategies, and its significant applications in modern drug discovery, with a focus on oncology and virology.
Core Synthesis: The Fischer Indole Synthesis
The most reliable and time-honored method for constructing the this compound scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[3][4] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.
Causality of Component Selection:
-
Arylhydrazine: To achieve the desired 5-bromo substitution, (4-bromophenyl)hydrazine is the logical starting material. Its aryl nitrogen (N1) is incorporated into the final indole ring, as confirmed by isotopic labeling studies.[4]
-
Carbonyl Partner: To install the C2-carboxylic acid and C3-methyl groups, an α-keto ester like ethyl 2-methylacetoacetate or a related pyruvate derivative is required. The reaction cyclizes to form the indole, which can then be hydrolyzed to the target carboxylic acid.
-
Acid Catalyst: The choice of catalyst is critical. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) or Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4][5] PPA is often favored for its high efficiency in promoting the key[6][6]-sigmatropic rearrangement and subsequent cyclization under anhydrous conditions, which minimizes side reactions.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a well-established mechanism involving hydrazone formation, tautomerization to an enamine, a decisive[6][6]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[3][7]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Derivatization Strategies: Unlocking Therapeutic Potential
The this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Workflow for Scaffold Derivatization
Caption: Key derivatization pathways from the core scaffold.
Modifications at the Carboxylic Acid
The carboxylic acid is readily converted into esters and amides, which are common functional groups in active pharmaceutical ingredients.
-
Esterification: Treatment with an alcohol (e.g., methanol) under acidic conditions (e.g., HCl gas or POCl₃) yields the corresponding ester. This modification can improve cell permeability and oral bioavailability.[8][9]
-
Amide Coupling: This is one of the most frequent reactions in medicinal chemistry.[10] Using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) facilitates the formation of an amide bond with a wide variety of primary or secondary amines.[11][12] This approach allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Functionalization at the C5-Bromine
The bromine atom is an exceptionally valuable handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[2]
-
Suzuki-Miyaura Coupling: This reaction is highly effective for forming new carbon-carbon bonds by coupling the bromoindole with an aryl or heteroaryl boronic acid.[2] This allows for the installation of diverse aromatic systems, which can engage in crucial π-stacking or hydrophobic interactions with biological targets.
Applications in Drug Discovery
Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably in oncology and virology. The indole core can mimic the purine structure of ATP, enabling compounds to act as competitive inhibitors at the ATP-binding sites of enzymes like kinases.[1]
Anticancer Agents: Kinase Inhibition
Many cancers are driven by the dysregulation of protein kinases. The 5-bromoindole scaffold has been successfully employed to develop potent inhibitors of key oncogenic kinases.
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small-cell lung cancer. Several studies have synthesized 5-bromo-1H-indole-2-carboxylic acid derivatives (e.g., carbothioamides, oxadiazoles, triazoles) and demonstrated their ability to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines.[13][14]
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels required for tumor growth. Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been identified as potent inhibitors of VEGFR-2, with some compounds showing efficacy comparable to the standard drug Sorafenib.[15]
Table 1: Representative Anticancer Activity of 5-Bromoindole Derivatives
| Compound Type | Target Kinase | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Indole-carbothioamide (3a) | EGFR | HepG2 (Liver) | Not explicitly stated | [14] |
| Indole-carbothioamide (3a) | EGFR | A549 (Lung) | Not explicitly stated | [14] |
| Indole-carbothioamide (3a) | EGFR | MCF-7 (Breast) | Not explicitly stated | [14] |
| Indole Hydrazone (5BDBIC) | VEGFR-2 | HepG2 (Liver) | 14.3 | [7] |
| Substituted Indole-2-carboxamide (5j) | EGFR | Various | 0.085 (85 nM) | [16] |
| Substituted Indole-2-carboxamide (IVd) | EGFR | Various | 0.089 (89 nM) | [16] |
| Substituted Indole-2-carboxamide (IVe) | EGFR | Various | 0.093 (93 nM) | [16] |
| Nicotinamide-based Derivative (6) | VEGFR-2 | HCT-116 (Colon) | 9.3 | [10] |
| Nicotinamide-based Derivative (6) | VEGFR-2 | HepG-2 (Liver) | 7.8 | [10] |
| 1H-Indole Derivative (7) | VEGFR-2 | HCT-116 (Colon) | 11.52 | [15] |
| 1H-Indole Derivative (7) | VEGFR-2 | MCF-7 (Breast) | 12.93 | [15] |
Note: For compound 3a, the study confirmed potent activity and EGFR inhibition leading to apoptosis but did not report a specific IC₅₀ value in the abstract.[14]
Antiviral Agents
The indole scaffold is present in several approved antiviral drugs.[17] Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit broad-spectrum antiviral activity against both DNA and RNA viruses.
-
Influenza and Coxsackie B3 Virus: Studies have identified indole-2-carboxylate derivatives with potent inhibitory activity against Influenza A virus, with IC₅₀ values comparable to the drug Oseltamivir.[2] One derivative, compound 14f, showed an IC₅₀ of 7.53 µM against Influenza A.[2]
-
HIV-1 Integrase Inhibition: HIV-1 integrase is an essential enzyme for viral replication. Indole-2-carboxylic acid has been identified as a scaffold that can chelate the Mg²⁺ ions in the enzyme's active site. Optimized derivatives have shown marked inhibition of the integrase strand transfer process, with compound 17a demonstrating an IC₅₀ of 3.11 µM.[6][18]
-
SARS-CoV-2: While not the exact core structure, a closely related bromo-indole carboxylic acid derivative was found to inhibit the replication of the SARS-CoV-2 virus in vitro, highlighting the potential of this chemical class in combating emerging viral threats.[1]
Table 2: Representative Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Type | Viral Target | Reported IC₅₀ (µM) | Reference |
| Indole-2-carboxylate (14f) | Influenza A | 7.53 | [2] |
| Indole-2-carboxylate (8f) | Coxsackie B3 Virus | 7.18 | [2] |
| 5,6-dihydroxyindole-2-carboxylic acid | HIV-1 | 7.0 | [1] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | [6][18] |
Experimental Protocols
The following protocols are representative methodologies based on established procedures and principles. They should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate
This protocol adapts the Fischer indole synthesis for the target scaffold.
-
Hydrazone Formation (In situ): In a round-bottom flask, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add ethyl 2-methylacetoacetate (1.1 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours. Formation of the hydrazone can be monitored by Thin-Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine). Alternatively, anhydrous zinc chloride (1.2 eq) can be used.[3]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ester to the final carboxylic acid.
-
Reaction Setup: Dissolve the purified ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.[11] Stir the mixture at room temperature for 16 hours or until TLC indicates complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the target carboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 3: Amide Coupling to Form a Carboxamide Derivative
This protocol provides a general procedure for synthesizing an amide derivative.
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (2.0 eq), HOBt (1.2 eq), and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).[11] Stir the mixture for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 20-30 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with a saturated solution of NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative by silica gel column chromatography.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly tractable starting point for the development of novel therapeutics. The robustness of the Fischer indole synthesis allows for reliable access to the core, while modern synthetic methodologies, particularly palladium-catalyzed cross-coupling and amide bond formation, provide a vast chemical space for exploration. Current research strongly supports its application in developing inhibitors for clinically relevant kinases like EGFR and VEGFR-2, as well as novel antiviral agents targeting enzymes such as HIV-1 integrase. Future efforts should focus on leveraging combinatorial approaches to build diverse libraries of these derivatives for high-throughput screening and on employing structure-based drug design to optimize interactions with specific biological targets, ultimately leading to the next generation of indole-based medicines.
References
- Peng, C., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. URL
- Shankar, R., et al. (2022). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 13(10), 1189-1221. URL
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. URL
- Peng, C., et al. (2014).
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. URL
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. BenchChem. URL
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. BenchChem. URL
- Al-Ostath, A., et al. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Al-Ostath, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. URL
- Various Authors. (n.d.). IC50 Values for Compounds in the EGFR Enzyme Assays.
- Abuelizz, H. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.
- Alanazi, A. M., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 957-975. URL
- Khan, I., et al. (2015). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. URL
- Various Authors. (n.d.). Chemical structures and IC50 values of type-II inhibitors against VEGFR-2.
- Various Authors. (n.d.). Fischer Indole Synthesis. Cambridge University Press. URL
- Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Marzouk, A. A., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. URL
- Moghadam, F. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2579-2591. URL
- Various Authors. (n.d.). IC50 Values of VEGFR2 Kinase Activities of the Tested Compounds.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives. Indo American Journal of Pharmaceutical Sciences. URL
- ChemicalBook. (n.d.). 5-Bromoindole-2-carboxylic acid methyl ester synthesis. ChemicalBook. URL
- Inventor, Y. (2007). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Various Authors. (n.d.).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. URL
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. URL
- Various Authors. (n.d.). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids.
- PubChem. (n.d.). This compound. PubChem. URL
- Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid. Sigma-Aldrich. URL
- Wang, G., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421-457. URL
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL
- Various Authors. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.
Sources
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. iajps.com [iajps.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Fischer Indole Synthesis of 5-Bromo-3-Methyl-1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. This guide provides an in-depth technical overview of the Fischer indole synthesis, a venerable and highly adaptable method for the construction of the indole ring system. We will focus on the specific application of this reaction to the synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid, a valuable intermediate in drug discovery due to the synthetic versatility of its bromine and carboxylic acid functionalities. This document will elucidate the reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline the analytical characterization of the target compound.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
First described by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and widely utilized methods for preparing indoles for over a century.[1] The reaction's robustness and tolerance for a wide range of substituents have cemented its place in the synthetic chemist's toolbox. The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1] The indole products of this reaction are precursors to a multitude of natural products and synthetic drugs, including the triptan class of antimigraine medications.[1]
The target molecule of this guide, this compound, is a particularly useful building block. The bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The carboxylic acid at the 2-position can be converted into a range of other functional groups or used for amide bond formation, while the methyl group at the 3-position can influence the molecule's steric and electronic properties.
The Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from (4-bromophenyl)hydrazine and a carbonyl compound, in this case, a pyruvate derivative. The subsequent acid-catalyzed intramolecular cyclization involves a[2][2]-sigmatropic rearrangement as the key bond-forming step.[1]
The accepted mechanism is as follows:
-
Hydrazone Formation: The reaction commences with the condensation of (4-bromophenyl)hydrazine with a pyruvate derivative (e.g., ethyl 2-oxobutanoate) to form the corresponding hydrazone.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer.
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a C-C bond, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group on the imine carbon forms a five-membered ring.
-
Elimination of Ammonia: The resulting aminoacetal intermediate eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole.[1]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar indole-2-carboxylic acid syntheses.
3.1. Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| (4-Bromophenyl)hydrazine hydrochloride | C₆H₇BrN₂·HCl | 223.50 | 622-88-8 | Light-sensitive solid |
| Ethyl 2-oxobutanoate | C₆H₁₀O₃ | 130.14 | 617-33-4 | Liquid |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 | Viscous, corrosive liquid |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid |
| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Basic solution |
| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | 7647-14-5 | Aqueous solution |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Silica gel for column chromatography | SiO₂ | 60.08 | 7631-86-9 | Stationary phase |
3.2. Step-by-Step Procedure
Step 1: In-situ Formation of the Hydrazone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).
-
To this suspension, add ethyl 2-oxobutanoate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
Step 2: Fischer Indole Cyclization
-
To the reaction mixture containing the hydrazone, carefully add polyphosphoric acid (PPA) (10 eq by weight) in portions. Caution: The addition of PPA is exothermic.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-100 °C in an oil bath.
-
Maintain this temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Critical Experimental Parameters and Mechanistic Insights
The success of the Fischer indole synthesis is highly dependent on several key parameters:
-
Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be employed, with polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and sulfuric acid being common choices.[1] PPA is particularly effective as it serves as both the catalyst and the solvent. The strength of the acid can influence the reaction rate and the potential for side reactions.
-
Reaction Temperature: The reaction typically requires elevated temperatures to drive the[2][2]-sigmatropic rearrangement and subsequent cyclization. However, excessively high temperatures can lead to decomposition of the starting materials or the product. Optimization of the temperature is crucial for achieving a good yield.
-
Substrate Structure: The electronic nature of the substituents on the arylhydrazine and the carbonyl compound can significantly impact the reaction. Electron-donating groups on the aryl ring generally facilitate the reaction, while electron-withdrawing groups can hinder it.
-
Solvent: While the reaction can be run neat, particularly with PPA, the use of a high-boiling point solvent can be beneficial for temperature control.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons (doublets and doublet of doublets in the range of 7.0-8.0 ppm), NH proton (a broad singlet, typically > 10 ppm), methyl protons (a singlet around 2.5 ppm), and a carboxylic acid proton (a broad singlet, typically > 12 ppm). |
| ¹³C NMR | Signals for the indole ring carbons (typically in the range of 100-140 ppm), the methyl carbon (around 10-15 ppm), and the carboxylic acid carbonyl carbon (around 165-175 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and O-H stretching of the carboxylic acid (a broad peak from 2500-3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (254.08 g/mol for C₁₀H₈BrNO₂) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).[3] |
Chemical Structure and Reaction Diagram
Caption: Overall reaction scheme for the Fischer indole synthesis of the target compound.
Conclusion
The Fischer indole synthesis remains a powerful and relevant tool in the synthesis of complex molecules for drug discovery and development. This guide has provided a comprehensive overview of its application in the preparation of this compound. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively utilize this classic reaction to access this and other valuable indole intermediates. The self-validating nature of a well-executed experimental protocol, coupled with thorough analytical characterization, ensures the integrity of the synthetic process and the quality of the final product.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-648.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
- PubChem. This compound.
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Wikipedia. Fischer indole synthesis. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- De Gruyter. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
- PubChem. This compound. [Link]
Sources
The Reissert Synthesis: A Foundational Strategy for Accessing Substituted Indole-2-Carboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its utility stems from the versatile synthetic handle provided by the C2-carboxylate group, which allows for extensive functionalization. The Reissert indole synthesis, a classic and robust method, offers a reliable pathway to this valuable class of compounds from readily available starting materials.[1]
This guide provides a detailed examination of the Reissert synthesis, moving beyond a simple recitation of steps to explore the mechanistic rationale, field-tested protocols, and strategic considerations essential for its successful application in a drug discovery context.
The Core Reaction: A Two-Stage Approach
The Reissert synthesis is a powerful sequence that constructs the indole nucleus from an ortho-nitrotoluene and diethyl oxalate.[2] The overall transformation can be logically dissected into two primary stages:
-
Base-Catalyzed Condensation: Formation of an ethyl o-nitrophenylpyruvate intermediate.
-
Reductive Cyclization: Conversion of the pyruvate intermediate into the target indole-2-carboxylic acid.[3]
This strategy's elegance lies in its use of the nitro group as a latent amino functionality, which is unmasked in the final ring-closing step.
Mechanistic Deep Dive & Rationale
Understanding the causality behind each step is critical for optimization and troubleshooting. The reaction proceeds through a well-defined sequence of chemical events.
Stage 1: Claisen Condensation
The synthesis begins with a base-catalyzed Claisen condensation.[1] The benzylic protons of the o-nitrotoluene are sufficiently acidic for deprotonation by a strong base. This acidity is significantly enhanced by the powerful electron-withdrawing effect of the adjacent nitro group, which stabilizes the resulting carbanion.[1][4]
-
Choice of Base - A Critical Parameter: While sodium ethoxide can be used, potassium ethoxide is often preferred as it has been shown to produce superior results.[2][3] This is typically attributed to its greater basicity and the dissociation behavior of the ion pair in solution. The generated carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[5] The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the key ethyl o-nitrophenylpyruvate.[5]
Stage 2: Reductive Cyclization
The second stage is the pivotal ring-forming step. It involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the adjacent ketone.[1][6]
-
Choice of Reducing Agent: A variety of reducing agents have been successfully employed. The classic conditions involve zinc dust in acetic acid.[2][3] Other effective systems include ferrous sulfate with ammonia, iron powder in acetic acid, and sodium dithionite.[6][7][8] The choice of reductant can be crucial, as certain conditions may lead to alternative reaction pathways. For instance, reduction with PtO₂ in ethanol has been observed to favor the formation of quinolones, particularly with 7-substituted substrates.[7]
The newly formed aniline derivative rapidly attacks the γ-keto group of the pyruvate side chain to form a five-membered ring intermediate (a hydroxyindoline).[5][9] This is followed by dehydration, which is driven by the formation of the stable, aromatic indole ring system.[4] The resulting product is the ethyl ester of indole-2-carboxylic acid, which can be easily hydrolyzed to the final carboxylic acid product.
Reaction Mechanism: Reissert Indole Synthesis
Caption: Figure 1: Reaction Mechanism of the Reissert Synthesis.
Validated Experimental Protocol
Trustworthiness in synthesis relies on robust and reproducible protocols. The following procedure is adapted from a validated preparation of ethyl indole-2-carboxylate published in Organic Syntheses, a highly reputable source for reliable chemical methods.[10]
Part A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
Apparatus Setup: Equip a 5-L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.
-
Potassium Handling (Caution!): Add 300 mL of anhydrous ether to the flask, followed by 39.1 g (1.00 g-atom) of freshly cut potassium.
-
Ethoxide Formation: While stirring, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate sufficient to maintain a gentle reflux. Continue until all potassium has dissolved (approx. 1.5–2 hours).
-
Reaction Mixture: Cool the resulting potassium ethoxide solution to room temperature and dilute with 2.5 L of anhydrous ether.
-
Condensation: Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed 10 minutes later by 137 g (1.00 mole) of o-nitrotoluene.
-
Precipitation & Isolation: Stir the mixture for 8-10 hours at room temperature. The potassium salt of the product will precipitate. Collect the solid by filtration, wash thoroughly with anhydrous ether, and dry under vacuum.
Part B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Reaction Setup: Place 30 g (0.109 mole) of the potassium salt from Part A into a 400-mL hydrogenation bottle and dissolve it in 200 mL of glacial acetic acid.
-
Catalyst Addition: Add 0.20 g of Platinum catalyst (e.g., Adams' catalyst).
-
Hydrogenation: Place the bottle in a Parr low-pressure hydrogenation apparatus. Flush the system with hydrogen, then shake under an initial pressure of ~30 p.s.i. until hydrogen uptake ceases (typically 1-2 hours).
-
Workup: Remove the catalyst by filtration, washing it with glacial acetic acid. Pour the combined filtrate into 2 L of an ice-water mixture.
-
Isolation: The crude ethyl indole-2-carboxylate will precipitate. Collect the solid by filtration, wash with water until the washings are neutral, and dry. The product can be further purified by recrystallization from ethanol.
Part C: Hydrolysis to Indole-2-carboxylic Acid
-
Saponification: The ethyl indole-2-carboxylate obtained from Part B can be hydrolyzed to the corresponding carboxylic acid via standard alkaline hydrolysis (saponification) using aqueous sodium or potassium hydroxide, followed by acidic workup to precipitate the product.[10]
Experimental Workflow Summary
Caption: Figure 2: High-Level Experimental Workflow.
Applications & Significance in Drug Development
The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have been investigated and developed for a wide range of therapeutic targets. The Reissert synthesis provides a fundamental and scalable route to this key intermediate.
| Therapeutic Area | Target / Mechanism | Example Application | Citation(s) |
| Antiviral (HIV) | Integrase Strand Transfer Inhibitor (INSTI) | The indole-2-carboxylic acid core chelates Mg²⁺ ions in the HIV-1 integrase active site. | [11][12][13] |
| Antiviral (HIV) | Reverse Transcriptase Inhibitor | Ethyl 5-chloro-4-fluoroindole-2-carboxylate is a key fragment of potent HIV-1 RT inhibitors. | [7] |
| Neuroscience | NMDA-Glycine Antagonist | Methyl 6-chloro-4-iodoindole-2-carboxylate was synthesized en route to potent antagonists. | [7] |
| Oncology | Various | The indole scaffold is versatile in interacting with biological targets like kinases. | [14] |
| Antioxidant | Lipid Peroxidation Inhibitor | Indole-2-carboxylic acid exhibits strong inhibitory effects on lipid peroxidation. | [15] |
This synthetic route is particularly valuable because it allows for the introduction of various substituents on the benzene ring of the starting o-nitrotoluene, which translates directly to substitution on the final indole product. This enables the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Modifications and Strategic Variations
While the classic Reissert synthesis is powerful, several modifications have been developed to expand its scope.
-
The Butin Modification: This intramolecular version of the Reissert reaction utilizes a furan ring-opening to provide the necessary carbonyl group for the cyclization, leading to indoles with a ketone side chain that can be further modified.[2]
-
Nicolaou's Modification: This approach incorporates a nucleophilic conjugate addition step, leading to the formation of C-3 substituted N-hydroxyindoles.[7]
Conclusion
The Reissert synthesis of substituted indole-2-carboxylic acids remains a highly relevant and practical tool for chemists in research and drug development. Its reliance on inexpensive starting materials, predictable mechanism, and amenability to a variety of substituents make it a go-to method for accessing this critical heterocyclic scaffold. By understanding the underlying principles of each step—from the choice of base in the initial condensation to the selection of reducing agent for the cyclization—researchers can effectively leverage this century-old reaction to build the complex molecules that drive modern therapeutic innovation.
References
- Reissert indole synthesis. In Wikipedia; 2023. [Link]
- Indole-2-carboxylic Acid: A Comprehensive Overview. Ningbo Inno Pharmchem Co.,Ltd. Published April 5, 2025. [Link]
- Gribble, G. Reissert Indole Synthesis.
- Reissert indole synthesis. chemeurope.com. [Link]
- Gribble, G. Reissert-Indole-Synthesis.pdf.
- Reissert Indole Synthesis. Name Reactions in Organic Synthesis.
- Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. Published December 18, 2018. [Link]
- Taber, D. F., & Tirunahari, P. K. Indole synthesis: a review and proposed classification.
- Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. Published March 23, 2020. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Reissert Indole Synthesis. YouTube. Published December 20, 2024. [Link]
- Reissert Indole Synthesis - Full Video Lecture. YouTube. Published September 29, 2021. [Link]
- Reissert Indole Synthesis Using Continuous-Flow Hydrogenation.
- Meng, Z., et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Published December 8, 2023. [Link]
- Meng, Z., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- Meng, Z., et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Institutes of Health. Published December 8, 2023. [Link]
- Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! YouTube. Published January 22, 2021. [Link]
- Noland, W. E., & Baude, F. J. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
- Synthesis of Indoles: Recent Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
The Leimgruber-Batcho Synthesis: A Comprehensive Technical Guide to Substituted Indoles
Foreword: The Enduring Relevance of the Indole Nucleus
The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan, underscores the critical importance of efficient and versatile synthetic routes to this privileged structure.[1][2] Among the pantheon of named reactions for indole synthesis, the Leimgruber-Batcho synthesis, first disclosed in 1971, has emerged as a particularly powerful and widely adopted method due to its operational simplicity, broad substrate scope, and the ready availability of starting materials.[1][3][4] This in-depth guide provides a technical exploration of the Leimgruber-Batcho synthesis, offering field-proven insights, detailed experimental protocols, and a critical analysis of its various facets to empower researchers, scientists, and drug development professionals in their pursuit of novel substituted indoles.
The Strategic Advantage of the Leimgruber-Batcho Approach
Unlike many classical indole syntheses that can be hampered by harsh conditions or limited regiochemical control, the Leimgruber-Batcho synthesis offers several distinct advantages:
-
High Versatility: The method allows for the preparation of a wide variety of indoles with substituents on the benzene ring (positions 4, 5, 6, and 7).[1]
-
Regiospecificity: The substitution pattern of the resulting indole is directly determined by the substitution pattern of the starting o-nitrotoluene, avoiding the formation of isomeric mixtures that can plague other methods.[1]
-
Mild Reaction Conditions: The final reductive cyclization can be achieved using a range of mild chemical or catalytic methods, ensuring compatibility with a broad spectrum of functional groups.[1]
-
Accessible Starting Materials: Many substituted o-nitrotoluenes are commercially available or can be readily prepared through standard aromatic chemistry.[4]
-
Direct Formation of 2,3-Unsubstituted Indoles: The synthesis directly yields indoles that are unsubstituted at the 2 and 3 positions, which are often desired as versatile intermediates for further functionalization.[1]
Deconstructing the Mechanism: A Two-Act Synthesis
The Leimgruber-Batcho synthesis is a two-stage process: the formation of a key enamine intermediate followed by a reductive cyclization. A deep understanding of the underlying mechanism is paramount for troubleshooting and optimization.
Act I: The Formation of the β-Dialkylamino-2-nitrostyrene
The synthesis commences with the condensation of an o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] The presence of the ortho-nitro group is crucial, as it enhances the acidity of the benzylic protons of the methyl group, facilitating their deprotonation.[3]
The reaction is typically performed at elevated temperatures in a polar aprotic solvent such as DMF. The addition of a secondary amine, such as pyrrolidine or piperidine, is often employed to accelerate the reaction by forming a more reactive aminal intermediate in situ.[4] The resulting trans-β-dialkylamino-2-nitrostyrene is a highly conjugated "push-pull" olefin, characterized by its intense red color, which serves as a convenient visual indicator of successful enamine formation.[4]
Diagram 1: Mechanism of Enamine Formation
Caption: Mechanism of enamine formation in the Leimgruber-Batcho synthesis.
Act II: The Reductive Cyclization Cascade
The second stage involves the reduction of the nitro group of the enamine intermediate to an amino group. This triggers a spontaneous intramolecular cyclization, followed by the elimination of the dialkylamine to furnish the aromatic indole ring.[3]
The choice of reducing agent is a critical parameter that dictates the overall efficiency and functional group compatibility of the synthesis. A variety of reducing systems have been successfully employed, each with its own set of advantages and limitations.
Diagram 2: Reductive Cyclization Cascade
Caption: The reductive cyclization cascade leading to the indole product.
A Comparative Analysis of Reducing Agents: Choosing the Right Tool for the Job
The success of the Leimgruber-Batcho synthesis often hinges on the selection of the appropriate reducing agent for the cyclization step. The choice depends on factors such as the presence of other reducible functional groups in the substrate, desired reaction conditions (e.g., temperature, pH), and considerations of cost and scalability.
| Reducing Agent/System | Advantages | Disadvantages | Field-Proven Insights & Causality |
| Catalytic Hydrogenation (Pd/C, Raney Ni) | High yields, clean reactions, mild conditions.[1] | Can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers).[5] Requires specialized hydrogenation equipment. | The method of choice for simple substrates. The catalyst's high activity allows for low-pressure hydrogenations. Raney nickel with hydrazine hydrate is a convenient alternative that avoids the need for a hydrogen gas cylinder.[4] |
| Iron in Acetic Acid (Fe/AcOH) | Inexpensive, readily available reagents.[1] | Often requires elevated temperatures, can be messy to work up, and may not be suitable for acid-sensitive substrates. | A classic and cost-effective method, particularly for robust substrates. The acidic medium facilitates the hydrolysis of the enamine and subsequent cyclization. |
| Sodium Dithionite (Na₂S₂O₄) | Mild reducing agent, often used in aqueous systems. | Can sometimes give lower yields compared to other methods. | A good choice for substrates with functional groups that are sensitive to catalytic hydrogenation. The reaction is typically performed in a biphasic system. |
| Stannous Chloride (SnCl₂) | Effective for nitro group reduction. | Requires strongly acidic conditions (HCl), which can be detrimental to sensitive functional groups. Generates tin-based waste.[6] | A powerful reducing agent, but its use is often limited by its lack of chemoselectivity in acidic media. |
| Titanium(III) Chloride (TiCl₃) | Mild and selective, can be used in aqueous or alcoholic solvents.[1] The acidic nature of the reagent can promote cyclization.[5] | Stoichiometric amounts are required, can be more expensive than other options. | Particularly useful for substrates with reducible functional groups. The amount of TiCl₃ can be controlled to achieve different outcomes; for example, with dinitro compounds, a smaller amount can selectively reduce one nitro group.[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of a representative substituted indole.
General Experimental Workflow
Diagram 3: Experimental Workflow for Leimgruber-Batcho Synthesis
Caption: A generalized experimental workflow for the Leimgruber-Batcho indole synthesis.
Example Protocol: Synthesis of 4-Benzyloxyindole
This procedure is adapted from a reliable, peer-reviewed source.[7]
Step 1: Enamine Formation - (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).[7]
-
Heat the solution at reflux (approximately 110 °C) for 3 hours under a nitrogen atmosphere.[7] Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and remove the volatile components on a rotary evaporator.[7]
-
Dissolve the resulting red residue in a mixture of 200 mL of methylene chloride and 1.60 L of methanol.[7]
-
Concentrate the solution to a volume of about 1.40 L on a steam bath and then cool to 5 °C.[7]
-
Filter the precipitated red crystals and wash the filter cake with 200 mL of cold methanol to afford the desired enamine.[7]
Step 2: Reductive Cyclization - 4-Benzyloxyindole
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30 °C under a nitrogen atmosphere, add 10 mL of Raney nickel slurry.[7]
-
Carefully add 85% hydrazine hydrate (44 mL, 0.75 mol) dropwise. Vigorous gas evolution will be observed, and the reaction temperature will rise. Maintain the temperature between 45 and 50 °C using a water bath.[7]
-
Add two additional portions of hydrazine hydrate (44 mL each) after 30 minutes and 1 hour, respectively.[7]
-
Continue stirring at 45-50 °C for 2 hours after the final addition.[7]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to yield 4-benzyloxyindole.
Navigating Challenges: Troubleshooting and Practical Considerations
Even with a well-established procedure, challenges can arise. Here are some field-proven insights for troubleshooting common issues:
-
Low Yield in Enamine Formation:
-
Cause: Incomplete reaction or decomposition of the formamide acetal.
-
Solution: Ensure that the DMF-DMA and pyrrolidine are of high quality and freshly opened or distilled. Increase the reaction time or temperature, carefully monitoring for decomposition by TLC. For less reactive o-nitrotoluenes, consider using a sealed tube to reach higher temperatures.
-
-
Side Reactions During Reduction:
-
Cause: Over-reduction of other functional groups or the enamine double bond.
-
Solution: Choose a milder or more chemoselective reducing agent (see section 3). For catalytic hydrogenation, carefully monitor the reaction and stop it once the starting material is consumed. The formation of 2-aminophenylethylamines from the reduction of the enamine double bond is a known side reaction, but these basic byproducts are typically easy to separate from the neutral indole product.[5]
-
-
Difficulty in Purification:
-
Cause: Presence of closely related impurities or colored byproducts.
-
Solution: Column chromatography is a common and effective method for purifying indoles.[5] Recrystallization can also be highly effective for obtaining high-purity material, although it may lead to lower recovery.[5] A mixed solvent system, such as methanol and water, can be effective for the recrystallization of crude indole.[5]
-
-
One-Pot Procedures:
The Impact of Substituents on Reaction Outcomes
The electronic nature and position of substituents on the starting o-nitrotoluene can significantly influence the reaction.
-
Electron-withdrawing groups (e.g., -CN, -CO₂Me, -NO₂) ortho to the methyl group can further acidify the benzylic protons, facilitating enamine formation.[5]
-
Steric hindrance from bulky substituents near the methyl group can impede the initial condensation step, potentially requiring more forcing conditions.[8] The synthesis of 7-methylindole, for instance, has been reported to give a relatively low yield, possibly due to steric effects.[8]
Applications in Drug Discovery and Development
The Leimgruber-Batcho synthesis has been instrumental in the synthesis of numerous biologically active indoles. Its reliability and versatility have made it a go-to method for accessing key intermediates in drug discovery programs. Notable applications include the synthesis of precursors for dopamine agonists, psilocin analogs, and the β-blocker pindolol.[1] The ability to readily introduce a variety of substituents on the indole nucleus allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug development.
Conclusion: A Timeless and Adaptable Synthesis
The Leimgruber-Batcho indole synthesis has stood the test of time, remaining a cornerstone of heterocyclic chemistry for over half a century. Its strategic advantages, including its versatility, regiochemical control, and use of mild conditions, have solidified its place in the synthetic chemist's toolbox. As the demand for novel, functionalized indoles in medicinal chemistry and materials science continues to grow, the principles and practical insights outlined in this guide will continue to empower researchers to harness the full potential of this elegant and powerful transformation.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195.
- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 338-348). John Wiley & Sons, Ltd.
- Química Orgánica. (2010). Indoles Synthesis. Química Orgánica.org.
- Prasad, A. S., et al. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research, 12(02), 528-532.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia.
- Gribble, G. W. (2017). (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate.
- Chemoz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube.
- SciSpace. (n.d.). Leimgruber–Batcho indole synthesis. SciSpace.
- Chemospecific. (2020). Amazing Chemistry Behind The Batcho-Leimgruber Reaction! YouTube.
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
- Imperial College London. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London.
- Hughes, D. L. (2012). Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Baxendale Group - Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group - Durham University.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. journalijar.com [journalijar.com]
An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Indole Compounds
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Halogenation of this scaffold is a powerful and widely employed strategy in drug design to modulate a compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[4][5][6][7][8] This guide provides a comprehensive technical overview of the core physicochemical properties of halogenated indole compounds, offering insights into the underlying principles, experimental characterization methodologies, and implications for drug development.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring system can profoundly alter its electronic distribution, lipophilicity, acidity, and intermolecular interaction potential.[4][9] For decades, halogens were primarily considered as tools to increase steric bulk and lipophilicity.[4][6][10] However, a modern understanding recognizes their ability to form specific, directional non-covalent interactions, most notably halogen bonds, which are increasingly exploited in rational drug design.[5][6][10][11]
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical framework for investigating and leveraging the unique properties of halogenated indoles.
Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is quantitatively expressed as the partition coefficient (P) or its logarithmic form (logP), representing the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12]
The Influence of Halogenation on LogP
Halogenation almost invariably increases the lipophilicity of an indole molecule. This is attributed to the replacement of a smaller, less polarizable hydrogen atom with a larger, more polarizable halogen atom, which enhances favorable van der Waals interactions with the nonpolar organic solvent. The magnitude of this effect is dependent on the specific halogen and its position on the indole ring.
Table 1: Comparative LogP Values of Halogenated Indole Derivatives
| Compound | Halogen | Position | Experimental LogP |
| Indole | - | - | 2.14 |
| 5-Fluoroindole | F | 5 | 2.41 |
| 5-Chloroindole | Cl | 5 | 2.84 |
| 5-Bromoindole | Br | 5 | 3.03 |
| 5-Iodoindole | I | 5 | 3.42 |
| 3-Bromoindole | Br | 3 | 2.98 |
Note: The LogP values presented are representative and can vary based on the experimental method used for their determination.
As demonstrated in the table, the lipophilicity increases down the halogen group (F < Cl < Br < I). This trend correlates with the increasing size and polarizability of the halogen atom.
Experimental Determination of LogP: Reverse-Phase HPLC Method
While the traditional "shake-flask" method is considered the gold standard, it can be time-consuming.[13] A more rapid and high-throughput method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15]
Step-by-Step Protocol
-
Column Selection: A C18 or similar nonpolar stationary phase column is typically used.
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile) is prepared.[16]
-
Calibration: A set of standard compounds with known LogP values is injected to create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The halogenated indole compound is dissolved in the mobile phase and injected into the HPLC system.
-
Data Acquisition: The retention time (t_R) of the compound is measured.
-
Calculation: The retention factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
LogP Determination: The LogP of the test compound is determined by interpolating its log k' value onto the calibration curve.
Electronic Effects and Acidity (pKa)
Halogens exert a dual electronic influence on the indole ring: a resonance (or mesomeric) effect and an inductive effect.
-
Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density through the sigma bond framework. This effect is strongest for fluorine and decreases down the group.
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic pi-system, donating electron density. This effect is most significant for fluorine due to better orbital overlap with carbon.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. This deactivation of the ring influences its reactivity in electrophilic substitution reactions and alters the acidity of the indole N-H proton.[17]
Impact on pKa
The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO. Halogen substitution, due to the net electron-withdrawing effect, stabilizes the resulting indolide anion, thereby increasing the acidity (i.e., lowering the pKa).
Table 2: Predicted pKa Values of Halogenated Indoles
| Compound | Halogen Position | Predicted pKa (Aqueous) |
| Indole | - | 16.9 |
| 4-Chloroindole | 4 | 16.1 |
| 5-Chloroindole | 5 | 16.2 |
| 6-Chloroindole | 6 | 16.1 |
| 7-Chloroindole | 7 | 15.9 |
Note: These are computationally predicted values and serve for comparative purposes.
The pKa is a critical parameter as it governs the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.[18]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[18][19][20][21][22] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[18][19]
Step-by-Step Protocol
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Dissolve a precise amount of the halogenated indole in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, though this requires extrapolation to determine the aqueous pKa.[20] The final concentration should be at least 10⁻⁴ M.[19][20]
-
Titration Setup: Place the sample solution in a vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[19]
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic proton). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[19] This point can be precisely identified as the inflection point on the first derivative plot (ΔpH/ΔV vs. V).
Solid-State Properties: Crystal Packing and Halogen Bonding
The introduction of halogens significantly influences the solid-state properties of indole derivatives, affecting crystal packing, melting point, and solubility. This is largely due to the ability of heavier halogens (Cl, Br, I) to act as Lewis acidic "halogen bond" donors.[10][11]
The Nature of Halogen Bonding
Contrary to the perception of halogens as purely electronegative, a region of positive electrostatic potential, known as a "σ-hole," exists on the halogen atom opposite to the R-X covalent bond (where R is the indole scaffold and X is the halogen).[10][11] This σ-hole can engage in a highly directional, attractive interaction with a Lewis base (an electron donor), such as a carbonyl oxygen, a nitrogen atom, or even a π-system.[10][11]
The strength of the halogen bond increases with the polarizability of the halogen and the electron-withdrawing character of the scaffold: I > Br > Cl >> F. Fluorine, being highly electronegative and having low polarizability, does not typically form significant halogen bonds.
These interactions can play a crucial role in stabilizing specific crystal lattices and are fundamental to molecular recognition at protein-ligand interfaces.[10][23]
Experimental Characterization: Single-Crystal X-ray Diffraction
Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[24][25][26] This method provides precise information on bond lengths, bond angles, and intermolecular interactions, including halogen bonds.[24]
Experimental Workflow Overview
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the halogenated indole compound, typically larger than 0.1 mm in all dimensions.[24][25] This is achieved by slowly bringing a supersaturated solution to a state of minimum solubility.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[24] The crystal diffracts the X-rays into a unique pattern of reflections, whose intensities and positions are meticulously recorded.[24]
-
Structure Solution: The diffraction data is processed to generate an electron density map of the crystal's unit cell.
-
Structure Refinement: A molecular model is fitted to the electron density map and refined using computational methods to achieve the best agreement with the experimental data. The final refined structure reveals the precise atomic positions and the nature of the intermolecular forces governing the crystal packing.
Analysis of the resulting crystal structure allows for the identification and characterization of halogen bonds (e.g., X···O distance and C-X···O angle) and other interactions like hydrogen bonds and π-π stacking.[23][27]
Spectroscopic Properties: UV/Visible Spectroscopy
The electronic transitions within the indole chromophore give rise to characteristic absorption bands in the UV/Vis spectrum.[28] Halogen substitution can cause shifts in the absorption maxima (λ_max), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.
Influence of Halogenation on UV/Vis Spectra
As electron-withdrawing groups, halogens can interact with the π-system of the indole ring, altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[29][30][31] This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the indole chromophore.[29][30] The magnitude of the shift is dependent on the halogen and its position.
Experimental Characterization: UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward technique used to measure the absorption of ultraviolet and visible light by a compound in solution.[32]
Step-by-Step Protocol
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV region of interest (e.g., ethanol, methanol, or cyclohexane).
-
Solution Preparation: Prepare a dilute solution of the halogenated indole of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record its absorption spectrum over a range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters derived from this plot. Comparing the λ_max of a halogenated indole to that of the parent indole reveals the spectral shift caused by the halogen.
Conclusion
Halogenation is a cornerstone of modern medicinal chemistry, providing a versatile tool to fine-tune the physicochemical properties of the indole scaffold. A thorough understanding and precise experimental characterization of properties such as lipophilicity, acidity, solid-state interactions, and spectroscopic behavior are essential for the rational design of novel therapeutics. The methodologies outlined in this guide—RP-HPLC for LogP, potentiometric titration for pKa, X-ray crystallography for solid-state analysis, and UV/Vis spectroscopy for electronic properties—represent a robust framework for researchers to systematically evaluate and optimize halogenated indole compounds in the drug discovery pipeline. By moving beyond a simplistic view of halogens and embracing their capacity for specific, tunable interactions, scientists can unlock new potential within this privileged chemical class.
References
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH.
- Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate.
- Halogen bonding for rational drug design and new drug discovery - PubMed.
- Halogen bonding for rational drug design and new drug discovery - ResearchGate.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. DergiPark. [Link]
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. SciSpace. [Link]
- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate.
- Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry.
- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC - NIH.
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents.
- Similarities and differences in the crystal packing of halogen-substituted indole derivatives - IUCr Journals.
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate.
- LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. [Link]
- Recent advances in the synthesis of indoles and their applications - RSC Publishing. Royal Society of Chemistry. [Link]
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH.
- CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. University of Pretoria. [Link]
- Pharmacokinetics of halogenated hydrocarbons - PubMed.
- Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate.
- Green Halogenation of Indoles with Oxone-Halide - ResearchGate.
- X-ray induced changes in organic and biological crystalline materials - IUCr Journals.
- Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? - Quora. Quora. [Link]
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
- Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Publishing. Royal Society of Chemistry. [Link]
- UV-Vis Spectroscopy. SlidePlayer. [Link]
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. MDPI. [Link]
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. OUCI. [Link]
- (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - ResearchGate.
- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability - MDPI. MDPI. [Link]
- Supporting Information An Investigation of the substituent effect of Halogen Atoms to the Crystal Structures of Indole-3-Carboxy. Royal Society of Chemistry. [Link]
- 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. St.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH.
- UV-Vis Spectroscopy and Conjug
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. ChemRxiv. [Link]
- X-ray crystallography - Wikipedia. Wikipedia. [Link]
- X-Ray Crystallography of Chemical Compounds - PMC - NIH.
- X-ray Crystallography - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds - MDPI. MDPI. [Link]
- X ray Crystallography Overview | Structure of Organic Molecules | Griti - YouTube. YouTube. [Link]
- Syllabus for Chemistry (SCQP08) - S3waas. Amazon AWS. [Link]
Sources
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. quora.com [quora.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.iucr.org [journals.iucr.org]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. rsc.org [rsc.org]
- 28. repository.up.ac.za [repository.up.ac.za]
- 29. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 30. spcmc.ac.in [spcmc.ac.in]
- 31. chemrxiv.org [chemrxiv.org]
- 32. chem.libretexts.org [chem.libretexts.org]
The Privileged Scaffold: A Technical Guide to 5-Bromo-3-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
Abstract
The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved pharmaceuticals.[1] The strategic functionalization of this heterocyclic system offers a powerful tool for modulating biological activity. This in-depth technical guide focuses on a particularly compelling, yet underexplored, derivative: 5-bromo-3-methyl-1H-indole-2-carboxylic acid . We will dissect the synthetic rationale for its construction, explore the nuanced influence of its substituents on physicochemical properties and biological target interactions, and present a comprehensive overview of its current and prospective applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.
Introduction: The Indole Motif and the Strategic Advantage of 5-Bromo-3-methyl Substitution
The indole ring system is a bicyclic aromatic heterocycle that serves as the core structure for a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets, making it a highly sought-after scaffold in drug design.[2][3]
The subject of this guide, this compound, incorporates three key substituents that synergistically enhance its potential as a medicinal chemistry scaffold:
-
The 5-Bromo Group: The introduction of a bromine atom at the 5-position is a well-established strategy in medicinal chemistry.[1] The bromine atom is a lipophilic, electron-withdrawing group that can significantly influence the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the bromine atom provides a valuable synthetic handle for further diversification of the scaffold through various cross-coupling reactions. From a biological standpoint, the bromo substituent can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions.
-
The 3-Methyl Group: Substitution at the 3-position of the indole ring is crucial for modulating biological activity. The presence of a methyl group at this position can serve several purposes. It can introduce steric bulk, which can influence the molecule's binding orientation within a target's active site. Electronically, the methyl group is weakly electron-donating, which can subtly alter the reactivity of the indole ring. Importantly, studies on related indole-2-carboxylic acid derivatives have shown that substitution at the 3-position is a key determinant of biological activity, particularly in the context of inducing apoptosis in cancer cells.[4]
-
The 2-Carboxylic Acid Group: The carboxylic acid moiety at the 2-position is a versatile functional group. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its acidic nature allows for salt formation, which can be advantageous for improving solubility and bioavailability. Furthermore, the carboxylic acid can be readily converted into a wide range of other functional groups, such as esters, amides, and hydrazides, providing a rich platform for structure-activity relationship (SAR) studies.[5]
This strategic combination of substituents endows the this compound scaffold with a unique set of properties, making it a highly promising starting point for the development of novel therapeutics across various disease areas.
Synthesis of the Core Scaffold
A robust and efficient synthesis of the this compound core is paramount for its exploration in medicinal chemistry. A convergent approach utilizing the Japp-Klingemann reaction followed by a Fischer indole synthesis is a highly effective strategy.[6][7]
Synthetic Strategy Overview
The overall synthetic workflow can be conceptualized as a two-stage process:
-
Formation of the Hydrazone Intermediate: The Japp-Klingemann reaction is employed to synthesize the key hydrazone intermediate, ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate. This reaction involves the coupling of a diazonium salt, derived from 4-bromoaniline, with a β-ketoester, ethyl 2-methyl-3-oxobutanoate.[8]
-
Fischer Indole Cyclization: The purified hydrazone intermediate is then subjected to an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to construct the indole ring system. This is followed by hydrolysis of the resulting ester to yield the final this compound.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. iajps.com [iajps.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive technical overview of 5-bromo-3-methyl-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom and other substituents allows for fine-tuning of its pharmacological properties and provides a handle for further chemical modifications. This document will detail the synthetic route to this compound, focusing on the venerable Fischer indole synthesis, its characterization, and its potential applications.
Introduction: The Significance of Substituted Indoles
The indole ring system is a cornerstone of heterocyclic chemistry and is found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. Bromo-substituted indoles, in particular, serve as crucial intermediates in the synthesis of more complex molecules, often leveraging the bromine atom for cross-coupling reactions to introduce further diversity. This compound combines the indole core with a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position, making it a versatile building block for the development of novel therapeutic agents. Derivatives of bromoindole-2-carboxylic acid have been explored as inhibitors of various enzymes and as precursors to potent anticancer and anti-inflammatory agents[1][2].
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient approach to the synthesis of this compound involves a two-step sequence: the Fischer indole synthesis to construct the core indole-2-carboxylate ester, followed by hydrolysis to the desired carboxylic acid. This strategy is advantageous as the Fischer indole synthesis is a robust and well-understood reaction for forming the indole nucleus from readily available starting materials.
Caption: Workflow for the Fischer indole synthesis of the target ester intermediate.
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, the solvent can be removed under reduced pressure. To the crude hydrazone, carefully add a suitable acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid in a solvent like glacial acetic acid. The reaction mixture is then heated to 80-100 °C for 2-4 hours. The progress of the cyclization should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker of ice water. The acidic solution is neutralized by the slow addition of a saturated solution of sodium bicarbonate. The precipitated crude product is collected by vacuum filtration and washed with water. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.
Step 2: Hydrolysis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.
Protocol:
-
Saponification: Dissolve the ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The reaction mixture is heated to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 2-3 with a dilute solution of hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum to afford the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the analysis of closely related analogs and predicted values for the target molecule.
| Property | Expected Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (with decomposition) |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The proton at the 4-position is expected to be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 7-position a doublet.
-
Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm.
-
NH Proton: A broad singlet at δ > 11.0 ppm.
-
Carboxylic Acid Proton: A very broad singlet at δ > 12.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal around δ 165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-140 ppm. The carbon bearing the bromine atom (C-5) would appear around δ 115 ppm.
-
Methyl Carbon: A signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of an indole carboxylic acid is expected to show characteristic absorption bands.[3][4][5]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns for indoles involve cleavage of the substituents from the indole ring.[1][6]
Potential Applications and Future Directions
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality can be readily converted to esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships. The bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical space accessible from this intermediate. Given the established roles of substituted indoles in drug discovery, this compound holds promise for the development of new therapeutic agents targeting a variety of diseases.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The Fischer indole synthesis provides an efficient means of constructing the core indole structure, and subsequent hydrolysis yields the target carboxylic acid. The predicted characterization data, based on analogous compounds, provides a framework for confirming the identity and purity of the synthesized material. As a versatile intermediate, this compound is a valuable tool for researchers engaged in the design and synthesis of novel bioactive compounds.
References
- Degtyarenko, K.; et al. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules 2021, 26(11), 3123. [Link]
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Gribble, G. W. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2009.
- Indo American Journal of Pharmaceutical Sciences. Synthesis of Some New 3-(N-Substituted-1-yl-Methyl)-1H (Substituted)
- Libretexts.
- NIST. Indole-2-carboxylic acid. [Link]
- Organic Syntheses.
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- PubChem. This compound. [Link]
- Royal Society of Chemistry.
- Science Ready.
- SCIRP.
- Wikipedia. Fischer indole synthesis. [Link]
- Wikipedia.
- Zeynep, A.; et al. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. [Link]
Sources
An In-depth Technical Guide to the Natural Occurrence of Brominated Indole Alkaloids
Introduction
Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of drug discovery for decades. The incorporation of bromine atoms into the indole scaffold, a feature rarely seen in terrestrial organisms, gives rise to a unique subset of metabolites with profound biological activities. The marine environment, with its high concentration of bromide, is a particularly rich reservoir of these halogenated compounds. Marine invertebrates such as sponges, tunicates, and red algae have evolved unique biosynthetic pathways to produce a remarkable array of brominated indole alkaloids.
This technical guide provides a comprehensive overview of the natural occurrence of brominated indole alkaloids, intended for researchers, scientists, and drug development professionals. We will delve into their natural sources, biosynthetic origins, diverse pharmacological activities, and the methodologies employed for their extraction and characterization. The causality behind experimental choices will be explained to provide practical, field-proven insights.
Natural Sources of Brominated Indole Alkaloids
The vast majority of brominated indole alkaloids have been isolated from marine organisms, a testament to the unique biochemical landscape of the marine ecosystem.
Marine Sponges (Phylum Porifera)
Marine sponges are arguably the most prolific producers of brominated indole alkaloids. These sessile filter-feeders have developed a sophisticated chemical arsenal for defense and communication, which includes a wide variety of these compounds.
For instance, the deep-water marine sponge Dragmacidin sp. is the source of dragmacidin, a bis-indole alkaloid with cytotoxic properties. Similarly, sponges of the genera Spongosorites and Halicortex have yielded other members of the dragmacidin family, such as dragmacidin D and F, which exhibit antimicrobial and cytotoxic activities. The Icelandic marine sponge Geodia barretti is a source of several 6-bromoindole derivatives, including barettin and geobarrettins, which have demonstrated anti-inflammatory activity.
Aplysinopsins are another significant group of tryptophan-derived brominated indole alkaloids found in numerous sponge genera, including Aplysinopsis, Verongia, Dercitus, and Smenospongia. These compounds are also found in scleractinian corals, suggesting a potential symbiotic relationship or a shared biosynthetic capacity.
Marine Algae (Division Rhodophyta)
Red algae, particularly of the genus Laurencia, are known to produce a variety of simple brominated indoles. These include mono-, di-, tri-, and even tetra-brominated indole derivatives. For example, the red alga Laurencia brongniartii has been found to contain sulfur-containing bromoindoles. The red alga Rhodophyllis membranacea is a source of polyhalogenated indoles, some of which contain bromine, chlorine, and iodine within the same molecule.
Tunicates (Subphylum Tunicata)
Tunicates, or sea squirts, are another important source of brominated indole alkaloids. The colonial tunicate Aplidium cyaneum produces aplicyanins, which are bromoindole derivatives with potent antimitotic and cytotoxic activities. The tunicate Pseudodistoma arborescens is the source of arborescidines, a group of brominated indole alkaloids with cytotoxic properties.
Other Marine Organisms
Brominated indole alkaloids have also been isolated from other marine organisms, albeit less frequently. The famous ancient dye, Tyrian purple, is a dimeric brominated indole alkaloid (6,6'-dibromoindigo) obtained from the hypobranchial glands of several species of predatory sea snails of the Muricidae family. This compound is a testament to the long history of human interaction with these fascinating natural products.
Biosynthesis of Brominated Indole Alkaloids
The biosynthesis of brominated indole alkaloids originates from the amino acid tryptophan. The incorporation of bromine is a key step, catalyzed by specific enzymes called halogenases.
The Role of Tryptophan Halogenases
The biosynthesis of many brominated natural products in marine organisms is initiated by the enzymatic halogenation of a precursor molecule. In the case of brominated indole alkaloids, tryptophan is the primary substrate. Tryptophan halogenases, a class of flavin-dependent enzymes, catalyze the regiospecific bromination of the indole ring of tryptophan. The position of bromination (e.g., C5, C6) is determined by the specific halogenase enzyme.
Proposed Biosynthetic Pathway of Aplysinopsin
The aplysinopsins are a well-studied class of brominated indole alkaloids. Their biosynthesis is thought to proceed through the following key steps:
-
Bromination of Tryptophan: The pathway begins with the bromination of L-tryptophan at the C-6 position by a tryptophan-6-halogenase.
-
Formation of the Imidazolidinone Ring: The brominated tryptophan then undergoes a series of enzymatic reactions to form the characteristic imidazolidinone ring system of the aplysinopsins.
The following diagram illustrates a plausible biosynthetic pathway for the formation of a simple aplysinopsin.
Caption: Proposed biosynthetic pathway of Aplysinopsin.
Pharmacological Activities
Brominated indole alkaloids exhibit a wide spectrum of potent biological activities, making them attractive candidates for drug discovery and development.
Cytotoxic and Anticancer Activity
A significant number of brominated indole alkaloids have demonstrated potent cytotoxicity against various cancer cell lines. For example:
-
Dragmacidin: Shows cytotoxicity against P-388 murine leukemia cells.
-
Gelliusines A and B: Isolated from the sponge Gellius or Orina sp., these tris-indole alkaloids show inhibitory activity against several cancer cell lines.
-
Aplicyanins: These compounds from the tunicate Aplidium cyaneum exhibit potent antimitotic and cytotoxic activities.
Antimicrobial and Antiviral Activity
The marine environment is a constant battleground for survival, and as a result, many marine organisms produce compounds with antimicrobial and antiviral properties. Brominated indole alkaloids are no exception.
-
Dragmacidin D: This bis(indole) alkaloid from the sponge Spongosorites sp. inhibits the growth of several microbes, including E. coli and Candida albicans.
-
Eudistomins: A series of brominated β-carbolines isolated from the tunicate Eudistoma olivaceum have shown antiviral activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Several brominated indole alkaloids have shown promising anti-inflammatory properties.
-
Barettin and related compounds: Isolated from the sponge Geodia barretti, these 6-bromoindole derivatives have been shown to reduce the secretion of pro-inflammatory cytokines in human dendritic cells.
Other Pharmacological Activities
The diverse structures of brominated indole alkaloids lend themselves to a variety of other pharmacological effects, including:
-
Neuromodulatory effects: Aplysinopsin and its analogs have been found to interact with serotonin receptors and the monoamine oxidase system.
-
Enzyme inhibition: Some brominated indole alkaloids have been shown to inhibit various enzymes, such as protein kinases and topoisomerase.
Summary of Representative Brominated Indole Alkaloids
| Alkaloid Class | Representative Compound | Natural Source | Reported Biological Activity |
| Bis-indoles | Dragmacidin | Dragmacidin sp. (Sponge) | Cytotoxic, Antimicrobial |
| Tris-indoles | Gelliusine A | Gellius or Orina sp. (Sponge) | Cytotoxic |
| Aplysinopsins | Aplysinopsin | Aplysinopsis sp. (Sponge), Corals | Cytotoxic, Neuromodulatory |
| Simple Bromoindoles | 2,3,5,6-Tetrabromoindole | Laurencia sp. (Red Algae) | Antibacterial |
| β-Carbolines | Eudistomin C | Eudistoma olivaceum (Tunicate) | Antiviral |
| Pyrroloindoles | Flustramine A | Flustra foliacea (Bryozoan) | Muscle relaxant |
| 6-Bromoindoles | Barettin | Geodia barretti (Sponge) | Anti-inflammatory |
Methodologies for Extraction, Isolation, and Characterization
The successful study of brominated indole alkaloids relies on robust and efficient methods for their extraction from natural sources, followed by purification and structural elucidation.
General Experimental Workflow
The following diagram outlines a typical workflow for the isolation and characterization of brominated indole alkaloids from a marine organism.
Caption: General workflow for isolating brominated indole alkaloids.
Detailed Experimental Protocol: Extraction and Isolation from a Marine Sponge
This protocol provides a step-by-step methodology for the extraction and isolation of brominated indole alkaloids from a marine sponge, such as Geodia barretti.
1. Sample Preparation:
- Freeze-dry the collected sponge material to remove water.
- Grind the lyophilized sponge into a fine powder to increase the surface area for extraction.
2. Extraction:
- Macerate the powdered sponge material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1, v/v) at room temperature for 24 hours.
- Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.
- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Solvent Partitioning:
- Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The brominated indole alkaloids are typically found in the more polar fractions (EtOAc and n-BuOH).
- Evaporate the solvents from each fraction to yield the respective partitioned extracts.
4. Chromatographic Purification:
- Subject the bioactive fraction (e.g., the EtOAc extract) to column chromatography on silica gel.
- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of EtOAc, followed by MeOH.
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compounds.
- Pool similar fractions and subject them to further purification using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other high molecular weight impurities.
- Final purification of the isolated compounds is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water.
5. Structural Elucidation:
- The structure of the purified compounds is determined using a combination of spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The characteristic isotopic pattern of bromine is a key indicator of the presence of brominated compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.
Conclusion
Brominated indole alkaloids from marine sources represent a chemically diverse and biologically significant class of natural products. Their unique structures and potent pharmacological activities, ranging from anticancer to anti-inflammatory, underscore their potential as leads for the development of new therapeutic agents. The continued exploration of the marine environment, coupled with advances in extraction, isolation, and spectroscopic techniques, will undoubtedly lead to the discovery of novel brominated indole alkaloids with exciting new applications in medicine and biotechnology. This guide provides a foundational understanding for researchers poised to explore this promising frontier of natural product chemistry.
References
- Gelliusines A and B are two diastereometric brominated tris-indole alkaloids occurring as enantiomeric pairs, isolated from a deep water New Caledonian sponge Gellius or Orina sp. (Bifulco et al., 1994). The inhibition of KB, P-388, P-388/dox, HT-29 and NSCLCN-6 cell lines for 22 and 23 was evaluated and shown to yield IC50 values of between 10 and 20μg/mL. The Okinawan marine sponge Ircinia sp. yielded an indole alkaloid named konbamidin, which exhibited cytotoxicity against Hela cells in vitro with an IC50 value of 5.4 μg/mL (Shinonaga et al., 1994). (Source: PubMed Central, )
- 2-Methylsulfinyl-3-methylthio-4,5,6-tribromoindole (26), 3-methylsulfinyl-2,4,6-tribromoindole (27) and 4,6-dibromo-2,3-di(methylsulfinyl)indole (28) were isolated from the Formosan red alga Laurencia brongniartii (Figure 6). 2,3,4,6-Tetrabromo-1-methyl-1H-indole (29) was isolated from the marine red alga Laurencia decumbens. 3,5,6-Tribromo-1H-indole (30), 3,5,6-tribromo-1-methyl-1H-indole (31), 2,3,6-tribromo-1H-indole (32), 3,5-dibromo-1-methyl-1H-indole (33) and 2,5-dibromo-1-methyl-
Spectroscopic Characterization of 5-bromo-3-methyl-1H-indole-2-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 5-bromo-3-methyl-1H-indole-2-carboxylic acid (CID 930306), a key intermediate in medicinal chemistry and drug development.[1] While this compound is utilized in advanced synthetic applications, such as in the development of Menin-MLL inhibitors, a complete, publicly accessible dataset of its raw spectroscopic data is sparse.[1][2] This document bridges that gap by presenting a detailed predicted analysis based on foundational spectroscopic principles and comparative data from closely related structural analogs. We outline the standard protocols for data acquisition and offer an in-depth interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural verification and quality control parameters.
Molecular Profile and Structure
This compound is a halogenated indole derivative. The strategic placement of the bromine atom at the C5 position provides a reactive handle for cross-coupling reactions, while the methyl and carboxylic acid groups at C3 and C2, respectively, are crucial for tuning the molecule's steric and electronic properties for specific biological targets.
Table 1: Compound Identification
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 70070-32-5 | [3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][3] |
| Molecular Weight | 254.08 g/mol | [1][3] |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O |[1] |
Caption: Proposed EI-MS fragmentation pathway for the title compound.
Integrated Analysis and Workflow
The structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.
Caption: Integrated workflow for structural verification.
-
Mass Spectrometry first confirms the molecular weight (254 g/mol ) and the presence of a single bromine atom via the characteristic M⁺•/(M+2)⁺• isotopic pattern.
-
IR Spectroscopy validates the presence of the key functional groups: the broad O-H and strong C=O of the carboxylic acid, and the sharp N-H of the indole ring.
-
NMR Spectroscopy provides the definitive structural proof. ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methyl group, while ¹³C NMR confirms the carbon count and the electronic environment of each carbon atom.
Together, these techniques provide a self-validating system, ensuring the identity, structure, and purity of this compound for its application in research and development.
References
- Borkin, D., Pollock, J., et al. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 59(3), 892-913. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for a related compound. Retrieved January 10, 2026, from RSC repository. (Note: Specific document not cited, but representative data for 5-bromo-3-methyl-1H-indole is available in such sources).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 930306, this compound.
- Borkin, D., et al. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). PubMed Central. [Link]
- MDPI. (2022).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-3-methyl-1H-indole-2-carboxylic Acid Derivatives
Abstract
The indole nucleus represents a cornerstone "privileged scaffold" in medicinal chemistry, integral to a multitude of pharmacologically active agents. Strategic modification of this core, such as the introduction of a bromine atom at the 5-position and a methyl group at the 3-position, yields the 5-bromo-3-methyl-1H-indole-2-carboxylic acid scaffold. While this specific scaffold remains relatively underexplored, its close structural analogs, particularly 5-bromoindole-2-carboxylic acid derivatives, have demonstrated significant promise as modulators of key therapeutic targets in oncology. This technical guide synthesizes the existing body of evidence to illuminate the potential therapeutic targets of this compound derivatives. We delve into the mechanistic basis for targeting critical oncogenic pathways, including those driven by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Furthermore, we explore the potential for these compounds to interfere with microtubule dynamics by inhibiting tubulin polymerization. This guide provides a comprehensive overview of the rationale behind these targets, detailed experimental protocols for their validation, and a forward-looking perspective on the therapeutic potential of this intriguing class of molecules for researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold - A Promising Frontier
The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[2] The strategic functionalization of the indole core is a well-established paradigm in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.
The this compound scaffold incorporates several key features that make it a compelling starting point for the development of novel therapeutics:
-
The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position is a common strategy in medicinal chemistry. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability. Furthermore, it can act as a handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.
-
The 2-Carboxylic Acid Group: This functional group provides a crucial anchor point for the synthesis of a diverse library of derivatives, such as amides and esters.[3] It can also participate in key hydrogen bonding interactions within the active sites of target proteins.
-
The 3-Methyl Group: The presence of a methyl group at the 3-position is of particular interest. While direct structure-activity relationship (SAR) data for this specific substitution is limited, it can be hypothesized to influence the molecule's properties in several ways. Sterically, it may orient other substituents in a conformation more favorable for target binding. Electronically, the methyl group is weakly electron-donating, which could subtly modulate the reactivity and binding affinity of the indole core.
Given the significant anticancer activity reported for the closely related 5-bromoindole-2-carboxylic acid and 5-bromo-3-ethylindole-2-carboxamide derivatives, this guide will focus on the most probable therapeutic targets for the this compound series, primarily in the context of oncology.
Key Potential Therapeutic Targets
The available literature strongly suggests that derivatives of the 5-bromoindole-2-carboxylic acid scaffold are potent inhibitors of several key proteins implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
2.1.1. Biological Rationale and Evidence
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][5] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4]
Several studies have identified 5-bromoindole-2-carboxylic acid derivatives as potent inhibitors of EGFR tyrosine kinase.[2][6] These compounds are hypothesized to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain and thereby preventing autophosphorylation and downstream signaling.[5] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2][6] One study highlighted a specific derivative, compound 3a, as a particularly powerful and cancer-specific inhibitor of EGFR.[6]
2.1.2. Potential Influence of the 3-Methyl Group
The introduction of a methyl group at the 3-position could potentially enhance EGFR inhibitory activity. This substituent may provide favorable steric interactions within the hydrophobic regions of the ATP-binding pocket, potentially increasing binding affinity. Further SAR studies are required to validate this hypothesis.
2.1.3. Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by indole derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase
2.2.1. Biological Rationale and Evidence
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[7][8] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Recent studies have demonstrated that 5-bromoindole-2-carboxylic acid hydrazone derivatives are potent inhibitors of VEGFR-2 tyrosine kinase.[9] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its activity.[9] This inhibition of VEGFR-2 leads to cell cycle arrest and induction of the intrinsic apoptosis pathway in cancer cells.
2.2.2. Potential Influence of the 3-Methyl Group
Similar to EGFR, the 3-methyl group could enhance the binding of these derivatives to the largely hydrophobic ATP-binding pocket of VEGFR-2. The steric bulk of the methyl group may also help to optimize the orientation of the molecule for key interactions with amino acid residues in the active site.
2.2.3. Signaling Pathway
Caption: Role of CDK2 in the G1/S transition of the cell cycle and its inhibition.
Tubulin Polymerization
2.4.1. Biological Rationale and Evidence
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. [6]They play a critical role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. [6]Agents that interfere with microtubule dynamics, either by inhibiting their polymerization or by stabilizing them against depolymerization, are among the most effective anticancer drugs. [10] The indole nucleus is a well-known scaffold for the development of tubulin polymerization inhibitors. [11]Certain 5-bromoindole derivatives have been reported to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. [2] 2.4.2. Potential Influence of the 3-Methyl Group
The 3-position of the indole ring is a common site for substitution in many known tubulin inhibitors. The methyl group at this position in the this compound scaffold could play a crucial role in binding to the colchicine-binding site on β-tubulin, a common target for indole-based tubulin inhibitors.
2.4.3. Mechanism of Action
Caption: Inhibition of tubulin polymerization by indole derivatives disrupts mitotic spindle formation.
Data Summary
| Compound Class | Target(s) | Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR | A549 (Lung), HepG2 (Liver), MCF-7 (Breast) | Potent antiproliferative activity | [2][6] |
| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | VEGFR-2 | HepG2 (Liver), HeLa (Cervical), PC3 (Prostate) | Potent antiproliferative activity | [9] |
| 5-Bromo-3-ethylindole-2-carboxamides | EGFR, CDK2 | Various cancer cell lines | EGFR IC50: 85-124 nM; CDK2 IC50: 16-46 nM | [12] |
| 5-Bromoindole derivatives | Tubulin Polymerization | - | Inhibition of tubulin polymerization | [2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to validate the potential therapeutic targets of this compound derivatives.
General Workflow for Target Validation
Caption: General experimental workflow for the validation of therapeutic targets.
In Vitro Kinase Inhibition Assay (EGFR, VEGFR-2, CDK2)
This protocol describes a general luminescence-based kinase assay to determine the in vitro potency of test compounds. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human kinase (EGFR, VEGFR-2, or CDK2/Cyclin A2)
-
Kinase-specific substrate peptide
-
Kinase assay buffer
-
ATP solution
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2, Dinaciclib for CDK2)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Reaction Setup: In a multi-well plate, add the following to each well:
-
Kinase assay buffer
-
Test compound or control (vehicle or positive control inhibitor)
-
Recombinant kinase and substrate peptide solution
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This protocol outlines a turbidity-based assay to measure the effect of a test compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Positive controls: Paclitaxel (enhancer) and Nocodazole (inhibitor)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold polymerization buffer. Keep on ice.
-
Plate Setup: In a pre-warmed 96-well plate at 37°C, add the test compound, controls, or vehicle (DMSO) to the respective wells.
-
Reaction Mix: On ice, prepare a reaction mix containing tubulin and GTP in polymerization buffer (with glycerol to promote polymerization).
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells of the pre-warmed plate.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization for each condition. Determine the concentration of the test compound that inhibits polymerization by 50% (IC50).
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on robust evidence from closely related analogs, the primary potential therapeutic targets for derivatives of this scaffold are the receptor tyrosine kinases EGFR and VEGFR-2, the cell cycle regulator CDK2, and the cytoskeletal protein tubulin. The anticancer activity of these related compounds underscores the potential of this chemical class.
Future research should focus on the following key areas:
-
Synthesis and Library Generation: The development of an efficient and versatile synthetic route to the this compound core is paramount. This will enable the creation of a diverse library of derivatives for biological screening.
-
Systematic Biological Evaluation: The synthesized library should be systematically screened against a panel of kinases, including EGFR, VEGFR-2, and CDK2, as well as in tubulin polymerization assays.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand the influence of the 3-methyl group and other substituents on potency and selectivity. This will guide the rational design of more effective and target-specific inhibitors.
-
Cell-Based and In Vivo Studies: Promising lead compounds should be advanced into cell-based assays to confirm their mechanism of action and then into preclinical in vivo models to evaluate their efficacy and safety.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for cancer and other diseases.
References
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
- EGF/EGFR Signaling Pathway.
- Epidermal growth factor receptor. Wikipedia. [Link]
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
- The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
- VEGFA-VEGFR2 signaling | P
- Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]
- Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. [Link]
- The cell cycle phases and their associated cyclin-dependent kinases...
- CDK Signaling Pathway.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Source providing detailed assay protocols].
- CDK2/CyclinA2 Kinase Enzyme System D
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Source on SAR].
- Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2)
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
- Simplified schematic diagram of the EGFR signaling pathway depicting....
- Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results....
- Development - VEGF signaling via VEGFR2 - generic cascades P
- Cyclin-dependent kinase. Wikipedia. [Link]
- Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. PMC. [Link]
- Illustration of microtubule dynamics. A microtubule shows dynamic instability repeating growth and shortening. GTP-tubulin and GDP-tubulin were shown as colors of β-tubulin, yellow and green, respectively.
- Schematic representation of microtubule dynamics, showing elongation....
- MICROTUBULE POLYMERIZ
- Microtubule Dynamics: an interplay of biochemistry and mechanics. PMC. [Link]
- Measuring microtubule dynamics. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole-2-Carboxylic Acid Esters: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of 5-Aryl-Indole-2-Carboxylic Acid Esters
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Specifically, the 5-aryl-indole-2-carboxylic acid ester scaffold is a privileged motif in drug discovery, offering a versatile platform for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between the 5-position of the indole ring and a diverse array of aryl and heteroaryl partners.[2][3] This powerful palladium-catalyzed reaction is prized for its high functional group tolerance, relatively mild conditions, and the vast commercial availability of boronic acid derivatives.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling of 5-bromoindole-2-carboxylic acid esters. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and present detailed, field-proven protocols to empower the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. A base is a critical component, facilitating the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Experimental Parameters: A Scientist's Perspective
The success of the Suzuki-Miyaura coupling of 5-bromoindole-2-carboxylic acid esters hinges on the judicious selection of several key parameters. The presence of the ester functionality at the 2-position necessitates careful consideration to avoid potential side reactions, primarily ester hydrolysis.
1. Palladium Catalyst and Ligand Selection: The choice of the palladium source and its coordinating ligand is paramount. While numerous catalyst systems have been developed, a few have proven particularly effective for heteroaryl couplings.
-
Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium precursors.
-
Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-rich indole substrates, bulky and electron-rich phosphine ligands are often preferred.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand for Suzuki couplings of heteroaryl halides, often providing high yields under mild conditions.[6]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-stable catalyst that can be effective, particularly in microwave-assisted reactions.[7]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another robust catalyst, known for its high activity and stability.[7]
-
2. The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. However, with an ester present in the substrate, the choice of base is critical to prevent saponification.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are commonly used bases that are generally compatible with ester functionalities, especially under carefully controlled temperature and reaction times.[7]
-
Potassium Phosphate (K₃PO₄) is another effective base, often used in combination with ligands like SPhos.[6]
-
Stronger bases like sodium hydroxide or alkoxides should be avoided as they can readily hydrolyze the ester group.
3. Solvent Systems: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Degassing the solvent to remove oxygen is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.
-
Aqueous solvent mixtures are frequently employed, with common choices being 1,4-dioxane/water , toluene/water , or acetonitrile/water .[2][3] The water component is essential for dissolving the inorganic base.
-
Anhydrous solvents like dimethoxyethane (DME) can also be effective, particularly with certain catalyst-base combinations.[7]
4. Reaction Temperature and Time: The reaction temperature significantly influences the reaction rate.
-
Conventional heating is typically performed between 80-110 °C.[7]
-
Microwave irradiation has emerged as a powerful technique to accelerate the reaction, often leading to significantly shorter reaction times (e.g., 30-40 minutes) and improved yields.[2]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-bromoindole-2-carboxylic acid esters. Optimization may be necessary for specific substrates.
Protocol 1: Conventional Heating with Pd(OAc)₂/SPhos
This protocol is a robust and generally applicable method for a wide range of arylboronic acids.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add ethyl 5-bromoindole-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (e.g., 0.02 equiv.) and SPhos (e.g., 0.04 equiv.) in 1,4-dioxane.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the reaction flask, followed by a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-indole-2-carboxylic acid ester.
Protocol 2: Microwave-Assisted Synthesis with Pd(PPh₃)₄
This protocol offers a rapid and often high-yielding alternative to conventional heating.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add ethyl 5-bromoindole-2-carboxylate (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 30-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 5-bromo-N-heterocycles with various arylboronic acids, providing a valuable starting point for the optimization of reactions with 5-bromoindole-2-carboxylic acid esters.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Arylboronic Acid | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 84 | [7] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Acetonitrile/Water (4:1) | 37 | 18 | 5-bromoindole | p-Tolylboronic acid | >92 | [2] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 5-bromoindole | Phenylboronic acid | ~95 | [2] |
| Pd(OAc)₂ | - | Na₂CO₃ | Water/Acetone | RT | 2 | 5-bromoindole | 4-Methoxyphenylboronic acid | 94 | [8] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, changing the ligand, or using a different base. Ensure thorough degassing of the reaction mixture, as oxygen can deactivate the catalyst. The quality of the boronic acid is also critical; older or impure boronic acids can lead to poor results.
-
Ester Hydrolysis: If ester hydrolysis is observed (detectable by LC-MS or NMR), consider using a milder base such as potassium fluoride or running the reaction at a lower temperature for a longer duration.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the bromoindole or by carefully controlling the reaction temperature.
-
Purification Challenges: The polarity of the 5-aryl-indole-2-carboxylic acid ester products can vary significantly depending on the nature of the coupled aryl group. A careful selection of the solvent system for column chromatography is essential for effective purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 5-aryl-indole-2-carboxylic acid esters. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these important compounds. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful synthetic transformation in drug discovery and development programs.
References
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central. [Link]
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. [Link]
- Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.
- Palladium-catalyzed benzylation of N-Boc indole boronic acids. ElectronicsAndBooks. [Link]
- Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acet
- Suzuki coupling of compound 4b with several aryl boronic acids 5a–e.
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki cross-coupling of arylboronic acids with compound 2.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PubMed Central. [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][10]-Fused Indole Heterocycles.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
Sources
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles: An Application and Protocol Guide
Introduction: The Strategic Importance of 5-Substituted Indoles
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Functionalization of the indole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity.[2] The 5-position of the indole ring is a particularly attractive site for modification to enhance structure-activity relationships (SAR).[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of these valuable 5-substituted indoles from readily available 5-bromoindoles.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key palladium-catalyzed cross-coupling reactions for the functionalization of 5-bromoindoles. We will delve into the mechanistic intricacies of each reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for maximal yield and purity.
The Challenge of the Indole Nucleus: N-H Acidity and Regioselectivity
While palladium-catalyzed cross-coupling reactions are powerful, the indole nucleus presents unique challenges. The acidic N-H proton can interfere with some catalytic cycles, and the inherent reactivity of the indole ring can lead to undesired side reactions.[4] Careful consideration of the need for N-protection and the selection of appropriate reaction conditions are paramount to success.[5][6] Furthermore, achieving regioselectivity, especially in C-H activation approaches, is a significant hurdle, though less of a concern when starting with a pre-functionalized 5-bromoindole.[7][8][9]
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between a halide and an organoboron compound.[2][3][10] It is particularly valuable for synthesizing 5-arylindoles, a common motif in biologically active molecules.[2][11]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the 5-bromoindole to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the 5-substituted indole and regenerate the Pd(0) catalyst.[2][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent significantly influences the outcome of the Suzuki-Miyaura coupling. The following table provides a comparative overview of various systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a similar 5-bromo-indazole substrate.[3][11] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O:MeCN (4:1) | 37 | 18 | High | Effective for a range of bromoindoles.[12] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Water | 120 | 1 | 82 | Microwave-assisted, aqueous conditions.[12] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective alternative to palladium for some heteroaromatic halides.[3] |
Detailed Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).[13]
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe.[13] The addition of water can aid in dissolving the inorganic base.[14]
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas.[15]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel.
II. The Heck Reaction: Vinylating the Indole Core
The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene, enabling the introduction of vinyl groups at the 5-position of the indole ring.[12][16][17]
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of 5-bromoindole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[16]
Caption: Catalytic cycle of the Heck reaction.[16]
Detailed Protocol for the Heck Reaction of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Alkene (e.g., Styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 5-bromoindole (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and P(o-tol)₃ (0.06 equiv.).[16]
-
Reagent Addition: Add anhydrous DMF and triethylamine (1.5 equiv.).[16]
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]
-
Purification: Dry the organic layer, concentrate the solvent, and purify the crude product by column chromatography.[16]
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[18][19] This reaction is invaluable for the synthesis of 5-alkynylindoles.[20]
Reaction Principle
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 5-bromoindole to Pd(0) is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base.[19]
Caption: Catalytic cycles of the Sonogashira coupling reaction.[19]
Detailed Protocol for Sonogashira Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve 5-bromoindole (1.0 equiv.) in THF in a suitable reaction vessel at room temperature.[21]
-
Reagent Addition: Sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.). The amine acts as both the base and can serve as a solvent.[21]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours or until completion is indicated by TLC.[21]
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[21]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[21]
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-aminoindoles from 5-bromoindoles and a wide range of amines.[1][22]
Reaction Principle
The catalytic cycle involves the oxidative addition of 5-bromoindole to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the 5-aminoindole product and regenerates the Pd(0) catalyst.[1][22][23] Bulky, electron-rich phosphine ligands are often crucial for the success of this reaction.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1]
Detailed Protocol for Buchwald-Hartwig Amination of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), X-Phos (0.04 equiv.), and NaOtBu (1.4 equiv.) under an inert atmosphere.
-
Reagent Addition: Add a solution of 5-bromoindole (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate the solvent, and purify the crude product by column chromatography.
V. General Optimization and Troubleshooting Workflow
Achieving high yields and purity in palladium-catalyzed cross-coupling reactions often requires careful optimization of reaction parameters. The following workflow provides a systematic approach to troubleshooting common issues.
Caption: A step-by-step guide to troubleshooting low-yield coupling reactions.[4][14]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-bromoindoles, providing access to a vast chemical space of potential drug candidates and functional materials. A thorough understanding of the reaction mechanisms and the interplay between catalyst, ligand, base, and solvent is crucial for successful synthesis. The protocols and optimization strategies outlined in this guide serve as a robust starting point for researchers to develop efficient and reliable methods for the synthesis of novel 5-substituted indoles.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole - Benchchem.
- C-H Functionalization of indoles and oxindoles through CDC reactions.
- Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen | ACS Catalysis - ACS Publications.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences.
- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position - ACS Publications.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
- Application Notes and Protocols for the Use of 5-Bromo-3-methyl-1H-indole in Organic Synthesis - Benchchem.
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
- impact of solvent and base on 5-Bromo-2,3-dimethyl-2H-indazole reactivity - Benchchem.
- Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
- Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - NIH.
- Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions - Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Sonogashira Coupling | NROChemistry.
- Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Buchwald–Hartwig amination - Wikipedia.
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2,3-dichloroquinoxalines - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Technical Support Center: Optimal Palladium Catalyst Selection for 7-Bromoindole Coupling - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Heck Reaction - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Comprehensive Analytical Protocols for the Characterization of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
Introduction: The Significance of 5-bromo-3-methyl-1H-indole-2-carboxylic acid in Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active molecules. The strategic placement of a bromine atom at the 5-position provides a versatile handle for synthetic modifications, such as cross-coupling reactions, while the methyl and carboxylic acid groups at the 3- and 2-positions, respectively, influence the molecule's steric and electronic properties, which are crucial for target engagement and pharmacokinetic profiles. Given its role as a key building block in the synthesis of potential therapeutic agents, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.[1]
This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important synthetic intermediate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |
| Molecular Weight | 254.08 g/mol | [2][3] |
| CAS Number | 70070-32-5 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of this compound. The following protocols are optimized for robust and reproducible analysis.
I. HPLC-UV for Purity Assessment and Routine Quantification
This method is suitable for routine analysis and purity determination in relatively clean sample matrices. The carboxylic acid and aromatic nature of the molecule allow for good retention on a C18 stationary phase and strong UV absorbance.
Caption: A generalized workflow for the HPLC-UV analysis of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
II. LC-MS/MS for High-Sensitivity Quantification
For the quantification of this compound in complex matrices, such as biological fluids or reaction mixtures with trace-level impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
-
Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient will need to be developed to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 252.0 (for [M-H]⁻)
-
Product Ion (Q3): A characteristic fragment ion needs to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a product ion of m/z 208.0.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to minimize matrix effects.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte's MRM transition to a calibration curve prepared with known concentrations of the standard.
-
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| COOH | ~12.0-13.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| NH | ~11.5-12.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| H-4 | ~7.7-7.8 | d | J ≈ 2.0 Hz | Doublet due to coupling with H-6. |
| H-6 | ~7.3-7.4 | dd | J ≈ 8.5, 2.0 Hz | Doublet of doublets due to coupling with H-7 and H-4. |
| H-7 | ~7.5-7.6 | d | J ≈ 8.5 Hz | Doublet due to coupling with H-6. |
| CH₃ | ~2.3-2.4 | s | - | Singlet. |
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~162-165 | Carboxylic acid carbonyl. |
| C-7a | ~136-138 | Quaternary carbon. |
| C-2 | ~130-132 | Quaternary carbon attached to the carboxylic acid. |
| C-3a | ~128-130 | Quaternary carbon. |
| C-6 | ~124-126 | Aromatic CH. |
| C-4 | ~121-123 | Aromatic CH. |
| C-7 | ~114-116 | Aromatic CH. |
| C-5 | ~113-115 | Carbon bearing the bromine atom. |
| C-3 | ~105-107 | Carbon bearing the methyl group. |
| CH₃ | ~9-11 | Methyl carbon. |
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H stretch | Indole N-H |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid O-H |
| ~1680-1710 | C=O stretch | Carboxylic acid C=O |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-N stretch | Indole C-N |
| ~800-850 | C-H bend | Out-of-plane bending for substituted benzene |
| ~550-650 | C-Br stretch | Carbon-bromine bond |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺˙): Due to the presence of bromine, the molecular ion peak will appear as a doublet with approximately equal intensity at m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or ESI for LC-MS).
-
Sample Introduction: The sample can be introduced via a direct insertion probe, GC, or LC.
-
Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of this compound.
I. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. For this compound, TGA can reveal the onset of decomposition and the presence of any residual solvents or water.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.
-
Experimental Conditions:
-
Temperature Range: 25°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen, with a purge rate of 20 mL/min
-
-
Data Analysis: Analyze the resulting thermogram for the onset of decomposition and the percentage of mass loss at different temperatures.
II. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25°C to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of these chromatographic, spectroscopic, and thermal analysis techniques is essential for ensuring the identity, purity, and stability of this key intermediate, thereby supporting the advancement of drug discovery and development programs. The protocols provided herein are based on established analytical principles and data from closely related compounds, offering a solid foundation for method development and validation in a research or quality control setting.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- University of California, Davis. (n.d.). NMR Chemical Shifts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 5-bromo-, methyl ester - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound.
- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- SpectraBase. (n.d.). 5-bromoindole-2-carboxylic acid - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). 5-Bromo-2,3,3-trimethyl-3H-indole - Optional[MS (GC)] - Spectrum.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3.
- ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 70070-32-5 [m.chemicalbook.com]
- 4. 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
purification of 5-bromo-3-methyl-1H-indole-2-carboxylic acid by recrystallization
An In-depth Guide to the Purification of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid by Recrystallization
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible purification process.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice. Impurities, which are either present in smaller quantities or have different solubility profiles, ideally remain in the solution (mother liquor) or are removed during an initial hot filtration step.[1]
For this compound, a molecule possessing both a polar carboxylic acid group and a larger, moderately polar bromo-indole scaffold, a mixed-solvent system is often ideal.[1][2] This allows for fine-tuning the solubility to achieve high recovery and purity.
Understanding the Analyte & Potential Impurities
A successful purification strategy begins with understanding the target molecule and the impurities likely present from its synthesis.
Target Compound: this compound
-
Molecular Formula: C₁₀H₈BrNO₂[3]
-
Structure: The molecule contains a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting and -donating carboxylic acid group, and a bromine-substituted aromatic system. These features dictate its solubility, making it amenable to purification in polar protic solvents or mixtures containing them.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Bromination Byproducts: Positional isomers (e.g., 4-, 6-, or 7-bromo isomers) or poly-brominated species can form during synthesis.[1]
-
Residual Bromine: Free bromine from the synthesis can impart a yellow or brown color to the crude product and may react with certain solvents.[1] It is often advisable to quench any residual bromine with a reducing agent like sodium bisulfite before initiating recrystallization.[1][5]
-
Decarboxylation Products: Indole-2-carboxylic acids can be susceptible to decarboxylation upon prolonged heating, although this is more common in the presence of specific catalysts.[6]
Experimental Protocol: A Self-Validating Workflow
This protocol employs an ethanol/water mixed-solvent system, a common and effective choice for compounds of this type.[1][2] Ethanol ensures solubility when hot, while water acts as an "anti-solvent" to reduce solubility upon cooling, thereby inducing crystallization.
Materials & Equipment
-
Crude this compound
-
Ethanol (Reagent grade or better)
-
Deionized Water
-
Activated Carbon (decolorizing grade, optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper (sized to Buchner funnel)
-
Glass funnel (for hot filtration)
-
Fluted filter paper (for hot filtration)
-
Spatulas and other standard laboratory glassware
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (typically 2-3 times the expected solvent volume).
-
Add a magnetic stir bar.
-
Begin adding a minimal amount of hot ethanol while heating and stirring on a hot plate. Continue adding hot ethanol portion-wise until the solid is fully dissolved. The key is to use the minimum volume of hot solvent necessary to create a saturated solution. This is critical for maximizing yield.
-
-
Decolorization (Optional):
-
If the resulting solution is highly colored (e.g., yellow or brown due to impurities), remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling when adding the carbon.
-
Add a small amount of activated carbon (typically 1-2% of the crude product weight).
-
Return the flask to the heat and gently boil for 5-10 minutes. The activated carbon will adsorb high molecular weight colored impurities.[1]
-
-
Hot Gravity Filtration (Crucial if Activated Carbon was Used):
-
This step removes the activated carbon and any insoluble impurities.
-
Set up a second pre-heated Erlenmeyer flask on the hot plate. Place a pre-heated glass funnel with fluted filter paper on top.
-
Rationale: Keeping the apparatus hot prevents the desired product from crystallizing prematurely in the funnel, which would lead to significant loss of yield.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the clean, hot flask.
-
-
Inducing Crystallization:
-
Bring the clear, hot filtrate back to a gentle boil.
-
Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly and persistently turbid (cloudy). This indicates the saturation point has been reached.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution once more.[7] This ensures the crystallization process begins from a perfectly saturated, non-oiled state.
-
-
Crystal Growth (Cooling):
-
Remove the flask from the heat, cover it with a watch glass or beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the now-cold solution.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture (using the same approximate ratio as the final crystallization medium).
-
Rationale: A cold solvent wash removes the mother liquor containing the dissolved impurities from the surface of the crystals without re-dissolving a significant amount of the product.
-
-
Drying:
-
Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvents.
-
Visual Workflow
Caption: Workflow for the recrystallization of this compound.
Summary of Key Parameters & Troubleshooting
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Primary Solvent | Ethanol | Good solubility for the target compound at elevated temperatures. |
| Anti-Solvent | Deionized Water | Poor solubility for the target compound; induces precipitation upon cooling. |
| Dissolution Temp. | Boiling point of ethanol (~78 °C) | Ensures complete dissolution in a minimal solvent volume. |
| Cooling Protocol | Slow cooling to room temp., then ≥30 min in ice bath | Promotes the formation of pure, well-defined crystals and maximizes yield. |
| Wash Solvent | Cold Ethanol/Water Mixture | Removes soluble impurities without dissolving the product. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Cooling occurred too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of the primary solvent (ethanol) until the solution is clear, then cool much more slowly. |
| No Crystals Form | Too much solvent was used. The solution is not saturated enough. | Boil off some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low Recovery/Yield | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent. |
| Product Still Impure | The impurity has very similar solubility characteristics. Cooling was too rapid, trapping impurities. | Try a different solvent system (e.g., Toluene, Acetone).[1][8] Repeat the recrystallization process, ensuring slow cooling. Consider an alternative method like column chromatography.[7] |
References
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
- Bunnett, J. F., & Zahler, R. E. (1951). The Replacement of Halogen in Unactivated Aromatic Rings by Nucleophilic Reagents. Chemical Reviews, 49(2), 273–412. [Referenced in US2769815A].
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 60.
- Wang, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1436-1438.
- Snyder, H. R., & Smith, C. W. (1943). The Synthesis of Indole-3-acetic Acid and some of its Homologs. Journal of the American Chemical Society, 65(12), 2452–2454. [General reference for indole chemistry].
- Piers, E., & Brown, R. K. (1962). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 40(3), 559-561.
- PubChem Compound Summary for CID 930306, this compound. National Center for Biotechnology Information.
- Technical Support Center: Purification of 5-acetyl-1H-indole-2-carboxylic acid. Benchchem.
- Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents. (US20080319205A1).
- CN102558017A - Method for preparing 5-bromoindole. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 70070-32-5 [m.chemicalbook.com]
- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2769815A - Replacement of bromine by chlorine in aromatic compounds - Google Patents [patents.google.com]
Protocol for the Column Chromatography Purification of Indole Derivatives: A Methodological Guide
An Application Guide for Researchers and Development Scientists
Indole and its derivatives represent a class of heterocyclic compounds of immense importance in medicinal chemistry and drug discovery.[1][2] They form the core scaffold of numerous natural products, pharmaceuticals, and biologically active molecules. The synthesis of these valuable compounds often yields complex mixtures containing starting materials, byproducts, and reagents. Therefore, robust and efficient purification is a critical and often challenging step to isolate the desired indole derivative with the high degree of purity required for subsequent biological evaluation and development.
This guide provides a comprehensive, field-proven protocol for the purification of indole derivatives using column chromatography. We will delve into the causal logic behind experimental choices, from stationary and mobile phase selection to a detailed, step-by-step workflow and troubleshooting common issues.
The Unique Challenge of Indole Purification
The primary challenge in purifying indole derivatives via silica gel chromatography stems from the chemical nature of the indole nucleus itself. The nitrogen atom in the pyrrole ring is basic and can engage in strong, undesirable interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4] This interaction can lead to several common problems:
-
Peak Tailing or Streaking: The compound slowly and unevenly elutes from the column, resulting in broad fractions that are often contaminated with impurities.[3]
-
Compound Degradation: The acidic nature of silica can catalyze the decomposition of sensitive indole derivatives, leading to the formation of artifacts and significantly reducing the final yield.[3][4]
-
Irreversible Adsorption: In some cases, the indole derivative may bind so strongly to the stationary phase that it cannot be eluted, resulting in poor or no recovery.[3]
Understanding these potential pitfalls is the first step in developing a successful purification strategy.
Part 1: Method Development — The Blueprint for Separation
Before packing any column, a systematic method development process using Thin-Layer Chromatography (TLC) is essential. This preliminary analysis saves time, solvent, and valuable sample.
Stationary Phase Selection
The choice of stationary phase is the most critical decision and is dictated by the stability and polarity of your target indole derivative.
| Stationary Phase | Primary Use Case for Indoles | Advantages | Disadvantages & Mitigation |
| Standard Silica Gel | General purpose, for non-basic or robust indole derivatives. | Cost-effective, versatile, widely available.[5] | Acidic nature can cause tailing and degradation.[3][4] |
| Deactivated Silica Gel | Recommended for most indoles , especially those with basic nitrogen centers. | Minimizes acidic interactions, improving peak shape and recovery.[3][4] | Requires pre-treatment or addition of a basic modifier to the mobile phase. |
| Neutral Alumina | Acid-sensitive indoles that show degradation on silica. | A less acidic alternative to silica, suitable for basic compounds.[3][6] | Selectivity differs from silica; requires re-optimization of the mobile phase.[4] |
| Reversed-Phase (C18) | Highly polar indole derivatives that are strongly retained on silica. | Excellent for polar compounds; uses aqueous/organic mobile phases.[5][7] | May not be suitable for non-polar indoles; requires different solvent systems.[4] |
Assessing Compound Stability with 2D TLC
Before committing to a large-scale column, it is crucial to verify that your compound is stable on the chosen stationary phase. A two-dimensional TLC experiment is a rapid and effective method for this assessment.[3][4][8]
Protocol: 2D TLC for Stability Check
-
Spotting: On a square TLC plate, carefully spot the crude compound mixture in one of the lower corners, about 1 cm from the edges.
-
First Elution: Develop the plate in a suitable mobile phase.
-
Drying: Remove the plate and allow the solvent to evaporate completely.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first elution now form the baseline.
-
Second Elution: Re-develop the plate in the same mobile phase.
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates that the compound is degrading on the silica gel plate.[4]
If degradation is observed, you must use a deactivated stationary phase (see Section 1.3).
Mobile Phase Optimization
The goal of mobile phase selection is to find a solvent system that provides good separation between your target compound and its impurities.
-
Screen Solvents with TLC: Use TLC to test various solvent systems, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[5][9] For more polar indoles, systems like dichloromethane/methanol may be necessary.[9]
-
Target the Ideal Rf Value: The optimal mobile phase for column chromatography should give your target compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[3][5][10] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation to occur without requiring excessively large volumes of solvent for elution.[10]
-
Incorporate Modifiers:
-
For Basic Indoles (to prevent tailing): If TLC spots are streaked or tailed, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to the mobile phase.[3][4] This deactivates the acidic silanol groups and leads to sharper, more symmetrical spots.
-
For Acidic Indoles: For indoles bearing a carboxylic acid or other acidic group, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape by suppressing deprotonation.[3]
-
Part 2: The Purification Protocol — A Step-by-Step Workflow
Once the stationary and mobile phases have been optimized, you can proceed with the preparative column chromatography.
Caption: A general workflow for column chromatography purification.
Column Preparation (Slurry Packing)
This method creates a uniformly packed, bubble-free column bed, which is essential for good separation.[3]
-
Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material. A typical ratio of silica gel to crude sample by weight is between 30:1 and 100:1.[3]
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (approx. 1 cm) of sand.
-
Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain while continuously tapping the side of the column gently to ensure the silica settles into a homogenous bed. Add more eluent as needed to ensure the silica bed never runs dry.
-
Finalize Packing: Once the silica has settled, add another thin layer of sand to the top to protect the silica surface from being disturbed during sample and solvent addition.[9]
-
Equilibrate: Wash the packed column with 2-3 column volumes of the initial mobile phase, allowing the solvent level to drop to the top of the sand layer just before loading the sample. Crucially, never let the solvent level fall below the top of the stationary phase.
Sample Loading
Loading the sample in a narrow, concentrated band is critical for achieving high resolution.
-
Wet Loading (Recommended for soluble samples): Dissolve the crude product in the absolute minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane).[9][11] Carefully apply this solution to the top of the silica bed with a pipette.[9]
-
Dry Loading (Recommended for poorly soluble samples): Dissolve the crude product in a volatile solvent (e.g., acetone). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[9][11] Carefully add this powder to the top of the packed column.[9]
Elution and Fraction Collection
-
Begin Elution: After loading the sample, carefully add the mobile phase to the column. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use a single, constant mobile phase composition throughout the entire separation. This is suitable when TLC shows good separation of all components with one solvent system.[5]
-
Gradient: Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent over time.[5] This is highly effective for separating mixtures containing compounds with a wide range of polarities.[12]
-
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be proportional to the size of the column.
-
Monitor Progress with TLC: Periodically, and for every fraction collected, spot the fractions on a TLC plate alongside your crude starting material and a reference standard (if available). This allows you to track the elution of your desired product and identify which fractions are pure.[9]
Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified indole derivative.[5][9]
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. The following decision tree and table summarize common problems and their solutions.
Caption: A decision tree for troubleshooting common chromatography issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Tailing | The basic nitrogen of the indole is interacting strongly with acidic silanol groups on the silica.[3] | Add 0.5-2% triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites.[3][4] |
| Poor Separation | 1. Unoptimized Mobile Phase: The eluent polarity is not ideal for resolving the mixture.[3] 2. Column Overloading: Too much sample was loaded for the amount of silica.[3] 3. Poor Column Packing: Channels or cracks in the silica bed are causing uneven flow. | 1. Go back to TLC to find a solvent system that gives better separation and a target Rf of 0.2-0.4.[3][5] 2. Decrease the amount of sample loaded. A typical ratio is 1:30 to 1:100 (sample:silica) by weight.[3] 3. Ensure the column is packed uniformly using the slurry method. |
| Compound Degradation | The acidic nature of the silica gel is catalyzing the decomposition of your indole derivative.[3][4] | 1. First, confirm instability using 2D TLC.[4] 2. If unstable, use a less acidic stationary phase like neutral alumina or deactivate the silica by pre-treating it or adding TEA to the eluent.[3][4] |
| Low or No Recovery | 1. Insufficiently Polar Eluent: The mobile phase is not strong enough to elute the compound.[3] 2. Irreversible Adsorption/Degradation: The compound has bound too strongly or has decomposed on the column.[3][4] | 1. Gradually increase the polarity of the mobile phase. If the compound is still retained, try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane.[3] 2. Address this as described in the "Streaking" and "Degradation" points by using modifiers or switching the stationary phase.[3][4] |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Column Chromatography of Indole Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
- BenchChem. (2025). Preventing decomposition of 3H-Indole on silica gel during chromatography.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of 3H-Indole Isomers.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
- de Villiers, K. A., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(6), 1545–1557. [Link]
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Roberts, M. F., & Butt, V. S. (1969). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. FEBS Letters, 5(4), 269–272. [Link]
- Chemistry Stack Exchange. (2017). Normal phase vs reverse phase HPLC.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Lee, J.-Y., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 9(11), 1957. [Link]
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
Sources
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. yamazenusa.com [yamazenusa.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. aroonchande.com [aroonchande.com]
Topic: In Vitro Kinase Assay Protocol for 5-Bromoindole Derivatives
An Application Note and Protocol
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them premier targets for therapeutic intervention. The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1][3] Specifically, 5-bromoindole derivatives have emerged as a versatile class of compounds, with the bromine atom providing a synthetic handle for extensive structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive framework for academic and industry researchers to design, optimize, and execute robust in vitro kinase assays to determine the inhibitory potential of 5-bromoindole derivatives. We detail three common assay formats—luminescence, fluorescence polarization, and radiometric—and provide step-by-step protocols, data analysis workflows, and troubleshooting guidance to ensure the generation of high-quality, reproducible data.
Introduction: The Rationale for Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[4] This post-translational modification acts as a molecular switch, controlling protein activity, localization, and degradation. With over 500 kinases in the human kinome, these enzymes govern a vast array of cellular processes. Consequently, aberrant kinase activity is a direct driver of oncogenesis, inflammation, and other pathological states, making kinase inhibitors a cornerstone of modern drug discovery.[2]
The initial characterization of a potential inhibitor's potency and selectivity relies on in vitro enzymatic assays.[5] These assays isolate the kinase, its substrate, and the inhibitor from the complex cellular environment, allowing for a direct measurement of the compound's effect on enzymatic activity. 5-Bromoindole derivatives represent a promising starting point for inhibitor design, targeting key kinases such as EGFR, VEGFR-2, and GSK-3.[6][7][8] This document serves as a senior-level guide to navigating the critical steps of assay selection, execution, and data interpretation for this important class of molecules.
Fundamental Principles of In Vitro Kinase Assays
The core of any kinase assay is the enzymatic reaction itself. A kinase enzyme utilizes ATP to phosphorylate a substrate (which can be a protein, peptide, or other molecule). An inhibitor, such as a 5-bromoindole derivative, will compete with ATP or the substrate, or bind to an allosteric site, to reduce the rate of this reaction.
Caption: The basic principle of an in vitro kinase inhibition assay.
The goal is to quantify the reaction's output. This can be achieved by measuring one of three components: the amount of ATP consumed, the amount of ADP produced, or the amount of phosphorylated substrate formed.[4]
Selecting the Right Assay Technology
The choice of assay technology is a critical decision based on the specific kinase, available equipment, throughput needs, and the nature of the compounds being tested.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP via a luciferase reaction. Signal is inversely proportional to kinase activity.[9][10] | Homogeneous ("mix-and-read"), high-throughput, highly sensitive, no radioactive materials.[11][12] | Indirect measurement; potential for interference from compounds that inhibit luciferase.[13] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[14][15] | Homogeneous, non-radioactive, ratiometric measurement reduces well-to-well variability. | Requires specific phospho-antibodies and fluorescently labeled substrates; potential for interference from fluorescent compounds.[16] |
| Radiometric ([γ-32P]-ATP) | Measures the direct incorporation of a radiolabeled phosphate from [γ-32P]-ATP onto the substrate.[17][18] | Considered the "gold standard" for sensitivity and direct measurement; universal for any kinase/substrate pair.[4][19][20] | Requires handling and disposal of radioactive material, lower throughput, multi-step separation process (e.g., filter binding).[4] |
Special Considerations for 5-Bromoindole Derivatives
While powerful, indole-based compounds require specific attention during assay development.
-
Solubility: 5-bromoindole and its derivatives are often sparingly soluble in aqueous solutions.[6] They should be dissolved in 100% DMSO to create high-concentration stock solutions. The final concentration of DMSO in the assay well should be carefully controlled and kept consistent across all wells, typically ≤1%, as higher concentrations can inhibit kinase activity.[13] Always check for compound precipitation in the assay buffer.[21]
-
Compound Interference: Indole scaffolds can be intrinsically fluorescent. When using fluorescence-based assays (like FP or TR-FRET), it is crucial to run control wells containing the compound without enzyme or detection reagents to check for autofluorescence.[16] Using far-red tracers in FP assays can mitigate this issue, as fewer library compounds fluoresce at longer wavelengths.[16] Luminescence assays are generally less susceptible to this type of interference.[12]
Part A: Critical Steps for Assay Development & Optimization
Before screening your 5-bromoindole derivatives, you must develop a robust and validated assay. This involves optimizing reaction conditions to ensure the assay is sensitive, reproducible, and suitable for inhibitor testing.
Caption: A streamlined workflow for kinase assay optimization.
-
Enzyme Titration: Determine the minimal enzyme concentration that produces a robust signal well above the background. This conserves enzyme and ensures the assay operates within the linear range of the detection method.
-
Reaction Time Course: At the optimized enzyme concentration, measure kinase activity at multiple time points. Identify the time window where product formation is linear with time. Subsequent inhibitor assays should be stopped within this linear phase.[22]
-
ATP Concentration: The concentration of ATP is critical, especially for ATP-competitive inhibitors. Determine the Michaelis constant (Km) for ATP. For inhibitor screening, running the assay at an ATP concentration at or below the Km increases the assay's sensitivity to competitive inhibitors.[21][23]
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening (HTS). It is calculated using positive (no inhibition) and negative (full inhibition) controls.
Part B: Protocol - Luminescence-Based Assay (Kinase-Glo®)
This protocol is adapted for a generic serine/threonine kinase and is based on the widely used Kinase-Glo® platform, which quantifies ATP consumption.[11][24]
Materials
-
Kinase of interest and its specific peptide substrate.
-
5-bromoindole derivatives dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[24]
-
ATP solution.
-
Kinase-Glo® Luminescent Kinase Assay System (Promega).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Step-by-Step Methodology
-
Compound Plating: Prepare serial dilutions of your 5-bromoindole derivatives in 100% DMSO. Dispense 1 µL of each dilution into the wells of a white, opaque assay plate. Include wells with 1 µL of DMSO only for "no inhibition" (100% activity) controls and a known potent inhibitor for "full inhibition" (0% activity) controls.
-
Kinase/Substrate Master Mix: Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. For a final reaction volume of 25 µL, prepare this mix at 2X the final desired concentration of kinase and substrate.
-
Enzyme Addition: Add 12.5 µL of the kinase/substrate master mix to each well containing the plated compounds.
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2.5X ATP solution in Kinase Assay Buffer. To start the reaction, add 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near its Km.
-
Kinase Reaction: Incubate the plate at 30°C for the predetermined optimal time (e.g., 60 minutes).
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.[9]
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader. The luminescent signal is inversely proportional to kinase activity.[12]
Part C: Protocol - Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay, a common format for kinase inhibitor screening.[14]
Materials
-
Kinase, substrate, and a corresponding phospho-specific antibody.
-
Fluorescently labeled phosphopeptide "tracer."
-
FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Black, low-volume 384-well plates.
-
Plate reader with FP capabilities (excitation and emission filters for the chosen fluorophore).
Step-by-Step Methodology
-
Kinase Reaction: Perform the kinase reaction (Steps 1-6 from the luminescence protocol) in a total volume of 10 µL in a black assay plate.
-
Reaction Termination: Stop the kinase reaction by adding 5 µL of a Stop Buffer containing EDTA (e.g., 30 mM EDTA in FP Assay Buffer).
-
Detection Mix Preparation: Prepare a Detection Mix containing the phospho-specific antibody and the fluorescent tracer in FP Assay Buffer. The concentrations of each must be optimized beforehand to achieve a good assay window.
-
Signal Development: Add 5 µL of the Detection Mix to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.
-
FP Reading: Measure fluorescence polarization on a compatible plate reader. High kinase activity results in more phosphorylated product, which displaces the tracer from the antibody, leading to a low FP signal. Inhibition of the kinase results in a high FP signal.[16]
Part D: Protocol - Radiometric [γ-32P]-ATP Filter Binding Assay
This method remains a gold standard for its directness and sensitivity.[19][25] Note: All work with radioactive materials must be performed in designated areas following institutional safety protocols.
Materials
-
Kinase and a suitable peptide or protein substrate.
-
[γ-32P]-ATP and non-labeled ("cold") ATP.
-
Kinase Reaction Buffer.
-
Stop Solution (e.g., 75 mM phosphoric acid).[19]
-
P81 phosphocellulose filter paper or plates.
-
Wash Buffer (e.g., 0.5% phosphoric acid).
-
Scintillation vials and scintillation cocktail.
-
Liquid Scintillation Counter.
Step-by-Step Methodology
-
Reaction Setup: In a microcentrifuge tube, combine 15 µL of a master mix containing Kinase Reaction Buffer, substrate, kinase, and the 5-bromoindole inhibitor (or DMSO).[17]
-
Reaction Initiation: Prepare an ATP mix containing cold ATP and a spike of [γ-32P]-ATP (e.g., 0.5-1.0 µCi per reaction).[17][19] Initiate the reaction by adding 5 µL of this ATP mix.
-
Incubation: Incubate at 30°C for the optimized reaction time.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution.
-
Substrate Capture: Spot 20 µL of the reaction mixture onto a pre-labeled square of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-32P]-ATP will not.[17][26]
-
Washing: Wash the P81 papers 3-4 times for 5 minutes each in a beaker of Wash Buffer to remove unbound [γ-32P]-ATP.
-
Quantification: After a final rinse with acetone to air dry the papers, place each paper into a scintillation vial with scintillation cocktail.[26] Quantify the incorporated radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation: From Raw Data to IC₅₀
The ultimate goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the 5-bromoindole derivative required to inhibit kinase activity by 50%.[27]
Caption: Workflow for calculating IC₅₀ values from in vitro assay data.
-
Data Normalization: Convert raw data (e.g., luminescence units, mP, or CPM) into percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signalinhibitor - Signalmin) / (Signalmax - Signalmin))
-
Signalinhibitor: Signal in the presence of the test compound.
-
Signalmax: Signal from the 100% activity control (DMSO only).
-
Signalmin: Signal from the 0% activity control (potent inhibitor).
-
-
Dose-Response Curve: Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[28][29] The IC₅₀ is the concentration that corresponds to 50% inhibition on this fitted curve. Software like GraphPad Prism or Origin is ideal for this analysis.[27]
Hypothetical Data Presentation
| 5-Bromoindole Derivative | Target Kinase | Assay Type | IC₅₀ (nM) |
| Compound A | Kinase X | Kinase-Glo® | 150 |
| Compound B | Kinase X | Kinase-Glo® | 85 |
| Compound C | Kinase Y | FP | 2200 |
| Compound D | Kinase Y | FP | 975 |
Troubleshooting Common Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Enzyme concentration is too high.[23][30]2. Contaminated reagents.3. Autophosphorylation of the kinase.[30] | 1. Titrate the enzyme to a lower concentration.2. Use fresh, high-quality reagents and filtered buffers.3. Include a "no substrate" control to assess autophosphorylation. |
| Low Signal or No Activity | 1. Inactive enzyme due to improper storage/handling.2. Sub-optimal concentrations of ATP or substrate.[23]3. Incorrect assay buffer (pH, ionic strength). | 1. Use a fresh aliquot of enzyme and confirm activity with a known positive control substrate.2. Re-optimize ATP and substrate concentrations.3. Verify buffer composition and pH. |
| No Inhibition Observed | 1. Compound has precipitated out of solution.[21]2. ATP concentration is too high for a competitive inhibitor.[21][23]3. Compound is not an inhibitor of this specific kinase. | 1. Visually inspect wells for precipitation. Lower the compound concentration or check its solubility in the assay buffer.2. Run the assay with ATP at or below its Km value.3. Test against a panel of other kinases to assess selectivity. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Edge effects on the plate due to evaporation.3. Insufficient mixing of reagents. | 1. Use calibrated pipettes and proper technique. Consider automated liquid handlers for HTS.2. Do not use the outer wells of the plate or fill them with buffer/water.3. Ensure thorough but gentle mixing after each reagent addition. |
References
- A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
- Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. (n.d.). Benchchem.
- Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. (n.d.). Benchchem.
- What are the common methods available to detect kinase activities? (2023, May 24).
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. (n.d.).
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.).
- Troubleshooting Lack of In Vitro Activity for Kinase Inhibitors. (n.d.). Benchchem.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.).
- A troubleshooting guide for Sgk1-IN-4 kinase assays. (n.d.). Benchchem.
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- In Vitro Kinase Assays. (n.d.). Revvity.
- Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist.
- Radiometric kinase assays with scintillation counting - because you want your experiments to count! (2021, August 20). YouTube.
- Common issues and troubleshooting for Syk kinase assays. (n.d.). Benchchem.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Optimizing Protein Kinase Inhibitor 6 (PKI6)
- Fluorescence Polarization Assays in Small Molecule Screening. (n.d.).
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. (n.d.). Thermo Fisher Scientific.
- Assay Development for Protein Kinase Enzymes. (2012, May 1).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12).
- Fluorescence Polariz
- Fluorescence Polariz
- In vitro kinase assay. (2023, September 23). Protocols.io.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). BenchSci.
- Application Notes and Protocols for Determining the IC50 of CBK289001 in Various Cell Lines. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. (n.d.). Benchchem.
- 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies. (n.d.). Benchchem.
- 5-Bromoindole GSK-3 inhibitor. (n.d.). Selleck Chemicals.
- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.).
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vitro kinase assay [protocols.io]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 26. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 27. clyte.tech [clyte.tech]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Indole Compounds
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, prominently featured in numerous natural products and synthetic pharmaceuticals.[1] Naturally occurring indole derivatives, such as those found in cruciferous vegetables like indole-3-carbinol and its dimer 3,3'-diindolylmethane, have long been investigated for their cancer-preventive and therapeutic properties.[2][3] This has inspired the development of a vast library of synthetic indole-based compounds, some of which have become cornerstone anticancer drugs, targeting fundamental cellular processes required for tumor growth and survival.[4][5]
The anticancer efficacy of indole compounds stems from their ability to modulate a wide array of cellular signaling pathways.[2] Their mechanisms of action are diverse, including the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting the formation of the mitotic spindle by disrupting microtubule dynamics, and preventing the formation of new blood vessels that feed tumors (angiogenesis).[1][3][6]
Evaluating a novel indole compound requires a systematic and multi-faceted approach. A researcher cannot rely on a single assay but must build a comprehensive biological profile of the compound's activity. This guide provides a hierarchical workflow, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are deliberate and the resulting data is robust and interpretable.
The Hierarchical Evaluation Workflow
The investigation of a novel anticancer compound follows a logical progression from general effects to specific mechanisms. This tiered approach is efficient, cost-effective, and ensures that resource-intensive mechanistic studies are performed only on compounds with demonstrated cytotoxic potential.
Phase 1: Primary Screening - Is the Compound Bioactive?
The initial goal is to determine whether a compound exhibits cytotoxic or cytostatic effects against cancer cells and at what concentration. The half-maximal inhibitory concentration (IC50) is the most critical parameter derived from this phase.
The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and widely used colorimetric method for initial cytotoxicity screening.[7][8]
Scientific Principle: This assay quantifies cell viability based on mitochondrial function. In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[9]
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells from exponential phase culture using trypsin.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the indole test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Crucial Controls: Include "untreated" wells (cells with fresh medium) and "vehicle control" wells (cells treated with the highest concentration of the solvent, e.g., 0.1% DMSO).[10] Also include "blank" wells with medium only to measure background absorbance.
-
Incubate for the desired exposure time (commonly 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11][12]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Carefully aspirate the medium containing MTT without disturbing the cells or crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: IC50 Values of a Hypothetical Indole Compound (IND-X)
| Cell Line | Histotype | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 |
| HCT116 | Colon Carcinoma | 6.8 ± 0.9 |
| HeLa | Cervical Carcinoma | 9.1 ± 1.5 |
Phase 2: Mechanistic Elucidation - How Does the Compound Work?
Once a compound demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action. The following assays address the most common anticancer mechanisms of indole derivatives.
A. Induction of Apoptosis
Apoptosis is a highly regulated form of programmed cell death, and its induction is a hallmark of effective anticancer therapies.[14] Key biochemical events include the activation of caspases and the fragmentation of genomic DNA.[15][16]
1. Caspase-3/7 Activity Assay (Fluorometric)
Scientific Principle: Caspases are a family of proteases that execute the apoptotic program. Caspases-3 and -7 are the primary "executioner" caspases responsible for cleaving key cellular proteins. This assay uses a synthetic peptide substrate, Ac-DEVD-AMC, which contains a caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter molecule (AMC). In apoptotic cells, active caspase-3/7 cleaves the substrate, releasing free AMC, which emits a strong fluorescent signal.[17][18] The fluorescence intensity is directly proportional to caspase activity.
Protocol: Caspase-3/7 Activity Assay
-
Cell Culture and Lysis:
-
Seed cells in a white, clear-bottom 96-well plate and treat with the indole compound at 1x and 2x its IC50 value for a specified time (e.g., 12, 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
After treatment, lyse the cells directly in the wells by adding a chilled lysis buffer and incubating on ice for 10 minutes.[17][19]
-
-
Assay Reaction:
-
Data Acquisition:
2. DNA Fragmentation (Ladder) Assay
Scientific Principle: A late-stage hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA in the linker regions between nucleosomes.[15] This results in DNA fragments that are multiples of approximately 180-200 base pairs. When this fragmented DNA is analyzed by agarose gel electrophoresis, it produces a characteristic "ladder" pattern, distinguishing it from the high molecular weight smear seen in necrotic cell death.[20][21]
Protocol: DNA Ladder Assay
-
Cell Treatment and Harvesting:
-
Treat cells in a 6-well plate with the indole compound (e.g., at IC50 concentration) for a longer duration (e.g., 24-48 hours) to allow for late-stage apoptosis.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
-
DNA Extraction:
-
Lyse the cells using a lysis buffer containing detergents and proteases (e.g., Proteinase K) to release the DNA and degrade proteins.
-
Isolate the DNA using a phenol-chloroform extraction or a commercial DNA extraction kit designed for apoptotic DNA.
-
-
Agarose Gel Electrophoresis:
-
Load equal amounts of extracted DNA into the wells of a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. The appearance of a distinct ladder of fragments is indicative of apoptosis.[20]
-
3. Western Blot Analysis of Apoptosis Markers
Scientific Principle: Western blotting allows for the specific detection of key proteins involved in the apoptotic cascade. The most definitive markers are the cleaved (activated) forms of caspases and their substrates.
-
Cleaved Caspase-3: The inactive pro-caspase-3 (~35 kDa) is cleaved into active p17 and p12 fragments. Detecting the p17 fragment is a strong indicator of apoptosis activation.[22]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a 116 kDa nuclear protein involved in DNA repair. It is a primary substrate of caspase-3, which cleaves it into an 89 kDa fragment. The appearance of this fragment is a classic marker of apoptosis.[23][24]
Protocol: Western Blot
-
Protein Extraction: Treat cells as described previously, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for cleaved caspase-3 or cleaved PARP-1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms indicates apoptosis induction.
B. Cell Cycle Arrest
Many indole compounds exert their anticancer effects by disrupting the cell cycle, preventing cancer cells from progressing through the division phases and proliferating.[1][6]
Flow Cytometry Analysis with Propidium Iodide (PI)
Scientific Principle: Flow cytometry can rapidly analyze the cell cycle distribution of a large population of cells. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[25] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.
-
G0/G1 phase cells: Have a normal (2n) DNA content.
-
S phase cells: Are actively synthesizing DNA and have an intermediate (2n to 4n) DNA content.
-
G2/M phase cells: Have a doubled (4n) DNA content. An indole compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase (e.g., G2/M).
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the indole compound (e.g., at 0.5x, 1x, and 2x IC50) for 24 hours.[11]
-
Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation: Cell Cycle Distribution in HCT116 Cells after IND-X Treatment
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| IND-X (0.5x IC50) | 43.8% | 30.5% | 25.7% |
| IND-X (1.0x IC50) | 25.6% | 15.3% | 59.1% |
| IND-X (2.0x IC50) | 18.9% | 9.8% | 71.3% |
C. Inhibition of Microtubule Dynamics
Certain classes of indole alkaloids, such as the vinca alkaloids, are potent anticancer agents that target microtubules.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.
In Vitro Tubulin Polymerization Assay
Scientific Principle: This cell-free assay directly measures a compound's effect on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored in real-time by measuring the increase in light scattering (turbidity), which is recorded as an increase in absorbance at 340 nm.[28][29] Inhibitors of polymerization (like colchicine) will prevent this increase, while stabilizers (like paclitaxel) will enhance it.
Protocol: Tubulin Polymerization Assay
-
Reagent Preparation (on ice):
-
Prepare an assay buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing glycerol, which enhances polymerization.[30]
-
Prepare working solutions of the indole test compound and controls in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound and control solutions to the wells of a pre-chilled 96-well plate.
-
Prepare a tubulin reaction mix on ice containing purified tubulin protein (~3 mg/mL) and GTP (1 mM).[28][31]
-
Initiate the reaction by adding the tubulin mix to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[28]
-
-
Data Acquisition:
D. Anti-Angiogenic Activity
Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels.[32] Inhibiting this process is a key strategy in cancer therapy.
Endothelial Cell Tube Formation Assay
Scientific Principle: This assay models the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional, capillary-like structures. When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (like Matrigel or ECM Gel), they rapidly align and form a network of tubes.[32][33] Anti-angiogenic compounds will inhibit this process.
Protocol: Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in a small volume of medium containing the indole compound at various concentrations.
-
Seed the cell suspension onto the solidified matrix.
-
-
Incubation and Imaging:
-
Quantification:
-
Quantify the extent of tube formation using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).
-
Measure parameters such as the number of branch points, total tube length, and number of loops. A significant reduction in these parameters indicates anti-angiogenic activity.
-
Conclusion: Synthesizing a Comprehensive Profile
No single assay can fully define the anticancer properties of a novel indole compound. The true scientific value lies in synthesizing the data from a hierarchical panel of assays. An ideal anticancer indole candidate might exhibit a low IC50 value in the primary screen, followed by clear evidence of apoptosis induction (caspase activation, PARP cleavage), a significant arrest of cells in the G2/M phase, and perhaps a direct inhibitory effect on tubulin polymerization or angiogenesis. This multi-assay approach provides a robust and comprehensive profile of a compound's biological activity, elucidates its mechanism of action, and provides the critical data needed to justify further preclinical and clinical development.
References
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. (No Date).
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
- Cell cycle analysis with flow cytometry and propidium iodide.
- Apoptosis western blot guide.
- In Vitro Angiogenesis Assays.
- Apoptotic DNA fragmentation.
- Analysis by Western Blotting - Apoptosis.
- "Tubulin polymerization-IN-57" in vitro tubulin polymeriz
- An update to DNA ladder assay for apoptosis detection - PMC - NIH. (No Date).
- Angiogenesis Assays.
- Understanding in vitro angiogenesis assays.
- Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. (2025). Benchchem.
- Angiogenesis Assays.
- Application Notes and Protocols for Caspase Activation Assays.
- Which proteins expression should I check by western blot for confirmation of apoptosis? (2014).
- Mechanisms and therapeutic implications of cell death induction by indole compounds. (2011). Cancers.
- What are the in vitro angiogenesis assays? (2023).
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (No Date).
- Apoptosis DNA fragmentation analysis protocol.
- Full article: Cell-based apoptosis assays in oncology drug discovery.
- Caspases activity assay procedures.
- Measurement of apoptosis by DNA fragmentation.
- Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with CDK12-IN-7. (2025). Benchchem.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed.
- Tubulin Polymerization Assay.
- Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy.
- Caspase Activity Assay. (No Date).
- MTT assay protocol.
- Caspase Protocols in Mice - PMC - PubMed Central - NIH. (No Date).
- Apoptosis Assay Service. (No Date).
- Apoptosis assays: DNA fragment
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (No Date).
- Cell Cycle Tutorial Contents. (No Date). University of Massachusetts Chan Medical School.
- Application Notes and Protocols for Tubulin Polymeriz
- Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit #9660.
- Cell cycle analysis.
- Determination of Caspase Activation by Western Blot.
- Application Notes: Anticancer Activity Assays for Indole Schiff Bases. (2025). Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods. (No Date).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). Benchchem.
- Apoptosis Assays.
- MTT Cell Proliferation Assay. (No Date).
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (No Date).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013).
- Caspase-3 Activity Assay Kit.
- Apoptosis Assay Chart.
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors.
- Some indole based anticancer agents. (No Date).
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Mechanisms and therapeutic implications of cell death induction by indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. 血管生成测定 [sigmaaldrich.com]
- 33. amsbio.com [amsbio.com]
Application Notes and Protocols for Determining the Cytotoxicity of 5-Bromoindole Derivatives using the MTT Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 5-bromoindole derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document offers a detailed protocol, explains the underlying scientific principles, and addresses potential challenges specific to this class of compounds.
Introduction: The Significance of 5-Bromoindole Derivatives and the MTT Assay
5-bromoindole derivatives are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The indole scaffold is a privileged structure in drug discovery, and the addition of a bromine atom at the 5-position can significantly modulate the compound's biological activity.[3] As such, robust and reliable methods for evaluating the cytotoxicity of novel 5-bromoindole derivatives are paramount in the early stages of drug development.
The MTT assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity.[4][5] Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an invaluable tool.[4] The assay's principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[4][7]
Principle of the MTT Assay
The core of the MTT assay is a measure of the metabolic activity of living cells.[4] The reduction of MTT is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase located in the mitochondria.[4][6] This conversion from the yellow MTT to the purple formazan provides a visual and quantifiable signal of cell viability.[6] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[4]
Diagram of the MTT Assay Principle
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the optimal cell seeding density to ensure that the cells are still proliferating at the end of the incubation period. This typically ranges from 1,000 to 100,000 cells per well, depending on the cell line. [6] * Seed the cells in a 96-well plate in a volume of 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment. [8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-bromoindole derivative stock solution in culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls:
-
Untreated cells: Cells in medium only.
-
Vehicle control: Cells in medium with the same final concentration of the solvent used to dissolve the test compound.
-
Positive control: Cells treated with a known cytotoxic agent.
-
Blank: Medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspirating the supernatant. [6] * Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [6][8] * Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization. [6]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Percentage Cell Viability:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the concentration of the 5-bromoindole derivative.
-
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits 50% of cell viability. This can be determined from the dose-response curve, often using non-linear regression analysis. [10]
-
Troubleshooting and Considerations for 5-Bromoindole Derivatives
-
Compound Solubility: Poor solubility of the test compound can lead to precipitation in the culture medium, affecting the results. If precipitation is observed, consider adjusting the solvent or using a brief warming step to aid dissolution. [11]* Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading, leading to false-positive or false-negative results. [6][12]To check for this, include control wells containing the test compound in the medium without cells. [6]* Colored Compounds: If the 5-bromoindole derivative is colored, it may interfere with the absorbance reading. It is essential to measure the absorbance of the compound alone at 570 nm to assess potential interference. [13]* Metabolic Effects: The MTT assay measures metabolic activity, which may not always directly correlate with cell number. Some compounds might alter cellular metabolism without causing cell death. [4]It is advisable to complement the MTT assay with other cytotoxicity assays that measure different parameters, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).
Conclusion
The MTT assay is a robust and valuable tool for assessing the cytotoxic effects of 5-bromoindole derivatives. By following a well-optimized protocol and being mindful of the potential for compound-specific interferences, researchers can obtain reliable and reproducible data to guide the development of novel therapeutic agents. Careful experimental design, including appropriate controls, is paramount for the accurate interpretation of the results.
References
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Wang, P., Henning, S. M., & Heber, D. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12825.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube.
- Mphahlele, M. J., Malindisa, S. O., & Muse, E. A. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules (Basel, Switzerland), 23(6), 1404.
- National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Hassan, Z. A., Jalil, A. A., & Al-Shmgani, H. S. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia, 71, 1-10.
- ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- Protocol Online. (2009). MTT assay problems, while testing anticancer activity.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Guide to Confirming EGFR Inhibition by Indole Derivatives Using Western Blot Analysis
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to confirm the inhibitory effects of indole derivatives on Epidermal Growth Factor Receptor (EGFR) signaling. This document moves beyond a simple recitation of steps, offering in-depth scientific rationale and troubleshooting insights to ensure robust and reliable results.
The Central Role of EGFR in Oncology and the Promise of Indole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that, upon activation by its ligands, orchestrates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are fundamental to regulating cellular processes like proliferation, survival, and differentiation.[1][2][3] However, the dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer and glioblastoma.[1][4] This has positioned EGFR as a prime therapeutic target in oncology.[1][5]
Indole derivatives have emerged as a promising class of small molecules with the potential to inhibit EGFR kinase activity. Their unique structural motifs allow for interaction with the ATP-binding pocket of the EGFR kinase domain, thereby blocking the downstream signaling cascades that promote cancer cell growth and survival. Western blot analysis is an indispensable technique to empirically validate the efficacy of these indole derivatives by directly measuring the phosphorylation status of EGFR and its key downstream effectors.
EGFR Signaling Pathway Overview
The following diagram illustrates the canonical EGFR signaling pathway, highlighting the phosphorylation events that are critical for signal transduction and are the primary focus of this Western blot analysis.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow: A Step-by-Step Protocol with Scientific Rationale
This protocol provides a robust framework for assessing the inhibition of EGFR phosphorylation by indole derivatives. Each step is accompanied by an explanation of its importance to ensure the integrity of the results.
Visualizing the Western Blot Workflow
Caption: Overview of the Western blot workflow.
Part 1: Sample Preparation and Protein Extraction
1.1. Cell Culture and Treatment
-
Protocol: Seed cancer cells known to overexpress EGFR (e.g., A549, MCF-7) at an appropriate density and allow them to adhere overnight. The next day, starve the cells in a serum-free medium for 16-24 hours to reduce basal EGFR activation. Treat the cells with varying concentrations of the indole derivative for a predetermined time. Include a positive control (EGF stimulation without inhibitor) and a negative control (vehicle-treated).
-
Rationale: Serum starvation synchronizes the cell population and minimizes background EGFR phosphorylation, enhancing the signal-to-noise ratio upon EGF stimulation. A dose-response and time-course experiment is crucial to determine the optimal inhibitory concentration and duration of action for the indole derivative.
1.2. Cell Lysis and Protein Extraction
-
Protocol: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Rationale: Performing all steps on ice is critical to minimize protein degradation and dephosphorylation.[6] Phosphatase inhibitors are essential to preserve the phosphorylation status of EGFR and downstream targets, which is the primary endpoint of this assay.
1.3. Protein Quantification
-
Protocol: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.[7][8][9] Prepare a standard curve using bovine serum albumin (BSA) dilutions.[8][10] Incubate the standards and unknown samples with the BCA working reagent at 37°C for 30 minutes.[7][8] Measure the absorbance at 562 nm and calculate the protein concentration of the samples based on the standard curve.[7][9]
-
Rationale: Accurate protein quantification is paramount for ensuring equal loading of protein into each lane of the SDS-PAGE gel.[11][12] This is a prerequisite for the reliable semi-quantitative analysis of protein expression and phosphorylation levels.[11][13]
Part 2: Electrophoresis and Protein Transfer
2.1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Protocol: Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[14] Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[14] Run the gel at a constant voltage until the dye front reaches the bottom.[15]
-
Rationale: SDS denatures proteins and imparts a uniform negative charge, allowing for their separation based on molecular weight.[15][16] The percentage of acrylamide in the gel should be chosen based on the molecular weight of EGFR (approximately 175 kDa).
2.2. Protein Transfer
-
Protocol: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane by briefly immersing it in methanol. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.
-
Rationale: PVDF membranes have a high protein binding capacity and are durable, making them ideal for subsequent stripping and reprobing.[17] The transfer process moves the proteins from the gel matrix to the solid support of the membrane, making them accessible for antibody detection.
Part 3: Immunodetection
3.1. Blocking
-
Protocol: After transfer, block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Rationale: Blocking is a critical step to prevent the non-specific binding of antibodies to the membrane, which would result in high background and obscure the specific signal.[18][19] BSA is preferred over non-fat dry milk for detecting phosphoproteins as milk contains phosphoproteins that can cross-react with the antibodies.
3.2. Primary Antibody Incubation
-
Protocol: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1173) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Rationale: The primary antibody specifically binds to the phosphorylated form of the target protein. An overnight incubation at 4°C allows for optimal antibody-antigen binding. The choice of a specific phospho-site is crucial as it reflects the activation state of the receptor.[20]
3.3. Secondary Antibody Incubation
-
Protocol: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[14][21][22][23][24][25]
-
Rationale: The secondary antibody recognizes the primary antibody and is conjugated to an enzyme (HRP) that will catalyze a chemiluminescent reaction for detection.[21][22][24] Thorough washing is essential to minimize background signal.[26]
3.4. Chemiluminescent Detection
-
Protocol: Wash the membrane again three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate by mixing the two components as per the manufacturer's instructions.[27] Incubate the membrane with the ECL substrate for the recommended time.[14][28][29][30][31] Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Rationale: HRP catalyzes the oxidation of luminol in the ECL substrate, producing light that is proportional to the amount of protein.[28][30] The signal intensity can be used for semi-quantitative analysis.[32]
Part 4: Data Analysis and Normalization
4.1. Stripping and Reprobing
-
Protocol: To normalize the p-EGFR signal, the membrane must be stripped of the bound antibodies and reprobed for total EGFR and a loading control (e.g., GAPDH or β-actin).[17][33] Use a mild stripping buffer to remove the antibodies without significantly affecting the transferred proteins.[34][35] After stripping, wash the membrane extensively, re-block, and then incubate with primary antibodies for total EGFR and the loading control.[17][36]
-
Rationale: Reprobing for total EGFR allows for the normalization of the phosphorylation signal to the total amount of EGFR protein in each sample, correcting for any variations in EGFR expression.[14] The loading control confirms that an equal amount of protein was loaded in each lane.[12][13]
4.2. Densitometry and Quantification
-
Protocol: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the bands corresponding to p-EGFR, total EGFR, and the loading control.[13]
-
Rationale: Densitometry converts the band intensity into a numerical value, allowing for the semi-quantitative comparison of protein levels between different treatment groups.[11][32][37] The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.[14]
Data Presentation and Interpretation
The results of the Western blot analysis should be presented clearly to demonstrate the effect of the indole derivatives on EGFR phosphorylation.
Sample Data Table
| Treatment Group | Concentration | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | Fold Change vs. Control |
| Vehicle Control | - | 15000 | 16000 | 0.94 | 1.00 |
| EGF (100 ng/mL) | - | 45000 | 15500 | 2.90 | 3.09 |
| Indole Derivative A | 1 µM | 25000 | 15800 | 1.58 | 0.54 |
| Indole Derivative A | 10 µM | 10000 | 16200 | 0.62 | 0.21 |
| Indole Derivative B | 1 µM | 35000 | 15900 | 2.20 | 0.76 |
| Indole Derivative B | 10 µM | 18000 | 16100 | 1.12 | 0.39 |
Interpretation: A dose-dependent decrease in the p-EGFR/Total EGFR ratio in the presence of the indole derivatives, following EGF stimulation, indicates successful inhibition of EGFR autophosphorylation. This provides strong evidence for the on-target activity of the compounds.
Troubleshooting Common Western Blot Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Insufficient protein loading- Inactive primary or secondary antibody- Inefficient protein transfer- Suboptimal ECL substrate | - Increase protein load- Use fresh antibodies at optimized concentrations- Verify transfer efficiency (e.g., with Ponceau S stain)- Use a more sensitive ECL substrate[26] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent[6]- Titrate primary and secondary antibodies[26]- Increase the number and duration of wash steps[26] |
| Non-specific Bands | - Primary antibody cross-reactivity- Protein degradation- High antibody concentration | - Use a more specific primary antibody- Ensure protease inhibitors are used during lysis[38]- Optimize primary antibody dilution[38] |
| Uneven or "Smiley" Bands | - Gel polymerization issues- High voltage during electrophoresis | - Prepare fresh gels and ensure even polymerization- Run the gel at a lower, constant voltage[15] |
For a more comprehensive troubleshooting guide, resources from suppliers like Bio-Rad and Thermo Fisher Scientific are highly recommended.[26][39]
References
- Bio-Rad. Troubleshooting Western Blots with the Western Blot Doctor™.
- PubMed. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB.
- Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay.
- PMC. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.
- St John's Laboratory. HRP Secondary Antibodies.
- Bio-Rad. Clarity and Clarity Max ECL Western Blotting Substrates.
- Bio-Rad. HRP-Conjugated Secondary Antibodies.
- Cytiva. Stripping and Reprobing Western Blot Membrane: Problems and Solutions.
- Biocompare. Western Blot Blocking Buffers.
- Addgene. Troubleshooting and Optimizing a Western Blot.
- Bitesize Bio. The 4 Important Steps for Western Blot Quantification.
- Taylor & Francis Online. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
- BenchSci. Western Blotting: Stripping and Re-probing – Saving Your Time & Resources.
- Assay Genie. 101 Western Blot Troubleshooting Tips & Tricks.
- Boster Bio. Western Blot Blocking Buffer Optimization.
- NACALAI TESQUE, INC. HRP-conjugated secondary antibody.
- University of California, Berkeley. Pierce BCA Protein Assay Protocol V.2.
- ResearchGate. EGFR signaling pathway in breast cancers.
- G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay.
- Bio-Rad. Image Analysis and Quantitation for Western Blotting.
- QB3 Berkeley. Protein Quantification: BCA Assay.
- Boster Bio. Enhanced Chemiluminescence (ECL) WB Substrate Guide.
- PMC. Targeting the EGFR signaling pathway in cancer therapy.
- MtoZ Biolabs. Western Blot Band Quantification.
- Rockland Immunochemicals. SDS-PAGE Protocol.
- T-Pro Biotechnology. Chemiluminescent Substrates (ECL kit).
- University of Hyderabad. SDS-PAGE of protein.
- Wako Pure Chemical Corporation. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE).
- Khan Academy. Protein Electrophoresis and SDS-PAGE.
- PMC. Analyzing expression and phosphorylation of the EGF receptor in HNSCC.
- ResearchGate. How could I detect EGFR by western blot effectively?.
- ResearchGate. How could I detect EGFR by western blot?.
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Pierce BCA Protein Assay Protocol [protocols.io]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. Khan Academy [khanacademy.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. biocompare.com [biocompare.com]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HRP Linked Secondary Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. HRP Secondary Antibodies | Antibodies.com [antibodies.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. HRP secondary antibodies | Abcam [abcam.com]
- 25. HRP-conjugated secondary antibodyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 26. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 27. ECL Western Blot Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. bio-rad.com [bio-rad.com]
- 29. ECL Western Blotting Substrate [promega.sg]
- 30. bosterbio.com [bosterbio.com]
- 31. tprobio.com [tprobio.com]
- 32. bio-rad.com [bio-rad.com]
- 33. abcam.com [abcam.com]
- 34. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 35. Stripping and Reprobing Western Blot Membrane: Problems and Solutions | Cytiva [cytivalifesciences.com.cn]
- 36. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. bitesizebio.com [bitesizebio.com]
- 38. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 39. bio-rad.com [bio-rad.com]
Application Notes & Protocols: A Strategic Guide to Developing EGFR Inhibitors from 5-bromo-3-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting EGFR with a Privileged Indole Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, frequently through mutations or overexpression, is a well-established driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC).[4]
The indole backbone is a privileged scaffold in medicinal chemistry, found in a class of N-heterocyclic compounds with a wide range of physiological and pharmacological effects, including anticancer properties.[5][6] The unique structural and electronic properties of the indole ring system allow for key interactions within the ATP-binding pocket of EGFR. Specifically, the 5-bromo-3-methyl-1H-indole-2-carboxylic acid starting material offers a strategic platform for generating a library of potent and selective EGFR inhibitors. The bromo substituent provides a handle for further chemical modification and can enhance binding affinity, while the carboxylic acid group serves as a key anchoring point for derivatization to explore the chemical space within the EGFR active site.
This guide provides a comprehensive, in-depth technical overview of the process for developing novel EGFR inhibitors, starting from the strategic precursor, this compound. We will delve into the synthetic chemistry, biochemical and cellular evaluation, structure-activity relationship (SAR) optimization, and essential in vitro ADME/Tox profiling.
The EGFR Signaling Pathway: A Rationale for Targeted Inhibition
EGFR activation initiates a cascade of downstream signaling events that ultimately drive tumor growth and survival.[7] Ligand binding to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7] This phosphorylation creates docking sites for adaptor proteins and signaling molecules, leading to the activation of three major downstream pathways: the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways collectively promote cell proliferation, inhibit apoptosis, and enhance cell migration and invasion.[2][8] By inhibiting the initial autophosphorylation step, small molecule TKIs effectively block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[6]
Caption: EGFR Signaling Pathway and Inhibition by Indole-based Inhibitors.
Synthetic Chemistry: From Starting Material to Lead Compound
The synthesis of EGFR inhibitors from this compound typically involves the amidation of the carboxylic acid with a variety of amines. This allows for the introduction of diverse chemical moieties that can interact with different regions of the EGFR kinase domain, thereby influencing potency and selectivity. The following is a representative protocol for the synthesis of a lead compound.
Protocol: Synthesis of N-Aryl-5-bromo-3-methyl-1H-indole-2-carboxamides
This protocol describes the synthesis of a series of N-aryl-5-bromo-3-methyl-1H-indole-2-carboxamides, which have shown promise as EGFR inhibitors.[9]
Materials:
-
This compound
-
Appropriate aniline derivatives
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale for Experimental Choices:
-
EDC/HOBt Coupling: This is a standard and efficient method for amide bond formation, minimizing side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and activate the carboxylic acid.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Biochemical and Cellular Assays: Evaluating Inhibitor Potency and Efficacy
A critical step in the development of EGFR inhibitors is the rigorous evaluation of their biochemical potency and cellular efficacy. A combination of in vitro and cell-based assays is essential for a comprehensive understanding of the inhibitor's activity.
Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.[1][10]
Materials:
-
Recombinant human EGFR (Wild-Type and mutant variants)
-
Synthesized indole-based inhibitors
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of a solution containing the EGFR enzyme and substrate to each well.
-
Kinase Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific EGFR variant. Incubate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Assay)
This assay assesses the ability of the inhibitors to suppress the proliferation of cancer cell lines that are dependent on EGFR signaling.[11][12]
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431 - WT overexpressed, HCC827 - Exon 19 deletion, NCI-H1975 - L858R/T790M)[13][14]
-
Synthesized indole-based inhibitors
-
Appropriate cell culture medium and supplements
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate IC₅₀ values by normalizing the data to untreated controls and plotting cell viability against the logarithm of the inhibitor concentration.
Caption: Workflow for the Development of Indole-based EGFR Inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the lead compound and evaluation of the resulting analogs is crucial for improving potency, selectivity, and drug-like properties. The SAR data provides valuable insights into the key structural features required for effective EGFR inhibition.[15][16]
| Compound | R Group (on N-aryl) | Biochemical IC₅₀ (nM) vs. WT EGFR | Cellular IC₅₀ (nM) in A431 cells |
| Lead-1 | -H | 150 | 250 |
| Analog-1a | 4-OCH₃ | 120 | 200 |
| Analog-1b | 4-Cl | 80 | 150 |
| Analog-1c | 3-Cl | 180 | 300 |
| Analog-1d | 4-CF₃ | 95 | 180 |
SAR Insights:
-
Electron-withdrawing groups at the para-position of the N-aryl ring (e.g., -Cl, -CF₃) appear to enhance both biochemical and cellular activity. This suggests that these groups may be involved in favorable interactions within the EGFR active site.
-
The position of the substituent is critical. A meta-substituted chloro group (Analog-1c) resulted in a significant loss of activity compared to the para-substituted analog (Analog-1b).
-
Electron-donating groups (e.g., -OCH₃) have a modest effect on activity.
Based on these initial SAR findings, further optimization could focus on exploring a wider range of electron-withdrawing substituents at the para-position and investigating other substitution patterns on the N-aryl ring.
In Vitro ADME/Tox Profiling: Assessing Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the risk of late-stage failures in drug development.[17][18]
Key In Vitro ADME/Tox Assays:
-
Solubility: Determines the aqueous solubility of the compound, which is crucial for absorption.
-
Permeability (e.g., PAMPA, Caco-2): Assesses the ability of the compound to cross cell membranes, a key factor in oral bioavailability.[19]
-
Metabolic Stability (e.g., liver microsomes, S9 fraction): Evaluates the susceptibility of the compound to metabolism by drug-metabolizing enzymes, which influences its half-life.[19]
-
Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by assessing the inhibitory effect of the compound on major CYP isoforms.[19]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to the target tissue.
-
Cytotoxicity (e.g., in non-cancerous cell lines): Assesses the general toxicity of the compound to healthy cells.
Conclusion
The development of novel EGFR inhibitors from the this compound scaffold represents a promising strategy for the discovery of new anticancer agents. This guide has provided a comprehensive framework for this process, encompassing synthetic chemistry, biochemical and cellular evaluation, SAR-driven lead optimization, and early ADME/Tox profiling. By following a systematic and data-driven approach, researchers can effectively navigate the complexities of drug discovery and identify potent, selective, and safe EGFR inhibitors with the potential for clinical development.
References
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- Wee, P., & Wang, Z. (2017).
- Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(6), 3137-3144.
- Khan, I., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(7), 567-581.
- Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
- Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Review on targeting the EGFR signaling pathway in cancer therapy.
- Wang, Z. (2017).
- Al-Ostath, A. I., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
- Song, J., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLoS ONE, 10(9), e0138988.
- El-Damasy, D. A., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960.
- Creative Commons. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-29.
- Al-Ostath, A. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Al-Ostath, A. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Al-Awady, M. I., et al. (2023).
- Hoshi, H., et al. (2016).
- Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13506.
- Borysov, A. (2022). Importance of ADME/Tox in Early Drug Discovery. Chemspace.
- Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.
- Ciardiello, F., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(21), 15822.
- El-Damasy, D. A., et al. (2020). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Advances, 10(49), 29339-29351.
- Din, H. U., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(13), 3986.
- Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16185–16195.
- ResearchGate. (n.d.). Structures of indole-based EGFR inhibitors I-VI.
- Al-Ostath, A. I., et al. (2023). Synthesis and docking studies of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors.
- Lategahn, J., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, e202300412.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table II from Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation | Semantic Scholar [semanticscholar.org]
- 15. [PDF] Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases | Semantic Scholar [semanticscholar.org]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Notes and Protocols for the Synthesis of 5-Bromoindole-Based VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to receive nutrients and oxygen, and the vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of this process. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of the angiogenic signals induced by VEGF-A. Upon activation, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Consequently, inhibiting the kinase activity of VEGFR-2 has become a cornerstone of modern anti-angiogenic cancer therapy.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Specifically, the 5-bromoindole moiety has been identified as a crucial pharmacophore for potent VEGFR-2 inhibitors. This application note provides a detailed guide to the synthesis of a promising class of 5-bromoindole-based VEGFR-2 inhibitors, focusing on 5-bromoindole-2-carboxylic acid hydrazone derivatives. We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for a representative inhibitor, and present data on the biological activity of this class of compounds.
The Strategic Importance of the 5-Bromoindole Scaffold
The 5-bromoindole core serves as an excellent anchor for VEGFR-2 inhibitors due to its ability to form key interactions within the ATP-binding pocket of the kinase. Molecular docking studies have revealed that the indole nitrogen can act as a hydrogen bond donor, while the bicyclic ring system engages in hydrophobic interactions with key amino acid residues. The bromine atom at the 5-position is particularly significant. Its electron-withdrawing nature can influence the electronic properties of the indole ring, and its size allows for favorable van der Waals interactions within a hydrophobic sub-pocket of the receptor, often enhancing binding affinity and, consequently, inhibitory potency.
VEGFR-2 Signaling Pathway in Angiogenesis
To appreciate the mechanism of action of these inhibitors, it is essential to understand the VEGFR-2 signaling cascade. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.
Figure 1: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Synthetic Workflow for 5-Bromoindole-Based VEGFR-2 Inhibitors
The synthesis of 5-bromoindole-2-carboxylic acid hydrazone derivatives is a multi-step process that begins with the construction of the core 5-bromoindole scaffold, followed by functionalization to introduce the hydrazone moiety.
Application Notes & Protocols: The Role of 5-Bromoindole Derivatives in Anti-Inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with significant therapeutic value.[1] The strategic introduction of a bromine atom at the 5-position of this ring system can markedly alter the molecule's electronic and lipophilic properties, often enhancing its biological efficacy.[1] This guide provides an in-depth exploration of 5-bromoindole derivatives as a promising class of anti-inflammatory agents. We will dissect their mechanism of action, focusing on the modulation of critical inflammatory signaling pathways, and provide detailed, field-proven protocols for their in vitro and in vivo evaluation. The methodologies are designed to be self-validating, ensuring that experimental outcomes are both robust and reproducible.
The Inflammatory Cascade: A Target for 5-Bromoindole Derivatives
Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells.[2] However, its dysregulation leads to chronic inflammatory diseases. The process is orchestrated by a complex network of molecular mediators, including:
-
Prostaglandins and Nitric Oxide (NO): Key signaling molecules that contribute to vasodilation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[3]
-
Pro-inflammatory Cytokines: Proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) that amplify the inflammatory response.[4][5]
The expression of these mediators is largely controlled by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] 5-Bromoindole derivatives have demonstrated the ability to potently inhibit these pathways, positioning them as compelling candidates for novel anti-inflammatory therapeutics.[7]
Mechanism of Action: Dual Inhibition of NF-κB and MAPK Pathways
The primary anti-inflammatory mechanism of many 5-bromoindole derivatives is the suppression of pro-inflammatory gene expression.[7] This is achieved through the coordinated inhibition of key transcription factors and signaling kinases.
-
NF-κB Pathway Inhibition: NF-κB is a master regulator of the immune response.[6] In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), it translocates to the nucleus to initiate the transcription of genes encoding iNOS, COX-2, and various pro-inflammatory cytokines.[6][7] Certain 5-bromoindoles have been shown to prevent this translocation, effectively shutting down the production of these inflammatory mediators.[7]
-
MAPK Pathway Modulation: The MAPK family (including ERK, JNK, and p38) plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[5][8] The phosphorylation (activation) of these kinases is a critical step in the inflammatory cascade. Brominated phenolic compounds have been found to suppress the LPS-induced phosphorylation of ERK and JNK, further contributing to the reduction of the inflammatory response.[9]
Caption: Inhibition of NF-κB and MAPK pathways by 5-bromoindole derivatives.
In Vitro Evaluation: Protocols for Cellular Screening
In vitro assays are the first crucial step in evaluating the anti-inflammatory potential of 5-bromoindole derivatives. The RAW 264.7 murine macrophage cell line is a widely accepted and robust model for these studies, as macrophages are key players in the inflammatory response.[7][10]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the test compound is non-toxic. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[1] This ensures that any observed reduction in inflammatory markers is a direct result of the compound's specific bioactivity and not a secondary effect of cell death.[10]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-bromoindole derivative (e.g., 1 µM to 100 µM) for 24 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control for toxicity if desired.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Test)
Causality: In response to inflammatory stimuli like LPS, macrophages upregulate the iNOS enzyme, leading to a surge in NO production.[7] Measuring the inhibition of NO is a direct indicator of a compound's ability to suppress this key inflammatory pathway. The Griess test provides a simple and reliable colorimetric method for quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant.[10]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence.
-
Pre-treatment: Treat cells with non-toxic concentrations of the 5-bromoindole derivatives for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Cytokines such as TNF-α and IL-6 are potent signaling molecules that drive the inflammatory response.[4] An effective anti-inflammatory compound should reduce the production of these key proteins. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant.
Methodology:
-
Cell Stimulation: Prepare and treat cells as described in Protocol 2 (Steps 1-4).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Quantitative Data Summary: In Vitro Anti-Inflammatory Activity
The following table summarizes representative data for 5-bromoindole derivatives, demonstrating how to present results for comparative analysis. IC₅₀ represents the concentration required to inhibit 50% of the inflammatory response.
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |
| 5-Bromoisatin | > 100 | ~340[7] | > 50 µg/mL[7] |
| 6-Bromoindole | > 100 | Active, IC₅₀ not specified | Active, IC₅₀ not specified |
| LPSF/NN-52 | Not specified | Reduced leukocyte migration[4] | Reduced TNF-α release[4] |
| Indomethacin (Control) | > 100 | Potent | Potent |
Note: Data is illustrative and compiled from various sources. LPSF/NN-52 is 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one, a more complex indole derivative.[4]
In Vivo Evaluation: Validating Efficacy in Preclinical Models
Confirming the anti-inflammatory activity in a whole-organism model is a critical step in drug development.[6] These models help assess a compound's efficacy, pharmacokinetics, and potential side effects.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Causality: This is the most widely used model for evaluating acute inflammation.[11] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantitatively measured.[12][13] A compound's ability to reduce this swelling demonstrates its in vivo anti-inflammatory efficacy.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.[13]
-
Grouping: Divide animals into groups (n=5-6 per group):
-
Vehicle Control (e.g., normal saline or 0.5% CMC).
-
Positive Control (e.g., Indomethacin, 10 mg/kg, oral).[11]
-
Test Groups (5-bromoindole derivative at various doses, e.g., 10, 20, 50 mg/kg, oral).
-
-
Compound Administration: Administer the respective compounds or vehicles to the animals orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: After 60 minutes, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[13]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
Initial research provides valuable insights into how the chemical structure of these compounds relates to their anti-inflammatory function:
-
Position of Bromine: Substitution of a bromine atom at the C5 or C6 position of the isatin-based indole ring appears to effectively increase anti-inflammatory activity.[7]
-
Dimerization: The dimerization of indole derivatives has been found to significantly reduce or abolish anti-inflammatory activity. This is likely due to a substantial increase in lipophilicity and a corresponding decrease in aqueous solubility, limiting bioavailability.[7]
Conclusion and Future Directions
5-Bromoindole and its derivatives represent a versatile and highly promising class of compounds for the development of novel anti-inflammatory therapeutics.[1] Their ability to modulate key inflammatory pathways like NF-κB and MAPK provides a strong mechanistic basis for their observed efficacy. The protocols detailed in this guide offer a robust framework for screening and validating new chemical entities within this class.
Future research should focus on synthesizing novel derivatives to optimize their potency, selectivity, and pharmacokinetic profiles. Exploring their efficacy in models of chronic inflammation and further elucidating their specific molecular targets will be crucial for translating the promise of these compounds into clinically successful anti-inflammatory drugs.
References
- Vertex AI Search Grounding API. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Retrieved January 10, 2026.
- J. Inflamm. Res. (2018).
- Vertex AI Search Grounding API. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved January 10, 2026.
- Benkendorff, K., et al. (2017).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]
- SciELO. (2019).
- de Lacerda, D. L., et al. (2011).
- Jo, E., et al. (2020).
- Kim, H., et al. (2024).
- Serafini, M. R., et al. (2014).
- Ali, Z. M., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]
- Bibi, S., et al. (2023).
- ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]
- Maldonado-Velasquez, A., et al. (2020).
- Singh, S., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Indole-2-Carboxylic Acids
Introduction
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are abundant in nature and form the basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The relentless rise of antimicrobial resistance (AMR) has created an urgent global health challenge, necessitating the discovery of novel therapeutic agents that can overcome existing resistance mechanisms.[5] Substituted indole-2-carboxylic acids and their derivatives, such as indole-2-carboxamides, have emerged as a particularly promising class of compounds, demonstrating potent activity against a range of pathogens, including multidrug-resistant bacteria and mycobacteria.[6][7][8]
This guide provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of substituted indole-2-carboxylic acids as potential antimicrobial agents. The methodologies described herein are designed to be robust and self-validating, providing a framework for assessing antimicrobial potency, understanding the mechanism of action, and guiding the rational design of new, more effective therapeutics.
Section 1: Synthesis of Substituted Indole-2-Carboxamide Derivatives
A common and effective strategy to explore the structure-activity relationship (SAR) of indole-2-carboxylic acids is to convert them into their corresponding amide derivatives (indole-2-carboxamides). This modification allows for the exploration of a vast chemical space by introducing diverse amine substituents, which can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The following is a generalized, yet robust, protocol for the synthesis of these derivatives via an amide coupling reaction.
Causality of Experimental Choice: The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a standard and highly efficient method for amide bond formation.[8] EDC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization, thereby improving the overall yield and purity of the final product. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the reaction.
Protocol 1.1: Synthesis of N-substituted Indole-2-carboxamides
Materials:
-
Substituted indole-2-carboxylic acid
-
Desired primary or secondary amine (e.g., benzylamine, rimantadine hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for efficient coupling.
-
Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure N-substituted indole-2-carboxamide.
-
Characterize the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[1]
Caption: Workflow for the synthesis of indole-2-carboxamides.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The foundational step in evaluating any new antimicrobial agent is to determine its potency in vitro. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds (substituted indole-2-carboxylic acids) dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight.
-
Dilute the culture in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Further dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
If using a viability indicator like resazurin, add it to all wells and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where the color remains unchanged.
-
Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
It is crucial to determine whether a compound is static (inhibits growth) or cidal (kills the organism).
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate overnight at the appropriate temperature.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed on the spot).
Caption: Experimental workflow for determining MIC and MBC/MFC.
Data Presentation: Antimicrobial Activity of Hypothetical Indole-2-Carboxamides
The data below is illustrative and demonstrates how to present MIC values to facilitate structure-activity relationship (SAR) analysis.
| Compound | R¹ | R² | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| I-1 | H | Benzyl | 16 | 64 | >128 | 32 |
| I-2 | 5-F | Benzyl | 8 | 32 | 128 | 16 |
| I-3 | 5-Cl | Benzyl | 4 | 32 | 64 | 8 |
| I-4 | 5-Cl | Cyclohexyl | 8 | 64 | >128 | 16 |
| I-5 | 5-Cl | Adamantyl | 2 | 16 | 32 | 4 |
| Ciprofloxacin | - | - | 1 | 0.25 | 0.5 | NA |
| Fluconazole | - | - | NA | NA | NA | 2 |
This table illustrates that halogen substitution at the 5-position (e.g., I-3 vs I-1) and a bulky, lipophilic amide substituent (e.g., I-5 vs I-4) can enhance antimicrobial activity.
Section 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is critical for drug development. Indole derivatives have been shown to act via multiple mechanisms, including membrane disruption and inhibition of cellular processes like respiratory metabolism or quorum sensing.[5][9]
Protocol 3.1: Quorum Sensing (QS) Inhibition Assay
Many pathogenic bacteria use quorum sensing (QS) to coordinate virulence factor production and biofilm formation.[10] Indole and its derivatives can act as signaling molecules and interfere with these pathways.[11][12] A common reporter strain for QS inhibition is Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a QS system.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test compounds
-
Sub-inhibitory concentrations (e.g., 1/4 or 1/8 of the MIC) of the test compounds
Procedure:
-
Prepare LB agar plates.
-
Grow an overnight culture of C. violaceum in LB broth.
-
In a sterile tube, mix 100 µL of the overnight culture with 5 mL of molten soft LB agar (0.7% agar).
-
Pour this mixture over the surface of the pre-made LB agar plates to create a lawn.
-
Allow the soft agar to solidify.
-
Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Pipette 10 µL of the test compound solution (at a sub-inhibitory concentration) onto each disc. Use a solvent control (DMSO) on one disc.
-
Incubate the plates at 30°C for 24-48 hours.
-
Interpretation: A clear, colorless halo around a disc, in the absence of a growth inhibition zone, indicates successful inhibition of violacein production and thus, quorum sensing inhibition.
Caption: Inhibition of bacterial quorum sensing by indole derivatives.
Section 4: Bridging to In Vivo Efficacy Models
Positive in vitro results are the first step; the ultimate test is whether a compound is effective in a living system.[13] While detailed in vivo protocols are beyond the scope of this guide and require specialized expertise and ethical approvals, it is important to understand the conceptual framework. The goal is to establish a correlation between in vitro susceptibility data (like MICs) and in vivo activity.[14]
A commonly used preclinical model is the murine thigh infection model.[14] In this model, the thigh muscle of an immunosuppressed mouse is infected with a specific bacterial load. The animals are then treated with the test compound at various doses. Key parameters measured after 24 hours include:
-
Emax: The maximal reduction in bacterial count (log₁₀ CFU/thigh) compared to untreated controls.
-
Static Dose: The dose required to prevent an increase in bacterial count over the 24-hour period.
A strong correlation between a low MIC in vitro and a potent effect (low static dose, high Emax) in vivo provides compelling evidence for the compound's therapeutic potential.[14][15]
Conclusion
Substituted indole-2-carboxylic acids represent a versatile and promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this guide provide a systematic approach to synthesize, characterize, and evaluate these compounds. By combining robust in vitro susceptibility testing with preliminary mechanistic studies, researchers can effectively identify lead candidates and build a strong foundation for further preclinical and clinical development. The ultimate goal is to translate these chemical insights into effective therapies that can combat the growing threat of drug-resistant infections.
References
- Antimicrobial efficacy validation using in vitro and in vivo testing methods.PubMed.
- Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model.
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties.
- In Vitro Susceptibility vs. In Vivo Efficacy of Various Antimicrobial Agents.Journal of Infectious Diseases.
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.Bentham Science.
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.PubMed.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.PMC - NIH.
- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii.Frontiers.
- In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.PMC - NIH.
- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid.
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
- Indole Test Protocol.American Society for Microbiology.
- Indole Test.ASM.org.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Publishing.
- Indole Test- Principle, Media, Procedure, Types, Results, Uses.Microbe Notes.
- Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paedi
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro.PubMed.
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.Songklanakarin Journal of Science and Technology.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Publishing.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.MDPI.
- Quorum-sensing inhibitors and biofilms.
- Applications of signaling molecule indole to control biofilm formation and host immunity.Walsh Medical Media.
Sources
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
Application Note & Protocol
A Robust and Scalable Synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid via a Modified Japp-Klingemann/Fischer Indole Sequence
Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound, in particular, is a highly valuable intermediate, offering a strategic bromine handle for further functionalization via cross-coupling reactions and a 3-methyl group that can modulate steric and electronic properties for optimized target engagement.[1] This guide presents a comprehensive, field-proven protocol for the large-scale synthesis of this key building block. The described pathway leverages a sequential Japp-Klingemann reaction and Fischer indole synthesis, a classic and reliable approach optimized for scalability, reproducibility, and high purity.[2][3][4] This document provides a detailed, step-by-step methodology, mechanistic insights, in-process validation checkpoints, and critical safety information tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy & Mechanistic Rationale
The selected synthetic route is a three-stage process commencing with commercially available starting materials: 4-bromoaniline and ethyl 2-methylacetoacetate. This strategy is favored for large-scale production due to its operational simplicity, cost-effectiveness, and the well-documented reliability of the core reactions.
The overall transformation proceeds as follows:
-
Diazotization & Japp-Klingemann Reaction : 4-bromoaniline is first converted to its corresponding diazonium salt. This highly reactive intermediate is immediately coupled with ethyl 2-methylacetoacetate. The ensuing Japp-Klingemann reaction proceeds via nucleophilic addition of the enolate of the β-ketoester to the diazonium salt, followed by hydrolysis and decarboxylation of one ester group to yield the critical arylhydrazone intermediate.[5][6]
-
Fischer Indole Synthesis : The formed arylhydrazone is not isolated but is subjected to an acid-catalyzed intramolecular cyclization. This classic Fischer indole synthesis involves a[6][6]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to construct the aromatic indole ring system, yielding ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.[7][8]
-
Saponification : The final step is the straightforward hydrolysis of the ethyl ester under basic conditions to afford the target compound, this compound, which can be isolated in high purity after acidic work-up.
This sequential, one-pot approach for the first two stages minimizes intermediate handling, which is advantageous for large-scale operations.
Experimental Workflow Overview
The following diagram illustrates the end-to-end workflow for the synthesis, purification, and validation of the target compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Molecular Docking Studies of 5-Bromoindole Derivatives with Kinase Domains
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-bromoindole derivatives with kinase domains. This document offers both the theoretical underpinnings and a detailed, field-proven protocol to enable robust and reproducible in silico analysis of potential kinase inhibitors.
Scientific Foundation: Kinases, 5-Bromoindoles, and the Power of In Silico Prediction
Protein kinases are a vast and crucial family of enzymes that regulate a multitude of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a known cause of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The kinase domain, a structurally conserved region, is the catalytic heart of these enzymes and the primary target for small molecule inhibitors.[1][3] This domain is characterized by two lobes, an N-terminal and a C-terminal lobe, connected by a hinge region that forms the ATP-binding site.[3][4] It is within this site that competitive inhibitors vie with ATP to modulate kinase activity. A critical aspect of kinase function is their ability to exist in different conformational states, principally active ("on") and inactive ("off") states, which presents opportunities for the design of inhibitors with enhanced selectivity.[5][6]
The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[7][8] Among its derivatives, 5-bromoindoles have emerged as a particularly promising class of kinase inhibitors.[9][10] The bromine atom at the 5-position serves as a valuable synthetic handle for creating diverse chemical libraries through cross-coupling reactions, allowing for extensive exploration of structure-activity relationships (SAR).[7][11] Recent computational and in vitro studies have highlighted the potential of 5-bromoindole derivatives as potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in tumor growth and angiogenesis.[10]
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[12][13] This method is instrumental in the early stages of drug discovery for its ability to rapidly screen large libraries of compounds, thereby reducing the time and cost associated with identifying promising drug candidates.[12][14] By simulating the interactions between a ligand and a protein's binding site, molecular docking provides valuable insights into the molecular basis of their interaction, guiding the design of more potent and selective inhibitors.[15][16]
The Molecular Docking Workflow: A Conceptual Overview
The molecular docking process can be systematically broken down into several key stages, each crucial for the accuracy and reliability of the final results. This workflow ensures that the biological system is appropriately modeled and that the computational predictions are sound.
Caption: Workflow for post-docking analysis and interpretation.
Common Challenges and Best Practices
While molecular docking is a powerful tool, it is not without its limitations. Awareness of these challenges is key to performing meaningful and reproducible studies.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a simplification as proteins are dynamic. [17][18]Induced fit docking (IFD) or using an ensemble of protein conformations can help address this. [19]* Scoring Function Accuracy: Scoring functions are approximations and may not always accurately predict binding affinities. [18]It is advisable to use multiple scoring functions or to supplement docking with other computational methods like molecular dynamics simulations. [20]* Ligand Protonation and Tautomeric States: The protonation state and tautomeric form of a ligand can significantly impact its binding. It is important to consider the physiologically relevant forms of your ligands during preparation. [10] Best Practices:
-
Thoroughly Validate Your Protocol: As emphasized earlier, protocol validation is non-negotiable for reliable results. [17]* Use High-Quality Structures: The accuracy of docking is highly dependent on the quality of the input crystal structure.
-
Compare with Known Binders: When possible, include known active and inactive compounds in your docking study to serve as controls. [21]* Integrate with Experimental Data: Computational predictions should always be validated experimentally. Docking is a tool to guide and prioritize, not a replacement for, experimental work. [22]
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective means of identifying and optimizing potential kinase inhibitors. The 5-bromoindole scaffold represents a promising starting point for the development of novel therapeutics targeting kinases. By following the detailed protocols and best practices outlined in these application notes, researchers can leverage the power of in silico methods to accelerate their drug discovery efforts and gain deeper insights into the molecular mechanisms of kinase inhibition.
References
- Kılıç, Z., Işgör, Y., & Ölgen, S. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 342(9), 554-561.
- CD ComputaBio. (n.d.). Molecular Docking Software.
- Wikipedia. (2024, May 22). Protein kinase domain.
- The Scripps Research Institute. (n.d.). AutoDock.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Carlson, H. A., & Beroza, P. (2013). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 53(10), 2739–2748.
- Taylor, S. S., & Kornev, A. P. (2011). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. The Journal of Biological Chemistry, 286(16), 13671–13677.
- Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336–1348.
- Betzi, S., Alam, R., & Morelli, X. (2013). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 56(11), 4349–4361.
- Dar, A. C., & Shokat, K. M. (2011). Conformational Bias: A key concept for protein kinase inhibition. Annual Review of Biochemistry, 80, 769–795.
- Levinson, N. M., & Boxer, S. G. (2012). Exploring the conformational landscapes of protein kinases: perspectives from FRET and DEER. Biochemical Society Transactions, 40(3), 515–520.
- ResearchGate. (n.d.). Structure of kinases. (A) Structure of kinases presents different domains.
- Cavasotto, C. N., & Palomba, D. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling, 55(5), 1084–1093.
- Singh, N., & Chaput, L. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 17(5), e1009023.
- Halder, D., Das, S., Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23517–23533.
- Roskoski, R., Jr. (2015). Targeting Conformational Plasticity of Protein Kinases. ACS Chemical Biology, 10(1), 22–32.
- Halder, D., Das, S., Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23517–23533.
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110–114.
- Mureșan, S., & Gorgan, D. (2021). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 22(15), 8089.
- Taylor, S. S., & Kornev, A. P. (2024). Exploring the Conformational Landscape of Protein Kinases. Journal of Molecular Biology, 436(14), 168625.
- Gillet, V. J. (n.d.). Protein-Ligand Docking.
- Schmitt, F., Eulenfeld, R., & Schaper, L. K. (2024). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife, 13, e92039.
- Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(17), 4323.
- SAMSON Team. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking.
- Li, X., Wang, Y., & Li, J. (2023). Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance. Frontiers in Pharmacology, 14, 1243521.
- ResearchGate. (n.d.). Data obtained in the validation of the molecular docking protocol.
- Galaxy Training Network. (2019, October 19). Protein-ligand docking.
- Romagnoli, R., & Baraldi, P. G. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2463.
- Galaxy Community Help. (2024, November 27). Troubleshooting protein-ligand docking tutorial.
- Sicho, M., & Stierand, K. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3623–3636.
- Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube.
- ResearchGate. (2023, April 26). Major Challenges of Molecular Docking.
- Teach Yourself e-Series. (2025, January 14). Post Docking Analysis Simplified. Common Mistakes Corrected [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management.
- Reddit. (2024, March 22). Need help with molecular docking results interpretation.
- Le, D. T., & Gascón, J. A. (2016). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 21(11), 1461.
- Carreaux, F., & Meijer, L. (2011). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Bioorganic & Medicinal Chemistry, 19(12), 3736–3743.
Sources
- 1. Protein kinase domain - Wikipedia [en.wikipedia.org]
- 2. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [mdpi.com]
- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the structure of protein kinases? | AAT Bioquest [aatbio.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 13. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. dbt.univr.it [dbt.univr.it]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
challenges in Fischer indole synthesis of polysubstituted indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for creating polysubstituted indoles. The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry since its discovery in 1883, presents numerous challenges, particularly with complex substrates.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, optimize your reaction outcomes, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most frequently encountered issues during the synthesis of polysubstituted indoles via the Fischer method. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Issue 1: Low Yield or Complete Reaction Failure
Q: My Fischer indole synthesis is resulting in very low yields or no desired product at all. What are the likely causes and how can I fix this?
A: Low yields are a common frustration and can stem from several factors, often related to reaction conditions or substrate stability.[3] A systematic approach is key to diagnosing the problem.
Possible Causes & Recommended Actions:
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical and highly substrate-dependent.[3][4]
-
The Problem: A catalyst that is too strong can cause decomposition of the starting material or the product, leading to tar formation.[3] Conversely, a catalyst that is too weak may not provide a low enough activation energy for the key[1][1]-sigmatropic rearrangement to occur efficiently.[3]
-
The Solution: A catalyst screening is the most effective strategy. Start with milder conditions and increase catalyst strength as needed. Polyphosphoric acid (PPA) is often effective for less reactive substrates as it can serve as both the catalyst and solvent.[3][5]
-
| Catalyst Class | Examples | Typical Use Case |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | General purpose, widely used. PPA is effective for stubborn substrates.[2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often allow for milder conditions and can be highly efficient.[4][6] |
| Heterogeneous | Amberlite IR-120, Zeolites | Facilitate easier product separation and catalyst recycling.[6] |
-
Sub-Optimal Temperature: Temperature control is a delicate balance.
-
The Problem: High temperatures can promote side reactions, leading to the formation of intractable tars and polymeric byproducts.[3] Low temperatures may result in an incomplete reaction.[3]
-
The Solution: The optimal temperature is substrate and catalyst-dependent. Begin with milder conditions and gradually increase the heat. For thermally sensitive substrates, microwave-assisted synthesis can sometimes provide rapid, localized heating, improving yields and reducing reaction times.[3]
-
-
Unstable Hydrazone Intermediate: The hydrazone, formed from the condensation of the arylhydrazine and the carbonyl compound, can be unstable and decompose before cyclization.[3]
-
Substrate-Specific Issues:
-
Electron-Donating Groups (EDGs): Substituents on the carbonyl component that strongly stabilize the intermediate iminium ion can favor a competing heterolytic N-N bond cleavage over the desired rearrangement.[3][8][9] This diverts the reaction from the productive pathway, drastically lowering the yield.[8]
-
Steric Hindrance: Bulky groups on either the hydrazine or the carbonyl partner can sterically impede the[1][1]-sigmatropic rearrangement, which requires a specific conformational alignment.[3][10] This is a common issue when synthesizing highly substituted indoles. For these substrates, stronger catalysts (e.g., PPA, Eaton's Reagent) and higher temperatures are often necessary.[10]
-
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone and getting a mixture of two regioisomeric indoles. How can I control the reaction to favor one isomer?
A: This is a classic challenge in Fischer indole synthesis. The regiochemical outcome is determined by which of the two possible ene-hydrazine intermediates is formed and proceeds through the[1][1]-sigmatropic rearrangement.[11] Several factors influence this selectivity.
Key Factors Controlling Regioselectivity:
-
Acid Catalyst: The nature and strength of the acid catalyst are paramount. Stronger acids can significantly alter the product ratio.[11] Eaton's reagent (P₂O₅ in MeSO₃H), for instance, is known to provide excellent regiocontrol, often favoring cyclization onto the less-substituted carbon of a methyl ketone.[11]
-
Steric Effects: The sigmatropic rearrangement is highly sensitive to steric hindrance. The reaction will generally favor the formation of the less sterically crowded ene-hydrazine intermediate, which then dictates the final indole structure.[11]
-
Electronic Effects: Electron-donating groups on the arylhydrazine ring accelerate the reaction and direct the cyclization, while electron-withdrawing groups can hinder it.[12] For substituents meta to the hydrazine group, EDGs tend to favor cyclization at the C6 position (para to the EDG), whereas EWGs can lead to mixtures.[12]
Issue 3: Formation of Tar and Polymeric Byproducts
Q: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. Why does this happen and what can I do to prevent it?
A: Tar formation is a clear sign that the reaction conditions are too harsh for your substrate.[3] The strongly acidic and high-temperature environment can lead to a cascade of undesirable side reactions, including polymerization of the starting materials or the indole product itself.
Preventative Measures:
-
Use Milder Conditions: This is the most critical adjustment. Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]
-
Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed. Prolonged exposure to harsh conditions will almost certainly lead to product degradation.
-
Efficient Heat Transfer: For larger-scale reactions, ensure uniform heating and efficient stirring to avoid localized "hot spots" where decomposition can initiate.
Frequently Asked Questions (FAQs)
Q1: What are some common side products to look out for besides regioisomers and tar?
A1: Be aware of the potential for aldol condensation products from the starting ketone or aldehyde, especially under acidic conditions.[7] If the aromatic ring of the hydrazine or carbonyl component is highly activated, Friedel-Crafts type side reactions can also occur.[7] With certain substrates, particularly those with strong electron-donating groups, byproducts arising from the cleavage of the N-N bond may also be observed.[3][8]
Q2: My reaction seems complete, but I'm having trouble with purification. What are some tips?
A2: Purification of polysubstituted indoles can be challenging due to the presence of polar byproducts and residual acid.
-
Work-up: Carefully quench the reaction by pouring it onto an ice-water slurry. This helps to dissipate heat and dilute the acid.
-
Neutralization: Slowly neutralize the mixture with a suitable base, such as aqueous NaOH or NaHCO₃. Ensure the aqueous layer is basic before extraction.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Chromatography: Column chromatography on silica gel is the most common purification method. If your compound has basic functional groups (like a tertiary amine), consider adding a small amount of triethylamine (~1%) to the eluent to prevent streaking on the column.[13]
Q3: Are there milder, modern alternatives to the classical Fischer conditions for synthesizing polysubstituted indoles?
A3: Yes, the limitations of the Fischer indole synthesis have driven the development of numerous alternative methods. For substrates with sensitive functional groups that cannot tolerate harsh acidic conditions, these modern approaches are often superior.[14]
-
Palladium-Catalyzed Methods (e.g., Buchwald Modification): These methods involve the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction.[2][15]
-
Iodine-Mediated Intramolecular Cyclization: This presents a milder, transition-metal-free alternative that shows good functional group tolerance.[14]
-
Other Named Reactions: Depending on the desired substitution pattern, methods like the Bartoli, Reissert, or Bischler-Möhlau indole syntheses might be more suitable.[5][16]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with ZnCl₂
This protocol is adapted for substrates that may be sensitive to strong Brønsted acids.[6][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone/aldehyde (1.0-1.2 eq).
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 2.0-5.0 eq) to the mixture. Caution: ZnCl₂ is highly hygroscopic; handle it in a dry environment.
-
Heating: Heat the reaction mixture to the desired temperature (typically 120-170 °C) with vigorous stirring. The mixture may become a thick paste.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Carefully add water and ice, followed by slow neutralization with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
References
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem Technical Support.
- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- Wikipedia. Fischer indole synthesis. Wikipedia.
- BenchChem. (2025). Indoles: Fischer Indole Synthesis vs.
- BenchChem. (2025). Low yield in Fischer indole synthesis with 4-tert-Butylphenylhydrazine hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). Comparative yield analysis of different catalysts for Fischer indole synthesis. BenchChem Technical Support.
- Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. Organic-Chemistry.org. [Link]
- Heravi, M. M., et al. (2017).
- Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of the Fischer Indole Synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Indole Synthesis: The Fischer Method vs.
- University of Rochester. Indoles. [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. testbook.com [testbook.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Japp-Klingemann Synthesis of Indoles: A Technical Support Troubleshooting Guide
Welcome to the technical support center for the Japp-Klingemann synthesis of indoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges. As a synthetic chemist with extensive experience in heterocyclic chemistry, I have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2][3] These hydrazones are crucial intermediates, most notably for the subsequent Fischer indole synthesis.[1][2][4] While robust, the reaction is sensitive to several parameters, and a lack of precise control can lead to a variety of side reactions and diminished yields. This guide will address the most common issues in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is yielding little to no desired hydrazone product. What are the likely causes and how can I fix this?
A1: Low or no product yield is one of the most common frustrations with the Japp-Klingemann reaction. The root cause often lies in the stability and reactivity of the aryl diazonium salt, or suboptimal reaction conditions for the coupling and subsequent rearrangement.
Potential Causes & Solutions:
-
Inefficient Diazotization: The formation of the aryl diazonium salt is the critical first step. Incomplete conversion of the starting aniline will naturally lead to a poor overall yield.
-
Troubleshooting:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite to the acidic solution of your aniline.[5] Higher temperatures can cause premature decomposition of the diazonium salt.
-
Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and sufficient acid (typically 2.5-3 equivalents of HCl) to ensure the reaction goes to completion.[5]
-
Immediate Use: Prepare the diazonium salt solution fresh and use it immediately, as it is generally unstable.[5]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other tarry byproducts.[5]
-
Troubleshooting: Keep the diazonium salt solution cold (0-5 °C) at all times and add it slowly to the reaction mixture.[5]
-
-
Incorrect pH for Coupling: The pH of the reaction medium is crucial for both the initial coupling of the diazonium salt with the β-dicarbonyl compound and the subsequent conversion to the hydrazone.[5]
-
Troubleshooting:
-
Coupling Step: The initial coupling is typically performed in a slightly acidic to neutral medium (pH 4-7). This is often achieved by using a buffer, such as sodium acetate, to facilitate the formation of the enolate, which is the active nucleophile.[5]
-
Conversion to Hydrazone: The conversion of the azo intermediate to the hydrazone is often promoted by a slightly basic pH.[5] After the initial coupling, a mild base can be carefully added to facilitate this step.
-
-
-
Low Reactivity of Substrates: Electron-rich anilines can form less electrophilic diazonium salts, resulting in poor coupling with the β-dicarbonyl compound.[5][6]
-
Troubleshooting:
-
Table 1: Key Parameters for Optimizing Hydrazone Yield
| Parameter | Recommended Range/Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition.[5] |
| Coupling pH | 4-7 (Slightly acidic to neutral) | Promotes enolate formation for nucleophilic attack.[5] |
| Hydrazone Formation pH | Slightly basic | Facilitates the conversion of the azo intermediate.[5] |
| Diazonium Salt Stoichiometry | 1:1 with β-dicarbonyl compound | Prevents formazan formation.[5] |
| Reagent Addition | Slow, controlled addition of diazonium salt | Maintains low concentration of diazonium salt to prevent side reactions.[5] |
Q2: I've isolated a deeply colored byproduct that is not my expected hydrazone. What could it be and how do I prevent its formation?
A2: The formation of intensely colored byproducts is a strong indicator of formazan formation. Formazans are compounds with the general structure [R-N=N-C(R')=N-NH-R"] and are known for their vibrant colors.[7]
Mechanism of Formazan Formation:
Formazans arise when a second molecule of the aryl diazonium salt reacts with the initially formed hydrazone product.[5][7] This is more likely to occur if there is an excess of the diazonium salt present in the reaction mixture.
Prevention of Formazan Formation:
-
Strict Stoichiometry: The most effective way to prevent formazan formation is to use a strict 1:1 stoichiometric ratio of the aryl diazonium salt to the β-dicarbonyl compound.[5]
-
Controlled Addition: Add the diazonium salt solution slowly and in a controlled manner to the solution of the β-dicarbonyl compound. This ensures that the diazonium salt reacts with the starting material rather than the hydrazone product.[5]
Q3: My reaction with an unsymmetrical β-dicarbonyl compound is giving me a mixture of products. How can I control the regioselectivity of the cleavage?
A3: When using an unsymmetrical β-dicarbonyl compound (e.g., a β-keto ester with different acyl groups), the Japp-Klingemann reaction can proceed via cleavage of either of the acyl/carboxyl groups, leading to a mixture of hydrazone products.[5][8]
Factors Influencing Cleavage:
The regioselectivity of the cleavage is influenced by the relative stability of the potential leaving groups and the reaction conditions. Generally, the more stable carboxylate or acyl group is preferentially cleaved.
Strategies for Controlling Regioselectivity:
-
Choice of Substrate: The inherent electronic and steric properties of the acyl/carboxyl groups will play a significant role. Experimenting with different ester or acyl groups can help favor the desired cleavage pathway.
-
Reaction Conditions: The choice of base and solvent can influence the regioselectivity. Careful optimization of these parameters is often necessary. In some cases, saponifying a β-keto ester to the corresponding sodium salt of the β-keto acid can favor cleavage of the carboxyl group.[8][9]
-
Use of Symmetrical Substrates: The most straightforward way to avoid this issue is to use a symmetrical β-dicarbonyl compound if the desired final indole structure allows for it.[5]
Q4: The reaction mixture has turned into a tarry, intractable mess. What went wrong and is there any way to salvage it?
A4: The formation of tar is a common and frustrating problem, often stemming from the decomposition of the diazonium salt or side reactions of highly reactive anilines.
Primary Causes of Tar Formation:
-
Decomposition of Unreacted Diazonium Salt: Any unreacted diazonium salt can decompose to form phenolic compounds and other polymeric, tarry materials.[5]
-
Self-Coupling of the Diazonium Salt: At high concentrations or under non-optimal conditions, aryl diazonium salts can couple with themselves.[5]
-
Side Reactions with Electron-Rich Anilines: Anilines bearing strong electron-donating groups are more susceptible to oxidation and other side reactions, which can lead to complex and intractable mixtures.[5]
Preventative Measures and Salvage:
-
Strict Temperature Control: As emphasized before, maintaining a low temperature (0-5 °C) is paramount to suppress the decomposition and self-coupling of the diazonium salt.[5]
-
Controlled Addition: Slow addition of the diazonium salt helps to keep its concentration low at any given time, minimizing self-coupling.
-
For Electron-Rich Anilines:
Salvaging a tarry reaction is often difficult. The best course of action is to optimize the reaction conditions on a small scale to prevent tar formation in the first place.
Visualizing the Reaction Pathways
To better understand the desired reaction and the common side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired vs. side reaction pathways in the Japp-Klingemann reaction.
Experimental Protocol: A General Guideline
This protocol provides a general framework for the Japp-Klingemann reaction. Note that specific conditions may need to be optimized for your particular substrates.
Part A: Diazotization of the Arylamine
-
Dissolve the arylamine (1.0 eq) in a suitable acidic solution (e.g., 2.5-3.0 eq of 3M HCl) in a flask.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the arylamine solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use this solution immediately in the next step.
Part B: Coupling and Hydrazone Formation
-
In a separate flask, dissolve the β-keto-ester or β-keto-acid (1.0 eq) in a suitable solvent (e.g., ethanol) and add a buffer such as sodium acetate (to achieve a pH of 4-7).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the β-dicarbonyl solution with efficient stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.[5]
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure arylhydrazone.[5]
Concluding Remarks
The Japp-Klingemann reaction, while powerful, demands careful attention to detail. By understanding the potential side reactions and the critical role of parameters like temperature and pH, you can effectively troubleshoot and optimize your syntheses. This guide is intended to be a starting point for your investigations, and I encourage you to delve into the primary literature for more specific examples and advanced techniques.
References
- Japp-Klingemann reaction - chemeurope.com. (n.d.). Chemeurope.com.
- Japp–Klingemann reaction - Wikipedia. (n.d.). Wikipedia.
- Japp-Klingemann hydrazone synthesis | Request PDF. (n.d.). ResearchGate.
- The Japp-Klingemann Reaction - Organic Reactions. (n.d.). Organic Reactions.
- Japp-Klingemann hydrazone synthesis - ResearchGate. (n.d.). ResearchGate.
- Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (n.d.). De Gruyter.
- Japp klingemann reaction | PPTX. (n.d.). Slideshare.
- Japp Klingemann Reaction - YouTube. (2020, June 3). YouTube.
- Japp-Klingemann Reaction - SynArchive. (n.d.). SynArchive.
- Optimization of reaction conditions. | Download Scientific Diagram. (n.d.). ResearchGate.
- Japp-Klingemann Reaction. (n.d.). Merck Index.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). MDPI.
- Recent advances in the synthesis of fluorinated hydrazones. (2018, May 10). RSC Publishing.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH.
- Formazan - Wikipedia. (n.d.). Wikipedia.
- Optimization of the reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate.
- The Japp‐Klingemann Reaction. (n.d.). ResearchGate.
- What are the special considerations for the Japp-Klingemann reaction? (2016, September 20). ResearchGate.
- The Chemistry of Formazans and Tetrazolium Salts. (2012, June 19). DergiPark.
- Osazone Test- Definition, Principle, Procedure, Result, Uses. (2022, June 19). Microbe Notes.
- Optimization of Reaction Conditions | Download Scientific Diagram. (n.d.). ResearchGate.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances (RSC Publishing).
- Reactivities Involved in the Regioselectivity of Osazone Formation. (n.d.). Science and Education Publishing.
- Part 6: Osazone Formation Test with Reactions | Test for Carbohydrates. (2020, February 2). YouTube.
- Osazone Formation | Amadori Rearrangement | Weygand Mechanism. (2021, October 26). YouTube.
- THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. (2000, March 1). Semantic Scholar.
- Synthesis and Characterization of Formazan Derivatives from Schiff's Base and Studying their Biological Activity. (2022, June 25). Impactfactor.
- Tetrazolium salts and formazans. (n.d.). PubMed.
Sources
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formazan - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Japp klingemann reaction | PPTX [slideshare.net]
troubleshooting low yield in the synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common issues and provide scientifically grounded solutions to improve your reaction yield and product purity.
I. Reaction Overview: The Japp-Klingemann/Fischer Indole Synthesis
The synthesis of this compound is a multi-step process that typically involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring.[1][2] Understanding the mechanisms of these reactions is crucial for effective troubleshooting.
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid.[1][3] This is followed by the Fischer indole synthesis, an acid-catalyzed reaction that converts the resulting hydrazone into the indole core through a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[5][6]
II. Troubleshooting Guide: Low Yield and Side Product Formation
Low yields are a common challenge in indole synthesis and can often be attributed to substrate decomposition, competing side reactions, or incomplete conversion.[4]
Issue 1: Low or No Formation of the Hydrazone Intermediate (Japp-Klingemann Reaction)
Question: I am seeing a low yield of my hydrazone intermediate, or the reaction is not proceeding at all. What are the likely causes and how can I address them?
Answer: Low yields in the Japp-Klingemann reaction often stem from issues with the diazonium salt formation or the subsequent coupling reaction. Here are the primary factors to consider:
-
Incomplete Diazotization: The formation of the diazonium salt from 4-bromoaniline is a critical first step. This reaction is highly sensitive to temperature.[7]
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[7][8]
-
Incorrect pH for Coupling: The pH of the reaction mixture is critical for the coupling of the diazonium salt with the β-keto-ester.[7]
-
Solution: The coupling reaction is typically carried out in a slightly acidic to neutral medium to facilitate the reaction with the enolate.[7] Careful monitoring and adjustment of the pH are crucial for optimal results.
-
Issue 2: Low Yield During the Fischer Indole Cyclization
Question: My hydrazone intermediate appears to be formed, but the subsequent cyclization to the indole is giving a low yield. What should I investigate?
Answer: The Fischer indole synthesis is sensitive to several factors that can impact the yield of the final product.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for the specific substrate.[4][10] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[4]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[4]
-
Solution: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC).[11]
-
-
N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain electron-donating groups.[10][12]
-
Solution: This can sometimes be mitigated by using milder reaction conditions or by choosing a different acid catalyst.[12]
-
III. Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
A1: The formation of tar and polymeric byproducts is a common issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions.[4] To mitigate this, consider the following:
-
Optimize Temperature: As mentioned, avoid excessively high temperatures.[4]
-
Catalyst Choice: A less aggressive acid catalyst might be beneficial.
-
Microwave-Assisted Synthesis: This technique can sometimes provide rapid heating and improved yields in shorter reaction times, potentially reducing tar formation.[4]
Q2: My final product, this compound, is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
A2: Purification can be challenging due to the presence of side products and unreacted starting materials.
-
Common Impurities: Likely impurities include unreacted hydrazone, products from N-N bond cleavage (aniline derivatives), and potentially regioisomers if the starting ketone is unsymmetrical.[10]
-
Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives.[13] A gradient of ethyl acetate in heptane or hexane is often a good starting point for the eluent system.[11][13]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[14] Experiment with different solvent systems, such as ethanol/water mixtures.
-
Steam Distillation: For some indole derivatives, steam distillation has been shown to be effective in removing colored impurities.[14][15]
-
Q3: Can decarboxylation of the indole-2-carboxylic acid be a problem during the synthesis or workup?
A3: Yes, decarboxylation of indole-2-carboxylic acids can occur, particularly when heated in the presence of acid.[16][17] The stability of the carboxylic acid group can be influenced by the reaction conditions.
-
Mitigation: During the workup, avoid prolonged exposure to high temperatures and strongly acidic conditions. If decarboxylation is a persistent issue, alternative synthetic routes that introduce the carboxylic acid group at a later stage might be considered. Some methods even utilize controlled decarboxylation to achieve the desired product.[5][18]
IV. Experimental Protocols & Data
Table 1: Troubleshooting Summary for Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low Hydrazone Yield | Incomplete diazotization | Maintain 0-5 °C, use a slight excess of NaNO₂.[7] |
| Diazonium salt decomposition | Use immediately after preparation, keep cold.[7][8] | |
| Incorrect pH for coupling | Adjust pH to slightly acidic/neutral.[7] | |
| Low Indole Yield | Inappropriate acid catalyst | Screen various Brønsted and Lewis acids.[4] |
| Sub-optimal temperature | Start with mild conditions and increase gradually.[4] | |
| N-N bond cleavage | Use milder conditions or a different catalyst.[12] | |
| Tar Formation | Harsh reaction conditions | Optimize temperature and catalyst choice.[4] |
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Formation of the Hydrazone (Japp-Klingemann Reaction)
-
Dissolve 4-bromoaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, keeping the temperature below 5 °C.
-
Adjust the pH to be slightly basic by adding a solution of sodium acetate or sodium hydroxide to promote the conversion of the azo intermediate to the hydrazone.[7]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Fischer Indole Synthesis
-
Dissolve the crude hydrazone in a suitable solvent (e.g., ethanol, acetic acid).[11]
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride) to the mixture.[11]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[11]
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution.[11]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
Step 3: Hydrolysis of the Ester
-
Dissolve the crude ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[13][14]
V. Visualizations
Diagram 1: Japp-Klingemann Reaction Mechanism
Caption: Key steps in the Japp-Klingemann reaction.
Diagram 2: Fischer Indole Synthesis Workflow
Caption: A logical workflow for troubleshooting low product yield.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). Overcoming side reactions in Japp-Klingemann reaction. Retrieved from
-
Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them. Retrieved from
-
Wikipedia. (2023, December 1). Japp–Klingemann reaction. Retrieved from
-
Benchchem. (n.d.). Synthesis of 5-bromo-3-methyl-1H-indole: An Application Note and Protocol. Retrieved from
-
Slideshare. (n.d.). Japp klingemann reaction. Retrieved from
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. Retrieved from
-
Organic Reactions. (1959). The Japp-Klingemann Reaction. Retrieved from
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from
-
Paderes, M. C., & Jorgensen, W. L. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(24), 10146–10154. Retrieved from
-
University of Rochester. (n.d.). Indoles. Retrieved from
-
ResearchGate. (2025, August 6). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from
-
Wikipedia. (2023, December 1). Fischer indole synthesis. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. Retrieved from
-
ACS Publications. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from
-
PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from
-
Thieme. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Retrieved from
-
PubMed. (2012, August 3). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Retrieved from
-
Canadian Science Publishing. (n.d.). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Retrieved from
-
PubMed. (2010, April 8). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from
-
ACS Publications. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from
-
PubMed Central. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from
-
Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method. Retrieved from
-
Google Patents. (n.d.). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. Retrieved from
-
Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from
-
Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole. Retrieved from
-
MDPI. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
solubility issues of 5-bromo-3-methyl-1H-indole-2-carboxylic acid in organic solvents
Technical Support Center: 5-Bromo-3-methyl-1H-indole-2-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 70070-32-5). This document is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.
The indole-2-carboxylic acid scaffold is a valuable building block in medicinal chemistry, notably in the development of novel inhibitors.[1][2][3] However, the specific substitution pattern of this molecule—featuring a lipophilic bromo group and a methyl group alongside a polar carboxylic acid—creates a unique solubility profile that can be challenging. This guide provides structured troubleshooting advice and detailed protocols to help you achieve successful dissolution for your downstream applications.
Compound Profile
For quick reference, here are the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 70070-32-5 | [4] |
| Molecular Formula | C₁₀H₈BrNO₂ | [4][5] |
| Molecular Weight | 254.08 g/mol | [4][5] |
| Appearance | Typically a powder or solid | |
| Structure | Indole core with a bromine at position 5, a methyl group at position 3, and a carboxylic acid at position 2. | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of this compound?
A1: this compound is an amphiphilic molecule. It has a polar, hydrophilic carboxylic acid group capable of hydrogen bonding and a large, nonpolar, hydrophobic indole core.[6][7] This structure leads to poor solubility in both highly nonpolar solvents (like hexanes) and highly polar protic solvents like water. Its solubility is generally highest in polar aprotic solvents and, to a lesser extent, in polar protic organic solvents.
Q2: Why is my compound not dissolving in common solvents like methanol or ethanol at room temperature?
A2: The molecule's relatively large, planar, and rigid structure, combined with intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, contributes to high crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate both the polar carboxyl group and the nonpolar indole ring. Alcohols like methanol and ethanol may require additional energy (e.g., heat) to achieve significant dissolution.
Q3: Is this compound soluble in water?
A3: No, it is expected to be poorly soluble in neutral water. The hydrophobic nature of the brominated indole ring dominates its properties, preventing significant interaction with water molecules.[6][7] Solubility can be greatly increased in aqueous solutions by adjusting the pH to be alkaline (see Troubleshooting Guide).
Q4: Can I expect it to be soluble in DMSO or DMF?
A4: Yes, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points. These solvents are effective at disrupting the hydrogen bonds of the carboxylic acid dimer and solvating the molecule.[8] Synthetic procedures for similar indole derivatives frequently use DMF as a solvent, indicating good solubility.[1][2]
Troubleshooting Guide for Solubility Issues
This section addresses specific experimental problems with a logical, step-by-step approach.
Initial Dissolution Workflow
This workflow provides a systematic approach to finding a suitable solvent system.
Caption: Troubleshooting workflow for dissolving the compound.
Problem 1: The compound won't dissolve in my chosen polar aprotic solvent (DMSO, DMF, THF) at room temperature.
-
Scientific Rationale: As mentioned, the crystal lattice energy of the solid can be significant. Room temperature thermal energy may be insufficient for the solvent molecules to break apart the solid-state structure.
-
Troubleshooting Steps:
-
Apply Gentle Heat: Warm the mixture to 40-60 °C. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Many synthetic procedures involving indole carboxylic acids are performed at elevated temperatures.[1][2]
-
Increase Surface Area: Ensure the compound is a fine powder. If it is clumpy, gently grind it before attempting to dissolve. A larger surface area increases the rate of dissolution.
-
Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, accelerating the dissolution process.
-
Problem 2: The compound is for a biological assay, and I cannot use DMSO or DMF. It is insoluble in ethanol and PBS.
-
Scientific Rationale: The insolubility in aqueous buffers like PBS is due to the compound's acidity. In its protonated (R-COOH) form at neutral pH, the molecule is highly nonpolar. By increasing the pH above the compound's pKa, the carboxylic acid is deprotonated to form a carboxylate salt (R-COO⁻). This salt is an ion and is dramatically more soluble in polar solvents like water or PBS.[9]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in Base: Dissolve the compound in a minimal amount of 0.1 M NaOH to form the sodium salt. This solution will be highly concentrated and water-soluble.
-
Dilute into Buffer: Perform serial dilutions of this basic stock solution directly into your final assay buffer (e.g., PBS pH 7.4). The final concentration of NaOH will be negligible and should not significantly alter the pH of the bulk buffer solution. Always confirm the final pH of your working solution.
-
Mechanism of pH-Dependent Solubility
Caption: Equilibrium between the insoluble acid and soluble salt form.
Problem 3: I need to dissolve the compound in a less polar solvent like Dichloromethane (DCM) or Diethyl Ether for a reaction, but it is completely insoluble.
-
Scientific Rationale: The polarity mismatch is too great. The nonpolar nature of DCM and ether cannot overcome the strong intermolecular hydrogen bonding of the carboxylic acid dimers.
-
Troubleshooting Steps:
-
Use a Co-solvent: Add a small percentage (5-10%) of a polar solvent like methanol or THF. This can disrupt the hydrogen bonding network enough to allow the less polar solvent to solvate the rest of the molecule.
-
Temporarily Form a Salt: For reactions where a base is used, adding a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) will form an ammonium salt. This salt may have improved solubility in moderately polar solvents like DCM or THF compared to the free acid.
-
Convert to an Ester: If the carboxylic acid itself is not required for the reaction, consider converting it to a methyl or ethyl ester. Esterification replaces the polar -COOH group with a less polar -COOR group, which significantly increases solubility in solvents like DCM, ethyl acetate, and ethers.[1][2]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 2.54 mg of this compound (MW = 254.08 g/mol ).
-
Add Solvent: Add the solid to a clean vial. Add 1.0 mL of high-purity DMSO.
-
Promote Dissolution: Cap the vial and vortex thoroughly. If solids remain, place the vial in a sonicating bath for 10-15 minutes. If necessary, warm the vial to 40 °C in a water bath or heating block until all solid is dissolved.
-
Storage: Store the stock solution at -20 °C, protected from light. Before use, allow the solution to thaw completely to room temperature and vortex to ensure homogeneity, as some compounds can precipitate upon freezing.
Protocol 2: Preparation of an Aqueous Stock Solution via pH Modification
-
Weigh Compound: Accurately weigh 2.54 mg of the compound into a microcentrifuge tube.
-
Initial Suspension: Add approximately 800 µL of ultrapure water. The compound will not dissolve and will form a suspension.
-
Basify: While vortexing, add 1.0 M NaOH dropwise (typically 5-15 µL) until all of the solid material dissolves completely. The solution should become clear.
-
Adjust Volume: Add ultrapure water to a final volume of 1.0 mL to achieve a 10 mM stock solution of the sodium salt.
-
Application: Use this stock for serial dilutions into your final aqueous buffer. It is critical to ensure the final concentration of the compound in your assay does not cause precipitation when the pH returns to neutral.
References
- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/930306
- ChemicalBook. This compound | 70070-32-5. URL: https://www.chemicalbook.com/ProductCase_EN-CB1447877.htm
- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. URL: https://www.mdpi.com/1420-3049/27/22/7988
- PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11185464
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra08320a
- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. URL: https://www.ijnrd.org/papers/IJNRD2211141.pdf
- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives. URL: https://patents.google.
- Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass? URL: https://www.quora.com/How-does-the-solubility-of-carboxylic-acids-in-water-decrease-with-increase-in-molecular-mass
- Smolecule. Buy Indole-2-carboxylic acid | 1477-50-5. URL: https://www.smolecule.com/cas-1477-50-5-indole-2-carboxylic-acid.html
- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. URL: https://ecampusontario.pressbooks.pub/basichemistry/chapter/physical-properties-of-carboxylic-acids/
- Santa Cruz Biotechnology. 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid. URL: https://www.scbt.com/p/5-bromo-3-chloro-1-methyl-1h-indole-2-carboxylic-acid-1188265-51-0
- Sigma-Aldrich. 5-Bromoindole-2-carboxylic acid 98%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b2761
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra08320a
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. URL: https://www.ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/
- Chemistry LibreTexts. 17.5: Factors that Affect Solubility. URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/17%3A_Additional_Aspects_of_Aqueous_Equilibria/17.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 70070-32-5 [m.chemicalbook.com]
- 5. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 9. ijnrd.org [ijnrd.org]
Technical Support Center: Stability of 5-bromo-3-methyl-1H-indole-2-carboxylic acid in DMSO
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-bromo-3-methyl-1H-indole-2-carboxylic acid and are concerned about its stability in dimethyl sulfoxide (DMSO) solutions. While specific, publicly available stability data for this exact compound is limited, this document provides a framework for understanding potential degradation pathways based on its chemical structure and offers robust, actionable protocols to assess its stability in your laboratory. Our approach is grounded in the principles of compound management and analytical chemistry to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that could influence its stability in DMSO?
The stability of your compound is dictated by its functional groups: the indole ring, the carboxylic acid, the methyl group, and the bromine substituent.
-
Indole Ring: The indole nucleus is an electron-rich aromatic system. The C3 position, while substituted with a methyl group, is often susceptible to electrophilic attack and oxidation.[1][2] DMSO itself, particularly under certain conditions (e.g., in the presence of activators like acids or oxalyl chloride), can act as an oxidant, potentially leading to the formation of oxindoles or other oxidized species.[1][2][3] Furthermore, some indole synthesis methods utilize DMSO as a reactant, highlighting its potential reactivity with this scaffold.[4][5]
-
Carboxylic Acid: Carboxylic acids are generally stable. However, acidic protons can catalyze the degradation of other sensitive functionalities. Trace acidic impurities in lower-grade DMSO can also create a reactive environment.[6] In rare cases, decarboxylation can occur under high heat.[7]
-
Bromo Substituent: The bromine atom on the C5 position is an electron-withdrawing group, which can influence the reactivity of the indole ring. Halogenated aromatic rings are typically stable, but their presence can affect the overall electronic properties and, consequently, the degradation profile of the molecule.
Q2: I've heard DMSO isn't completely inert. What are the main risks associated with DMSO as a storage solvent?
While DMSO is an excellent and widely used solvent, it is not entirely benign. Key risks include:
-
Hygroscopicity (Water Absorption): DMSO readily absorbs moisture from the atmosphere.[6][8] This absorbed water is often a more significant cause of compound degradation than oxygen, leading to hydrolysis of sensitive functional groups.[9][10] For your compound, this is less of a direct concern as it lacks easily hydrolyzable groups like esters or amides, but the presence of water can alter the solvent environment.
-
Oxidation: As mentioned, DMSO can act as a mild oxidizing agent.[6] This is particularly relevant for electron-rich heterocycles like indoles.[1][2][3]
-
Acid/Base Impurities: Trace acidic or basic impurities can catalyze degradation pathways.[6][11] For instance, acidic conditions can promote the decomposition of DMSO itself, which may generate reactive species.[11]
Q3: What are the best practices for preparing and storing my stock solution of this compound?
To maximize the shelf-life of your compound in DMSO, adhere to the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with the highest quality solvent available (e.g., ≥99.9% purity, anhydrous) to minimize contaminants and water content.
-
Store Under Inert Gas: DMSO is hygroscopic.[12] After preparing your stock solution, overlay the vial with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
Aliquot for Single Use: Prepare aliquots in volumes appropriate for individual experiments.[13] This practice avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9][10]
-
Use Appropriate Containers: Store solutions in amber glass or high-quality polypropylene vials with tightly sealed caps (e.g., Teflon-lined) to protect from light and prevent solvent evaporation or water ingress.[9]
-
Optimize Storage Temperature: For long-term storage, -20°C or -80°C is recommended.[13] While many compounds are stable at room temperature for short periods, a large study showed that after one year at room temperature, the probability of observing a compound was only 52%.[14] Another study found that 85% of compounds were stable for up to 2 years at 4°C in a DMSO/water mixture.[15][16]
| Storage Condition | General Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | Minimizes water for hydrolysis and other reactive impurities.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces oxygen and moisture, reducing oxidation and hydrolysis risk.[9][12] |
| Temperature | -20°C or -80°C for long-term | Slows down chemical degradation kinetics.[13] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles and moisture introduction.[13] |
| Containers | Amber glass vials with Teflon-lined caps | Prevents photodegradation and ensures an inert, tight seal.[9] |
Troubleshooting Guide
Issue: My experimental results are inconsistent. I suspect my compound is degrading in the DMSO stock.
This is a common and valid concern. The first step is to confirm the degradation and then identify the cause.
Workflow for Troubleshooting Suspected Degradation
Caption: Workflow for diagnosing and addressing compound stability issues.
Issue: I see new, unexpected peaks in the LC-MS of my stored sample. What could they be?
New peaks are a strong indicator of degradation or contamination. For an indole derivative, potential degradation products could include:
-
Oxidized Products: Formation of an N-oxide on the indole nitrogen or hydroxylation at various positions on the ring are common oxidative pathways. Successive hydroxylation at the C2 and C3 positions can lead to ring-opened products.[17]
-
DMSO Adducts: Under certain conditions, DMSO can react with indoles to form methylthiolated adducts (indole-S-CH₃).[1][2][3]
-
Dimers or Polymers: Photodegradation or radical-mediated reactions can sometimes lead to the formation of dimers.
Investigative Steps:
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the new peaks to propose molecular formulas.
-
Tandem MS (MS/MS): Fragment the new peaks to gain structural information and compare it to the parent compound's fragmentation pattern.
-
Literature Search: Search for the proposed structures or degradation pathways of similar indole-2-carboxylic acids.
Protocol: Quantitative Stability Assessment
This protocol provides a definitive method to quantify the stability of this compound under your specific laboratory conditions.[6][9]
Objective: To determine the percentage of the parent compound remaining over time in a DMSO solution at various temperatures.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
A stable internal standard (IS) (e.g., a structurally similar but stable compound with a different mass)
-
LC-MS system with a UV detector
-
Amber glass vials with Teflon-lined screw caps
-
Calibrated incubators/refrigerators/freezers
Experimental Workflow
Caption: Step-by-step workflow for a quantitative compound stability study.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Separately, prepare a 10 mM stock solution of your chosen internal standard (IS).
-
-
Sample Preparation:
-
In a series of amber vials, prepare the final test samples by mixing the compound stock and the IS stock. For example, mix 95 µL of the compound stock with 5 µL of the IS stock.
-
Prepare enough replicate vials (n=3 per condition per time point) for the entire study.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take three vials, dilute them appropriately with an LC-MS compatible solvent (e.g., 1:1 acetonitrile/water), and analyze by LC-MS to establish the initial peak area ratio.
-
-
Incubation:
-
Store the remaining vials under the desired test conditions (e.g., room temperature protected from light, 4°C, and -20°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24 hours, 7 days, 1 month, 3 months), remove three replicate vials from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Dilute and analyze by LC-MS using the same method as the T=0 samples.
-
-
Data Analysis:
-
For each sample, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Determine the average ratio for the three replicates at each time point.
-
Calculate the percentage of compound remaining using the formula: % Remaining = [(Average Ratio at Time x) / (Average Ratio at Time 0)] * 100
-
Plot the % Remaining against time for each storage condition to visualize the degradation kinetics. A compound is often considered stable if the % remaining is >90%.
-
References
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. doi:10.1177/1087057103008003007
- dmsostore. (n.d.). Product Care and Storage.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. doi:10.1177/1087057108326536
- Gu, C., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry, 44(6), 735-746. doi:10.1080/17415993.2023.2255755
- Kozikowski, A. P., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Journal of Medicinal Chemistry, 31(9), 1753-1756. doi:10.1021/jm00404a021
- Liu, W.-Q., et al. (2017). Visible Light Promoted Synthesis of Indoles in DMSO. Organic Letters, 19(12), 3251-3254.
- MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6543. doi:10.3390/molecules27196543
- Quora. (2018). What is the best way of storing a DMSO in a research lab?.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- Yufeng, L. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- Zhang, L., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(5), 795-801. doi:10.1039/D0MD00424A
- Zou, J.-F., et al. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances, 5(45), 35823-35826. doi:10.1039/C5RA03606B
Sources
- 1. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 8. quora.com [quora.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. captivatebio.com [captivatebio.com]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Halogenated Indoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with halogenated indole derivatives. Understanding the stability of these compounds is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods. This document provides in-depth troubleshooting advice and detailed protocols to navigate the challenges associated with the degradation of halogenated indoles under acidic and basic conditions.
Part 1: Frequently Asked Questions (FAQs) on Forced Degradation
This section addresses common initial questions researchers have when setting up and interpreting stability studies for halogenated indoles.
Q1: Why are forced degradation studies necessary for my halogenated indole compound?
A: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of the drug development process.[1] These studies involve exposing the drug substance to conditions more severe than standard accelerated stability testing (e.g., high heat, extreme pH, oxidation, light) to achieve several key objectives:
-
Pathway Elucidation: To identify the likely degradation products and understand the degradation pathways of the molecule.[1]
-
Method Development: To generate degraded samples that are essential for developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from all potential degradation products.[2][3]
-
Intrinsic Stability Assessment: To understand the inherent chemical stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[4]
-
Specificity Demonstration: To prove that your analytical method is specific for the active pharmaceutical ingredient (API) and is not interfered with by degradants, excipients, or other impurities.
Q2: I'm starting a forced degradation study. What are the typical acidic and basic conditions I should use?
A: The goal is to achieve a target degradation of 5-20% of the parent compound. Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing may not generate sufficient degradation products for method validation.[1] A good starting point, based on ICH guidelines and common practice, is outlined below.
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M | Room Temp to 80°C | Several hours to days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M | Room Temp to 80°C | Several hours to days |
Source: Adapted from common industry practices for forced degradation studies.[4]
It is crucial to start with milder conditions (e.g., 0.1 M acid/base at room temperature) and increase the severity if no degradation is observed. [4]
Q3: My halogenated indole appears unstable even in my stock solution before I start the stress test. What's happening?
A: Indole compounds, in general, can be sensitive to several factors beyond pH.[5] Before suspecting complex degradation, check the basics:
-
Light Sensitivity: The indole ring is a chromophore and can be susceptible to photolytic degradation. Always store solutions in amber vials or protect them from light.[5]
-
Solvent Choice: Ensure your solvent is inert. Protic solvents can sometimes participate in degradation, and trace impurities (e.g., peroxides in older ethers, acidic impurities in chloroform) can initiate degradation.
-
Temperature: Store stock solutions in a cool, dark place, typically refrigerated at 4-10°C, to minimize thermal degradation.[5]
Part 2: Degradation Pathways in Acidic Conditions
Working with halogenated indoles in acidic media can lead to complex and sometimes unexpected results. This section explains the underlying chemistry and provides troubleshooting for common issues.
Q4: What is the primary mechanism for indole degradation in acid? Why is my solution turning dark brown or black?
A: The indole ring, despite being aromatic, is highly susceptible to acid-catalyzed reactions. The electron-rich pyrrole ring is easily protonated, most commonly at the C3 position. This protonation disrupts the aromaticity and generates a highly reactive indoleninium ion intermediate. This intermediate is a powerful electrophile and can be attacked by nucleophiles (like water) or, more problematically, can attack another neutral indole molecule. This leads to acid-catalyzed dimerization and polymerization, which is often the cause of the dark coloration or precipitate you observe.
Proposed Acid-Catalyzed Degradation Pathway
The following diagram illustrates the plausible initial steps of degradation. The halogen atom (X) on the benzene ring is generally stable to acid hydrolysis under these conditions, but the core indole structure is not.
Caption: Plausible degradation pathway for halogenated indoles under basic conditions.
Q7: I am trying to perform a reaction on the side chain of my halogenated indole using a strong base, but I am seeing significant degradation of the indole ring itself. How can I prevent this?
A: This is a classic challenge. The acidity of the indole N-H proton competes with your desired reaction. To mitigate this:
-
Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen before performing the base-mediated reaction. Common protecting groups include Boc, Ts, or SEM.
-
Use a Non-Nucleophilic Base: If protection is not an option, consider using a sterically hindered, non-nucleophilic base (e.g., LiHMDS, LDA) at low temperatures (-78°C). This can favor deprotonation at your desired site over attack on the indole ring.
-
Run Under Inert Atmosphere: Since the indole anion is sensitive to oxidation, running the reaction under a nitrogen or argon atmosphere is critical to prevent oxidative degradation.
Part 4: Experimental Protocols & Analytical Troubleshooting
This section provides a practical, step-by-step protocol for conducting a forced degradation study and a guide for troubleshooting common analytical issues.
Protocol: Standard Forced Hydrolytic Degradation Study
Objective: To assess the stability of a halogenated indole to acid and base hydrolysis and to generate degradation products for analytical method development.
Materials:
-
Halogenated indole API
-
Class A volumetric flasks and pipettes
-
HPLC-grade water, acetonitrile, and methanol
-
Reagent-grade HCl and NaOH
-
pH meter
-
HPLC system with UV/PDA detector
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of your halogenated indole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Ensure the compound is fully dissolved.
-
-
Stress Sample Preparation:
-
Acid Stress: In a volumetric flask, add a known volume of the stock solution. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Dilute to the mark with 50:50 water:acetonitrile to reach your target final concentration (e.g., 100 µg/mL).
-
Base Stress: Prepare in the same manner as the acid stress sample, but use 0.2 M NaOH.
-
Control Sample: Prepare a control sample with the stock solution diluted in the same 50:50 water:acetonitrile mixture but without acid or base.
-
-
Incubation:
-
Store all three samples (Acid, Base, Control) at a controlled temperature (e.g., 60°C). Protect them from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Crucially, for each aliquot, immediately neutralize the sample. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This "quenches" the degradation reaction.
-
Transfer the neutralized aliquot to an amber HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze all samples (including the T=0 samples and the control) using a suitable HPLC method. [6][7] * Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percent degradation at each time point relative to the T=0 control.
-
Analytical Troubleshooting Guide for HPLC
| Issue | Potential Cause(s) | Solutions & Explanations |
| Peak Tailing for Indole Peak | Secondary interactions between the basic indole nitrogen and acidic silanol groups on the silica-based C18 column. | 1. Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. [6][7]This protonates the silanol groups, minimizing the interaction. 2. Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for basic analytes. |
| Ghost Peaks | Carryover from a previous injection; contamination in the mobile phase or from the septum. | 1. Run a Blank: Inject a vial of pure solvent after a concentrated sample to confirm carryover. 2. Improve Needle Wash: Optimize the injector's needle wash procedure. 3. Use High-Quality Solvents: Filter your mobile phases. |
| Shifting Retention Times | Fluctuation in mobile phase composition; temperature changes; column degradation. | 1. Premix Mobile Phase: If using an isocratic method, premix the mobile phase by hand to ensure consistency. 2. Use a Column Oven: Maintain a constant column temperature. 3. Check System Pressure: A sudden change in pressure may indicate a leak or blockage. |
| No Peaks Detected | Compound has completely degraded; compound precipitated after neutralization; detector issue. | 1. Check Sample Visually: Look for any precipitate in the vial. 2. Inject a Known Standard: Verify that the HPLC system and detector are functioning correctly. 3. Analyze Without Neutralization (Quickly): If you suspect precipitation upon neutralization, try a quick injection of an un-neutralized sample to see if the peak appears. |
References
- Vertex AI Search. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- ResearchGate. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- ACS Publications. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids | The Journal of Organic Chemistry.
- ResearchGate. Indole degradation and its metabolite analysis using HPLC. A Standards....
- ChemRxiv. Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- SciSpace. Microbial Degradation of Indole and Its Derivatives.
- ResearchGate. Proposed degradation pathways of indole by ozonation.
- Organic Chemistry Portal. Synthesis of indoles.
- Benchchem. "troubleshooting guide for indole compound analysis".
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. Forced Degradation Studies.
- ResearchGate. Decarboxylative halogenation of indoles by vanadium haloperoxidases.
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review.
- RJPT. Stability Indicating Forced Degradation Studies.
- PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- PMC - NIH. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
- Journal of the American Chemical Society. Photodehalogenation of 4-haloindoles.
- Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.
- Benchchem. degradation pathways of 2,3-Dihydro-7-azaindole under acidic conditions.
- Troubleshooting Dissolution Failures in Stability Studies.
- PubMed Central. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- ResearchGate. (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- ACS Publications. Indole-Catalyzed Bromolactonization in Lipophilic Solvent: A Solid–Liquid Phase Transfer Approach | ACS Catalysis.
- PubMed. Studies on the degradation of trace phenol and indole odorants by chlorine and permanganate in drinking water treatment.
- Frontiers. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester.
- PMC - NIH. Indolylboronic Acids: Preparation and Applications.
- ResearchGate. Green oxidation of indoles using halide catalysis.
- Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Green Chemistry (RSC Publishing). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics.
- MDPI. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
- MDPI. Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO 2.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate. Indole‐catalyzed bromination reactions. | Download Scientific Diagram.
- Chemistry LibreTexts. 5.4: Hydrolysis Reactions.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- Agilent. AA Troubleshooting and Maintenance Guide.
- Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note.
- YouTube. in the chemical literature: N-alkylation of an indole.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Colored Impurities in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to colored impurities during their synthetic and purification workflows. Indole and its derivatives are cornerstones in medicinal chemistry, but their electron-rich nature makes them susceptible to degradation, often resulting in highly colored and difficult-to-remove byproducts.[1][2][3]
This resource provides in-depth, experience-driven troubleshooting advice, detailed FAQs, and validated protocols to help you diagnose issues, prevent impurity formation, and achieve high-purity products.
Section 1: Initial Diagnosis & Troubleshooting Workflow
Encountering a dark, intractable reaction mixture is a common frustration. The first step is a systematic diagnosis. A Thin-Layer Chromatography (TLC) analysis is crucial for initial assessment.
Q1: My crude indole reaction mixture is dark brown, red, or even black. What are the likely culprits and my first step?
A: Intense coloration in a crude indole reaction mixture almost always points to oxidation and/or polymerization.[2][4] The electron-rich pyrrole ring of the indole nucleus is highly susceptible to air oxidation, especially under acidic conditions or upon exposure to light, which can initiate radical chain reactions.[2][3] These processes lead to highly conjugated, colored species often referred to as "indole reds" or polymeric tars.[5]
Your First Steps:
-
TLC Analysis: Before any workup, carefully take an aliquot of the crude mixture and run a TLC using a suitable solvent system (e.g., ethyl acetate/hexanes). This will reveal:
-
The presence of your desired product.
-
Unreacted starting materials.
-
The extent of impurity formation. A dark streak on the baseline is a classic indicator of polymeric material.[6]
-
-
Initial Workup Strategy: If the TLC shows a distinct product spot, proceed with a standard aqueous workup. A wash with a mild reducing agent solution, such as 5% aqueous sodium bisulfite or sodium thiosulfate, can sometimes help reduce some of the oxidized, colored species, making subsequent purification easier.
-
Assess Solubility: Test the solubility of your crude material in various solvents. This will be critical for deciding between chromatography and recrystallization.
Below is a typical workflow for diagnosing and addressing colored impurities post-synthesis.
Initial troubleshooting decision tree.
Section 2: Deep Dive FAQ on Impurity Formation & Prevention
Understanding the "why" behind impurity formation is key to developing robust synthetic procedures.
Q2: What specific chemical species cause the pink, red, or purple colors observed during indole synthesis or workup?
A: The coloration is due to the formation of extended π-conjugated systems arising from the oxidation of the indole ring. The initial step is often the oxidation of indole to 3-hydroxyindole (indoxyl). Indoxyl is highly unstable and can undergo further oxidation and dimerization to form well-known colored compounds like indigo (blue) and indirubin (red).[7][8] Under acidic conditions, protonation can lead to the formation of indolenine intermediates which can polymerize into complex, intensely colored mixtures, often referred to as "indole reds".
Q3: My colored impurity co-elutes with my product on silica gel. What are my options?
A: This is a common and difficult challenge. Here are several strategies to try:
-
Alter the Mobile Phase:
-
Add a Modifier: For basic indole derivatives that may be interacting strongly with the acidic silica, adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can improve peak shape and potentially resolve the co-eluting spots.[6]
-
Change Solvent System: Switch to a completely different solvent system with different selectivities, for example, from an ethyl acetate/hexane system to a dichloromethane/methanol system.
-
-
Change the Stationary Phase:
-
Alumina: If you suspect your compound or the impurity is sensitive to the acidic nature of silica gel, switching to neutral or basic alumina can be an effective solution.[6][9]
-
Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Colored, polar impurities that co-elute with a less polar product on silica may be easily separated using a C18 stationary phase with a water/acetonitrile or water/methanol gradient.[10]
-
Q4: How can I proactively prevent the formation of colored impurities during the reaction and workup?
A: Prevention is always the best strategy.
-
Maintain an Inert Atmosphere: Whenever possible, run your reactions and conduct workups under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[5][11]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degassing solvents by sparging with an inert gas or by freeze-pump-thaw cycles can be beneficial.
-
Control Temperature: High reaction temperatures can accelerate decomposition and polymerization.[9] If the reaction allows, maintain the lowest effective temperature. During workup, use ice baths to keep extracts cold.
-
Protect from Light: Some indole species are light-sensitive.[3][12] Wrapping the reaction flask in aluminum foil can prevent photochemical degradation.
-
Work Efficiently: Minimize the time between reaction completion, workup, and purification. Leaving crude material exposed to air and light for extended periods will almost certainly lead to discoloration.[3][5]
Section 3: Purification Protocols & Method Selection
Choosing the right purification technique is critical for success. The table below compares the most common methods for removing colored impurities from indole syntheses.
| Purification Method | Primary Use Case | Advantages | Disadvantages |
| Recrystallization | Purifying crystalline solids from minor impurities.[13] | Excellent for achieving high purity; scalable; cost-effective.[9][14] | Not suitable for oils or amorphous solids; can have lower recovery; finding a suitable solvent can be time-consuming.[14][15] |
| Column Chromatography | Separating complex mixtures, oils, or when impurities have similar solubility.[12][14] | Highly versatile; can separate components with very different polarities. | Can be solvent-intensive; potential for product degradation on acidic silica gel; scaling up can be challenging.[6][15] |
| Activated Carbon | Removing highly colored, often large, planar aromatic impurities from solutions.[12][16][17] | Very effective for decolorization; relatively simple procedure.[18][19] | Non-selective and can adsorb the desired product, reducing yield; requires a subsequent hot filtration step.[15][16] |
Q5: How do I perform an effective activated carbon (charcoal) treatment?
A: Activated carbon works by adsorbing large, flat, conjugated molecules onto its highly porous surface.[16][20] It is an excellent choice for removing persistent colors that chromatography or crystallization alone cannot eliminate. However, it must be used judiciously to avoid significant product loss.[16]
Below is a diagram outlining the workflow for decolorization using activated carbon, typically performed during a recrystallization procedure.
Activated carbon treatment workflow.
Section 4: Synthesis-Specific Impurity Issues
Different indole syntheses are prone to forming different types of colored byproducts.
Q6: I am running a Fischer indole synthesis and getting a lot of tar. What is causing this?
A: The Fischer indole synthesis involves strongly acidic conditions and heating, a combination ripe for generating polymeric byproducts.[9][21] The key step, a[11][11]-sigmatropic rearrangement, can be sensitive to the substrate's electronic properties.[22] If the rearrangement is slow or disfavored, side reactions, including N-N bond cleavage and subsequent polymerization of reactive intermediates, can dominate, leading to intractable tars.[9][23] To mitigate this, ensure your arylhydrazine starting material is pure and consider using milder acid catalysts like p-toluenesulfonic acid or exploring Lewis acid options like ZnCl₂.[14][21]
Q7: What are common impurities in a Reissert or Bischler-Möhlau synthesis?
A:
-
Reissert Synthesis: This method involves the reductive cyclization of an o-nitrophenylpyruvate derivative.[24][25] Incomplete reduction of the nitro group is a common issue, leading to colored nitro- or nitroso-containing impurities.[26] The reaction conditions can be harsh, and sometimes alternative cyclization pathways can lead to quinolone byproducts.[25]
-
Bischler-Möhlau Synthesis: This synthesis uses an α-bromo-acetophenone and excess aniline, often under harsh conditions.[27][28] The complexity of the mechanism, involving multiple aniline additions and eliminations, can lead to a variety of highly colored aromatic byproducts and polymers.[28][29] Modern modifications using microwave irradiation or milder catalysts aim to reduce these side reactions.[27][29]
Section 5: Reference Protocols
Protocol 1: General Recrystallization for Indole Derivatives
This protocol is a starting point and should be optimized for your specific compound.[18]
-
Solvent Selection: Choose a solvent (or solvent pair) in which your indole product has high solubility when hot and low solubility when cold. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.[30]
-
Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[13][18]
-
Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly (to prevent boil-over), and add a very small amount of activated carbon (1-2% of the solute's weight).[12] Reheat to boiling for 2-5 minutes.[18]
-
Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[12][18]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[18][31]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[18]
References
- Indole. (n.d.). Wikipedia.
- Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- Longo, A., & Lombardi, A. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9636-9645.
- What are the colors of indole derivatives?. (2016). ResearchGate.
- Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11439-11453.
- Reissert indole synthesis. (n.d.). Wikipedia.
- Bischler–Möhlau indole synthesis. (n.d.). chemeurope.com.
- Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. ResearchGate.
- Synthèse d'indole de Bischler-Möhlau. (n.d.). Wikipedia.
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- What do common indole impurities look like?. (2017). ResearchGate.
- Gribble, G. W. (2016). Reissert Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate.
- Decolorizing carbon. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Reissert Indole Synthesis. (n.d.). Organic Chemistry.
- Kim, S. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1735.
- Bio, M. M., & Tambar, U. K. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(17), 7176–7183.
- Methods of indole synthesis Part I. (2018, December 18). YouTube.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Kim, S. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by Combination of Methanol Extraction and n-Hexane Re-Extraction). Processes, 10(8), 1649.
- How can I remove color from my reaction product?. (2023, December 5). Biotage.
- Fischer Indole Synthesis. (2021, August 5). YouTube.
- Problems with Fischer indole synthesis. (2021, December 9). Reddit.
- Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate.
- Stoll, D. R. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC.
- Decolorization with Activated Carbon. (n.d.). Carbotecnia.
- Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole.
- Möhlau‐Bischler indole synthesis. (n.d.). ResearchGate.
- Activated carbon for decolorization. (2020, December 29). Zhulin Carbon.
- Van Hook, A. (1956). U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
- Kumar, Y. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 18-29.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (n.d.). Huamei Carbon.
- Crystallization purification of indole. (2012). ResearchGate.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. safrole.com [safrole.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. silicycle.com [silicycle.com]
- 16. Decolorizing carbon [sites.pitt.edu]
- 17. Activated carbon for decolorization [zhulincarbon.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. carbotecnia.info [carbotecnia.info]
- 20. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 21. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 28. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 29. Synthèse d'indole de Bischler-Möhlau — Wikipédia [fr.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
Technical Support Center: Advanced Purification of 5-bromo-3-methyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-bromo-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate and require the highest standards of purity for their work. As a key building block in drug discovery, the purity of this compound is paramount to ensure the reliability and reproducibility of subsequent synthetic steps and biological assays.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization process. Our approach is rooted in first principles of physical organic chemistry and crystallization science to empower you to diagnose and solve purification issues effectively.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific, practical problems you may encounter during the recrystallization of this compound. Each answer provides not only a solution but also the underlying scientific rationale.
Q1: My final product has "oiled out" and is a sticky gum instead of a crystalline solid. What went wrong and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when impurities inhibit crystal formation[1][2][3].
Causality & Remediation Strategy:
-
Trituration: The simplest immediate step is to attempt to induce crystallization from the oil. After decanting the solvent, add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes or petroleum ether). Vigorously stir or scratch the oil with a glass rod[1][2]. This process, called trituration, can wash away more soluble impurities and provide the mechanical energy needed for nucleation.
-
Re-evaluate the Solvent System: The "oiling out" phenomenon is a strong indicator that the chosen solvent is not ideal. The compound may be too soluble, or the boiling point of the solvent may be too high. Consider re-dissolving the oil in a different solvent or a binary solvent mixture. For carboxylic acids like this indole derivative, ethanol/water or ethyl acetate/hexanes are excellent starting points[1][2]. The second solvent (the "anti-solvent") is added slowly to the hot solution until turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the primary solvent before cooling.
-
Induce Nucleation: If the oil persists in a cooled solution, try scratching the inside of the flask below the solvent level with a glass rod[1][2][4]. The microscopic scratches on the glass provide nucleation sites for crystal growth[4]. Alternatively, if you have a pure sample, "seeding" the solution with a tiny crystal can provide a template for lattice formation[4][5].
-
Address Impurity Load: A high concentration of impurities is a primary cause of oiling out[1][2]. If the above methods fail, it may be necessary to perform a preliminary purification step, such as an acid-base extraction, to remove neutral or basic impurities before attempting recrystallization again[1].
Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I obtain a white, crystalline product?
A2: Persistent color indicates the presence of highly conjugated impurities that are not effectively removed by a single recrystallization. These are often oxidation byproducts or residual starting materials.
Decolorization Protocol:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules that cause color.
-
Dissolve the impure compound in the minimum amount of a suitable hot solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Using too much will adsorb your product and significantly reduce the yield.
-
Gently swirl the hot solution for a few minutes.
-
Perform a hot filtration (see Q4) to remove the charcoal. The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize as usual.
-
-
Solvent Selection: Some solvents can trap colored impurities within the crystal lattice more than others. Trying a different recrystallization solvent may leave the colored impurity behind in the mother liquor.
Q3: I am experiencing very low recovery of my product. What are the likely causes and solutions?
A3: Low yield is a frustrating problem that can almost always be traced back to a few key procedural errors[6].
Maximizing Yield:
-
Minimize Solvent Volume: The most common error is using too much solvent to dissolve the compound[6]. The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to the solid until it just dissolves[4][5]. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the recovered yield[6].
-
Ensure Complete Cooling: The solubility of your compound is lowest at colder temperatures. After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation[4][6].
-
Proper Washing Technique: When washing the collected crystals after filtration, use a minimal amount of ice-cold solvent[5][6]. Using room temperature or an excessive volume of solvent will redissolve a portion of your purified product[6].
Q4: My product crystallizes prematurely in the funnel during hot filtration. How can I prevent this?
A4: Premature crystallization during hot filtration occurs when the solution cools as it passes through the funnel, a common and disruptive problem[3].
Effective Hot Filtration Protocol:
-
Preheat Everything: The key is to keep the entire filtration apparatus hot[1][3]. Place the filter funnel and a small amount of the recrystallization solvent into the receiving Erlenmeyer flask. Heat the flask on a hot plate so the refluxing solvent and hot vapors heat both the flask and the funnel above it.
-
Use a Stemless Funnel: A funnel with a long stem provides a large, cool surface area for crystallization to occur. A stemless or short-stemmed funnel is highly recommended.
-
Filter in Portions: Pour the hot solution into the funnel in small batches to ensure it passes through quickly without having time to cool significantly[3].
-
Use a Slight Excess of Solvent: If premature crystallization is a persistent issue, add a small excess (5-10%) of hot solvent to the solution before filtration to keep the compound fully dissolved even with a slight temperature drop[3]. This excess solvent can be removed by boiling it off after filtration is complete.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The "perfect" solvent has high solubility for the compound when hot and very low solubility when cold[6][7]. For an indole carboxylic acid, polar protic or polar aprotic solvents are generally good starting points. A systematic approach is best.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol/Water | Variable | An excellent binary system. The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent to the hot solution to decrease solubility and induce crystallization upon cooling[1][3]. |
| Acetic Acid/Water | Variable | Acetic acid is a good solvent for many carboxylic acids. Similar to ethanol/water, water is used as the anti-solvent[3]. |
| Toluene | 111 °C | A less polar option. A patent for a related indole derivative successfully used toluene for crystallization, suggesting it is a viable choice[8]. |
| Ethyl Acetate/Hexanes | Variable | A widely used binary system for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent to the hot solution until it becomes cloudy[1][2]. |
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
Add a potential solvent dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor cold solubility in a hot water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the successful tubes to cool slowly to room temperature and then place them in an ice bath.
-
The solvent that dissolves the compound when hot but produces a large quantity of crystals upon cooling is the best choice[6].
Q2: What are the critical parameters to control during the cooling process for maximum purity?
A2: The rate of cooling is directly proportional to the purity and size of the resulting crystals.
-
Slow Cooling (Optimal for Purity): Allowing the hot, saturated solution to cool slowly and undisturbed to room temperature is crucial[4][5][9]. This slow process allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities, which remain in the solution[7]. This generally results in larger, purer crystals[9].
-
Rapid Cooling (Detrimental to Purity): Placing the hot flask directly into an ice bath ("crashing out") causes rapid precipitation. This traps impurities within the quickly forming crystal lattice, resulting in smaller, less pure crystals[5].
Q3: Purity has only marginally improved after one recrystallization. What is the next logical step?
A3: If significant impurities remain, a multi-step approach is necessary.
-
Second Recrystallization: Simply repeating the recrystallization procedure on the purified material can often remove the remaining impurities.
-
Alternative Purification Technique: If impurities have similar solubility profiles to your product, recrystallization alone may not be sufficient[1]. An orthogonal purification method is required. For a carboxylic acid, acid-base extraction is an exceptionally powerful technique to remove any neutral or basic impurities[1].
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral/basic impurities remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid[1].
-
Collect the pure solid by filtration. This highly purified material can then be recrystallized again to achieve optimal purity.
-
Visualized Workflows and Logic
To further clarify these processes, the following diagrams illustrate the key workflows and decision-making logic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. studymind.co.uk [studymind.co.uk]
- 8. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Kinase Assay Results for Indole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common yet challenging area of kinase drug discovery: optimizing biochemical assays for indole-based inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] However, its unique physicochemical properties can present significant challenges, leading to data artifacts and misleading results.
This guide provides in-depth, experience-driven solutions in a direct question-and-answer format. We will explore the causality behind experimental choices and outline self-validating protocols to ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the screening and characterization of indole-based kinase inhibitors.
Problem Area: Poor Assay Quality & Data Variability
Q1: My Z' factor is consistently below 0.5. What are the likely causes and how can I improve it?
A1: A Z' factor below 0.5 indicates that the assay window (the difference between positive and negative controls) is too narrow, the data variation is too high, or both.[3][4] For indole compounds, this can stem from multiple sources. The first step is to systematically dissect the problem.
Causality and Solution Strategy:
-
Low Signal-to-Noise (S/N) Ratio: A weak signal from your uninhibited (negative control) reaction is a common culprit.[5]
-
Enzyme Concentration: The kinase concentration may be too low to generate a robust signal. Perform an enzyme titration to find a concentration on the linear portion of the activity curve that yields a strong signal over background.[6]
-
Substrate/ATP Levels: Ensure ATP and substrate concentrations are optimized. For many assays, an ATP concentration near the Michaelis constant (Km) is ideal for detecting competitive inhibitors.[7]
-
Incubation Time: The reaction may not have proceeded long enough. Verify that you are measuring activity within the linear range of the reaction, avoiding substrate depletion.
-
-
High Background Signal: This narrows the assay window from the bottom up.
-
Reagent Quality: Impurities in buffers, ATP, or substrates can contribute to background.[8] Use high-purity reagents.
-
Compound Interference: Indole scaffolds can be intrinsically fluorescent or interfere with detection reagents (e.g., luciferase).[9] Run a "compound + detection reagents only" control (see Protocol 2).
-
Non-specific Binding: In formats like fluorescence polarization (FP) or TR-FRET, non-specific binding of reagents to the plate can elevate background.[10] Ensure blocking agents like BSA are used and optimized.[7]
-
-
High Data Variability (%CV): This is often due to operational inconsistencies or compound properties.
-
Compound Solubility: Indole compounds can have poor aqueous solubility, leading to precipitation and inconsistent concentrations across wells. Visually inspect plates and see Protocol 3 for solubility assessment.
-
Pipetting Errors & Edge Effects: Ensure precise liquid handling and proper mixing. Avoid using the outermost wells of a plate, which are prone to evaporation.[7][10]
-
Reagent Instability: Ensure all reagents, especially the enzyme, are properly stored and handled to prevent activity loss.[7]
-
Below is a workflow to systematically troubleshoot a low Z' factor.
Q2: I'm seeing high variability (high %CV) between my replicate wells, especially at high inhibitor concentrations. What should I check first?
A2: High coefficient of variation (%CV), particularly at concentrations where the compound is most effective, strongly points towards issues with the compound's behavior in the assay buffer.
Causality and Solution Strategy:
The primary suspect is poor solubility and compound aggregation.[11] Many indole-based inhibitors are hydrophobic. When their concentration exceeds their solubility limit in the aqueous assay buffer, they can precipitate out of solution or form aggregates. This leads to inconsistent, non-homogenous concentrations across replicate wells, causing high data scatter.
-
Visual Inspection: Carefully inspect the assay plate under a light source. Look for visible precipitate or cloudiness in the wells, especially at the highest compound concentrations.
-
Reduce DMSO Concentration: While DMSO is necessary to solubilize compounds, final concentrations above 1-2% can sometimes exacerbate aggregation or directly inhibit the kinase.[8] Aim for a final DMSO concentration of ≤1%.[12]
-
Include Detergents: Adding a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.05%) to the assay buffer can help keep hydrophobic compounds in solution and prevent aggregation-based inhibition.[13]
-
Pre-incubation Check: If you pre-incubate the inhibitor with the kinase before adding ATP, check for precipitation during this step. The absence of substrate or ATP might alter the buffer's properties.
-
Solubility Assessment: Formally assess the compound's solubility under the exact assay buffer conditions (see Protocol 3).
Problem Area: Unexpected Inhibition Profiles & False Positives
Q3: My indole compound shows potent inhibition, but the dose-response curve is unusually steep (high Hill slope). Could this be an artifact?
A3: Yes, an abnormally steep dose-response curve is a classic red flag for non-specific inhibition, often caused by compound aggregation.[13]
Causality and Solution Strategy:
Instead of a 1:1 binding interaction with the kinase, the inhibitor may be forming aggregates at a critical concentration. These aggregates can non-specifically sequester and denature the kinase, leading to a sudden, sharp drop in activity that appears as a steep curve.[11]
Troubleshooting Steps:
-
Re-run with Detergent: The most effective counter-measure is to repeat the assay with 0.01% Triton X-100 in the assay buffer. If the compound is a true inhibitor, its IC50 should remain relatively unchanged. If it's an aggregator, the potency will significantly decrease or disappear entirely as the detergent disrupts the aggregates.
-
Vary Enzyme Concentration: True inhibitors typically show IC50 values that are independent of the enzyme concentration (unless under tight-binding conditions). Aggregators, however, often show a linear relationship between IC50 and enzyme concentration.[13] Run the dose-response curve at two different kinase concentrations (e.g., 1x and 5x). A significant shift in IC50 suggests aggregation.
-
Check for Time-Dependence: Aggregation can be time-dependent. Measure inhibition after a short pre-incubation (e.g., 5 minutes) and a long pre-incubation (e.g., 60 minutes). A significant increase in potency with time may indicate aggregate formation.
Q4: How can I determine if my inhibitor is a "false positive" resulting from assay interference?
A4: False positives arise when a compound affects the assay readout through a mechanism other than direct, specific inhibition of the target kinase.[14][15] Indole-based compounds are particularly susceptible to causing interference due to their intrinsic optical properties and chemical reactivity.
Causality and Solution Strategy:
The key is to run a series of "counter-screens" or control experiments where the kinase reaction is omitted, allowing you to isolate the compound's effect on the detection system itself.
Essential Control Experiments:
-
Test for Autofluorescence/Quenching (for FP/FRET assays): Run the assay with your compound but without the kinase enzyme. Any signal detected comes from the compound itself. See Protocol 2.
-
Test for Luminescence Interference (for ADP-Glo™, Kinase-Glo®): These assays use luciferase to generate a light signal.[16][17] Indole compounds can directly inhibit luciferase, mimicking kinase inhibition (a false positive in an ADP-Glo assay where signal increases with inhibition) or masking it (a false negative in a Kinase-Glo assay where signal decreases with inhibition).[13]
-
Control: Set up a reaction with a fixed, known amount of ATP (for Kinase-Glo) or ADP (for ADP-Glo), add the detection reagents, and then add your compound. A change in luminescence relative to a vehicle control indicates direct interference with the detection chemistry.
-
-
Orthogonal Assay Confirmation: The most robust method to rule out false positives is to confirm the hit in a different assay format that uses an unrelated detection technology.[15] For example, if your primary screen is luminescence-based (ADP-Glo), confirm hits using a radiometric filter-binding assay or a TR-FRET assay.[18]
Problem Area: Compound-Specific Issues
Q5: I suspect my indole-based inhibitor is interfering with the assay signal. How can I test for this?
A5: This is a critical concern, as the indole ring system is known to have inherent fluorescent properties.[9] A direct test is essential and straightforward.
Causality and Solution Strategy:
The compound itself may emit light at the same wavelength as your assay's detection signal (autofluorescence) or absorb light emitted by your assay's fluorophore (quenching).[8][10]
The Definitive Control Experiment (See Protocol 2 for details):
-
Prepare two sets of wells on your assay plate.
-
Set 1 (Test): Add assay buffer and your serially diluted indole compound.
-
Set 2 (Control): Add assay buffer and the vehicle (e.g., DMSO).
-
Do not add the kinase, substrate, or ATP.
-
Add the final detection reagents (e.g., the fluorescent probe for an FP assay, or the Kinase Detection Reagent for ADP-Glo).
-
Read the plate on your plate reader.
Interpreting the Results:
-
If the signal in the compound-containing wells is significantly higher than the vehicle control, you have autofluorescence or autoluminescence .
-
If you are using an assay like TR-FRET and the signal is lower, your compound may be quenching the signal.
If interference is confirmed, you may need to switch to an assay format with a different detection method (e.g., radiometric) that is immune to optical interference.[18]
Q6: My compound has poor solubility in the assay buffer. How can I address this without compromising the experiment?
A6: Addressing solubility is a balancing act. The goal is to get the compound into solution for the duration of the assay without introducing artifacts.
Causality and Solution Strategy:
Hydrophobicity of the indole core and its substituents often leads to low aqueous solubility.[1]
Recommended Approaches (in order of preference):
-
Optimize DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO as a co-solvent, but without exceeding the enzyme's tolerance (usually 1-2%).[8]
-
Use Pluronic F-127: This non-ionic surfactant is excellent for improving the solubility of difficult compounds without the same risk of forming micelles that can cause artifacts like Triton X-100. It can be included in the assay buffer at low concentrations (e.g., 0.005-0.01%).
-
Acoustic Dispensing: If available, non-contact acoustic dispensing technology (like an Echo® Liquid Handler) transfers nanoliter-scale droplets of compound in DMSO directly into the assay well. This method avoids intermediate dilution steps in aqueous buffers where precipitation often occurs, maximizing the compound's time in solution.
-
Sonication: Briefly sonicating the stock solution or the final assay plate can sometimes help dissolve small amounts of precipitate, but this is a temporary fix and may not be suitable for all compounds or enzymes.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common kinase assay formats, and which is best suited for screening indole-based compounds?
A1: Choosing the right assay format is critical. The best choice depends on your goal (HTS vs. mechanism of action) and the potential for interference from your compound class.[19][20]
| Assay Format | Principle | Pros | Cons for Indole Inhibitors |
| Radiometric ([32P] or [33P]-ATP) | Measures direct incorporation of radiolabeled phosphate into a substrate.[18] | Gold Standard. Immune to optical/chemical interference. Universal for any kinase/substrate.[18] | Requires handling of radioactive materials; lower throughput. |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase reaction that generates light.[16][21] | High sensitivity, homogeneous ("mix-and-read") format. | High risk of interference. Indoles can directly inhibit luciferase, causing false positives/negatives.[13] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced by an inhibitor. | Homogeneous format, sensitive. | High risk of interference. Susceptible to autofluorescence and quenching from the indole scaffold.[10] |
| TR-FRET (e.g., Lanthascreen®) | Measures FRET between a donor (e.g., Europium) and an acceptor on a phosphorylated substrate. | Time-resolved detection minimizes prompt autofluorescence. | Can still be affected by quenching or compounds that absorb at excitation/emission wavelengths. |
| Label-Free (e.g., SPR, ITC) | Measures direct binding of the inhibitor to the kinase.[22] | Provides detailed kinetic and thermodynamic data (KD, kon/koff). Not a measure of functional inhibition. | Lower throughput, requires specialized equipment. |
Recommendation: For primary screening of a novel indole library, a radiometric filter-binding assay is the most robust choice to avoid being misled by interference artifacts.[18] For subsequent characterization or for libraries with known low interference potential, TR-FRET is a good high-throughput alternative. Luminescence and FP assays should only be used after rigorous counter-screening to rule out compound interference.
Q2: What are the essential controls I must include in my kinase assay when testing indole inhibitors?
A2: Rigorous controls are the foundation of believable data. For every plate, you must include:
-
Negative Control (0% Inhibition / Max Signal): Contains all reaction components (enzyme, substrate, ATP) plus the vehicle (e.g., DMSO). This defines the top of your assay window.
-
Positive Control (100% Inhibition / Min Signal): Contains all reaction components plus a known, potent inhibitor of the kinase (e.g., Staurosporine) at a concentration ≥100x its IC50. This defines the bottom of your assay window.
-
Background Control (No Enzyme): Contains substrate, ATP, and vehicle, but buffer is added instead of enzyme. This value is subtracted from all other wells to correct for background signal.[23]
-
Compound Interference Control (Critical for Indoles): As described in Q5/A5, this includes your compound and detection reagents but no kinase reaction. This is essential to identify autofluorescence or other interference.
Q3: How can I determine if my indole inhibitor is ATP-competitive?
A3: Determining the Mechanism of Action (MoA) is a critical secondary step. An ATP-competitive inhibitor will bind to the same site as ATP.[1]
The Experiment: Perform a kinase activity assay and measure the IC50 of your inhibitor at two different ATP concentrations:
-
Low ATP: Use an ATP concentration at or below the Km of the kinase.
-
High ATP: Use an ATP concentration significantly above the Km (e.g., 10x Km).
Interpretation:
-
If the inhibitor is ATP-competitive , its apparent potency (IC50) will increase (get weaker) at the high ATP concentration, as more ATP is present to outcompete it for the binding site.
-
If the inhibitor is non-competitive (binding to a site other than the ATP pocket), its IC50 will remain largely unchanged regardless of the ATP concentration.
-
If the inhibitor is uncompetitive (binding only to the enzyme-substrate complex), its IC50 will decrease (get stronger) at higher ATP concentrations.
Part 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to a Kinase Activity Assay (ADP-Glo™ Model)
This protocol is based on the widely used Promega ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[21][24]
Objective: To measure the inhibitory effect of an indole compound on a target kinase.
Materials:
-
Kinase of interest, substrate, and specific kinase reaction buffer.[25]
-
Test compound serially diluted in 100% DMSO.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega, Cat. V9101).[21]
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate solution in the kinase reaction buffer.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Add 2 µL of the 2X Kinase/Substrate solution to the wells containing the compound.
-
Optional: Pre-incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[24]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background, normalize data to controls, and fit a dose-response curve to determine IC50 values.[23]
Protocol 2: Assessing Compound Autofluorescence/Autoluminescence
Objective: To determine if an indole compound intrinsically emits light that interferes with the assay readout.
Procedure:
-
Compound Plating: Add 1 µL of serially diluted compound or DMSO to wells of the appropriate plate (clear-bottom for fluorescence, white opaque for luminescence).
-
Buffer Addition: Add 4 µL of kinase assay buffer to each well.
-
Detection Reagent Addition:
-
For Luminescence (e.g., ADP-Glo™): Add 5 µL of ADP-Glo™ Reagent, incubate 40 min. Then add 10 µL of Kinase Detection Reagent and incubate 30 min.
-
For Fluorescence (e.g., FP): Add the fluorescent tracer/probe at its final assay concentration.
-
-
Data Acquisition: Read the plate using the same filter set (fluorescence) or read settings (luminescence) as the main assay.
-
Analysis: Compare the signal from compound-containing wells to the DMSO-only wells. A signal significantly above background indicates interference.
Protocol 3: Evaluating Compound Solubility and Aggregation
Objective: To visually and quantitatively assess if a compound is soluble at test concentrations.
Procedure:
-
Prepare Compound Dilutions: In a clear 96-well plate, prepare your compound dilutions exactly as you would for the final assay (i.e., dilute from DMSO stock into the final kinase assay buffer). Prepare a high concentration (e.g., 100 µM) and your highest assay concentration.
-
Incubate: Let the plate sit at room temperature for the duration of your assay (e.g., 60 minutes).
-
Visual Inspection: Visually inspect the wells against a dark background. Look for cloudiness, turbidity, or visible precipitate.
-
(Optional) Light Scattering Measurement: Use a nephelometer or a plate reader capable of measuring light scatter (e.g., absorbance at 400-600 nm). An increase in signal compared to the buffer-only control indicates the presence of insoluble particles or aggregates.
References
- Sino Biological. (n.d.). Kinase Drug Discovery Solutions. [Link]
- Lemmon, M. A., & Schlessinger, J. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 647, 29-43. [Link]
- Zhang, Y., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening, 12(5), 575-587. [Link]
- Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]
- Perola, E. (2006). Minimizing false positives in kinase virtual screens.
- Zhang, J. H., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 83-98. [Link]
- Abdel-Moneim, A., et al. (2023). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity, 20(5), e202201198. [Link]
- Wang, S., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(23), 8299. [Link]
- Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 9783-9815. [Link]
- Shum, D., & Radu, C. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Wang, S., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC, 27(23), 8299. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Sino Biological. (n.d.). SignalChem's Assay Reagents and Substrates: Precision in Biochemical Assays. [Link]
- Garner, C. E., et al. (2009). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 75(15), 5051-5054. [Link]
- Goud, B. S., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(11), 3137. [Link]
- ResearchGate. (n.d.). (A)
- BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
- Simeonov, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 136-146. [Link]
- Carlson, S. M., et al. (2011). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. Journal of Medicinal Chemistry, 54(1), 278-286. [Link]
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
- SignalChem. (n.d.). ACTIVE KINASE MANUAL. [Link]
- Coan, K. E., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 130(29), 9606-9607. [Link]
- Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(2), 261-273. [Link]
- ResearchGate. (n.d.). Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. [Link]
- Signalchem Lifesciences. (n.d.).
- Amssoms, K., et al. (2018). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Scientific Reports, 8(1), 13919. [Link]
- Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biotechnology, 59(7), 294-308. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Abdel-Moneim, A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(10), 6689-6712. [Link]
- Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link]
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Dimeski, G., et al. (2010). Analytical Interference by Contrast Agents in Biochemical Assays.
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Minimizing false positives in kinase virtual screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromoindole Intermediates
Welcome to the technical support center for the synthesis of 5-bromoindole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this important synthesis from the laboratory bench to pilot or production scale. 5-Bromoindole is a critical building block in medicinal chemistry, notably in the development of treatments for central nervous system disorders and as a precursor to various therapeutic agents.[1] However, its synthesis is not without challenges, particularly concerning regioselectivity, impurity control, and process safety.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: Common Synthetic Routes
This section addresses specific issues that may arise during the scale-up of the most common synthetic methods for 5-bromoindole.
Method 1: Direct Bromination via Sulfonate Intermediate
This popular route involves protecting the indole's highly reactive C2/C3 positions with a sulfonate group, followed by N-acetylation, regioselective bromination at the C5 position, and subsequent deprotection.[2][3] While effective, each step presents unique scale-up challenges.
Issue 1: Low Overall Yield or Complete Failure of the Reaction
-
Potential Cause A: Incomplete formation of the sodium indoline-2-sulfonate intermediate.
-
Recommended Solution: On a larger scale, mass transfer becomes critical. Ensure vigorous agitation is maintained to keep the indole fully suspended or dissolved before and during the addition of the sodium bisulfite solution.[2] The reaction is often a slurry; allow sufficient time (e.g., stirring overnight) for the precipitation of the intermediate to reach completion.[2][4]
-
-
Potential Cause B: Inefficient N-acetylation.
-
Recommended Solution: Heat transfer is a primary concern during scale-up.[5] Ensure your reactor can maintain the required temperature (e.g., 90°C) uniformly throughout the reaction mass.[2] Use a slight excess of acetic anhydride to drive the reaction to completion, but be mindful that this will need to be quenched later. Monitor reaction completion via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before proceeding.
-
-
Potential Cause C: Failed Deprotection.
-
Recommended Solution: The final deprotection step requires a strong basic solution (e.g., 40% NaOH) and elevated temperatures (e.g., 50°C).[2] Ensure the pH is sufficiently basic and maintained for the required duration (which may be longer at scale) to drive both the deacetylation and the elimination of the sulfonate group. Monitor the disappearance of the protected intermediate to confirm completion.
-
Issue 2: Poor Regioselectivity and Formation of Impurities
-
Potential Cause A: Over-bromination leading to di- or poly-brominated indoles.
-
Recommended Solution: This is a critical parameter in scale-up. The addition of bromine is highly exothermic. Implement strict control over the stoichiometry, using no more than one equivalent of bromine.[2] The addition must be slow and controlled, preferably via a dosing pump, while maintaining a low internal temperature (0-5°C).[2][4] Vigorous stirring is essential to dissipate localized heat and prevent "hot spots" that can lead to side reactions.[2]
-
-
Potential Cause B: Bromination at incorrect positions (e.g., C3, C4, C6).
-
Recommended Solution: The primary cause is often the failure of the C2-sulfonate protection step. Direct bromination of unprotected indole is notoriously unselective.[2] Before proceeding to the bromination step, it is highly advisable to take an in-process control (IPC) sample to confirm the successful formation of the N-acetyl indoline-2-sulfonate intermediate by NMR or other suitable spectroscopic methods. Common impurities include 4-bromoindole, 6-bromoindole, and various dibromoindoles.[6]
-
Troubleshooting Workflow: Direct Bromination of Indole
This diagram outlines a logical decision-making process for troubleshooting low yields or high impurity levels in the direct bromination method.
Caption: Troubleshooting logic for the direct bromination synthesis of 5-Bromoindole.
Method 2: Fischer Indole Synthesis
This classic method involves the reaction of 4-bromophenylhydrazine with an aldehyde or ketone under acidic conditions.[7] While powerful, it can be sensitive to scale-up parameters.
Issue 1: Reaction Fails to Initiate or Yield is Very Low
-
Potential Cause A: Inappropriate acid catalyst or reaction conditions.
-
Recommended Solution: The choice of acid (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial and often needs re-optimization at scale.[2] The heat of reaction and subsequent cyclization can be significant. Ensure controlled heating and that the reaction temperature is uniform. The electron-withdrawing nature of the bromine atom can make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures than for unsubstituted phenylhydrazine.[2]
-
-
Potential Cause B: Unstable hydrazone intermediate.
-
Recommended Solution: Isolating the hydrazone intermediate is often problematic and can lead to yield loss. Performing the reaction as a "one-pot" synthesis without isolating the hydrazone is generally preferable at scale.[2]
-
Issue 2: Formation of Regioisomers or Byproducts
-
Potential Cause A: Use of unsymmetrical ketones.
-
Recommended Solution: The regioselectivity of the cyclization can be influenced by the acidity of the medium and steric effects.[2] This can lead to mixtures of indole isomers that are difficult to separate. If possible, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is required, extensive process optimization will be necessary to control the isomeric ratio.
-
-
Potential Cause B: Cleavage of the N-N bond.
-
Recommended Solution: This is a known failure mode of the Fischer indole synthesis, where the hydrazone can cleave under harsh acidic conditions, leading to byproducts.[2] Consider using milder acid catalysts or optimizing the reaction temperature and time to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 5-bromoindole and how do they originate?
A1: The most common impurities arise directly from the synthesis process.[6] These include:
-
Indole (Unreacted Starting Material): Results from incomplete bromination.
-
Dibromoindoles (e.g., 4,5- or 5,6-dibromoindole): Caused by over-bromination due to poor temperature control or incorrect stoichiometry.[6]
-
Other Bromoindole Isomers (e.g., 4-, 6-, or 7-bromoindole): Form when the directing-group strategy is ineffective or if alternative synthetic routes are used.
-
Oxidized Species: Indoles are susceptible to oxidation from exposure to air and light, leading to colored impurities.[6]
Q2: My 5-bromoindole is discolored (yellow to brown). Can I still use it?
A2: Discoloration often indicates the presence of oxidized impurities.[6] For many applications, especially in drug development where impurity profiles are critical, these colored byproducts can interfere with subsequent reactions (e.g., catalyst poisoning in cross-coupling reactions) and complicate purification. It is highly recommended to purify the material before use, for instance, by recrystallization from a suitable solvent or by steam distillation, which is an effective method for producing high-purity, colorless 5-bromoindole.[8]
Q3: What are the primary safety concerns when scaling up bromination reactions?
A3: The primary concerns are the handling of elemental bromine and managing the reaction exotherm.
-
Handling Bromine (Br₂): Bromine is a highly corrosive, toxic, and fuming liquid.[9][10] It can cause severe respiratory irritation and skin burns.[10][11] All transfers and reactions should be conducted in a well-ventilated area (e.g., a fume hood or an enclosed reactor system with scrubbers). Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[11]
-
Runaway Reactions: Bromination is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to a rapid temperature increase (a runaway reaction), causing vigorous off-gassing and a potential loss of containment.[12] Implementing controlled, slow addition of the brominating agent and robust cooling capacity is essential for safety.[5]
Q4: Are there safer alternatives to using elemental bromine (Br₂) at scale?
A4: Yes. While Br₂ is a common reagent, alternatives are often considered for improved safety and handling at an industrial scale.
| Reagent | Advantages | Disadvantages |
| **Bromine (Br₂) ** | High reactivity, low cost. | Highly toxic, corrosive, fuming liquid. Difficult to handle.[9] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. Generally milder and more selective. | Higher cost. Can be unstable, especially in certain solvents like DMF.[9] Solids addition can be challenging at scale. |
| In-situ Generated Br₂ | Avoids storage and transport of bulk Br₂. Can be generated from HBr or KBr with an oxidant (e.g., NaOCl).[12] | Adds complexity to the process; requires careful control of two simultaneous reactions. Selectivity can be an issue.[12][13] |
Q5: How can I assess the purity of my scaled-up batch of 5-bromoindole?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
HPLC with UV detection: This is the most common method for determining purity by area percentage and quantifying known and unknown impurities.[6][14]
-
NMR Spectroscopy (¹H and ¹³C): Powerful for structural confirmation and identifying impurities, especially isomers that may co-elute in HPLC.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[14]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate (Lab Scale Example)
This protocol is a representative example and must be adapted and optimized for specific equipment and scale.[2][4]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
In a suitable reaction vessel, dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate vessel, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with vigorous stirring.
-
Stir the resulting mixture at room temperature overnight. A light tan solid will precipitate.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and air dry. This intermediate is typically used without further purification.[4]
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride in a reactor equipped with an overhead stirrer.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
-
Heat the suspension to 70°C and stir for 1 hour. The mixture may become very thick.
-
Increase the temperature to 90°C and maintain for 2 hours.
-
Cool the mixture to room temperature and collect the white solid by filtration. Wash with acetic anhydride and then ether. The damp solid can be used directly in the next step.[2][4]
Step 3: Synthesis of 5-Bromoindole
-
In a reactor jacketed for cooling, dissolve all the acylated material from Step 2 in 150 mL of water. Cool the solution to 0-5°C.
-
While maintaining the temperature below 5°C with vigorous stirring, add 40 g of bromine dropwise via an addition funnel or pump.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine by slowly adding a solution of ~10 g of sodium bisulfite in 30 mL of water.
-
Carefully neutralize the solution to pH 7 with a 40% NaOH solution, ensuring the temperature does not exceed 30°C.
-
Heat the solution to 50°C and stir overnight.
-
Make the solution strongly basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C to ensure complete deprotection.
-
Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry to yield crude 5-bromoindole. The product can be further purified by recrystallization or steam distillation.[2][4]
Synthesis Workflow Visualization
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]
- 4. Synthesis of 5-Bromo Indole [erowid.org]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 11. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thick Slurry Formation in the Scale-Up of Indole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process engineers grappling with one of the most common and frustrating challenges in the scale-up of indole synthesis: the formation of thick, difficult-to-handle slurries. As reaction volumes increase, issues that were manageable at the bench—such as poor mixing, inefficient heat transfer, and product precipitation—can quickly escalate, leading to stalled agitators, clogged transfer lines, and failed batches.
This document moves beyond simple procedural lists. It is structured as a series of troubleshooting guides and in-depth FAQs to provide not just solutions, but a fundamental understanding of the physicochemical principles at play. Our goal is to empower you to diagnose problems, make informed decisions, and design robust, scalable indole synthesis processes.
Part 1: Troubleshooting Guide - Immediate Actions for Common Slurry Crises
This section addresses acute problems encountered during a reaction. The advice is geared towards immediate mitigation and recovery of the batch.
Question: My reaction mixture has rapidly thickened into an un-stirrable paste or "brick." What are my immediate options?
Answer: This is a critical situation indicating that the rate of precipitation or particle growth has far exceeded the capacity of your system to maintain a mobile slurry. The primary cause is often uncontrolled supersaturation.
Immediate Corrective Actions:
-
Halt Reagent Addition: Immediately stop the addition of any reactants, anti-solvents, or catalysts that are driving product formation or precipitation.
-
Increase Agitation (If Possible): If the agitator is still moving, cautiously increase the speed. This can help break up agglomerates and improve the distribution of any added solvent. Do not increase the torque to a level that risks motor or impeller damage.
-
Emergency Dilution: Add a pre-heated (if appropriate for your process) aliquot of a suitable solvent in which the product has moderate to good solubility. This is the most effective way to reduce the solids concentration and overall viscosity.
-
Temperature Adjustment: Gently increasing the reaction temperature may enhance the solubility of the precipitated solid, thereby reducing the slurry's viscosity. However, be cautious of potential product degradation or side reactions at elevated temperatures.[1]
-
Mechanical Intervention: In severe cases in glass reactors, manual agitation with a sturdy rod may be necessary to create a channel for solvent to penetrate and begin breaking up the solid mass. This should be a last resort due to safety considerations.
Causality: This "bricking" phenomenon typically arises from a confluence of factors during scale-up. Inefficient mixing in larger vessels can create localized zones of high supersaturation, leading to rapid, uncontrolled nucleation and particle agglomeration.[2] Furthermore, the reduced surface-area-to-volume ratio in large reactors makes it difficult to dissipate heat from exothermic crystallization processes, further accelerating precipitation.[3]
Question: My product is precipitating too quickly, leading to equipment fouling and clogged transfer lines. How can I gain control over the crystallization process?
Answer: Rapid precipitation suggests that the system is operating in a highly labile zone of supersaturation. The key is to control the rate at which supersaturation is generated.
Strategies for Controlled Precipitation:
-
Reduce Reactant Concentration: Lowering the overall concentration of your starting materials will slow the reaction rate and, consequently, the rate at which the product is formed and precipitates.
-
Optimize Addition Rates: If a reactant or an anti-solvent is being added to induce crystallization, significantly slowing the addition rate is critical. This maintains the system in a metastable zone, favoring controlled crystal growth on existing particles rather than rapid nucleation of fine, poorly-filterable solids.
-
Temperature Profiling: Instead of running the reaction at a single temperature, implement a temperature profile. For instance, run the reaction at a slightly higher temperature to maintain product solubility and then execute a controlled cooling ramp to induce crystallization. The rate of cooling is a critical process parameter.
-
Seeding: Introduce a small quantity of pre-isolated, high-quality crystalline product into the reactor once a state of slight supersaturation is achieved. This provides a template for controlled crystal growth and can significantly improve the final particle size distribution and slurry characteristics.
Question: How do I choose the correct mixing and agitation setup for a known slurry-forming process during scale-up?
Answer: The choice of agitator is paramount for slurry handling. A standard turbine impeller that works for low-viscosity liquids will often fail in a thick slurry. Mixing in these systems must address two primary goals: keeping solids suspended (solid-liquid mixing) and ensuring bulk fluid movement for heat transfer.[4][5]
| Agitator Type | Primary Application in Slurry Systems | Advantages | Limitations |
| Anchor Impeller | Promotes bulk, laminar flow in high-viscosity slurries. Excellent for heat transfer. | Scrapes vessel walls, preventing buildup and improving heat exchange.[6] | Poor at lifting and suspending dense solids. Low shear. |
| Pitched-Blade Turbine | Generates axial flow, effective for suspending solids in low to moderate viscosity slurries. | Good balance of pumping action and shear. | Can lose efficiency dramatically as viscosity increases. |
| High-Shear Disperser | Breaks down agglomerates and disperses solids. | Creates fine dispersions and can reduce particle size.[6] | High energy input; can cause particle attrition. Creates poor bulk flow on its own. |
| Multi-Agitator System | Ideal for thick, non-Newtonian slurries. Combines a low-speed anchor with a high-speed disperser. | Provides both bulk flow (anchor) and localized high shear (disperser), handling viscous and challenging slurries effectively.[6] | Higher capital cost and mechanical complexity. |
Recommendation: For indole syntheses prone to forming thick, paste-like slurries, a multi-agitator system, such as a low-speed anchor combined with a high-shear disperser, is often the most robust solution for maintaining homogeneity and temperature control.[6][7]
Part 2: Frequently Asked Questions (FAQs)
This section explores broader concepts and preventative strategies for designing scalable indole synthesis processes that avoid slurry-related pitfalls.
Question: Which common indole synthesis routes are most susceptible to forming problematic slurries, and why?
Answer: While any reaction that produces an insoluble product can form a slurry, certain classical indole syntheses are particularly notorious due to their reaction conditions:
-
Fischer Indole Synthesis: This is one of the most widely used methods but often requires elevated temperatures and strong acid catalysts (Brønsted or Lewis acids).[8] These harsh conditions can lead to the formation of insoluble polymeric byproducts or salts, which co-precipitate with the desired product, resulting in a thick, often discolored, and difficult-to-filter slurry.[1][2] The reaction can also be exothermic, which, if not properly controlled during scale-up, can lead to runaway precipitation.[3]
-
Bischler-Möhlau Indole Synthesis: This method can also require harsh conditions and sometimes results in complex reaction mixtures.[9][10] The formation of multiple intermediates and potential side products can lead to unpredictable precipitation and the generation of viscous, oily slurries that are challenging to handle and purify.[11]
Question: What is the fundamental role of the solvent system in preventing and managing thick slurries?
Answer: Solvent selection is arguably the most critical parameter in controlling slurry properties. Its role is multifaceted:
-
Solubility Balance: The ideal solvent system should provide sufficient solubility for reactants and intermediates to allow the reaction to proceed, but limited solubility for the final product to ensure high recovery.
-
Anti-Solvent Strategy: A common technique is to run the reaction in a "good" solvent and then introduce a miscible "anti-solvent" in a controlled manner to induce crystallization. The choice and addition rate of the anti-solvent directly control the level of supersaturation and, therefore, the particle characteristics.
-
Viscosity Management: The viscosity of the liquid phase itself contributes to the overall slurry viscosity.[12] Using a less viscous primary solvent can significantly improve the fluidity of the final slurry, even at high solids loading.
-
Preventing Oiling Out: If the product's solubility decreases rapidly with temperature, it may separate as a liquid oil before it crystallizes. This "oiling out" phenomenon often leads to the formation of large, unmanageable agglomerates. The solvent system can be designed to prevent this by ensuring the system remains above the oiling-out temperature during crystallization.
The impact of the solvent on the reaction outcome can be profound, and screening various solvents or solvent mixtures during early development is essential.[13]
Question: How can Process Analytical Technology (PAT) be used for real-time monitoring and control of slurry formation?
Answer: Process Analytical Technology (PAT) transforms slurry management from a reactive to a proactive process.[14][15] By integrating in-situ probes into the reactor, you can monitor Critical Process Parameters (CPPs) in real-time and build a comprehensive understanding of the system.[14]
Key PAT Tools for Slurry Management:
-
FTIR/Raman Spectroscopy: These tools can monitor the concentration of dissolved species (solute) in the liquid phase, even in the presence of suspended solids.[16] This allows for precise tracking of supersaturation, enabling feedback control loops for reagent or anti-solvent addition.
-
Focused Beam Reflectance Measurement (FBRM): An FBRM probe provides real-time data on particle size distribution and count. This is invaluable for monitoring nucleation events, crystal growth, and agglomeration, allowing you to adjust process parameters to target a desired particle size.
-
Particle Vision and Measurement (PVM): A PVM probe provides high-resolution images of the particles and crystals directly within the process stream. This qualitative information is crucial for identifying issues like oiling out, unwanted polymorphs, or particle breakage.
By combining these tools, you can move towards a "Quality-by-Design" (QbD) approach, defining a design space where slurry properties are well-controlled and the process is robust and repeatable.[17][18]
Visualizations: Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Slurry Thickening This decision tree provides a logical pathway for an operator to follow when a reaction slurry begins to thicken unexpectedly.
Caption: A decision tree for troubleshooting slurry thickening.
Diagram 2: Interplay of Key Parameters in Slurry Formation This diagram illustrates the interconnected nature of process parameters and their collective impact on the final slurry properties.
Caption: Interplay of parameters affecting slurry processability.
Part 3: Key Experimental Protocols
Protocol 1: Controlled Anti-Solvent Addition for Scalable Crystallization
Objective: To induce crystallization in a controlled manner to produce a manageable slurry with a favorable particle size distribution.
Methodology:
-
Reaction Completion: Ensure the indole synthesis reaction has proceeded to completion in the primary "good" solvent. Confirm via in-process controls (e.g., HPLC, TLC).
-
Temperature Adjustment: Adjust the batch temperature to the optimal point for crystallization. This may require slight cooling to initiate supersaturation.
-
Seeding (Optional but Recommended): If seeding, add a small slurry of the target compound (typically 0.1-1.0% of the batch mass) in the anti-solvent. Allow the seed to disperse for 15-30 minutes.
-
Initiate Anti-Solvent Addition: Begin adding the anti-solvent via a metering pump at a slow, controlled rate. The initial rate should be very slow to allow for controlled growth on the seed crystals.
-
Monitor Supersaturation: Use PAT tools (e.g., FTIR) to monitor the solute concentration. The goal is to maintain a constant, low level of supersaturation throughout the addition.
-
Profiled Addition Rate: The addition rate can often be increased gradually after the initial phase of crystal growth is established. A common profile is to add the first 25% of the anti-solvent over 2-4 hours, the next 50% over 2-3 hours, and the final 25% over 1 hour.
-
Hold Period: After the addition is complete, hold the slurry at temperature with agitation for 1-2 hours to allow crystallization to complete and the system to reach equilibrium.
-
Isolation: Proceed with filtration and drying of the final product cake.[19]
References
- Making.com. Industrial filter dryer for high potent Api production.
- Benchchem. Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
- Flexachem.
- Barolo, M., et al. (2022). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. PubMed Central. [Link]
- Enabling Technologies Consortium. Pharmaceutical Drying. [Link]
- Baxendale Group. (2011).
- Charles Ross & Son Company.
- Premix Technologies. Reactor Agitators by Premix Technologies: Precision Mixing for Chemical Reactions. [Link]
- ACS Publications. (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. [Link]
- Wikipedia. Bischler–Möhlau indole synthesis. [Link]
- Cleanroom Technology. (2016). High containment filtration and drying for API and HPAPI production. [Link]
- Leys, C., et al. (2024). Influence of Viscosity on Variously Scaled Batch Cooling Crystallization from Aqueous Erythritol, Glucose, Xylitol, and Xylose Solutions. PubMed Central. [Link]
- Inoxmim.
- MacDonough, M.T., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- Quora.
- ResearchGate. (2021).
- YouTube. (2014).
- Reddit. Problems with Fischer indole synthesis. [Link]
- Sartorius.
- Bruker.
- chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
- Oreate AI Blog. (2024). A Review of the Indole Synthesis Reaction System. [Link]
- Soft Matter (RSC Publishing). (2024).
- ResearchGate. (2018).
- ResearchGate. Effect of solvent on the alkylation. Reaction conditions: indole (0.1.... [Link]
- Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
- ResearchGate.
- Luisi, R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed Central. [Link]
- MDPI. (2018).
- Pumps & Systems. (2023). 3 Common Challenges in Chemical Slurry Production. [Link]
- AM Technology. Solids and Slurries Handling in Flow Reactors. [Link]
- Gribble, G. (2016). Bischler Indole Synthesis.
- YouTube. (2020). Adv Chemical Reaction Engineering Lectures. Topic 5: Slurry Reactors Part 3 (MS Teams Live Session). [Link]
- YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 5: Slurry Reactors. [Link]
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- National Institutes of Health. (2019).
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mixing Technology Slurry Agitators Chemineer PRG Ireland [flexachem.com]
- 5. Differences Between Agitation and Mixing - inoxmim.com [inoxmim.com]
- 6. mixers.com [mixers.com]
- 7. Reactor Agitators by Premix Technologies: Precision Mixing for Chemical Reactions [premixtechnologies.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Viscosity on Variously Scaled Batch Cooling Crystallization from Aqueous Erythritol, Glucose, Xylitol, and Xylose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. making.com [making.com]
avoiding byproduct formation in the synthesis of indole-2-carboxylic acids
Introduction
Welcome to the technical support center for the synthesis of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Indole-2-carboxylic acids are crucial building blocks in the creation of a wide array of pharmaceuticals and biologically active molecules.[1][2] However, their synthesis is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce overall yields.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. By understanding the underlying mechanisms of byproduct formation, you can strategically modify experimental conditions to favor the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Byproducts in the Reissert Indole Synthesis
The Reissert synthesis is a classical and widely used method for preparing indole-2-carboxylic acids.[3][4][5] It involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4][6] While effective, this pathway is susceptible to several side reactions.
Question 1: My Reissert synthesis yields a significant amount of the corresponding indole (decarboxylated product) instead of the desired indole-2-carboxylic acid. What is causing this, and how can I prevent it?
Answer:
Spontaneous decarboxylation is a common issue, particularly if the reaction is subjected to high temperatures during the reductive cyclization or workup.[3][7] The carboxyl group at the 2-position of the indole ring is thermally labile.
Causality: The electron-rich nature of the indole ring facilitates the loss of carbon dioxide, especially under harsh conditions. The mechanism involves the protonation of the carboxyl group, followed by the elimination of CO2 to form a resonance-stabilized intermediate that then picks up a proton to yield the indole.
Troubleshooting Steps:
-
Mind the Temperature: Carefully control the temperature during the reductive cyclization step. While some heat may be necessary, excessive temperatures will promote decarboxylation.
-
Choice of Reducing Agent: The choice of reducing agent can influence the reaction conditions required. Milder reducing agents that work at lower temperatures are preferable. For instance, catalytic hydrogenation (e.g., H2 over Pd/C) can often be performed at or near room temperature, minimizing thermal decomposition.[8]
-
Workup Conditions: Avoid strongly acidic conditions during workup, as this can also catalyze decarboxylation.[9] Neutralize the reaction mixture carefully and extract the product promptly.
-
Purification: If decarboxylation is unavoidable, consider purifying the resulting indole-2-carboxylic acid from the indole byproduct via acid-base extraction. The carboxylic acid will be soluble in a basic aqueous solution (e.g., sodium bicarbonate), while the neutral indole will remain in the organic layer.
Question 2: I am observing the formation of oligomeric or polymeric materials in my Reissert synthesis. What leads to this and how can it be minimized?
Answer:
The formation of polymeric byproducts in indole syntheses is often attributed to the acidic conditions used, which can lead to the self-condensation of the indole ring.[6]
Causality: The indole nucleus is highly nucleophilic, particularly at the C3 position. Under acidic conditions, protonation of one indole molecule can generate an electrophilic species that is then attacked by another indole molecule, initiating polymerization.
Troubleshooting Steps:
-
Control Acidity: Use the minimum amount of acid catalyst necessary to promote the cyclization. The use of Lewis acids like zinc chloride should be carefully optimized.[10][11]
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization.
-
Temperature Control: As with decarboxylation, elevated temperatures can accelerate polymerization. Maintain the lowest effective temperature for the reaction.
-
Rapid Workup: Once the reaction is complete, promptly neutralize the acid and isolate the product to prevent prolonged exposure to conditions that favor polymerization.
Experimental Protocol: Optimized Reductive Cyclization in Reissert Synthesis to Minimize Decarboxylation
-
Preparation: In a hydrogenation vessel, dissolve the ethyl o-nitrophenylpyruvate intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Saponification: To the filtrate, add a solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol.[12] Stir at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC or HPLC).
-
Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the indole-2-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Section 2: Byproducts in the Fischer Indole Synthesis
The Fischer indole synthesis is another cornerstone method, involving the acid-catalyzed cyclization of a phenylhydrazone.[10][11] When using a pyruvic acid derivative to form an indole-2-carboxylic acid, specific side reactions can occur.[10][13]
Question 3: My Fischer indole synthesis of an indole-2-carboxylic acid is giving me a mixture of regioisomers. Why is this happening?
Answer:
The formation of regioisomers in the Fischer indole synthesis is a well-documented issue, particularly when using unsymmetrical ketones or, in this case, substituted phenylhydrazones.[6]
Causality: The key[14][14]-sigmatropic rearrangement step of the Fischer indole synthesis can proceed in two different directions if the aryl ring of the phenylhydrazone is unsymmetrically substituted (e.g., with a meta-substituent). This leads to the formation of two different indole regioisomers.
Troubleshooting Steps:
-
Choice of Starting Materials: If possible, start with a symmetrically substituted phenylhydrazine to avoid this issue.
-
Directing Groups: The electronic nature of the substituent on the phenylhydrazine can influence the regioselectivity. Electron-donating groups can favor cyclization at the ortho position, while electron-withdrawing groups may favor the para position. Careful consideration of the electronics can help in predicting and potentially controlling the major isomer.
-
Catalyst Choice: The choice of acid catalyst (Brønsted vs. Lewis acid) can sometimes influence the isomeric ratio.[11] It is worth screening different catalysts (e.g., HCl, H2SO4, ZnCl2, PPA) to optimize for the desired isomer.
-
Chromatographic Separation: In cases where regioisomer formation is unavoidable, careful column chromatography is often required to separate the desired product.
Question 4: I am struggling with incomplete cyclization in my Fischer indole synthesis, leaving me with a significant amount of unreacted phenylhydrazone. What are the likely causes?
Answer:
Incomplete cyclization can be a frustrating issue and can stem from several factors related to the reaction conditions and the stability of the intermediates.
Causality: The cyclization step requires a specific conformation of the enamine intermediate and sufficient energy to overcome the activation barrier of the[14][14]-sigmatropic rearrangement. If the conditions are too mild or if steric hindrance prevents the necessary conformation, the reaction may stall.
Troubleshooting Steps:
-
Increase Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently. Gradually increasing the reaction temperature may drive the reaction to completion.
-
Stronger Acid Catalyst: A stronger acid may be required to facilitate the necessary protonation steps and promote the rearrangement. Polyphosphoric acid (PPA) is often an effective catalyst for more challenging cyclizations.[10]
-
Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the hydrazone or competing with the intramolecular cyclization. Ensure that all reagents and solvents are anhydrous.
-
Extended Reaction Time: Some cyclizations are simply slow. Extending the reaction time, while monitoring for potential decomposition, can lead to higher conversion.
Visualization of Troubleshooting Logic for Incomplete Fischer Indole Synthesis
Caption: Decision tree for addressing incomplete cyclization.
Section 3: Saponification and Purification Issues
The final step in many syntheses of indole-2-carboxylic acids is the hydrolysis (saponification) of a corresponding ester.[1][15][16][17] This step can also present challenges.
Question 5: My saponification of an ethyl indole-2-carboxylate is incomplete, even after prolonged reaction times. What can I do?
Answer:
Incomplete saponification can be due to steric hindrance, low solubility of the ester, or insufficient reactivity of the base.
Causality: The hydrolysis of esters is a nucleophilic acyl substitution reaction.[18] If the carbonyl carbon is sterically hindered by bulky groups on the indole ring or the ester itself, the approach of the hydroxide nucleophile can be slowed. Additionally, if the ester has poor solubility in the aqueous/alcoholic reaction medium, the reaction rate will be limited by the mass transfer between phases.
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.[16][17]
-
Use a Co-solvent: To improve solubility, a co-solvent like tetrahydrofuran (THF) or dioxane can be added to the alcohol/water mixture to create a homogeneous solution.[12]
-
Stronger Base/Different Cation: While NaOH and KOH are most common, in some cases, using lithium hydroxide (LiOH) can be beneficial. The smaller lithium cation can sometimes better coordinate with the carbonyl oxygen, increasing its electrophilicity.
-
Phase-Transfer Catalyst: For very insoluble esters, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the hydroxide ion into the organic phase where the ester resides.
Table 1: Common Saponification Conditions
| Base | Solvent System | Typical Temperature | Notes |
| NaOH/KOH | H₂O/Methanol or Ethanol | Room Temp to Reflux | The most common and cost-effective method.[12] |
| LiOH | H₂O/THF | Room Temp to Reflux | Often used for more hindered esters. |
| NaOH/KOH | H₂O/Ethanol/THF | Room Temp to Reflux | A monophasic solvent system that can improve reaction rates for poorly soluble esters.[12] |
Question 6: My final indole-2-carboxylic acid product is colored (yellow or brown). How can I decolorize it?
Answer:
The coloration of indole derivatives is typically due to the formation of minor oxidized impurities.[19]
Causality: The electron-rich indole ring is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of highly colored, conjugated byproducts.
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: The most effective method for removing colored impurities is recrystallization from a suitable solvent (e.g., ethanol/water) with the addition of a small amount of activated carbon.[19] The carbon will adsorb the colored impurities, which can then be removed by hot filtration.
-
Minimize Exposure to Air and Light: During synthesis and storage, handle the compound with minimal exposure to air and light to prevent further oxidation.[19]
-
Purification via Salt Formation: An alternative purification method involves dissolving the crude acid in an organic solvent and adding a base like triethylamine to precipitate the triethylammonium salt. This salt can be filtered, redissolved in water, treated with activated carbon, and then the pure acid can be re-precipitated by the addition of a mineral acid.[14]
Visualization of Purification Workflow
Caption: Recrystallization workflow for decolorization.
References
- Butin, A. V., Stroganova, T. A., Lodina, I. V., & Krapivin, G. D. (2001). Furan ring opening—indole ring closure: a new modification of the Reissert reaction for indole synthesis. Tetrahedron Letters, 42(10), 2031–2033. [Link]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]
- Noland, W. E., & Baude, F. J. (1963).
- Piers, E., & Brown, R. K. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(3), 559-561. [Link]
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1044. [Link]
- Wang, X., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3109-3123. [Link]
- Wikipedia contributors. (2023, December 1). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, April 25). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia.
- Refinement method of indole-2-carboxylic acid. (2016).
- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 15. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Indole Synthesis: Fischer vs. Reissert for Substituted Indoles
The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, celebrated as a "privileged structure" for its ability to bind to a multitude of biological receptors with high affinity.[1] Its presence in essential biomolecules like tryptophan and in a vast number of pharmaceuticals underscores the perpetual need for robust and versatile synthetic methodologies.[2][3] For over a century, chemists have relied on a portfolio of named reactions to construct this vital heterocycle. Among the most venerable and powerful are the Fischer and Reissert indole syntheses.
This guide provides an in-depth comparative analysis of these two classical methods. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By grounding our discussion in experimental data and field-proven insights, we aim to equip the synthetic chemist with the knowledge to make informed decisions when designing a synthesis for a substituted indole target.
The Fischer Indole Synthesis: A Versatile Workhorse
First reported by the legendary Emil Fischer in 1883, the Fischer indole synthesis is an acid-catalyzed reaction that constructs the indole core from an arylhydrazine and a suitable aldehyde or ketone.[4][5][6] Its enduring popularity stems from its broad substrate scope and operational simplicity, making it a go-to method for accessing a wide variety of substituted indoles.[1][7]
Mechanistic Pathway
The reaction proceeds through a fascinating and well-studied sequence of transformations, the key event being a[4][4]-sigmatropic rearrangement.[8][9] Understanding this mechanism is critical to troubleshooting the reaction and predicting its outcome, particularly its regioselectivity.
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone intermediate.[10][11]
-
Tautomerization: The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') form.[8][11]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the crucial electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[4][8] This step is typically irreversible and dictates the final substitution pattern.
-
Cyclization & Aromatization: The resulting diimine intermediate rearomatizes and then undergoes an intramolecular cyclization. The final step is the elimination of ammonia under the acidic conditions, which drives the formation of the energetically favorable aromatic indole ring.[4][8]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Scope, Regioselectivity, and Limitations
The primary strength of the Fischer synthesis lies in its versatility. A wide range of both substituted arylhydrazines and enolizable carbonyl compounds can be employed. The reaction is typically catalyzed by Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃, AlCl₃).[8][12]
Regioselectivity: A significant challenge arises when using unsymmetrical ketones. The initial tautomerization can produce two different enamine intermediates, potentially leading to a mixture of regioisomeric indole products.[10][13] The final product ratio is a complex function of steric hindrance and the electronic nature of the substituents, often influenced by the choice and strength of the acid catalyst.[13][14] Generally, stronger acids may favor the formation of the indole derived from the thermodynamically more stable (less substituted) enamine.[14]
Limitations: The reaction is not without its failures.
-
Substrate Sensitivity: The synthesis of C3-N-substituted indoles is notoriously challenging, as electron-donating groups at this position can promote a competing heterolytic cleavage of the N-N bond, preventing the desired rearrangement.[14][15]
-
Harsh Conditions: The requisite strong acids and often high temperatures can be incompatible with sensitive functional groups on the substrates.[16]
-
Carbonyl Partner: The aldehyde or ketone must possess at least two α-hydrogens to form the necessary enamine intermediate.[10]
The Reissert Indole Synthesis: A Controlled Approach to 2-Substituted Indoles
The Reissert synthesis offers a complementary and more controlled, albeit less general, route to the indole nucleus. It begins with an ortho-nitrotoluene derivative and diethyl oxalate, providing a predictable pathway to indoles bearing a carboxylic acid group at the 2-position.[7][17][18]
Mechanistic Pathway
The Reissert synthesis is a two-stage process involving a condensation followed by a reductive cyclization.
-
Condensation: In the presence of a strong base, typically potassium ethoxide, the acidic methyl group of the o-nitrotoluene is deprotonated. The resulting carbanion attacks one of the electrophilic carbonyls of diethyl oxalate in a Claisen condensation.[17][18] This forms an ethyl o-nitrophenylpyruvate intermediate.
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. Common reducing agents include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation.[19][20] The newly formed aniline amine immediately undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the aromatic indole ring.[17][21]
-
Decarboxylation (Optional): The resulting indole-2-carboxylic acid is a stable product. If the unsubstituted indole is desired, the carboxyl group can be removed by heating.[17][19]
Caption: The mechanistic pathway of the Reissert indole synthesis.
Scope and Limitations
The Reissert synthesis is less versatile than the Fischer method but offers excellent control for specific targets.
Advantages:
-
Regiocontrol: The substitution pattern is unambiguously defined by the starting o-nitrotoluene, completely avoiding the regioselectivity issues inherent to the Fischer synthesis with unsymmetrical ketones.
-
Valuable Intermediate: It directly produces indole-2-carboxylic acids, which are highly valuable building blocks for further functionalization in complex molecule synthesis.[19]
Limitations:
-
Starting Material Availability: The primary limitation is the requirement for a suitably substituted o-nitrotoluene, which may not be commercially available or easy to prepare.
-
Functional Group Compatibility: The strongly basic conditions of the initial condensation and the subsequent reduction step can limit the tolerance for other functional groups in the molecule.
-
Substitution Pattern: The method is inherently geared towards producing indoles substituted at the 2-position. Synthesizing other isomers is not straightforward.
Comparative Analysis at a Glance
The choice between the Fischer and Reissert synthesis is a strategic one, dictated by the desired substitution pattern, starting material availability, and functional group tolerance of the target molecule.
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | Arylhydrazine + Aldehyde/Ketone | ortho-Nitrotoluene + Diethyl Oxalate |
| Key Transformation | Acid-catalyzed[4][4]-sigmatropic rearrangement | Base-catalyzed condensation followed by reductive cyclization |
| Typical Product | Variably substituted indoles | Indole-2-carboxylic acids |
| Regioselectivity | Can be poor with unsymmetrical ketones | Excellent; defined by starting material |
| Key Reagents | Brønsted or Lewis Acids (PPA, ZnCl₂, etc.) | Strong Base (KOEt), Reducing Agent (Zn/AcOH, etc.) |
| Primary Advantage | High versatility and broad substrate scope | Excellent regiocontrol; provides useful 2-carboxyindoles |
| Primary Limitation | Regioselectivity issues; failure with certain substrates | Limited to available o-nitrotoluenes; harsh conditions |
Decision-Making Workflow
To assist in selecting the appropriate method, the following logical workflow can be applied.
Caption: A decision workflow for choosing between Fischer and Reissert synthesis.
Experimental Protocols
The following are representative, generalized protocols. Note: These procedures must be adapted and optimized for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.
Protocol 1: Fischer Synthesis of 2-Phenylindole[6][22]
This two-step protocol involves the initial formation of the hydrazone, followed by its cyclization.
Step A: Synthesis of Acetophenone Phenylhydrazone
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Heating: Warm the mixture on a steam bath for approximately 1 hour.
-
Crystallization: Dissolve the hot, oily product in a minimal amount of hot 95% ethanol. Induce crystallization by scratching the inside of the flask or by agitation as it cools.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration, wash with a small amount of cold 95% ethanol, and air dry.
Step B: Acid-Catalyzed Cyclization
-
Reaction Setup: In a large beaker, thoroughly mix the dried acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (approx. 5-10 eq).
-
Heating: Immerse the beaker in an oil bath preheated to 170 °C. Stir the mixture vigorously by hand with a glass rod. The solid mixture will liquefy within 3-5 minutes, and the evolution of fumes will indicate the reaction is proceeding.
-
Quenching: After stirring for an additional 5 minutes, carefully pour the hot reaction mixture into a beaker containing water (approx. 400 mL for a 0.025 mol scale).
-
Workup: Add glacial acetic acid and concentrated HCl to the aqueous mixture to dissolve the zinc salts.
-
Isolation: Collect the crude 2-phenylindole precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from hot 95% ethanol to yield the final product.
Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid[17][19]
Step A: Condensation to form Ethyl 2-nitrophenylpyruvate
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide in absolute ethanol. This can be done by carefully adding potassium metal (1.0 eq) to anhydrous ethanol.
-
Addition: To the cooled ethoxide solution, add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight. The product often precipitates as a potassium salt.
-
Workup: Pour the reaction mixture into ice water and acidify with a dilute acid (e.g., H₂SO₄) to precipitate the crude pyruvate product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.
Step B: Reductive Cyclization
-
Reaction Setup: In a round-bottom flask, suspend the ethyl 2-nitrophenylpyruvate (1.0 eq) in a mixture of glacial acetic acid and water.
-
Reduction: Add zinc dust (3-5 eq) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain control.
-
Reaction: After the addition is complete, heat the mixture (e.g., on a steam bath) for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Filter the hot reaction mixture to remove excess zinc and inorganic salts.
-
Isolation: Upon cooling the filtrate, the indole-2-carboxylic acid will crystallize. Collect the product by vacuum filtration, wash with cold water, and dry.
Conclusion
Both the Fischer and Reissert syntheses are foundational pillars in the construction of indole-containing molecules. The Fischer synthesis offers unparalleled versatility, making it a powerful tool for exploring a wide chemical space. Its primary challenges lie in controlling regioselectivity and its incompatibility with certain sensitive substrates. Conversely, the Reissert synthesis provides a reliable and predictable route to valuable indole-2-carboxylic acid building blocks, trading broad applicability for exceptional regiochemical control. A thorough understanding of the mechanisms, scope, and limitations of both methods is essential for the modern synthetic chemist, enabling the logical and efficient design of pathways to novel and impactful substituted indoles.
References
- Taber, D. F. (2009).Indole synthesis: a review and proposed classification.
- Testbook.Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Wikipedia.Fischer indole synthesis. [Link]
- Wikipedia.Reissert indole synthesis. [Link]
- Noey, E. L., et al. (2017).Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006).Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
- Noey, E. L., et al. (2017).
- Oreate AI Blog.A Review of the Indole Synthesis Reaction System. [Link]
- Chemistry Learner.Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
- Vedantu.Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- Chemeurope.com.Reissert indole synthesis. [Link]
- Boruah, M., et al. (2021).A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
- Gribble, G. (2010).Reissert Indole Synthesis.
- Royal Society of Chemistry.
- Name Reactions in Organic Synthesis.Reissert Indole Synthesis. [Link]
- Semantic Scholar.
- Chemistry Stack Exchange.
- YouTube.Reissert Indole Synthesis. [Link]
- Wang, S., et al. (2019).Synthesis of 2,3-disubstituted indoles via a tandem reaction. Organic Chemistry Frontiers. [Link]
- Porcheddu, A., et al. (2022).Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- Figshare.
- Shaikh, I. R., et al. (2018).
- YouTube.Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis![Link]
- Garg, N. K., & Sarpong, R. (2010).Why Do Some Fischer Indolizations Fail?
- SciSpace.The Fischer Indole Synthesis. [Link]
- ResearchGate.
- Sarvari, M. H., & Shokrolahi, F. (2010).New 3H-Indole Synthesis by Fischer's Method. Part I.
- Gribble, G. (2016).Reissert-Indole-Synthesis.pdf.
- Hughes, I. (1998).Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. PubMed. [Link]
- YouTube.Indole: Fischer/Reissert Synthesis. [Link]
- Taylor & Francis Online.Fischer indole synthesis – Knowledge and References. [Link]
- National Institutes of Health.
- Organic Chemistry Portal.Synthesis of indoles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. testbook.com [testbook.com]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 17. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Reissert_indole_synthesis [chemeurope.com]
- 19. researchgate.net [researchgate.net]
- 20. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activities of 5-bromo-3-methyl-1H-indole-2-carboxylic acid and its Non-brominated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural basis of a multitude of natural products and synthetic drugs with significant therapeutic applications.[1][2] Its unique aromatic and heterocyclic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] This guide provides an in-depth comparison of 5-bromo-3-methyl-1H-indole-2-carboxylic acid and its non-brominated counterpart, 3-methyl-1H-indole-2-carboxylic acid. While direct comparative biological data for these two specific molecules is limited, this document synthesizes established principles of medicinal chemistry and data from closely related analogs to build a predictive pharmacological profile. This analysis will illuminate the profound impact of strategic chemical modifications on biological activity.
The Impact of Bromination at the 5-Position: A Proven Strategy for Enhanced Potency
The introduction of a halogen, such as bromine, onto a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity.[3][4] Bromination of the indole ring, particularly at the 5-position, has been shown to be advantageous in several therapeutic areas.[3]
Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to biological targets.[4]
Studies on related indole derivatives have consistently demonstrated that bromination leads to a significant boost in potency. For instance, in the case of isatin, a derivative of indole, anti-inflammatory activity was found to be significantly affected by the position of the bromine atom, with the 5-bromo derivative being the most active.[5] Similarly, the bromination of indole carboxaldehydes resulted in a 2- to 13-fold increase in their quorum sensing inhibitory activity, with the 5-bromo derivative showing the greatest enhancement.[6] In the context of anticancer research, derivatives of 5-bromoindole have emerged as a promising class of agents, with some 5-bromoindole-2-carboxylic acid derivatives showing potent activity against various cancer cell lines through the inhibition of key signaling pathways.[3][7]
The Role of the 3-Methyl Group: Influencing Specificity and Metabolism
Substitution at the 3-position of the indole ring is another critical modification that can significantly influence a molecule's biological profile. The introduction of a methyl group can have several effects:
-
Steric Influence: The methyl group can provide steric bulk, which may either enhance or hinder binding to a target protein, thereby influencing selectivity.
-
Metabolic Stability: The presence of a methyl group can block a potential site of metabolism, increasing the compound's half-life in biological systems.
-
Hydrophobicity: The methyl group increases the lipophilicity of the molecule, which can affect its solubility and membrane permeability.
While the specific impact of a 3-methyl group on indole-2-carboxylic acids is not extensively detailed in the available literature, studies on other indole derivatives highlight the importance of C3-substituents for various biological activities, including antimicrobial and cytoprotective effects.[8]
Predicted Comparative Profile: this compound vs. 3-methyl-1H-indole-2-carboxylic acid
Based on the established structure-activity relationships for this class of compounds, we can predict the following comparative performance in biological assays:
| Biological Assay | Predicted Performance of this compound | Predicted Performance of 3-methyl-1H-indole-2-carboxylic acid | Rationale |
| Anti-inflammatory Activity | Higher Potency | Lower Potency | Bromination at the 5-position of the indole ring has been shown to significantly enhance anti-inflammatory activity in related compounds.[5] |
| Anticancer Activity | Higher Potency | Lower Potency | 5-Bromoindole derivatives are a known class of anticancer agents, with some showing inhibitory effects on key cancer-related kinases.[3][7] |
| Antimicrobial Activity | Higher Potency | Lower Potency | Halogenation is a common strategy to improve the antimicrobial activity of indole derivatives.[1] |
| Physicochemical Properties | More Lipophilic, Potentially Lower Aqueous Solubility | Less Lipophilic, Potentially Higher Aqueous Solubility | The bromine atom increases the overall lipophilicity of the molecule. |
Experimental Workflow for Comparative Analysis: Anti-inflammatory Assay
To empirically validate the predicted differences in biological activity, a head-to-head comparison in a relevant assay is essential. The following is a detailed protocol for an in vitro anti-inflammatory assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and 3-methyl-1H-indole-2-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the stock solutions in DMEM to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitrite Quantification:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) for each compound using a dose-response curve.
-
Diagram of Experimental Workflow
Caption: Workflow for the comparative anti-inflammatory assay.
Structural Comparison and Rationale for Predicted Activity
The key structural difference between the two molecules is the presence of a bromine atom at the 5-position of the indole ring in this compound. This single substitution is predicted to be the primary driver of the observed differences in biological activity.
Caption: Structural comparison of the two indole derivatives.
Conclusion
While direct head-to-head experimental data is not yet available, the existing body of research on indole derivatives strongly suggests that this compound will exhibit enhanced biological activity in a range of assays compared to its non-brominated analog. The presence of the bromine atom at the 5-position is a key determinant of this predicted increase in potency, likely through a combination of improved physicochemical properties and enhanced target binding interactions. The experimental workflow provided in this guide offers a clear path for researchers to validate these predictions and further elucidate the structure-activity relationships of this important class of molecules. This comparative guide serves as a valuable resource for prioritizing and designing future research in the development of novel indole-based therapeutics.
References
- Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. - ResearchGate.
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. - Wiley Online Library.
- Structure/activity relationships of indole derivatives. - ResearchGate.
- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed.
- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PubMed Central.
- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF - ResearchGate.
- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. - Semantic Scholar.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC - NIH.
- Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PubMed Central.
- 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - Taylor & Francis.
- Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis | Request PDF - ResearchGate.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH.
- Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC.
- (PDF) 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - ResearchGate.
- Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - ResearchGate.
- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections.
- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing.
- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 2... - OUCI.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed.
- Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea - PubMed.
- Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Synergy of Silicon and Solution: A Comparative Guide to the In Silico and In Vitro Activity of 5-Bromoindole-Based Kinase Inhibitors
In the fast-paced world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. Protein kinases, as central regulators of cellular signaling, have emerged as a major class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the indole nucleus, a "privileged scaffold" in medicinal chemistry, has proven to be a versatile starting point for the design of these targeted agents.[2] The introduction of a bromine atom at the 5-position of the indole ring further enhances its therapeutic potential by providing a handle for synthetic modifications.[2]
This guide provides an in-depth technical comparison of the in silico (computational) and in vitro (experimental) evaluation of 5-bromoindole-based kinase inhibitors. We will dissect the methodologies, compare the predictive power of computational models with real-world experimental data, and provide insights into how these two approaches can be synergistically employed to accelerate the drug discovery process. Our focus will be on inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2][3][4]
The Rationale: Why Kinases and the 5-Bromoindole Scaffold?
Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer.[1] By blocking the activity of specific kinases that are overactive in cancer cells, we can selectively inhibit tumor growth while minimizing damage to healthy tissues.
The 5-bromoindole scaffold is an attractive starting point for kinase inhibitor design for several reasons:
-
Structural Mimicry: The indole core can mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and competitively inhibit the enzyme.[2]
-
Synthetic Tractability: The bromine atom at the 5-position serves as a versatile chemical handle, allowing for the facile introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[2]
-
Proven Track Record: Numerous indole-based compounds have demonstrated significant biological activities, including potent kinase inhibition.[2][3][4]
The Virtual Proving Ground: In Silico Analysis
Before a single compound is synthesized, computational methods, collectively known as in silico studies, allow us to predict how a molecule might behave. Molecular docking is a cornerstone of this approach, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This provides insights into the binding affinity and the key molecular interactions driving this association.
The Workflow of Molecular Docking
The process of molecular docking involves several key steps, as illustrated below:
Caption: A simplified workflow for a typical molecular docking experiment.
In Silico Predictions for 5-Bromoindole-Based EGFR Inhibitors
A study by Hassan et al. (2023) investigated a series of novel 5-bromoindole-2-carboxylic acid derivatives as potential EGFR inhibitors.[3][4] Their molecular docking studies predicted that several of these compounds would bind effectively to the ATP-binding site of the EGFR kinase domain. The predicted binding energies, a measure of the strength of the interaction, are presented in the table below. A more negative binding energy suggests a more stable complex and potentially a more potent inhibitor.
The Litmus Test: In Vitro Validation
While in silico methods provide valuable predictions, they are ultimately theoretical. In vitro assays, conducted in a controlled laboratory setting, are essential to validate these predictions and quantify the actual biological activity of the compounds. For kinase inhibitors, the most common in vitro assay measures the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The ADP-Glo™ Kinase Assay: A Robust Method for IC50 Determination
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.[5] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
The workflow for this assay is as follows:
Caption: The sequential steps of the ADP-Glo™ Kinase Assay.
Bridging the Gap: Comparing In Silico Predictions with In Vitro Reality
The true test of a computational model's utility is its ability to predict experimental outcomes. The following table directly compares the in silico binding energies with the in vitro IC50 values for the 5-bromoindole derivatives from the study by Hassan et al. (2023).[3][4] The antiproliferative activity was assessed against the A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast cancer) cell lines.
| Compound ID | Target Kinase | In Silico Binding Energy (kcal/mol) | In Vitro Antiproliferative IC50 (µM) |
| 3a | EGFR | Strongest Binding Energy | Most potent of the series |
| 3b | EGFR | Strong Binding Energy | - |
| 3f | EGFR | Strong Binding Energy | - |
| 7 | EGFR | Strong Binding Energy | - |
Data synthesized from Hassan et al. (2023).[3][4]
As the data indicates, there is a promising correlation between the predicted binding affinities and the observed biological activity. The compound with the strongest predicted binding energy, 3a , was also found to be the most potent inhibitor of cancer cell growth in in vitro assays.[3][4] This demonstrates the power of using in silico methods to prioritize compounds for synthesis and experimental testing, thereby saving valuable time and resources.
It is important to note that a perfect correlation is rarely observed. Factors such as cell permeability, off-target effects, and metabolic stability can all influence a compound's activity in a cellular context, and these are not always fully captured by simple docking models.
Expert Insights and Best Practices
As a Senior Application Scientist, I have observed that the successful integration of in silico and in vitro approaches hinges on a deep understanding of the strengths and limitations of each.
-
Causality in Experimental Choices: The choice of the PDB structure for docking is critical. For ATP-competitive inhibitors, a structure with a co-crystallized ligand in the ATP-binding site (e.g., 1M17 for EGFR with erlotinib) provides a well-defined pocket for docking.[6] Similarly, the choice of the in vitro assay should be guided by the specific research question. The ADP-Glo™ assay is an excellent choice for high-throughput screening due to its sensitivity and homogeneous format.[5]
-
Self-Validating Systems: A robust drug discovery workflow should have built-in validation steps. For example, redocking a known inhibitor into its crystal structure can validate the docking protocol. In the in vitro setting, including a known reference compound (e.g., erlotinib for EGFR) allows for the normalization of data and comparison across different experiments.
-
Embracing the Discrepancies: When in silico and in vitro results do not align, it is not a failure but an opportunity for deeper investigation. Discrepancies can point to complex biological phenomena that were not accounted for in the computational model, such as allosteric regulation or the importance of water molecules in the binding site.
Detailed Experimental Protocols
For the benefit of researchers looking to replicate or adapt these methods, detailed protocols are provided below.
Molecular Docking Protocol for EGFR Inhibitors
-
Receptor Preparation:
-
Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 1M17).[6]
-
Remove water molecules and the co-crystallized ligand (erlotinib).
-
Add polar hydrogen atoms and assign Kollman charges.
-
Save the prepared receptor file in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 5-bromoindole derivatives.
-
Convert the 2D structures to 3D and perform energy minimization.
-
Assign Gasteiger charges and merge non-polar hydrogens.
-
Save the prepared ligand files in PDBQT format.
-
-
Grid Generation:
-
Define the binding site by creating a grid box centered on the position of the original co-crystallized ligand.
-
-
Docking Simulation:
-
Perform the docking using a program such as AutoDock Vina.
-
Generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
In Vitro Kinase Assay Protocol (ADP-Glo™) for IC50 Determination
-
Compound Preparation:
-
Prepare a stock solution of the 5-bromoindole inhibitor in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context: The EGFR Signaling Cascade
To fully appreciate the impact of inhibiting EGFR, it is essential to understand its role in cellular signaling. The diagram below illustrates a simplified representation of the EGFR signaling pathway.
Caption: Inhibition of EGFR autophosphorylation by a 5-bromoindole-based inhibitor blocks downstream signaling.
Conclusion
The development of 5-bromoindole-based kinase inhibitors exemplifies the power of a modern, integrated approach to drug discovery. By combining the predictive power of in silico molecular docking with the empirical validation of in vitro assays, researchers can more efficiently identify and optimize promising lead compounds. While computational methods are not a replacement for experimental work, they are an invaluable tool for prioritizing efforts and gaining a deeper understanding of the molecular interactions that drive therapeutic efficacy. The continued synergy between these two domains will undoubtedly accelerate the discovery of the next generation of targeted therapies.
References
- Hassan, O., Kubba, A., & Tahtamouni, L. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]
- Hassan, O., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Hassan, O., et al. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Volkamer, A., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
- Volkamer, A., et al. (2024). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]
- Al-Osta, I. M., et al. (2024). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs.
- Tsolaki, E., & Gkeka, P. (2020). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Current pharmaceutical design. [Link]
- Al-Osta, I. M., et al. (2024). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. ScienceOpen. [Link]
- Tsolaki, E., & Gkeka, P. (2020). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?.
- Kljun, J., & Turel, I. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current medicinal chemistry. [Link]
- Tsang, N. Y., et al. (2022). The correlation between the docking score and the IC50 values for B-type procyanidins, flavan-3-ols, and their analogues.
- Singh, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences. [Link]
- Ahmad, S., et al. (2018). Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. Scientific reports. [Link]
- Kandeel, M., et al. (2021). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules. [Link]
- Boland, S. (2014). What are your suggestions on my docking approach?.
- Li, Y., et al. (2025). (PDF) Design and Synthesis of Novel Indolinone Aurora B Kinase Inhibitors Based on Fragment-Based Drug Discovery (FBDD).
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.com [promega.com]
Validating EGFR as the Target for 5-Bromoindole Derivatives in Cancer Cells: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the Epidermal Growth Factor Receptor (EGFR) as the primary target of novel 5-bromoindole derivatives in cancer cells. We will delve into the causality behind experimental choices, present comparative data with established EGFR inhibitors, and provide detailed protocols for key validation assays. Our approach emphasizes a multi-faceted validation strategy, ensuring scientific rigor and confidence in the mechanism of action of these promising therapeutic candidates.
Introduction: The Rationale for Targeting EGFR with 5-Bromoindole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In many cancers, EGFR signaling is dysregulated through overexpression or mutation, leading to uncontrolled cell growth and tumor progression.[2][3] This makes EGFR a well-established and clinically validated target for cancer therapy.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Recently, derivatives of 5-bromoindole have emerged as a promising class of EGFR inhibitors.[4] However, before advancing these compounds into further preclinical and clinical development, it is imperative to rigorously validate that their anti-cancer effects are indeed mediated through the direct inhibition of EGFR. This guide will walk you through a logical and robust workflow to achieve this validation.
The EGFR Signaling Pathway: Understanding the Point of Intervention
Effective target validation begins with a clear understanding of the signaling pathway being modulated. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. These phosphotyrosine sites then serve as docking platforms for downstream signaling proteins, activating key pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival. 5-bromoindole derivatives are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing this initial autophosphorylation event, thereby blocking the entire downstream signaling cascade.
Caption: The EGFR signaling pathway and the inhibitory action of 5-bromoindole derivatives.
A Multi-tiered Approach to Target Validation
A robust validation strategy employs a series of orthogonal assays that build upon one another, from initial biochemical confirmation to cellular target engagement and finally to in vivo efficacy. This tiered approach provides a comprehensive picture of the compound's mechanism of action.
Caption: A logical workflow for the validation of 5-bromoindole derivatives as EGFR inhibitors.
Comparative Performance Analysis: 5-Bromoindole Derivatives vs. Established EGFR Inhibitors
A crucial aspect of validating a new inhibitor is to benchmark its performance against well-characterized, clinically approved drugs. This provides context for its potency and potential advantages. While comprehensive head-to-head data for a single 5-bromoindole derivative across all assays is not yet publicly available, we can compile and compare data from various studies on indole-based compounds. For this guide, we will use 5-chloro-indole derivatives as a direct comparator to the first-generation EGFR inhibitor, Erlotinib.
Biochemical Potency: EGFR Kinase Inhibition
The initial step is to determine if the 5-bromoindole derivative directly inhibits the enzymatic activity of purified EGFR kinase. This is typically done using an in vitro kinase assay.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| Erlotinib | EGFR | 2 - 80 | [2][6][7] |
| Gefitinib | EGFR | 33 - 37 | [3][8] |
| Lapatinib | EGFR/HER2 | 3 - 10.8 | [2][5][9][10] |
| Osimertinib | EGFR (mutant) | 11.44 - 12.92 | [11] |
| 5-chloro-indole-2-carboxylate 3b | EGFR | 75 | [2] |
| 5-chloro-indole-2-carboxylate 3d | EGFR | 72 | [2] |
| 5-chloro-indole-2-carboxylate 3e | EGFR | 68 | [2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
The data indicates that certain 5-chloro-indole derivatives exhibit EGFR inhibitory potency comparable to that of Erlotinib in biochemical assays.[2]
Cellular Activity: Anti-proliferative Effects
Following biochemical validation, it is essential to assess the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.
Table 2: Anti-proliferative Activity (GI50/IC50) in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | GI50/IC50 (µM) | Reference |
| Erlotinib | Panc-1 (Pancreatic) | 0.033 | [2] |
| 5-chloro-indole-2-carboxylate 3a | Panc-1 (Pancreatic) | 0.042 | [2] |
| Compound 3a (5-bromoindole derivative) | HepG2 (Liver) | Not specified, most potent | [4][5] |
| Compound 3a (5-bromoindole derivative) | A549 (Lung) | Not specified, most potent | [4][5] |
| Compound 3a (5-bromoindole derivative) | MCF-7 (Breast) | Not specified, most potent | [4][5] |
These results demonstrate that indole derivatives can effectively inhibit the growth of cancer cell lines at concentrations comparable to established EGFR inhibitors.[2] The 5-bromoindole derivative, compound 3a, was identified as the most potent in a series against liver, lung, and breast cancer cell lines.[4][5]
Key Experimental Protocols for Target Validation
To ensure the trustworthiness and reproducibility of your findings, it is critical to follow well-established and detailed experimental protocols.
EGFR Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of EGFR kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the 5-bromoindole derivative and a reference inhibitor (e.g., Erlotinib) in a suitable buffer. Prepare a master mix containing the EGFR enzyme, a suitable substrate (e.g., Poly(E,Y)4:1), and ATP in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compounds, followed by the master mix to initiate the kinase reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3][7][9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Treat intact cancer cells (e.g., A431) with the 5-bromoindole derivative or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble EGFR in the supernatant at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the 5-bromoindole derivative indicates target engagement.[10][12]
Western Blot Analysis of EGFR Signaling
This technique is used to verify that the 5-bromoindole derivative inhibits EGFR autophosphorylation and downstream signaling in cancer cells.
Protocol:
-
Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A431) and serum-starve them overnight. Treat the cells with various concentrations of the 5-bromoindole derivative for 1-2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like β-actin should also be included.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A dose-dependent decrease in p-EGFR, p-AKT, and p-ERK in cells treated with the 5-bromoindole derivative confirms inhibition of the EGFR signaling pathway.[1][13][14]
Kinome Selectivity Profiling
To assess the specificity of the 5-bromoindole derivative, it is important to screen it against a broad panel of kinases. This helps to identify potential off-target effects. Commercially available services like KINOMEscan™ can be utilized for this purpose. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percent inhibition is determined. The results are often visualized as a "kinome tree" to provide a global view of the compound's selectivity. A highly selective inhibitor will interact with a limited number of kinases, primarily EGFR.[11]
In Vivo Xenograft Tumor Model
The final step in preclinical target validation is to assess the anti-tumor efficacy of the 5-bromoindole derivative in a living organism.
Protocol:
-
Xenograft Establishment: Subcutaneously implant human cancer cells that overexpress EGFR (e.g., A431) into immunocompromised mice.[8][12]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the 5-bromoindole derivative and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of p-EGFR and other downstream signaling molecules by Western blot or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Plot the tumor growth curves for the treatment and control groups. A significant inhibition of tumor growth in the group treated with the 5-bromoindole derivative provides strong evidence of its in vivo efficacy.[2][11]
Conclusion
The validation of EGFR as the target for 5-bromoindole derivatives requires a systematic and multi-faceted approach. By combining biochemical assays, cell-based studies, and in vivo models, researchers can build a strong body of evidence to support their mechanism of action. The comparative analysis with established EGFR inhibitors is crucial for contextualizing the potency and potential clinical utility of these novel compounds. The detailed protocols provided in this guide offer a robust framework for conducting these validation studies with high scientific rigor. The promising data emerging for indole-based EGFR inhibitors, including 5-bromoindole derivatives, underscores their potential as a new generation of targeted cancer therapies.
References
- ResearchGate. (n.d.). 4HCH likely interacts with EGFR. (A,B) Cellular thermal shift assay....
- PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
- NIH. (2016). Osimertinib making a breakthrough in lung cancer targeted therapy.
- ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- ResearchGate. (n.d.). (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7,....
- ResearchGate. (n.d.). Western blot analysis. A, EGFR signaling pathways, (B) EMT and....
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-methyl-1H-indole-2-carboxylic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. The strategic introduction of various substituents onto this privileged core allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-bromo-3-methyl-1H-indole-2-carboxylic acid derivatives, with a particular focus on their anticancer applications. By examining the influence of key structural modifications, this document aims to provide actionable insights for the rational design of novel and more potent therapeutic agents.
While direct and extensive SAR studies on the precise this compound scaffold are emerging, a robust understanding can be constructed by analyzing related indole derivatives. This guide synthesizes findings from studies on 5-bromoindoles, indole-2-carboxylic acids, and derivatives with modifications at the 3-position to build a predictive SAR model for this compound class.
The Indole Core: A Privileged Scaffold in Anticancer Drug Discovery
The indole nucleus is a common feature in a wide array of natural products and synthetic molecules that exhibit potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its ability to mimic the structure of peptides allows it to bind to various enzymes and receptors, making it a versatile template for drug design.[3] In the context of oncology, indole derivatives have been developed as inhibitors of crucial targets like tubulin, various kinases, and enzymes involved in oncogenic signaling pathways.[4][5][6]
Deconstructing the SAR of this compound Derivatives
To understand the therapeutic potential of this specific class of compounds, we will dissect the indole scaffold into its key components and analyze the impact of each substituent on anticancer activity.
The Significance of the 5-Bromo Substitution
The introduction of a halogen atom, particularly bromine, at the 5-position of the indole ring is a well-established strategy in medicinal chemistry to enhance biological activity.[7] The bromine atom can profoundly influence the molecule's electronic properties and lipophilicity, often leading to improved binding affinity for its biological target.
Studies on 5-bromoindole derivatives have demonstrated their efficacy against a range of human cancer cell lines.[7][8] For instance, 5-bromobrassinin has shown the ability to induce tumor regression in combination with paclitaxel.[8] The presence of bromine at the C-5 position of the indole nucleus has been linked to an increase in antiproliferative activities in certain contexts.[8] Research on novel 5-bromoindole-2-carboxylic acid derivatives has identified compounds with potent antiproliferative activities against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[9][10]
The Role of the 2-Carboxylic Acid Group
The carboxylic acid moiety at the 2-position of the indole ring is a critical feature for the biological activity of many indole derivatives. This group can act as a key pharmacophore, participating in hydrogen bonding and other interactions within the active site of target enzymes.
The Influence of the 3-Methyl Group
Substitutions at the 3-position of the indole ring can significantly impact the potency and selectivity of the resulting compounds. While a methyl group at this position is a relatively simple modification, it can influence the molecule's conformation and steric interactions with its target.
In a study of indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, substitution at the 3-position of the indole ring was found to be crucial for their activity.[15] Replacing a methyl group with a larger phenyl group led to a significant increase in apoptotic activity.[15] This suggests that the space at the 3-position can accommodate bulkier substituents, which may lead to enhanced interactions with the target protein.
Comparative Analysis with Alternative Indole-Based Inhibitors
To provide a broader context for the potential of this compound derivatives, it is useful to compare their projected SAR with that of other well-characterized indole-based inhibitors.
| Inhibitor Class | Key Structural Features | Primary Anticancer Mechanism | Representative IC50/EC50 Values |
| 5-Bromoindole Derivatives | 5-bromo substitution | Inhibition of enzymes like IDO, EGFR tyrosine kinase; antiproliferative activity.[8][9][10] | Varies depending on the specific derivative and cancer cell line. |
| Indole-2-Carboxylic Acids | Carboxylic acid at C2 | Inhibition of IDO1/TDO, PAI-1, HIV-1 integrase.[11][12][13] | Low micromolar to double-digit nanomolar IC50 values for IDO1/TDO inhibition.[11] |
| Indole-Based Tubulin Inhibitors | Various substitutions, often at N1 and C3 | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6][15] | Sub-micromolar GI50 values in cancer cell lines.[15] |
| Indole-Based Kinase Inhibitors | Specific substitutions targeting the kinase active site | Inhibition of various kinases involved in cancer cell signaling.[4] | Varies widely depending on the target kinase. |
This comparative table highlights the versatility of the indole scaffold and suggests that this compound derivatives could potentially exhibit multiple mechanisms of anticancer action. The combination of the 5-bromo and 2-carboxylic acid moieties, which are known to contribute to potent enzyme inhibition, with the 3-methyl group, which can be further modified, presents a promising avenue for the development of novel anticancer agents.
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of this compound derivatives, a series of well-defined experimental protocols are essential.
General Synthesis of this compound Derivatives
A general synthetic route for these derivatives can be adapted from established methods for indole synthesis.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
N-Substitution: The indole nitrogen of a suitable 5-bromoindole starting material can be alkylated or arylated using an appropriate halide and a base such as sodium hydride in a solvent like DMF.[16]
-
C3-Methylation: A methyl group can be introduced at the C3 position through various methods, such as the Vilsmeier-Haack reaction followed by reduction or reaction with a suitable methylating agent.
-
C2-Carboxylation: The C2 position can be carboxylated by lithiation with a strong base like n-butyllithium followed by quenching with carbon dioxide.
-
Diversification: The resulting this compound can then be further derivatized at the carboxylic acid group (e.g., esterification, amidation) or at the indole nitrogen to generate a library of compounds for SAR studies.[9][10]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Caption: Workflow for the MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Future Directions and Conclusion
The systematic exploration of the SAR of this compound derivatives holds significant promise for the discovery of novel anticancer agents. Based on the analysis of related indole scaffolds, the following future directions are proposed:
-
Exploration of N1-Substituents: The introduction of various alkyl and aryl groups at the indole nitrogen can significantly impact lipophilicity and interactions with the target protein.
-
Modification of the C2-Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's pharmacokinetic properties and target engagement.
-
Diversification at the C3-Position: While this guide focuses on the 3-methyl group, exploring other small alkyl or even larger aryl substituents at this position could lead to enhanced potency, as suggested by related studies.[15]
References
Sources
- 1. rjpn.org [rjpn.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of 5-Bromoindole and 5-Chloroindole Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of 5-bromoindole and 5-chloroindole derivatives through the lens of molecular docking. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline to explore the causal relationships behind computational choices and the nuanced impact of halogen substitution on protein-ligand interactions. We will dissect a validated workflow, present comparative data, and interpret the results with a focus on the underlying principles of molecular recognition, particularly the role of halogen bonding.
Introduction: The Strategic Role of Halogenated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and its ability to engage in various non-covalent interactions.[1][2] Halogenation, particularly at the 5-position of the indole ring, is a widely employed strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to enhance binding affinity and selectivity for a biological target.[2][3]
The choice between chlorine and bromine is not arbitrary. While both are electron-withdrawing halogens, they possess distinct differences in size, polarizability, and their propensity to form specific interactions known as halogen bonds.[2] Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, a directional interaction between the electropositive crown (σ-hole) on the halogen and a Lewis base on the protein.[4][5] This subtle distinction can be the deciding factor in a compound's potency and is a key focus of this comparative guide.
This guide will use Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, as a case study to compare the docking performance of hypothetical 5-bromoindole and 5-chloroindole derivatives.[1][6]
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, enabling the estimation of binding affinity and the analysis of key interactions.[7][8] A comparative docking study serves several critical functions in early-stage drug discovery:
-
Hypothesis Generation: It allows for the rapid, in-silico evaluation of how subtle structural changes—such as swapping a chlorine for a bromine—impact binding.
-
SAR Exploration: It helps build a structure-activity relationship (SAR) by correlating computational predictions with experimental data, guiding the synthesis of more potent analogues.[9]
-
Interaction Analysis: It provides a 3D visualization of the binding mode, revealing critical interactions like hydrogen bonds, hydrophobic contacts, and, importantly, halogen bonds that contribute to affinity.[10]
By comparing 5-bromo- and 5-chloroindoles, we aim to elucidate the specific contribution of the halogen atom to the binding affinity and interaction profile within the EGFR kinase domain.
Experimental Protocols: A Self-Validating Workflow
The integrity of any docking study hinges on a meticulously executed and validated protocol. The following workflow is designed to ensure reproducibility and scientific rigor, from initial protein preparation to the final analysis of results.
Computational Workflow Overview
The overall computational process follows a logical sequence, ensuring that each step properly prepares the components for an accurate simulation.
Caption: A validated workflow for comparative molecular docking studies.
Protocol 1: Receptor Preparation
The goal of this step is to prepare the raw crystal structure of the protein for docking, ensuring it is chemically correct and computationally ready. We will use the EGFR kinase domain in complex with erlotinib (PDB ID: 1M17) as our receptor.[6]
-
Obtain Crystal Structure: Download the PDB file (1M17) from the Protein Data Bank.
-
Initial Cleanup: Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (erlotinib). The removal of water is critical as their positions are often not resolved with high accuracy and can interfere with ligand docking.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is essential for correct ionization and tautomeric states of amino acid residues, particularly histidines.
-
Assign Bond Orders and Charges: Ensure correct bond orders are assigned throughout the protein. Assign partial atomic charges using a standard force field (e.g., OPLS).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process while keeping the backbone atoms close to their crystallographic positions.
Protocol 2: Ligand Preparation
This protocol ensures the 2D structures of the 5-bromoindole and 5-chloroindole derivatives are converted into low-energy, chemically correct 3D conformations for docking.
-
Sketch Ligands: Draw the 2D structures of the indole derivatives to be compared. For this guide, we will consider a simple scaffold: N-phenyl-5-haloindole-2-carboxamide.
-
Generate 3D Conformations: Convert the 2D sketches into 3D structures.
-
Ionization and Tautomerization: Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 0.5). This step is crucial as the charge state of a ligand dramatically affects its interaction profile.
-
Energy Minimization: Minimize the energy of each generated ligand conformation to produce a set of low-energy, stable structures.
Protocol 3: Grid Generation and Molecular Docking
This protocol defines the search space for the docking simulation and executes the algorithm.
-
Grid Generation: Define a receptor grid box that encompasses the ATP-binding site of EGFR. The location and size of this box are typically centered on the position of the co-crystallized ligand (erlotinib in 1M17), ensuring the search space is confined to the relevant binding pocket.[6]
-
Docking Execution: Dock the prepared library of 5-bromo- and 5-chloroindole derivatives into the defined grid box using a validated docking program like GLIDE (Grid-based Ligand Docking with Energetics) or AutoDock Vina.[6][11] The software will systematically explore various poses (orientations and conformations) of each ligand within the active site.
-
Scoring: Each generated pose is assigned a score (e.g., Docking Score, binding energy in kcal/mol) by a scoring function. This score estimates the binding affinity, with more negative values typically indicating stronger binding.
-
Pose Analysis: The top-ranked poses for each ligand are saved for detailed interaction analysis.
Data Presentation and Comparative Analysis
The output of a docking study is a wealth of quantitative and qualitative data. Structured tables are essential for clear comparison.
Physicochemical Property Comparison
The choice of halogen impacts fundamental molecular properties that influence pharmacokinetics and binding.
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
| Molecular Weight | 151.59 g/mol | 196.05 g/mol | Bromine has a higher atomic mass than chlorine.[2] |
| Calculated logP | 2.9 | 3.1 | Bromine is generally more lipophilic, which can affect membrane permeability and protein binding.[2] |
| Halogen Size (van der Waals radius) | 1.75 Å | 1.85 Å | Bromine is larger, potentially providing better shape complementarity in some pockets. |
| Polarizability | Lower | Higher | The more polarizable electron cloud of bromine can lead to stronger van der Waals and halogen bonding interactions.[2] |
Comparative Docking Results against EGFR (PDB: 1M17)
The following table presents hypothetical but realistic docking data for a series of N-phenyl-5-haloindole-2-carboxamide derivatives.
| Compound ID | Halogen (X) | Docking Score (kcal/mol) | Key Interactions with EGFR Active Site Residues |
| Erlotinib (Reference) | - | -10.5 | H-bond with Met793 (hinge); Hydrophobic interactions. |
| IND-01-Cl | Chlorine | -8.9 | H-bond with Met793; Halogen bond with Gly796 backbone oxygen. |
| IND-01-Br | Bromine | -9.4 | H-bond with Met793; Stronger halogen bond with Gly796 backbone oxygen. |
| IND-02-Cl | Chlorine | -9.1 | H-bond with Met793; Hydrophobic interactions with Leu718, Val726. |
| IND-02-Br | Bromine | -9.7 | H-bond with Met793; Hydrophobic interactions; Halogen bond with Cys797 backbone. |
Discussion: Interpreting the Halogen Effect
The data presented above, while illustrative, highlights a consistent trend observed in many kinase inhibitor studies: the potential for enhanced binding affinity when substituting chlorine with bromine.[12] The primary reasons for this are rooted in the fundamental properties of the halogens.
The Significance of Halogen Bonding
The key differentiator is often the formation and strength of halogen bonds. A halogen bond (C-X···Y, where Y is a Lewis base like oxygen or nitrogen) arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as the σ-hole.[4][10]
Caption: Diagram of a C-X···O halogen bond, showing the σ-hole interaction.
The strength of this interaction increases down the group (Cl < Br < I).[4] In our EGFR example, the docking scores for the 5-bromoindole derivatives (IND-01-Br, IND-02-Br) are consistently better (more negative) than their 5-chloro counterparts. This suggests that the larger, more polarizable bromine atom forms a more geometrically favorable and energetically significant halogen bond with backbone carbonyl oxygens in the EGFR active site, such as Gly796.[10][13] This single interaction can be enough to improve the binding free energy by 0.5-1.0 kcal/mol, translating to a significant increase in potency.
Impact on Binding Mode and Selectivity
Beyond strength, the larger size of bromine can lead to improved shape complementarity within a hydrophobic pocket, enhancing van der Waals interactions.[2] This can sometimes subtly alter the binding orientation of the entire molecule, potentially creating or strengthening other interactions, such as hydrogen bonds or π-stacking. The ability of bromine to act as a stronger halogen bond donor can also be harnessed to achieve selectivity for a target protein over off-targets that may lack a suitable halogen bond acceptor in the correct position.
Conclusion and Future Outlook
This guide demonstrates that the choice between a 5-chloro and a 5-bromo substituent on an indole scaffold is a critical design element in the development of kinase inhibitors. While chemically similar, their distinct physicochemical properties lead to different interaction profiles, with bromine often providing a potency advantage through the formation of stronger halogen bonds.
Our comparative docking study on EGFR illustrates a robust workflow for evaluating these differences in silico. The key takeaways for researchers are:
-
Systematic Comparison is Key: Always compare halogenated analogues systematically to understand the specific contribution of the halogen.
-
Analyze Interactions, Not Just Scores: Docking scores provide a rank ordering, but a detailed analysis of the 3D binding pose reveals the why behind the numbers. Look for halogen bonds, steric clashes, and hydrophobic contacts.
-
Validate Computationally: While predictive, docking results are hypotheses. They are most powerful when used to guide the synthesis and experimental testing of a focused set of compounds to validate the in-silico findings.
Future work in this area will continue to benefit from improved scoring functions that more accurately model the physics of halogen bonds, leading to even more reliable predictions and accelerating the design of next-generation therapeutics.[7][14]
References
- Lu, Y., Cik, M., & Meiler, J. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of molecular graphics & modelling.
- BenchChem. (2025).
- Voth, M., et al. (2009). Halogen bonds between ligands and proteins: Can we use them in validation? Acta Crystallographica Section D: Biological Crystallography.
- Polit, M., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules.
- Gressel, M., et al. (2019). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem.
- Karcz, T., et al. (2017). Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors. Archiv der Pharmazie.
- Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
- de Vries, I., et al. (2025).
- BenchChem. (2025).
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity, 19(9), e202200543.
- BenchChem. (2025).
- Ferreira, R. J., et al. (2024).
- Da Settimo, F., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 19(6), 7545-7575.
- Tucker, T. J., et al. (1998). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of medicinal chemistry, 41(19), 3727-3735.
- Varadwaj, A., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(10), 1622.
- Erowid. (2005). Synthesis of 5-Bromo Indole. Erowid.
- Al-Warhi, T., et al. (2023).
- Lázár, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Hattori, S., et al. (2021). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. Journal of Medicinal Chemistry, 64(21), 15941-15954.
- ResearchGate. (2025). Molecular Docking in Halogen Bonding.
- Sirimulla, S., et al. (2025). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. Scientific Reports.
- Găină, A. M., et al. (2022). A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. Molecules, 27(19), 6537.
- Routier, S., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(23), 5629.
- Semantic Scholar. (2025). [PDF] Molecular Docking in Halogen Bonding | Semantic Scholar. Semantic Scholar.
- Godinez-Chaparro, B., et al. (2018). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 23(10), 2465.
- Yang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 987259.
- BenchChem. (2025). Comparative Docking Analysis of Chloro-Substituted 7-Azaindole Derivatives: A Guide for Drug Discovery. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Bromoindole and 7-Bromoindole for Drug Development Professionals. BenchChem.
- Royal Society of Chemistry. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
- Aldeghi, M., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 27(24), 8820.
- Wu, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 888764.
- Kumar, V., et al. (2013). N-1, C-3 substituted indoles as 5-LOX inhibitors--in vitro enzyme immunoaasay, mass spectral and molecular docking investigations. Bioorganic & medicinal chemistry letters, 23(5), 1358-1362.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-Bromoindole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the allure of kinase inhibitors is undeniable. These molecules, designed to modulate the activity of protein kinases, hold immense therapeutic promise. The 5-bromoindole scaffold, a privileged structure in medicinal chemistry, has given rise to a number of potent kinase inhibitors. However, the central challenge in kinase inhibitor development lies in achieving selectivity. The highly conserved nature of the ATP-binding site across the kinome often leads to unintended off-target interactions, which can result in toxicity or unexpected pharmacological effects.[1][2][3]
This guide provides an in-depth evaluation of the off-target effects of 5-bromoindole-based kinase inhibitors. We will delve into a comparative analysis with alternative inhibitors, present detailed experimental methodologies for assessing selectivity, and offer insights into interpreting these crucial datasets. Our focus will be on providing a framework for making informed decisions in the early stages of drug discovery and development.
The Double-Edged Sword: Kinase Inhibition and the Imperative of Selectivity
Protein kinases are integral to a vast array of cellular signaling pathways.[4] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. Most kinase inhibitors are designed to compete with ATP for binding to the kinase's active site.[5] While effective, this strategy is complicated by the structural similarities among the ATP-binding pockets of the more than 500 kinases in the human kinome.[6]
This lack of absolute specificity can lead to "off-target" binding, where an inhibitor modulates the activity of kinases other than its intended target.[7] These off-target effects can manifest in several ways:
-
Toxicity: Inhibition of kinases essential for normal cellular function can lead to adverse effects.
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall therapeutic efficacy.
Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental aspect of its scientific and clinical characterization.
Case Study: The Off-Target Profile of 7-Bromoindirubin-3'-oxime (7BIO)
Indirubin and its derivatives, including those with a 5-bromoindole core, are known to inhibit a range of kinases.[8] A prominent example is 7-bromoindirubin-3'-oxime (7BIO), which has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[9][10][11] Its primary targets are considered to be Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in the hyperphosphorylation of the tau protein.[12]
While 7BIO shows activity against its primary targets, like many kinase inhibitors, it is not perfectly selective. Studies have shown that indirubin derivatives can interact with a panel of other kinases.[13]
Comparative Analysis: 7BIO vs. a High-Selectivity Alternative
To contextualize the off-target profile of 7BIO, we will compare it with a highly selective GSK3β inhibitor that does not possess the 5-bromoindole scaffold: CHIR-99021 . CHIR-99021 is widely regarded as one of the most selective GSK3 inhibitors available.[14][15]
| Kinase Target | 7-Bromoindirubin-3'-oxime (7BIO) IC50 (µM) | CHIR-99021 IC50 (nM) | Rationale for Comparison |
| GSK3β (On-Target) | ~0.1 - 1.0[12] | 6.7[16] | Both compounds potently inhibit the primary target, GSK3β. |
| CDK5 (On-Target for 7BIO) | ~0.1 - 1.0[12] | >10,000[16] | Highlights the dual-target nature of 7BIO versus the high selectivity of CHIR-99021. |
| CDK2 (Off-Target) | ~0.5 - 2.0[13] | 8,000[16] | Demonstrates the potential for 7BIO to inhibit other members of the CDK family. |
| DYRK1A (Off-Target) | ~0.2 - 1.5[13] | Not widely reported, but generally considered selective against DYRKs. | DYRKs are often inhibited by indirubin derivatives and are involved in neuronal function. |
Note: IC50 values can vary between different assay conditions. The data presented here is a composite from multiple sources to illustrate the general selectivity profiles.
This comparison underscores a critical concept in drug development: the trade-off between targeting multiple nodes in a disease pathway (as with 7BIO's inhibition of both GSK3β and CDK5) and achieving a "cleaner" pharmacological profile with fewer off-target interactions (as with CHIR-99021). The choice between these strategies depends on the specific therapeutic hypothesis and the tolerability of the off-target effects.
Visualizing the Impact: On-Target vs. Off-Target Signaling
The following diagram illustrates how on-target inhibition of GSK3β by 7BIO can lead to desired therapeutic effects in the context of Alzheimer's disease, while off-target inhibition of a kinase like CDK2 could have unintended consequences on cell cycle regulation.
Caption: On-target vs. off-target effects of 7BIO.
Experimental Methodologies for Comprehensive Off-Target Profiling
To build a robust selectivity profile for any kinase inhibitor, a multi-pronged experimental approach is essential. Here, we provide detailed protocols for three key methodologies.
Biochemical Kinase Profiling: KINOMEscan®
This approach provides a broad, unbiased view of an inhibitor's interactions across the kinome in a cell-free system. The KINOMEscan® platform is a widely used example of a competitive binding assay.[17]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[17]
Caption: Workflow for the KINOMEscan competitive binding assay.
Experimental Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., 7BIO) in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the test compound at a specified concentration (e.g., 1 µM for a single-point screen, or a serial dilution for Kd determination).
-
Addition of Kinases: Add DNA-tagged kinases from the panel to the wells containing the test compound.
-
Competition: Add beads coated with the immobilized ligand to all wells.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinases and test compound.
-
Elution: Elute the bound kinases from the beads.
-
Quantification: Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected is compared to a DMSO control (no inhibitor). The results are often expressed as "percent of control," where a low percentage indicates strong binding of the test compound. This data can be used to calculate dissociation constants (Kd) for each kinase-inhibitor interaction.[17]
Cellular Target Engagement: NanoBRET™ Assay
While biochemical assays are excellent for determining direct binding, they do not account for factors present in a live cell, such as cell permeability and competition with high intracellular concentrations of ATP. Cellular target engagement assays, like the NanoBRET™ assay, address this by measuring compound binding to its target in intact cells.[18][19][20]
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase's active site. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and occupancy at the target kinase in a physiological environment.[19]
Experimental Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well plate.
-
Compound Dosing: Serially dilute the test compound in media and add it to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the luminescence at two wavelengths (one for the NanoLuc® donor and one for the fluorescent tracer acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's apparent affinity for the target in live cells.[21]
Global Off-Target Identification: Chemical Proteomics
Chemical proteomics offers an unbiased approach to identify all proteins that a compound interacts with within a complex cell lysate, not just kinases.[22][23]
Principle: This method typically involves immobilizing a derivative of the test compound onto a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "fished out" of the lysate, washed, and then identified using mass spectrometry.[22]
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of the test compound that includes a linker for immobilization to a solid support.
-
Immobilization: Covalently attach the compound derivative to beads.
-
Cell Lysis: Prepare a protein lysate from cells or tissues of interest.
-
Affinity Purification: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The identified proteins represent the potential on- and off-targets of the test compound. Competitive elution with the free compound can be used to validate the specificity of the interactions.
Conclusion: A Holistic View for Informed Drug Discovery
The evaluation of off-target effects is a cornerstone of modern drug discovery. For 5-bromoindole-based kinase inhibitors, as with any class of targeted therapy, a deep understanding of their kinome-wide selectivity is essential for advancing safe and effective therapeutics.
This guide has provided a framework for this evaluation, emphasizing a comparative approach and a multi-tiered experimental strategy. By combining broad biochemical profiling with more physiologically relevant cellular assays and unbiased proteomic methods, researchers can build a comprehensive picture of a compound's interaction landscape. This holistic view enables the rational optimization of lead compounds, the anticipation of potential side effects, and ultimately, the development of more precise and effective medicines.
References
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- National Center for Biotechnology Information. (n.d.). Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases.
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
- National Center for Biotechnology Information. (n.d.). Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer.
- BioMed Central. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- American Chemical Society. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- BioMed Central. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- National Center for Biotechnology Information. (2023). Different chemical proteomic approaches to identify the targets of lapatinib.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ACS Publications. (n.d.). Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases.
- Bio-protocol. (n.d.). Biochemical kinase assays.
- National Center for Biotechnology Information. (n.d.). The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory.
- National Center for Biotechnology Information. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- National Center for Biotechnology Information. (2024). Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations.
- Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- National Center for Biotechnology Information. (n.d.). The dynamic nature of the kinome.
- Frontiers. (2022). U0126: Not only a MAPK kinase inhibitor.
- ResearchGate. (n.d.). Effects of 7-bromoindirubin-3'-oxime (7BIO) on cell proliferation and....
- ACS Publications. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid.
- MDPI. (n.d.). Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance.
- Wikipedia. (n.d.). U0126.
- LINCS Data Portal. (2017). RO-3306 KINOMEscan (LDG-1180: LDS-1183).
- HMS LINCS Project. (2018). KINOMEscan data.
- DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
- ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx).
- National Center for Biotechnology Information. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b.
- National Center for Biotechnology Information. (n.d.). 6-Bromoindirubin-3′-oxime intercepts GSK3 signaling to promote and enhance skeletal muscle differentiation affecting miR-206 expression in mice.
- KINOMEscan. (n.d.). KINOMEscan.
- MDPI. (n.d.). CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy.
- National Center for Biotechnology Information. (n.d.). 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts.
- YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.
- PubMed. (2017). Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice.
- Frontiers. (2017). Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice.
- National Center for Biotechnology Information. (n.d.). Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice.
Sources
- 1. The dynamic nature of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]
- 11. Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agscientific.com [agscientific.com]
- 15. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy [mdpi.com]
- 16. The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chayon.co.kr [chayon.co.kr]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 19. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. eubopen.org [eubopen.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of anticancer activity of 5-bromoindole compounds in animal models
A Researcher's Guide to In Vivo Validation of 5-Bromoindole Anticancer Agents
An Objective Comparison of Preclinical Models and Compound Performance
For drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with therapeutic potential.[1] The strategic addition of a bromine atom at the 5-position can significantly enhance biological activity, and 5-bromoindole derivatives have emerged as a promising class of anticancer agents.[1][2] However, in vitro assays, while essential for initial screening, cannot replicate the complex microenvironment of a living tumor. This guide provides a comparative analysis of the in vivo validation of 5-bromoindole compounds, offering field-proven insights into experimental design, model selection, and the interpretation of efficacy data to bridge the gap between benchtop discovery and preclinical success.[3]
The Critical Juncture: Selecting the Appropriate Animal Model
The choice of an in vivo model is arguably the most critical decision in a preclinical oncology study. It directly impacts the translatability of the findings. The most common platforms for testing anticancer agents are xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice.[3][4]
-
Cell Line-Derived Xenografts (CDX): These models are the workhorses of early-stage in vivo screening.[4] They are established by subcutaneously injecting immortalized human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[5]
-
Rationale & Advantages: The primary advantages of CDX models are their reproducibility, rapid tumor growth, and relatively low cost.[3] This makes them ideal for initial efficacy testing, dose-range finding studies, and evaluating the activity of a compound against a panel of different cancer types.[4]
-
Limitations & Considerations: A significant drawback is that cancer cell lines, after countless passages in vitro, can lose the genetic heterogeneity of the original patient tumor.[3] This can lead to a more uniform response to therapy that may not reflect the complex clinical reality.
-
-
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[4]
-
Rationale & Advantages: These models are considered higher fidelity as they better preserve the original tumor's architecture, cellular diversity, and genetic signature.[4] This makes PDX models particularly valuable for personalized medicine studies, investigating mechanisms of resistance, and testing therapies in a context that more closely mirrors the clinical setting.[3]
-
Limitations & Considerations: PDX models are significantly more expensive, time-consuming to establish, and exhibit greater variability than CDX models.[4] Engraftment success is not guaranteed, and the tumor growth rate can be slow and unpredictable.
-
-
Orthotopic Models: In this advanced xenograft model, human cancer cells are implanted into the corresponding organ in the mouse (e.g., human lung cancer cells injected into the mouse lung).[5][6]
-
Rationale & Advantages: The primary benefit is that the tumor grows in its native microenvironment, allowing for more relevant tumor-stroma interactions and a more accurate assessment of metastasis.[5][6]
-
Limitations & Considerations: These models require highly skilled surgical procedures to ensure reproducibility and are more difficult to monitor for tumor growth compared to subcutaneous models.[5]
-
Comparative Efficacy: Case Studies of 5-Bromoindole Derivatives
The true test of a compound's potential lies in its performance in these validated models. Analysis of different 5-bromoindole derivatives reveals diverse mechanisms and highlights the importance of a multi-faceted evaluation approach.
Case Study 1: 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC)
This derivative exemplifies a compound whose primary mechanism is not direct cytotoxicity. In vitro assays for cell killing would be misleading, whereas mechanism-focused and in vivo assays reveal its true potential as an anti-angiogenic agent.[7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival.[8]
Table 1: In Vitro vs. In Vivo Performance of 2-NPHC
| Assay Type | Model | Parameter | Result | Reference |
|---|---|---|---|---|
| In Vitro | HUVEC Cell Line (Cytotoxicity) | IC50 | 711.7 µg/ml | [7][9] |
| In Vitro | HCT116 Colon Cancer Cells | VEGF Gene Expression | Decreased at 100 & 400 µg/ml | [7][8] |
| Ex Vivo | Rat Aortic Ring Assay | IC50 (Anti-Angiogenesis) | 13.42 µg/ml | [7][9] |
| In Vivo | Chick Chorioallantois Membrane (CAM) | Angiogenesis Inhibition | Marked regression of blood vessels |[7] |
The data clearly shows that 2-NPHC's potent anti-angiogenic activity occurs at concentrations far below those required for direct cell killing, a critical insight only achievable through a combination of in vitro, ex vivo, and in vivo models.[7]
Case Study 2: FBA-TPQ (Makaluvamine Analog)
In contrast to 2-NPHC, the makaluvamine analog FBA-TPQ demonstrates a strong correlation between its potent in vitro cytotoxicity and its in vivo efficacy. This compound's activity is linked to the induction of apoptosis, or programmed cell death.[7]
Table 2: In Vitro vs. In Vivo Performance of FBA-TPQ
| Assay Type | Model | Parameter | Result | Reference |
|---|---|---|---|---|
| In Vitro | Panel of 13 Human Cancer Cell Lines | IC50 | 0.01 - 10 µmol/L | [7] |
| In Vivo | MCF-7 Breast Cancer Xenograft (Mouse) | Tumor Growth Inhibition (5 mg/kg/day) | 36.2% | [7] |
| In Vivo | MCF-7 Breast Cancer Xenograft (Mouse) | Tumor Growth Inhibition (20 mg/kg/day) | 71.6% |[7] |
For FBA-TPQ, the in vitro screen was a reliable predictor of its significant in vivo tumor inhibition, validating its mechanism as a potent inducer of apoptosis.[7]
Visualizing the Mechanism and Workflow
Understanding the proposed mechanism of action and the experimental workflow is crucial for designing robust studies.
Mechanism of Action: Anti-Angiogenesis via VEGF Inhibition
The primary anti-angiogenic effect of compounds like 2-NPHC is attributed to the downregulation of Vascular Endothelial Growth Factor (VEGF).[7] By reducing VEGF expression, the compound disrupts the signaling cascade that promotes the formation of new blood vessels required by the tumor.[7][8]
Caption: Proposed mechanism of 2-NPHC in inhibiting angiogenesis via VEGF gene expression.
Standard Workflow for In Vivo Xenograft Studies
A well-designed in vivo study follows a systematic, multi-stage workflow to ensure data integrity and reproducibility.[10]
Caption: Experimental workflow for a typical anticancer xenograft study.
Protocol: Human Breast Cancer Xenograft Model
This protocol describes a representative method for evaluating a 5-bromoindole compound, such as FBA-TPQ, in a CDX model.[7]
1. Cell Culture and Preparation:
- Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[8]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium/Matrigel mixture at a concentration of 1x10^7 cells/mL.
2. Animal Handling and Implantation:
- Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old. Allow a one-week acclimation period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]
- Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth and Group Randomization:
- Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Compound Administration:
- Prepare the 5-bromoindole compound (e.g., FBA-TPQ) in a suitable vehicle (e.g., DMSO/Corn oil).[12]
- Administer the compound daily via intraperitoneal (IP) injection or oral gavage at specified doses (e.g., 5, 10, or 20 mg/kg/day).[7]
- The control group receives the vehicle only.
5. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volume throughout the study (e.g., for 21-28 days).
- Monitor animal health daily. Record body weight 2-3 times per week as a general indicator of toxicity.[7]
6. Study Endpoint and Data Analysis:
- Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period.
- Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to confirm the compound's mechanism of action.
- Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group. Analyze data for statistical significance.
Conclusion
The in vivo validation of 5-bromoindole compounds is a critical step in translating promising laboratory findings into potential cancer therapeutics. This guide underscores the necessity of selecting the appropriate animal model to answer specific research questions, from the reproducible CDX models for initial screening to the high-fidelity PDX models for co-clinical trials. As illustrated by the case studies of 2-NPHC and FBA-TPQ, a compound's in vivo efficacy is not always predicted by its in vitro cytotoxicity; its underlying mechanism of action is paramount.[7] By integrating mechanism-focused assays with robust, well-designed in vivo studies, researchers can accurately characterize the therapeutic potential of novel 5-bromoindole derivatives and make informed decisions to guide their path toward clinical development.
References
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer.
- 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Institutes of Health (NIH). [Link]
- Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]
- Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]
- Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health (NIH). [Link]
- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health (NIH). [Link]
- Xenograft Models For Drug Discovery. Reaction Biology. [Link]
- Xenograft Models. Biocytogen. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xenograft.org [xenograft.org]
- 4. biocytogen.com [biocytogen.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 9. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 10. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromoindoles
For researchers at the forefront of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and efficient methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging C-C bonds, yet its application to N-H containing heterocycles like 5-bromoindole presents unique challenges, including potential catalyst inhibition by the acidic proton.[1][2]
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 5-bromoindoles. We will move beyond a simple recitation of protocols to explore the causality behind catalyst selection, offering field-proven insights to empower you to optimize your synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of any palladium catalyst in a Suzuki-Miyaura coupling is dictated by its ability to fluidly navigate a three-step catalytic cycle.[3][4][5] Understanding this mechanism is critical for troubleshooting and rational catalyst selection.
-
Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-bromine bond of 5-bromoindole. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron density of both the palladium center and the ligand.
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) complex.[5][6] This step regenerates the boron byproduct and forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the 5-arylindole product and regenerating the catalytically active Pd(0) species. Bulky ligands often accelerate this step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
The choice of palladium source, ligand, base, and solvent system is paramount to overcoming the challenges of coupling 5-bromoindole and achieving high yields. The following table summarizes experimental data from various studies, providing a direct comparison of prominent catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes / Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield for a 5-bromo-1-ethyl-1H-indazole substrate. | [7],[8] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O / Acetonitrile | 37 | 18 | 60-98 | Mild, aqueous conditions effective for various boronic acids. | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O / Acetonitrile | 80 | 4-6 | High | General protocol for coupling with phenylboronic acid. | [9] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 | 0.5-0.7 | 85-95 | Microwave-assisted, effective for diverse arylboronic acids. | [10] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate. | [7],[8] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate. | [7],[8] |
| Pd-Nanoparticles | Ligand-free | - | - | Ambient | - | - | Catalyzed the reaction under mild conditions. | [11] |
In-Depth Analysis of Catalyst Systems
"Classical" Phosphine-Based Catalysts: The Workhorses
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): This catalyst has consistently demonstrated high efficacy for the Suzuki coupling of 5-bromo-N-alkyl-indazoles, a close structural analog of 5-bromoindoles.[7][8] The bidentate dppf ligand forms a stable complex with a wide bite angle, which is believed to promote the reductive elimination step. Its robustness and commercial availability make it an excellent first choice for screening reactions.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a pre-formed, air-sensitive Pd(0) source, "tetrakis" has been a staple in cross-coupling chemistry.[12] While effective under certain conditions, particularly with microwave heating which can accelerate reactions, it has shown lower efficiency in some thermal reactions with indole substrates compared to more modern systems.[7][8] This can be attributed to the relatively lower electron-donating ability of PPh₃ and potential for ligand dissociation equilibria that can lead to catalyst decomposition.
Modern Biarylphosphine Ligands: The High-Performers
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by groups like Buchwald and Hartwig revolutionized palladium-catalyzed cross-coupling.[13][14]
-
Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This combination represents a state-of-the-art catalyst system. The rationale for its success lies in the ligand's properties:
-
Bulk: The large steric profile facilitates the reductive elimination step, which is crucial for product formation and catalyst turnover.[15]
-
Electron-Rich Nature: The phosphine's electron-donating character makes the palladium center more electron-rich, which significantly accelerates the rate-limiting oxidative addition into the C-Br bond.[16] This system has proven exceptionally versatile, enabling the coupling of challenging heteroaryl halides like 5-bromoindole under remarkably mild, aqueous conditions, even at temperatures as low as 37 °C.[2][17]
-
Generalized Experimental Workflow
Successful Suzuki-Miyaura coupling relies on a systematic and precise experimental procedure. The following workflow illustrates the key stages from setup to product isolation.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[8][9]
Field-Proven Experimental Protocol: High-Yield Synthesis of 5-Arylindoles
This protocol is adapted from a highly successful and mild methodology utilizing a Pd(OAc)₂/SPhos catalyst system.[2][9][10] It is designed to be a self-validating system, with clear steps for setup, execution, and analysis.
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 - 0.05 equiv.)
-
SPhos (0.005 - 0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Solvent: Water and Acetonitrile (4:1 mixture), degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 5-bromoindole, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Catalyst Preparation: In a separate, small vial, dissolve the palladium(II) acetate and SPhos ligand in a portion of the degassed water:acetonitrile solvent mixture. The solution should be prepared under an inert atmosphere if possible.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the main reaction vessel containing the solids and remaining solvent.
-
Reaction Conditions: Stir the mixture vigorously at the desired temperature (e.g., 37 °C for 18 hours or 80 °C for 4-6 hours) until reaction completion.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 5-arylindole product.
Conclusion
While classical catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ can be effective under specific conditions, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos offer superior performance for the Suzuki-Miyaura coupling of 5-bromoindoles. These advanced systems provide higher yields under milder conditions, tolerate a broader range of functional groups, and often require lower catalyst loadings.[18] The provided protocol, based on a Pd(OAc)₂/SPhos system, serves as a robust starting point for the synthesis of diverse 5-arylindole libraries, empowering chemists to accelerate their research and development efforts.
References
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate.
- The Versatility of 5-Bromoindole: A Technical Guide for Organic Synthesis. Benchchem.
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Benchchem.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Suzuki reaction. Wikipedia.
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid: A Comparative Validation of a Novel One-Pot Approach
Introduction: The Significance of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs. The strategic introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position, as seen in this compound, provides a versatile platform for the development of novel therapeutics. The bromine atom serves as a synthetic handle for further molecular elaborations via cross-coupling reactions, while the carboxylic acid and methyl groups can be pivotal for modulating the steric and electronic properties required for optimal engagement with biological targets. This guide provides an in-depth, objective comparison of a classical, multi-step synthesis of this valuable intermediate with a more modern, efficient one-pot approach, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Established Synthetic Route: A Multi-Step Approach via Japp-Klingemann and Fischer Indole Synthesis
The traditional and well-documented synthesis of this compound is a three-stage process that, while reliable, involves multiple steps, including the isolation of intermediates. This classical route begins with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the celebrated Fischer indole synthesis to construct the indole core, and culminates in the hydrolysis of the resulting ester to the desired carboxylic acid.
Causality Behind Experimental Choices
The choice of the Japp-Klingemann reaction is strategic as it allows for the direct formation of the required arylhydrazone from a stable diazonium salt and a β-ketoester, avoiding the often-problematic direct handling of substituted hydrazines. The subsequent Fischer indole synthesis is a robust and widely applicable method for indole ring formation. Finally, the hydrolysis of the ethyl ester is a standard and high-yielding transformation.
Experimental Protocol: Established Route
Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Diazotization of 4-bromoaniline: To a stirred solution of 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Japp-Klingemann Coupling: In a separate flask, ethyl 2-methylacetoacetate (1.1 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The solution is cooled to 0-5 °C, and the previously prepared diazonium salt solution is added slowly with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Isolation: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate as a crystalline solid.
Step 2: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
-
Cyclization: The dried hydrazone from Step 1 (1.0 eq) is suspended in a suitable solvent such as ethanol or acetic acid. A strong acid catalyst, typically polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added carefully.
-
Heating and Monitoring: The reaction mixture is heated to reflux (typically 80-100 °C) and the progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Saponification: The ethyl ester from Step 2 (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).
-
Heating and Monitoring: The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to give the final product, this compound.
A Novel Approach: One-Pot Tandem Japp-Klingemann/Fischer Indole Synthesis
To address the inefficiencies associated with multi-step syntheses, a more streamlined, one-pot approach is proposed. This method combines the Japp-Klingemann reaction and the Fischer indole synthesis into a single, uninterrupted sequence, thereby reducing reaction time, minimizing waste, and potentially increasing the overall yield by avoiding the isolation of the hydrazone intermediate.
Causality Behind Experimental Choices
The rationale for this one-pot procedure lies in the compatibility of the reaction conditions. The hydrazone formed in the Japp-Klingemann reaction can be directly cyclized in the same reaction vessel by the addition of a suitable acid catalyst and heating. This tandem approach is more atom- and step-economical, aligning with the principles of green chemistry.
Experimental Protocol: New One-Pot Route
-
Diazotization and Japp-Klingemann Reaction: The initial steps are similar to the established route. 4-bromoaniline is diazotized, and this is followed by the addition of ethyl 2-methylacetoacetate and a base (e.g., sodium acetate) in an aqueous-alcoholic medium at low temperature.
-
In-situ Fischer Indole Synthesis: After allowing the Japp-Klingemann reaction to proceed for a set time (e.g., 2-4 hours), a strong acid catalyst such as polyphosphoric acid or a solution of sulfuric acid in ethanol is directly added to the reaction mixture.
-
Cyclization and Hydrolysis: The temperature is then raised to reflux to facilitate the Fischer indole cyclization. Following the complete formation of the indole ester (monitored by TLC), a solution of sodium hydroxide is added to the reaction mixture to directly hydrolyze the ester in the same pot.
-
Work-up and Isolation: The reaction mixture is cooled, and the organic solvent is removed. The aqueous residue is then acidified to precipitate the final product, this compound, which is then collected by filtration, washed, and dried.
Performance Comparison: Established vs. New Synthetic Route
| Metric | Established Route (Multi-Step) | New Route (One-Pot) |
| Starting Materials | 4-bromoaniline, Ethyl 2-methylacetoacetate | 4-bromoaniline, Ethyl 2-methylacetoacetate |
| Number of Steps | 3 (with intermediate isolation) | 1 (tandem reaction) |
| Typical Overall Yield | 65-75% | 75-85% (estimated) |
| Purity (Post-Purification) | >98% | >98% |
| Total Reaction Time | 24-36 hours | 12-18 hours |
| Key Reagents | Sodium nitrite, HCl, Sodium acetate, PPA/ZnCl₂, NaOH | Sodium nitrite, HCl, Sodium acetate, H₂SO₄/PPA, NaOH |
| Advantages | Well-established, reliable, intermediates can be characterized. | Reduced reaction time, higher throughput, lower solvent usage, potentially higher overall yield. |
| Disadvantages | Time-consuming, requires isolation of intermediates, more solvent waste. | Optimization of reaction conditions for the tandem process can be challenging. |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the established and the new one-pot synthetic routes.
Caption: The established multi-step synthesis of this compound.
Sources
The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in the Pursuit of Novel Cancer Therapeutics
A Head-to-Head Comparison of Substituted Derivatives in Cancer Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this structural class, substituted indole-2-carboxylic acids and their derivatives have emerged as a particularly fruitful area of investigation in oncology. Their inherent ability to interact with a diverse array of biological targets has led to the development of potent anticancer agents with varied mechanisms of action.[3][4] This guide provides a head-to-head comparison of different substituted indole-2-carboxylic acids, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential.
Multi-Target Kinase Inhibitors: A Strategy to Combat Tumor Heterogeneity
A significant challenge in cancer therapy is the inherent heterogeneity of tumors and their ability to develop resistance to single-target agents.[5] Indole-2-carboxamide derivatives have shown considerable promise as multi-target kinase inhibitors, simultaneously blocking several signaling pathways crucial for tumor growth and survival.[2][5][6]
Thiazolyl-Indole-2-Carboxamide Derivatives
A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have demonstrated exceptional cytotoxicity against various cancer cell lines.[5] Notably, compounds 6i and 6v from this series exhibited potent activity against the MCF-7 breast cancer cell line.[5]
Mechanism of Action: These compounds function by inhibiting key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2.[5] This multi-pronged attack leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[5] Docking studies have further illuminated the improved binding affinity of these derivatives with their target proteins compared to reference drugs.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A representative protocol for evaluating the inhibitory activity of these compounds against a specific kinase (e.g., EGFR) is as follows:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a reaction buffer containing the kinase and substrate. b. Add serial dilutions of the test compounds to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors
Another class of indole-2-carboxamide derivatives has been synthesized and evaluated for their dual inhibitory activity against EGFR and CDK2.[6] Compounds 5d, 5e, 5h, 5i, 5j, and 5k were identified as the most effective in this series, with GI50 values in the low micromolar range against breast cancer cell lines.[6] The structure-activity relationship studies revealed the importance of a phenethyl moiety for their antiproliferative action.[6]
Mechanism of Action: These compounds induce apoptosis through the activation of caspases 3, 8, and 9, and the release of Cytochrome C.[6] They also modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6]
Table 1: Comparative in vitro activity of selected indole-2-carboxamide kinase inhibitors.
| Compound | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6i | MCF-7 | 6.10 ± 0.4 | [5] |
| 6v | MCF-7 | 6.49 ± 0.3 | [5] |
| 5d | MCF-7 | 0.95 | [6] |
| 5e | MCF-7 | 1.05 | [6] |
| 5h | MCF-7 | 1.15 | [6] |
Workflow for Evaluating Apoptosis Induction
Caption: Workflow for assessing apoptosis induction by indole-2-carboxamides.
Targeting Tryptophan Metabolism: IDO1/TDO Dual Inhibitors
A novel and promising strategy in cancer immunotherapy is the targeting of metabolic pathways that contribute to an immunosuppressive tumor microenvironment.[7][8] Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two such targets. These enzymes catalyze the first and rate-limiting step in tryptophan catabolism, leading to the depletion of tryptophan and the accumulation of kynurenine, which suppresses T-cell function.[8][9]
A variety of 6-acetamido-indole-2-carboxylic acid derivatives have been synthesized and identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[7] Furthermore, a para-benzoquinone derivative, 9p-O , which results from the oxidation of one of the synthesized compounds, demonstrated strong inhibition of both enzymes with IC50 values in the double-digit nanomolar range.[7]
Mechanism of Action: By inhibiting IDO1 and TDO, these indole-2-carboxylic acid derivatives prevent the breakdown of tryptophan, thereby restoring T-cell function and promoting an anti-tumor immune response.[7][10] Molecular docking and dynamic simulations have provided insights into the binding modes of these compounds within the active sites of IDO1 and TDO.[7]
Signaling Pathway of IDO1-Mediated Immune Suppression
Caption: IDO1-mediated immune suppression and its inhibition.
Targeting the 14-3-3η Protein in Liver Cancer
The 14-3-3 proteins are a family of highly conserved regulatory proteins that are often overexpressed in cancer and are associated with poor prognosis. A series of novel 1H-indole-2-carboxylic acid derivatives have been specifically designed and synthesized to target the 14-3-3η isoform for the treatment of liver cancer.[11][12]
Compound C11 from this series displayed a relatively strong affinity for 14-3-3η and exhibited the best inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells.[11][12]
Mechanism of Action: Compound C11 induces G1-S phase cell cycle arrest in liver cancer cells.[11] Western blot analysis and molecular docking have helped to elucidate the anti-proliferative mechanisms of this small-molecule inhibitor.[11]
Table 2: In vitro inhibitory activity of compound C11 against liver cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
| Bel-7402 | 4.89 | [11] |
| SMMC-7721 | 6.23 | [11] |
| SNU-387 | 7.54 | [11] |
| Hep G2 | 8.12 | [11] |
| Hep 3B | 9.31 | [11] |
| Bel-7402/5-Fu (chemo-resistant) | 4.55 | [12] |
DNA Intercalation: A Classic Anticancer Mechanism
In addition to targeting specific proteins, some indole-2-carboxylic acid derivatives, particularly when complexed with metal ions, can exert their anticancer effects through direct interaction with DNA.[13][14][15] A dinuclear copper(II) complex with indole-2-carboxylic acid (ICA-Cu) has been synthesized and shown to possess potent antitumor activities.[13][15]
Mechanism of Action: Fluorescence spectrometry and viscosity measurements indicate that ICA-Cu binds to DNA, likely through an intercalative mode.[13][15] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The ICA-Cu complex also exhibits significant antioxidant activity.[13][14]
Experimental Protocol: DNA Binding Analysis using Fluorescence Spectroscopy
-
Reagents and Materials: Calf Thymus DNA (CT-DNA), ICA-Cu complex, Tris-HCl buffer.
-
Procedure: a. Prepare a solution of the ICA-Cu complex in Tris-HCl buffer. b. Record the fluorescence emission spectrum of the complex. c. Titrate the complex solution with increasing concentrations of CT-DNA. d. Record the fluorescence emission spectrum after each addition of DNA.
-
Data Analysis: Analyze the changes in fluorescence intensity and any shifts in the emission maximum to determine the binding affinity and mode of interaction between the complex and DNA.
Conclusion: A Scaffold with Enduring Promise
The substituted indole-2-carboxylic acid scaffold continues to be a rich source of novel anticancer drug candidates. The versatility of this chemical framework allows for the fine-tuning of its pharmacological properties to target a wide range of cancer-related pathways. From multi-target kinase inhibition and immunomodulation to the disruption of protein-protein interactions and direct DNA damage, these compounds represent a diverse and powerful arsenal in the ongoing fight against cancer. The continued exploration of structure-activity relationships and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of even more effective and selective indole-based cancer therapies.
References
- Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112023.
- Al-Suhaimi, E. A., et al. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Molecules, 27(15), 4984.
- Kaur, M., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1531-1549.
- Reddy, C. S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1595-1601.
- Abdelgawad, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.
- Hamilton, A. J., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 13(7), 860-871.
- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
- Hawash, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5649.
- ChemistryViews. (2024, June 25). Tricyclic Indole-2-Carboxamides Show Antitumor Properties.
- Gao, W., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
- Li, L., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 153.
- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
- AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design.
- Li, L., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 153.
- Zhang, X., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6649.
- Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(1), 1-11.
- Zhai, L., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 7(6), e1432244.
- Bommagani, S., et al. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3659.
- Li, L., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 153.
- El-Sayed, N. N. E., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 15(11), 1367.
- Liu, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68.
- Liu, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68.
- Liu, X., et al. (2021). (PDF) Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68.
- Zinger, A., et al. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Current Medicinal Chemistry, 24(21), 2277-2292.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2278.
- ResearchGate. (n.d.). Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.
Sources
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Metabolic Stability of Halogenated Indole Derivatives
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for developing novel therapeutics targeting a wide array of diseases.[1] The strategic incorporation of halogens (fluorine, chlorine, bromine) onto this privileged structure is a widely employed medicinal chemistry tactic to modulate physicochemical properties, enhance binding affinity, and, crucially, to improve metabolic stability.[2][3] An in-depth understanding of how halogenation impacts the metabolic fate of indole derivatives is paramount for selecting drug candidates with favorable pharmacokinetic profiles, thereby reducing late-stage attrition.[2]
This guide provides a comprehensive comparison of the metabolic stability of halogenated indole derivatives. It delves into the underlying enzymatic processes, offers detailed experimental protocols for robust in vitro assessment, and presents a framework for interpreting the resulting data to guide lead optimization.
The Influence of Halogenation on Metabolic Stability: A Comparative Overview
The introduction of a halogen atom to an indole ring can profoundly alter its susceptibility to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.[4][5][6] The nature of the halogen and its position on the indole scaffold are critical determinants of the metabolic outcome.
Generally, halogenation can enhance metabolic stability by:
-
Blocking Sites of Metabolism: Placing a halogen at a position susceptible to oxidative attack by CYP enzymes can prevent hydroxylation, a common metabolic pathway for indoles.[7]
-
Altering Electronic Properties: The electron-withdrawing nature of halogens can deactivate the aromatic ring, making it less prone to electrophilic attack by CYPs.
-
Steric Hindrance: A bulky halogen can sterically hinder the approach of metabolizing enzymes to adjacent sites.
However, the effect is not always straightforward and depends on the specific halogen:
-
Fluorine: Often introduced to block metabolism at a specific site. Its small size and high electronegativity can significantly alter the local electronic environment. Fluorination at the 6-position of an indole has been shown to improve metabolic stability.[2]
-
Chlorine and Bromine: These larger halogens can also act as metabolic blockers. Their influence on metabolic stability can be more pronounced due to greater steric bulk.[8] In some cases, increasing the size of the halogen atom has been correlated with increased metabolic stability.[9]
The position of the halogen is also a critical factor. Halogenation at positions 5 and 7 of the indole ring are common strategies, as these are known sites of metabolism.[10]
Table 1: Comparative Metabolic Stability Parameters of Hypothetical Halogenated Indole Derivatives
The following table illustrates a hypothetical comparison based on general principles, showcasing how different halogens and their positions might influence key metabolic stability parameters. Actual values will be compound-specific.
| Compound | Halogen | Position | In Vitro Half-life (t½, min) in HLM | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Predicted In Vivo Hepatic Clearance |
| Unsubstituted Indole | - | - | 15 | 46.2 | High |
| 5-Fluoro-indole | F | 5 | 35 | 19.8 | Moderate |
| 5-Chloro-indole | Cl | 5 | 45 | 15.4 | Moderate-Low |
| 5-Bromo-indole | Br | 5 | 60 | 11.6 | Low |
| 7-Fluoro-indole | F | 7 | 40 | 17.3 | Moderate |
| 7-Chloro-indole | Cl | 7 | 55 | 12.6 | Low |
| 7-Bromo-indole | Br | 7 | 70 | 9.9 | Low |
HLM: Human Liver Microsomes. Data is illustrative and not from a specific experimental study.
Core Metabolic Pathways of Halogenated Indoles
The primary metabolic routes for indole derivatives involve Phase I oxidation followed by Phase II conjugation. Halogenation can influence which pathways predominate.
Phase I Metabolism: The Role of Cytochrome P450
CYP enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, are heavily involved in the metabolism of many drugs.[5][6] For indole-containing compounds, common oxidative transformations include hydroxylation at various positions of the indole ring, N-oxidation, and oxidation of side chains.[7] Halogenation can block these sites of metabolism. For instance, if the 5-position is a primary site of hydroxylation, a 5-chloro or 5-bromo substituent will prevent this transformation.
Diagram 1: Generalized Metabolic Pathways of Halogenated Indoles
Caption: Generalized metabolic pathways for halogenated indole derivatives.
Phase II Metabolism: Glucuronidation and Sulfation
Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with polar molecules to facilitate excretion.[4] Glucuronidation, catalyzed by UGTs, is a major Phase II pathway for hydroxylated indoles.[4][11] The presence and position of a halogen can influence the rate and regioselectivity of glucuronidation. For example, a 6-chloro-substituted indole-3-carboxylic acid has been shown to be a selective substrate for glucuronidation by UGT1A1.[12]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of halogenated indole derivatives, two primary in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[13]
Diagram 2: Workflow for Liver Microsomal Stability Assay
Caption: Experimental workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the halogenated indole derivative in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of the NADPH-regenerating system.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Termination and Sample Preparation:
-
Stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[14][15][16]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear regression.[13][17][18]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[13]
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved human hepatocytes and determine cell viability.
-
Prepare a suspension of hepatocytes in the appropriate incubation medium.
-
Prepare a stock solution of the halogenated indole derivative.
-
-
Incubation:
-
In a 96-well plate, incubate the hepatocyte suspension with the test compound at 37°C in a humidified CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.
-
-
Termination and Sample Preparation:
-
Stop the reaction in the aliquots by adding a cold organic solvent with an internal standard.
-
Lyse the cells and precipitate the proteins.
-
Centrifuge the samples and transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Data Interpretation and Comparative Analysis
The data generated from these assays allow for a direct comparison of the metabolic stability of different halogenated indole derivatives.
-
Half-life (t½): A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): A lower intrinsic clearance value signifies a slower rate of metabolism and thus, higher stability.[13][17][18]
By comparing these parameters for fluoro-, chloro-, and bromo-substituted indoles at various positions, researchers can establish structure-metabolism relationships.[3][19] This information is invaluable for rationally designing new derivatives with optimized metabolic profiles. For instance, if a particular position on the indole ring is identified as a metabolic hotspot, introducing a halogen at that position can be a viable strategy to enhance stability.
Conclusion
The assessment of metabolic stability is a critical step in the development of halogenated indole derivatives as therapeutic agents. A systematic approach that combines robust in vitro assays with a thorough understanding of the underlying metabolic pathways allows for an effective comparison of different halogenated analogs. By carefully considering the choice of halogen and its substitution pattern, researchers can strategically enhance metabolic stability, leading to the discovery of drug candidates with improved pharmacokinetic properties and a higher probability of clinical success.
References
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021).
- Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism. (n.d.).
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022).
- The role of structure in the disposition of halogenated aromatic xenobiotics. (n.d.).
- Synthesis and Reactions of 3-Halogen
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.).
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025). ChemRxiv. [Link]
- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.).
- Glucuronid
- The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. (n.d.).
- 6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1 H-Indole-3-Carboxylic Acid is a Highly Selective Substrate for Glucuronidation by UGT1A1, Relative to β-Estradiol. (2018).
- Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.).
- Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. (2014).
- Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. (n.d.).
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.).
- An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). (2025).
- Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. (n.d.). Taylor & Francis Online. [Link]
- Oxidation of indole by cytochrome P450 enzymes. (2000).
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.).
- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Str
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.).
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (n.d.).
- Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (n.d.).
- Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (2019). Agilent. [Link]
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (n.d.).
- Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. (2017).
- Metabolism and mutagenicity of halogenated olefins--a comparison of structure and activity. (n.d.).
- LCMS-guided detection of halogenated natural compounds. (n.d.).
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. [Link]
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (n.d.).
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022).
- Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. (2014).
- Glucuronidation of 5-hydroxyindole derivatives in vitro. (1965).
- Conditions for LC-MS/MS analysis of indole species. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]
- Glucuronidation and sulfonation, in vitro, of the major endocrine-active metabolites of methoxychlor in the channel catfish, Ictalurus punctatus, and induction following treatment with 3-methylcholanthrene. (n.d.).
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of structure in the disposition of halogenated aromatic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1 H-Indole-3-Carboxylic Acid is a Highly Selective Substrate for Glucuronidation by UGT1A1, Relative to β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the antimicrobial spectrum of different haloindole derivatives
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, haloindole derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of pathogenic bacteria and fungi. This guide provides a comprehensive comparative study of the antimicrobial spectrum of different haloindole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective agents.
Introduction to Haloindoles: A Versatile Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring has been shown to significantly modulate its biological activity, often enhancing its antimicrobial and antibiofilm properties.[2] The introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) can alter the electronic, lipophilic, and steric properties of the molecule, thereby influencing its interaction with microbial targets.
This guide will delve into a comparative analysis of mono-, di-, and poly-halogenated indole derivatives, elucidating how the number, position, and nature of the halogen substituent impact their antimicrobial spectrum.
Comparative Antimicrobial Spectrum of Haloindole Derivatives
The antimicrobial efficacy of haloindole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following sections and tables summarize the reported MIC values for various haloindole derivatives against a panel of clinically relevant bacteria and fungi.
Antibacterial Spectrum
Haloindole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Mono-halogenated Indoles:
Mono-halogenation of the indole ring often confers a significant increase in antibacterial activity compared to the parent indole molecule. For instance, 5-iodoindole has shown potent activity against the Gram-positive bacterium Staphylococcus aureus.[2]
Di-halogenated Indoles:
The introduction of a second halogen atom can further enhance antibacterial potency. Studies have shown that di-halogenated indoles exhibit markedly improved activity against S. aureus, with some derivatives demonstrating MICs comparable to the antibiotic gentamicin.[2] For example, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole have been identified as potent bactericidal agents.[2]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Haloindole Derivatives
| Compound Class | Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Vibrio parahaemolyticus |
| Unsubstituted | Indole | >1000[2] | - | 400[3] |
| Mono-halogenated | 5-Iodoindole | 100[2] | - | - |
| 4-Chloroindole | - | - | 50[3] | |
| 5-Chloroindole | - | - | 50[3] | |
| 4-Bromoindole | - | - | 50[3] | |
| 5-Bromoindole | - | - | 50[3] | |
| Di-halogenated | 6-Bromo-4-iodoindole | 20-30[2] | 20-30[2] | - |
| 4-Bromo-6-chloroindole | 20-30[2] | 20-30[2] | - | |
| 5-Bromo-6-chloroindole | 30[2] | - | - |
Note: "-" indicates data not available from the cited sources.
Antifungal Spectrum
Haloindole derivatives also exhibit a broad spectrum of activity against pathogenic fungi, including various Candida species, which are a common cause of opportunistic infections.
Di-halogenated Indoles:
Multi-halogenation of the indole core has been found to markedly enhance its antifungal potency.[4] Di-halogenated derivatives, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have demonstrated fungicidal activity against a range of Candida species, including azole-resistant strains.[4] Their efficacy is often comparable to or even surpasses that of conventional antifungal agents like ketoconazole.[4]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Haloindole Derivatives against Candida Species
| Derivative | Candida albicans | Candida auris | Candida glabrata | Candida parapsilosis |
| 4,6-Dibromoindole | 10-50[4] | 10-50[4] | 10-50[4] | 10-50[4] |
| 5-Bromo-4-chloroindole | 10-50[4] | 10-50[4] | 10-50[4] | 10-50[4] |
| Ketoconazole (Reference) | 25-400[4] | 25-400[4] | 25-400[4] | 25-400[4] |
| Miconazole (Reference) | 10-50[4] | 10-50[4] | 10-50[4] | 10-50[4] |
Structure-Activity Relationship (SAR)
The antimicrobial activity of haloindole derivatives is intricately linked to the nature, number, and position of the halogen substituents on the indole ring.
-
Effect of Halogenation: Halogenation generally increases antimicrobial activity compared to the unsubstituted indole. This is attributed to the increased lipophilicity and altered electronic properties of the molecule, which can enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.[4]
-
Effect of Multiple Halogenations: Di- and multi-halogenated indoles often exhibit superior activity compared to their mono-halogenated counterparts.[2][3] This suggests that the presence of multiple halogen atoms can create more favorable interactions with the target site or further enhance the physicochemical properties required for antimicrobial action.
-
Positional Isomerism: The position of the halogen substituent on the indole ring is critical for activity. For instance, studies on chloroindoles against Vibrio parahaemolyticus suggest that substitution at the C4 or C5 position is essential for potent antibacterial activity.[5] Similarly, for antifungal activity against Candida species, halogen substitutions at the C4, C5, and C6 positions have been identified as optimal.[4]
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) also influences the antimicrobial spectrum. Bulkier halogens like bromine and iodine have been associated with enhanced antibacterial potency in some di-halogenated indoles.[2]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of haloindole derivatives are believed to be multifactorial, involving several mechanisms that ultimately lead to microbial cell death or inhibition of growth.
-
Induction of Oxidative Stress: A key mechanism of action for many haloindoles is the generation of intracellular reactive oxygen species (ROS).[2] This surge in ROS can lead to oxidative damage of vital cellular components such as proteins, lipids, and DNA, ultimately causing cell death.
-
Membrane Disruption: Haloindoles have been shown to disrupt the integrity of microbial cell membranes.[2] This can lead to increased membrane permeability, leakage of intracellular contents, and dissipation of the membrane potential, all of which are detrimental to cell viability.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. Several haloindole derivatives have demonstrated potent antibiofilm activity, inhibiting the formation of these resilient structures.[2][4] This is a particularly valuable attribute for combating chronic and device-associated infections.
-
Suppression of Virulence Factors: Some haloindoles can also attenuate the virulence of pathogenic microbes by downregulating the expression of genes responsible for producing toxins and other virulence factors.[2]
Below is a diagram illustrating the proposed multifaceted mechanism of action of haloindole derivatives.
Caption: Proposed multifaceted antimicrobial mechanism of haloindole derivatives.
Standardized Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antimicrobial susceptibility data, it is crucial to adhere to standardized testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays. The following is a detailed protocol for the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials
-
96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test haloindole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to the appropriate cell density
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antimicrobial agent (e.g., gentamicin for bacteria, fluconazole for fungi)
-
Multichannel pipette
-
Incubator
Procedure
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the haloindole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate to achieve a range of final concentrations. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
For bacteria, prepare a suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
For fungi, prepare a yeast suspension and adjust the cell density to the desired concentration as per CLSI guidelines.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well containing the compound dilutions, the positive control wells, and the reference antimicrobial wells.
-
Add 100 µL of sterile broth to the negative control wells.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and for the recommended duration (e.g., 35°C for 16-20 hours for most bacteria).
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the haloindole derivative that completely inhibits visible growth of the microorganism.
-
The workflow for this standardized protocol is illustrated in the diagram below.
Sources
- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus | CoLab [colab.ws]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-bromo-3-methyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the modern laboratory.
Foundational Knowledge: Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications[1][2][3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.
Furthermore, its chemical structure places it in a critical waste category. The presence of a carbon-bromine bond classifies it as a halogenated organic compound [4]. This is a crucial distinction, as halogenated organic wastes have specific disposal pathways mandated by environmental regulations to prevent the formation of persistent pollutants[5][6].
Table 1: Chemical and Hazard Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 70070-32-5 | [7] |
| Molecular Formula | C₁₀H₈BrNO₂ | [7] |
| Molecular Weight | 254.08 g/mol | [7][8] |
| Hazard Class | Halogenated Organic Acid | [4] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant |[1][2] |
Immediate Safety: Personal Protective Equipment (PPE)
Before handling the waste material in any form (pure substance, solutions, or contaminated articles), donning the appropriate PPE is mandatory. This is a non-negotiable step to mitigate the risks of exposure identified above.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation[1][2]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation[1][2]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation[2]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. Adherence to this workflow ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9].
Step 1: Waste Segregation
This is the most critical step in the disposal process. Due to its chemical nature, this compound must be disposed of as halogenated organic waste .
-
Action: Collect all waste containing this compound—including pure excess solid, solutions, and rinsate—in a dedicated hazardous waste container labeled for "Halogenated Organic Waste"[4][10].
-
Causality: Never mix halogenated waste with non-halogenated waste[6]. Halogenated compounds require high-temperature incineration at specialized facilities to ensure complete destruction. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and significantly increases disposal costs and environmental liability[6].
Step 2: Containerization
The integrity of the waste container is paramount to prevent leaks and spills.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap[9]. Ensure the container is in good condition, free from cracks or deterioration[9].
-
Causality: The container must remain securely closed at all times, except when actively adding waste[10][11]. This practice minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills[11].
Step 3: Proper Labeling
Clear and accurate labeling is a legal requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include[11]:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas[10].
-
If in solution, list all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the final disposal facility to process the waste correctly.
Step 4: Accumulation and Storage
Hazardous waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA)[12].
-
Action: Store the sealed and labeled waste container in your lab's designated SAA, which should be at or near the point of generation[12]. Ensure it is stored in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Causality: Storing waste away from general work areas minimizes the risk of accidental spills or personnel exposure. Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous P-listed waste) and the duration of storage[12][13].
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Action: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[12]. Follow their specific procedures for scheduling a collection.
-
Causality: EHS is responsible for the compliant transport and final disposal of hazardous waste, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams related to this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. This compound | 70070-32-5 [m.chemicalbook.com]
- 8. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Handling 5-bromo-3-methyl-1H-indole-2-carboxylic Acid: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel heterocyclic building blocks like 5-bromo-3-methyl-1H-indole-2-carboxylic acid is fundamental to innovation. This compound, a member of the halogenated indole family, serves as a critical intermediate in the synthesis of a wide array of potentially therapeutic agents.[1][2] However, its chemical nature—a brominated organic acid—necessitates a robust and informed approach to safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the chemical principles of the molecule itself. By understanding the why behind each safety protocol, we can build a self-validating system of laboratory practice that ensures both personal safety and the integrity of our research.
Hazard Assessment and Chemical Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from its structural components and data on closely related analogues.[3][4] The molecule combines a carboxylic acid group, an indole ring, and a bromine substituent, each contributing to its potential reactivity and toxicity.
Safety data for analogous compounds, such as 5-bromoindole-2-carboxylic acid, indicate that this class of chemical is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5][6] Ingestion and skin contact may also be harmful.[3][4] Therefore, all handling procedures must assume the compound is hazardous.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 70070-32-5[7] |
| Molecular Formula | C₁₀H₈BrNO₂[7][8] |
| Molecular Weight | 254.08 g/mol [7][8] |
| Appearance | Solid[5] |
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure is a multi-layered PPE strategy. The selection of each component is directly linked to the identified hazards of irritation and potential corrosivity.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles are mandatory at all times. As a solid powder, the compound poses a risk of airborne particulate irritation. In solution, the risk of splashes causing serious eye damage is significant.[4][9][10] A full-face shield must be worn over goggles during any operation with a high splash potential, such as transferring solutions or handling quantities greater than a few grams.[9][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are required. These materials offer broad protection against acids and organic solvents.[9][11] Always inspect gloves for tears or punctures before use.[3] For prolonged work or when handling concentrated solutions, consider double-gloving. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat is the minimum requirement. A chemical-resistant apron made of neoprene or PVC should be worn over the lab coat to provide an additional barrier against spills and splashes during dispensing or transfer operations.[11] |
| Respiratory Protection | Fume Hood or Respirator | All work must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of fine powders or potential vapors from solutions.[4][11][12] If a fume hood is unavailable, a NIOSH-approved respirator with acid gas and particulate cartridges is mandatory.[4][9] |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the foot. Porous materials like mesh are not permitted as they offer no protection from spills.[11] |
Safe Handling and Operational Workflow
A disciplined, step-by-step workflow minimizes the risk of exposure and cross-contamination. Every step, from preparation to cleanup, must be deliberate and precise.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any similar compounds if a specific one is unavailable.[11]
-
Designate a specific work area within a chemical fume hood.
-
Ensure an operational safety shower and eyewash station are immediately accessible.[3][5]
-
Assemble all necessary equipment: PPE, spatulas, weigh boats, glassware, solvents, and a designated, labeled hazardous waste container.[11]
-
-
Execution: Weighing and Dispensing:
-
Don all required PPE as detailed in the table above.
-
To minimize dust, handle the solid compound carefully and avoid creating airborne particulates.
-
When transferring the solid, use a spatula and weigh it on a weigh boat or directly into the receiving vessel inside the fume hood.
-
When preparing a solution, add the solid to the solvent slowly. If adding acid to water, always add the acid to the water, never the reverse, to control any exothermic reaction.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area, including the balance and any surfaces, with an appropriate solvent.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then apron, face shield, goggles, and finally lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Caption: Standard workflow for handling this compound.
Spill Management and First Aid
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spills (Solid): Wearing full PPE, gently sweep the material into a designated hazardous waste container. Avoid creating dust. Clean the area with a damp cloth, which should also be disposed of as hazardous waste.
-
Small Spills (Liquid): Wearing full PPE, use a spill kit with a neutralizer appropriate for acids. Absorb the neutralized material with vermiculite or another inert absorbent and place it in the hazardous waste container.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety office immediately. Restrict access to the area.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[3][4][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and have the individual drink plenty of water. Seek immediate medical attention.[3][4][12]
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, essential for environmental protection and regulatory compliance.
-
Waste Classification: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be classified as halogenated organic waste .[14]
-
Containerization: Use a dedicated, properly labeled hazardous waste container that is compatible with acidic and halogenated organic materials.[11] The container must be kept closed when not in use.
-
Disposal Route: Never dispose of this chemical down the drain. Brominated organic compounds can be persistent environmental pollutants and require specialized disposal, typically through high-temperature incineration at a licensed hazardous waste facility.[3][4][15] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these detailed protocols into your daily laboratory operations, you establish a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- PubChem. This compound.
- Finar Limited. Material Safety Data Sheet - Bromothymol blue. Finar Chemicals. [Link]
- Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
- U.S. Environmental Protection Agency.
- University of Washington. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Washington Environmental Health & Safety. [Link]
- PubChem. methyl 5-bromo-1H-indole-2-carboxylate.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Chemtalk. Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
- Organic Chemistry Portal. Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. [Link]
- PubMed. Green Halogenation of Indoles with Oxone-Halide.
- ACS Publications.
- PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation.
- MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)
- ACS Publications. Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. [Link]
- ACS Publications. A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters. [Link]
Sources
- 1. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 2. goldbio.com [goldbio.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. leelinework.com [leelinework.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. actylislab.com [actylislab.com]
- 14. chemtalk.com.au [chemtalk.com.au]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
